Technical Documentation Center

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
  • CAS: 325793-65-5

Core Science & Biosynthesis

Foundational

Technical Guide: Chiral Synthesis of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid

Executive Summary & Molecular Profile Target Molecule: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid CAS Registry Number: 222555-06-8 (Ethyl ester form often cited: 222555-06-8) Role: Critical chiral intermediate for du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Profile

Target Molecule: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid CAS Registry Number: 222555-06-8 (Ethyl ester form often cited: 222555-06-8) Role: Critical chiral intermediate for dual PPAR


 agonists (e.g., Tesaglitazar, Ragaglitazar).[1]
Stereochemistry:  The (S)-enantiomer is the eutomer (biologically active form). The (R)-enantiomer is often considered a distomer or impurity that must be controlled to <0.5%.

This guide details three distinct synthetic methodologies, prioritized by industrial viability and enantiomeric excess (ee) stability.

Route A: Enzymatic Kinetic Resolution (Biocatalytic)

Status: Preferred Industrial Method (Green Chemistry) Principle: This method utilizes the stereoselective hydrolysis of the racemic ethyl ester. A lipase enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted (or vice versa, depending on the enzyme). This avoids the hazardous diazotization steps required in chiral pool synthesis.

Mechanism of Action

The catalytic triad of the lipase (Ser-His-Asp) attacks the carbonyl carbon of the ester. The chiral environment of the enzyme's active site sterically favors the transition state of the (S)-enantiomer, resulting in a significantly faster reaction rate (


).
Experimental Protocol

Reagents:

  • Substrate: Racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propionate (1.0 eq)[2]

  • Enzyme: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0) / Toluene biphasic system or pure aqueous buffer.

  • Base: 1M NaOH (for pH stat titration).

Step-by-Step Workflow:

  • Preparation: Suspend racemic ethyl ester (10 g) in phosphate buffer (100 mL). Add Toluene (10 mL) to improve substrate solubility if necessary.

  • Initiation: Add Novozym 435 (0.5 g, 5% w/w).

  • Incubation: Stir at 30°C. Monitor pH. As the ester hydrolyzes, acid is released. Maintain pH 7.0 by automatic addition of 1M NaOH (pH stat).

  • Monitoring: Monitor conversion via HPLC (Chiralcel OD-H column). Stop reaction at ~45-50% conversion (theoretical max yield is 50%).

  • Workup: Filter off the immobilized enzyme (recyclable).

  • Separation:

    • Adjust aqueous phase to pH 8.5. Extract unreacted (R)-ester with Ethyl Acetate (3 x 50 mL).

    • Acidify the aqueous phase to pH 2.0 with 1M HCl.

    • Extract the product, (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid , with Ethyl Acetate.[2]

  • Purification: Crystallize from Ethanol/Water to upgrade ee% from >95% to >99%.

Process Flow Diagram (DOT)

EnzymaticResolution Racemic Racemic Ethyl Ester (Substrate) Bioreactor Bioreactor (Novozym 435, pH 7.0, 30°C) Racemic->Bioreactor Input Separation Phase Separation (pH Adjustment) Bioreactor->Separation Reaction Mixture REster (R)-Ester (Organic Phase) Separation->REster Extract pH 8.5 SAcid (S)-Acid Salt (Aqueous Phase) Separation->SAcid Aqueous pH 8.5 FinalProduct Pure (S)-Acid (>99% ee) SAcid->FinalProduct Acidify pH 2.0 Crystallization

Caption: Kinetic resolution workflow separating the (S)-acid eutomer from the (R)-ester distomer.

Route B: Chiral Pool Synthesis (L-Tyrosine)

Status: Academic / Small Scale Standard Principle: Uses natural L-Tyrosine (S-configuration) as the starting material.[3] The critical step is the diazotization-hydrolysis, which converts the primary amine to a hydroxyl group with retention of configuration (via an


-lactone intermediate).
Mechanistic Insight[4]
  • Diazotization: Reaction with

    
     forms a diazonium salt.
    
  • Neighboring Group Participation: The carboxylate oxygen attacks the

    
    -carbon, displacing 
    
    
    
    and forming a transient 3-membered
    
    
    -lactone.
  • Hydrolysis: Water attacks the lactone, reopening it with retention of the original (S)-stereochemistry.

Experimental Protocol

Step 1: Diazotization

  • Dissolve L-Tyrosine (18.1 g, 100 mmol) in 1M

    
     (200 mL).
    
  • Cool to 0°C. Dropwise add

    
     (10.3 g, 150 mmol) in water.
    
  • Stir 2h at 0°C, then warm to RT overnight.

  • Extract with EtOAc, dry, and concentrate to yield (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid (HPLA).

Step 2: Esterification & Etherification

  • Reflux HPLA in Ethanol with catalytic

    
     to form the ethyl ester.
    
  • Critical Step (O-Alkylation): Treat the diester with Ethyl Iodide (EtI) and

    
     in Acetone. Note: This will ethylate both the phenolic -OH and the 
    
    
    
    -OH.
  • Correction: To selectively ethylate the

    
    -OH, one often protects the phenol or carefully controls stoichiometry, but in the "Glitazar" synthesis, the phenol is often left free or protected as a benzyl ether earlier.
    
  • Preferred Variation: Use O-Benzyl-L-Tyrosine as starting material.[4] Diazotize

    
     Ethyl esterification 
    
    
    
    
    
    -OH Ethylation (EtI/Ag2O)
    
    
    Hydrogenolysis of Benzyl group.
Pathway Diagram (DOT)

TyrosineRoute Tyrosine L-Tyrosine (S-Config) Diazo Diazotization (NaNO2, H2SO4) Tyrosine->Diazo NH2 -> N2+ HydroxyAcid (S)-2-Hydroxy Acid (Retention of Config) Diazo->HydroxyAcid Hydrolysis Etherification Etherification (EtI, Base) HydroxyAcid->Etherification O-Alkylation Product (S)-2-Ethoxy Acid Etherification->Product Deprotection (if needed)

Caption: Chiral pool synthesis retaining stereochemistry from L-Tyrosine.

Route C: Classical Resolution (Diastereomeric Salt)

Status: Scalable Alternative Principle: Reacting the racemic acid with a chiral amine to form diastereomeric salts, which have different solubilities.

Protocol:

  • Salt Formation: Mix Racemic 2-ethoxy-3-(4-hydroxyphenyl)propionic acid (1.0 eq) with (S)-(-)-1-Phenylethylamine (1.0 eq) in hot Ethanol.

  • Crystallization: Cool slowly. The (S,S)-salt typically crystallizes out (verify specific salt solubility for this substrate).

  • Liberation: Filter crystals, suspend in water, and acidify with 1M HCl to pH 2. Extract the free (S)-acid with EtOAc.

Comparative Analysis

FeatureEnzymatic Resolution (Route A)Chiral Pool (Route B)Classical Resolution (Route C)
Enantiomeric Excess >99% (Excellent)90-95% (Risk of racemization)>98% (Requires recrystallization)
Yield (Theoretical) 50% (max)100%50% (max)
Scalability High (Batch or Flow)Low (Diazotization safety risks)High
Cost Medium (Enzyme cost)High (L-Tyrosine cost)Low (Cheap resolving agents)
Green Factor High (Water/Buffer)Low (Stoichiometric reagents)Medium (Solvent waste)

References

  • AstraZeneca AB. (2001). Process for the preparation of (S)-2-ethoxy-3-(4-hydroxyphenyl)propionic acid.[1][2][4] World Intellectual Property Organization. Patent WO0192201.

  • Gao, S., et al. (1999). Synthesis of Tesaglitazar Intermediates. Patent WO9962872.[5]

  • Ribeiro, C. M. R., et al. (2001).[6][7] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.[7]

  • Hasegawa, H., & Shinohara, Y. (1998).[8] Synthesis of (2S)-2-amino-3-(2',6'-dibromo-4'-hydroxy)phenylpropionic acid (2,6-dibromo-L-tyrosine).[8] Journal of the Chemical Society, Perkin Transactions 1.[8]

  • Angene Chemical. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester Product Profile.

Sources

Exploratory

Targeting the Glitazar Pharmacophore: A Technical Guide to Screening (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid

[1] Executive Summary Compound Identity: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP) Primary Target: Peroxisome Proliferator-Activated Receptors (PPAR / PPAR ) Therapeutic Class: Dual PPAR Agonist (Glitazar c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound Identity: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP) Primary Target: Peroxisome Proliferator-Activated Receptors (PPAR


 / PPAR

) Therapeutic Class: Dual PPAR Agonist (Glitazar class) Key Application: Metabolic Syndrome, Type 2 Diabetes, Dyslipidemia[1]

This technical guide outlines the screening architecture for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , the bioactive "acid head group" responsible for the activation mechanism of several dual PPAR agonists, including Tesaglitazar and Ragaglitazar.[1]

Unlike full-length drug candidates, this molecule represents a fragment pharmacophore . Its screening requires a specialized cascade focused on stereochemical validation , intrinsic weak-affinity binding , and metabolic liability assessment (specifically acyl-glucuronidation).[1]

Phase 1: Chemical & Stereochemical Validation

The Causality: The biological activity of PPAR agonists is strictly stereospecific. The (S)-enantiomer of the ethoxy-propionic acid moiety aligns with the AF-2 helix of the PPAR Ligand Binding Domain (LBD), whereas the (R)-enantiomer often exhibits significantly reduced potency or inactivity.[1] Screening impure racemates will yield non-reproducible


 data.[1]
Protocol 1.1: Chiral Purity Determination
  • Objective: Ensure enantiomeric excess (

    
    ) > 99% prior to biological assays.
    
  • Method: Chiral Stationary Phase HPLC.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).[1]

  • Detection: UV at 280 nm (Phenol absorption).[1]

  • Acceptance Criteria: Impurity (R-isomer) < 0.5%.

Phase 2: Biochemical Affinity Screening (In Vitro)

The Causality: As a "head group" fragment, EEHP lacks the hydrophobic "tail" that confers nanomolar potency. Therefore, standard radioligand binding assays may lack the sensitivity to detect its micromolar affinity. We utilize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) to measure the recruitment of co-activator peptides, which is the functional consequence of ligand binding.[1]

Protocol 2.1: TR-FRET Co-activator Recruitment Assay

This assay measures the ligand-dependent interaction between the PPAR LBD and a co-activator peptide (e.g., PGC-1


 or SRC-1).[1]
  • Reagents:

    • Target: GST-tagged Human PPAR

      
      -LBD and GST-PPAR
      
      
      
      -LBD.
    • Donor Fluorophore: Anti-GST antibody labeled with Europium Cryptate (Eu-K).[1]

    • Acceptor Fluorophore: Streptavidin-XL665.[1]

    • Co-activator: Biotinylated-PGC-1

      
       peptide.[1]
      
  • Workflow:

    • Incubate GST-PPAR LBD (5 nM) with the test compound (EEHP) in 384-well plates.

    • Add Biotin-Co-activator (100 nM) and Fluorophores.[1]

    • Incubate for 2-4 hours at room temperature (equilibrium binding).

  • Readout:

    • Excitation: 337 nm (Laser).[1]

    • Emission: 620 nm (Eu) and 665 nm (XL665).[1]

    • Data Output: Ratio (665/620 nm)

      
       10,000.
      
  • Validation:

    • Positive Control: GW7647 (PPAR

      
      ) and Rosiglitazar (PPAR
      
      
      
      ).[1]
    • Z' Factor: Must be > 0.5 for assay validity.

Visualization: TR-FRET Mechanism

TRFRET_Mechanism cluster_complex Active Ternary Complex PPAR GST-PPAR LBD (Target) Peptide Biotin-PGC1a (Co-activator) PPAR->Peptide Recruitment Ligand (S)-EEHP (Test Compound) Ligand->PPAR Conformational Change (Helix 12) Donor Anti-GST-Europium (Donor) Donor->PPAR Binds GST Acceptor Streptavidin-XL665 (Acceptor) Donor->Acceptor FRET Signal (665nm Emission) Acceptor->Peptide Binds Biotin Result High Ratio = Agonism Low Ratio = Inactivity Acceptor->Result

Caption: TR-FRET signaling cascade. The ligand (EEHP) stabilizes the PPAR LBD, recruiting the co-activator and bringing the Donor/Acceptor pair into proximity.

Phase 3: Cellular Functional Assays

The Causality: Biochemical binding does not guarantee nuclear translocation or transcriptional activation. We use a Gal4-Chimera Reporter System to isolate the specific activity of the PPAR Ligand Binding Domain, eliminating interference from endogenous receptors.

Protocol 3.1: Luciferase Reporter Gene Assay
  • Cell Line: COS-7 or HEK293 (low endogenous PPAR expression).[1]

  • Plasmids:

    • pM-PPAR-LBD: Fusion of Gal4 DNA-binding domain with PPAR

      
       or 
      
      
      
      LBD.[1]
    • pUAS-Luc: Luciferase reporter driven by Gal4 binding sites (Upstream Activation Sequence).[1]

    • pRL-TK: Renilla luciferase (internal control for transfection efficiency).

  • Workflow:

    • Transfection: Lipofectamine-mediated co-transfection of plasmids into cells.[1]

    • Treatment: 24 hours post-transfection, treat cells with EEHP (dose-response: 1

      
      M to 100 
      
      
      
      M).[1]
    • Lysis: Use Passive Lysis Buffer.

    • Detection: Dual-Luciferase Assay System (Promega).

  • Data Analysis: Normalize Firefly (Reporter) signal to Renilla (Control) signal. Plot Relative Light Units (RLU) vs. Log[Concentration].

Phase 4: Safety & Metabolic Liability (ADME-Tox)

The Causality: Carboxylic acid-containing drugs (like EEHP) are prone to Acyl-Glucuronidation .[1] These glucuronides are reactive electrophiles that can covalently bind to plasma proteins, leading to immune-mediated toxicity (idiosyncratic drug toxicity) or "clofibrate-like" side effects.[1]

Protocol 4.1: Reactive Metabolite Screening
  • System: Human Liver Microsomes (HLM) + UGT co-factors (UDPGA).[1]

  • Procedure:

    • Incubate EEHP (10

      
      M) with HLM and UDPGA.[1]
      
    • Add Glutathione (GSH) or Dansyl-Glutathione as a trapping agent.[1]

    • Analyze via LC-MS/MS.[1]

  • Risk Indicator: Detection of GSH-EEHP adducts indicates the formation of reactive acyl-glucuronides.[1]

Visualization: The Screening Cascade

Screening_Cascade cluster_1 Phase 1: Validation cluster_2 Phase 2: Affinity cluster_3 Phase 3: Function cluster_4 Phase 4: Safety Start Compound Source (S)-EEHP Chiral Chiral HPLC (>99% ee) Start->Chiral FRET TR-FRET (Co-activator Recruit) Chiral->FRET Pass Cell Gal4-Reporter (HEK293) FRET->Cell EC50 < 50µM Tox Acyl-Glucuronide Reactivity Cell->Tox Full Agonism Lead Valid Scaffold for SAR Tox->Lead Low Reactivity

Caption: Sequential screening workflow ensuring only stereochemically pure and metabolically safe candidates progress.

Summary of Expected Data

ParameterAssay TypeExpected Range (Active Scaffold)Critical Threshold
Chiral Purity HPLC (Chiralpak)> 99.5% (S)-enantiomer> 99.0%
PPAR

Affinity
TR-FRET (

)
1 - 20

M
< 50

M
PPAR

Affinity
TR-FRET (

)
0.5 - 10

M
< 20

M
Efficacy (

)
Reporter Gene60-80% of Full Agonist> 50%
Metabolic Stability HLM Intrinsic Clearance

> 30 min

> 15 min

References

  • Cronet, P., et al. (2001). Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242; ligand selectivity and agonist activation in the PPAR family. Structure, 9(8), 699-706.

  • Lohray, B. B., et al. (2001).[2] (-)3-[4-[2-(Phenoxazin-10-yl)ethoxy]phenyl]-2-ethoxypropanoic acid [(-)DRF 2725]: a dual PPAR agonist with potent antihyperglycemic and lipid lowering activity.[1] Journal of Medicinal Chemistry, 44(16), 2675–2678.

  • Xu, Y., et al. (2001). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences, 98(24), 13919–13924. [1]

  • Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring, 25(1), 1-16.

Sources

Foundational

An In-depth Technical Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals Foreword (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral molecule of significant interest in the fields of medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral molecule of significant interest in the fields of medicinal chemistry and drug development. As a derivative of hydroxyphenyl)propanoic acid, it belongs to a class of compounds known for their diverse biological activities. The specific stereochemistry at the C2 position, combined with the ethoxy and hydroxyphenyl functionalities, imparts unique physicochemical properties that are crucial for its interaction with biological targets. This guide provides a comprehensive overview of the essential characterization techniques, synthesis considerations, and analytical methodologies required for the robust evaluation of this compound. It is intended to serve as a practical resource for researchers engaged in the synthesis, purification, and application of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and its analogues.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is fundamental for its identification, purity assessment, and quality control.

General Properties

The fundamental properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid are summarized in the table below. These data are essential for accurate formulation and handling of the compound.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Physical Form Solid
Solubility Soluble in Ethyl Acetate

Table 1: General Properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Spectroscopic Profile

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group (a triplet and a quartet), the protons on the propionic acid backbone, and the aromatic protons of the hydroxyphenyl group. The chemical shifts and coupling constants will be indicative of the specific electronic environment of each proton.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the ethoxy group carbons, and the carbons of the propionic acid chain.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • A broad O-H stretching band for the carboxylic acid and phenolic hydroxyl groups.

  • C-H stretching bands for the aromatic and aliphatic portions.

  • A strong C=O stretching band for the carboxylic acid.

  • C-O stretching bands for the ether and carboxylic acid functionalities.

  • Aromatic C=C stretching bands.

1.2.3. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule, and the mass spectrum would be expected to show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Synthesis and Purification Strategies

The synthesis of enantiomerically pure (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid requires a stereocontrolled approach. While a specific, detailed synthesis for this exact molecule is not widely published, a plausible route can be inferred from the synthesis of its ethyl ester derivative.

A potential synthetic pathway could involve the esterification of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid to its ethyl ester, followed by purification and subsequent hydrolysis back to the carboxylic acid. A patent describes the esterification process in detail, which involves dissolving the starting acid in ethyl acetate and reacting it with ethanol in the presence of an acid catalyst[1].

Synthesis_Workflow cluster_synthesis Synthesis and Purification start (S)-2-Ethoxy-3-(4-hydroxyphenyl)propanoic acid esterification Esterification (Ethanol, HCl) start->esterification ester Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate esterification->ester purification Purification (e.g., Crystallization) ester->purification pure_ester Purified Ethyl Ester purification->pure_ester hydrolysis Hydrolysis (e.g., NaOH, then H+) pure_ester->hydrolysis final_product (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid hydrolysis->final_product

Figure 1: A conceptual workflow for the synthesis and purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Purification

Purification is a critical step to ensure the high purity of the final compound. A patent for a related compound suggests that crystallization can be an effective method for purification, achieving a chemical purity of over 99%[1]. The choice of solvent for crystallization is crucial and would need to be determined empirically, with solvents like ethyl acetate-heptane or ethanol-water being common choices for similar compounds.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for confirming the identity, purity, and enantiomeric excess of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the chemical purity of the compound. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength where the phenyl group shows strong absorbance (around 220-280 nm).

Chiral Purity (Enantiomeric Excess)

The determination of enantiomeric excess is of paramount importance for a chiral compound. Chiral HPLC is the most widely used technique for this purpose.

3.2.1. Chiral HPLC Method Development

The selection of the appropriate chiral stationary phase (CSP) is the most critical aspect of developing a chiral HPLC method. For propionic acid derivatives with aromatic substituents, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often successful.

Step-by-Step Protocol for Chiral HPLC Method Development:

  • Column Screening: Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC) with a mobile phase of hexane/isopropanol or hexane/ethanol with a small amount of a carboxylic acid modifier (e.g., 0.1% trifluoroacetic acid).

  • Mobile Phase Optimization: Once a column showing some separation is identified, optimize the mobile phase composition by varying the ratio of the alcohol modifier and the type and concentration of the acidic additive.

  • Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to improve resolution and analysis time.

  • Method Validation: Once optimal conditions are found, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Chiral_HPLC_Workflow cluster_workflow Chiral HPLC Method Development start Dissolve Sample in Mobile Phase injection Inject onto Chiral Column start->injection Step 1 separation Elute with Optimized Mobile Phase injection->separation Step 2 detection UV Detection separation->detection Step 3 analysis Analyze Chromatogram for Enantiomeric Purity detection->analysis Step 4

Figure 2: A generalized workflow for the analysis of enantiomeric purity by chiral HPLC.

Safety and Handling

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is classified as acutely toxic if swallowed (Acute Tox. 3 Oral)[2]. The GHS hazard statement is H301 (Toxic if swallowed)[2].

Precautionary Measures:

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor[2].

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion

The comprehensive characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a multi-faceted process that requires a combination of spectroscopic, chromatographic, and physicochemical analyses. This guide outlines the key considerations and methodologies for researchers working with this compound. While some experimental data is not yet publicly available, the information provided on related compounds and general analytical strategies offers a solid framework for developing robust and reliable characterization protocols. Adherence to rigorous analytical and safety practices is essential to ensure the quality and safe handling of this and other biologically active molecules.

References

  • Google Patents. Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.

Sources

Exploratory

Precision Engineering of Chiral Ethers: Asymmetric Synthesis of 2-Alkoxy-3-Phenylpropionic Acids

Strategic Overview The 2-alkoxy-3-phenylpropionic acid scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for the "glitazar" class of PPAR agonists (e.g., Tesaglitazar, Sarogli...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The 2-alkoxy-3-phenylpropionic acid scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore for the "glitazar" class of PPAR


 agonists (e.g., Tesaglitazar, Saroglitazar) used in metabolic syndrome management. The synthesis of this moiety presents a specific stereochemical challenge: establishing an ether linkage at the 

-position of a carboxylic acid without racemizing the labile chiral center.

For researchers and process chemists, the choice of synthetic route depends on scale, available equipment, and the specific substitution pattern of the phenyl ring. This guide details two high-fidelity pathways:

  • The Chiral Pool Approach: Ideal for discovery chemistry and gram-scale synthesis, utilizing inexpensive amino acid precursors.

  • Asymmetric Hydrogenation: The industrial standard for multi-kilogram production, leveraging high-turnover transition metal catalysis.

Decision Matrix: Pathway Selection

SynthesisDecision Start Target: 2-Alkoxy-3-Phenylpropionic Acid Scale What is the required scale? Start->Scale LabScale Lab Scale (<100g) High Stereochemical Fidelity Required Scale->LabScale Discovery Phase IndScale Industrial Scale (>1kg) Cost & Atom Economy Critical Scale->IndScale Process Phase MethodA METHOD A: Chiral Pool (Diazotization + O-Alkylation) LabScale->MethodA MethodB METHOD B: Asymmetric Hydrogenation (Rh-Catalysis) IndScale->MethodB AdvA Pros: Cheap SM, No High Pressure, High ee MethodA->AdvA AdvB Pros: Low Waste, Scalable, Catalytic MethodB->AdvB

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on scale and resource availability.

Method A: The Chiral Pool Approach (L-Phenylalanine/Tyrosine)

This method relies on the "pool of chirality" provided by natural amino acids. The transformation involves converting the primary amine to a hydroxyl group with retention of configuration , followed by O-alkylation.

Mechanistic Insight: The Diazotization Anomaly

Contrary to standard


 (inversion) or 

(racemization) expectations, the diazotization of

-amino acids proceeds with overall retention of configuration.
  • Mechanism: The carboxylate group acts as an internal nucleophile, displacing the diazonium group to form a transient

    
    -lactone (first inversion). Water then attacks the 
    
    
    
    -lactone (second inversion), restoring the original stereochemistry.

Diazotization Step1 L-Phenylalanine (S-Config) Step2 Diazonium Intermediate Step1->Step2 NaNO2/H2SO4 Step3 Alpha-Lactone (Transient Inversion) Step2->Step3 Intramolecular Displacement Step4 (S)-2-Hydroxy Acid (Retention) Step3->Step4 H2O Attack

Figure 2: Double-inversion mechanism leading to retention of configuration during diazotization.[1]

Protocol 1: Synthesis of Ethyl (S)-2-ethoxy-3-phenylpropionate

Reagents: L-Phenylalanine, Sodium Nitrite, Sulfuric Acid, Ethanol, Silver Oxide (Ag


O), Ethyl Iodide.
Step 1: Diazotization to (S)-2-Hydroxy-3-phenylpropanoic acid
  • Dissolution: Dissolve L-Phenylalanine (16.5 g, 100 mmol) in 1 M H

    
    SO
    
    
    
    (150 mL). Cool to 0°C.[2]
  • Addition: Dropwise add a solution of NaNO

    
     (10.4 g, 150 mmol) in water (40 mL) over 1 hour, maintaining temperature <5°C.
    
  • Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Crystallization: Recrystallize from Benzene/Petroleum Ether to yield white needles.

    • Target Yield: 65-75%

    • Optical Rotation:[3][4][5]

      
       (c=1, Acetone).
      
Step 2: Esterification
  • Reflux the crude hydroxy acid in absolute ethanol (100 mL) with catalytic H

    
    SO
    
    
    
    (0.5 mL) for 4 hours.
  • Concentrate and purify via silica plug.

Step 3: Stereoselective O-Alkylation (The Critical Step)

Note: Using NaH can risk racemization via enolization. The Silver Oxide method is milder and preserves optical purity.

  • Setup: To a solution of Ethyl (S)-2-hydroxy-3-phenylpropionate (1.94 g, 10 mmol) in dry acetonitrile (20 mL), add Silver Oxide (Ag

    
    O)  (3.48 g, 15 mmol).
    
  • Alkylation: Add Ethyl Iodide (2.4 mL, 30 mmol).

  • Execution: Stir vigorously at RT for 24-48 hours. Monitor by TLC.[2][6]

  • Filtration: Filter through Celite to remove silver salts.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc 9:1).

    • Yield: >85%[7]

    • ee: >98% (Determined by Chiral HPLC).

Method B: Asymmetric Hydrogenation (Industrial Standard)

For large-scale applications, the "Chiral Pool" is limited by the availability of amino acids and the cost of silver reagents. Asymmetric hydrogenation of 2-alkoxycinnamic acid derivatives offers a catalytic solution with high atom economy.

Catalyst System

The most effective systems utilize Rhodium(I) or Iridium complexes with chiral bisphosphine ligands such as (R,R)-f-spiroPhos or Ph-BPE .

Protocol 2: Rh-Catalyzed Hydrogenation

Substrate: (Z)-Ethyl 2-ethoxy-3-phenylacrylate (Prepared via condensation of benzaldehyde and ethyl 2-ethoxyacetate).

  • Catalyst Prep: In a glovebox, mix [Rh(COD)Cl]

    
     (1.0 mol%) and (R,R)-f-spiroPhos (2.2 mol%) in degassed methanol. Stir for 30 min.
    
  • Hydrogenation: Transfer the substrate (1.0 equiv) and catalyst solution to a high-pressure autoclave.

  • Reaction: Pressurize with H

    
     (10-20 bar) and stir at RT for 12 hours.
    
  • Workup: Vent H

    
    , concentrate solvent, and pass through a short silica pad to remove catalyst.
    
    • Yield: >95%

    • ee: >99%[8]

Comparative Data Analysis

ParameterMethod A: Chiral Pool (Ag

O)
Method B: Asymmetric Hydrogenation
Starting Material L-Amino Acid (Expensive)Benzaldehyde (Cheap)
Step Count 3 (Diazotization, Esterification, Alkylation)2 (Condensation, Hydrogenation)
Scalability Low to Medium (<1 kg)High (>100 kg)
Stereocontrol Stoichiometric (Source dependent)Catalytic (Ligand dependent)
Typical ee% 96-98%>99%
Racemization Risk Moderate (during alkylation)Low (post-reaction stability)

References

  • Diazotization Stereochemistry

    • Wenzel, T. J., et al. "The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid." Journal of Chemical Education, 2010.[4]

  • Asymmetric Hydrogenation

    • Zhou, Q., et al. "Asymmetric Hydrogenation of -Aryloxy/Alkoxy Cinnamic Nitriles and Esters." Organic Letters, 2016.
  • Glitazar Synthesis (Tesaglitazar)

    • "Synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid."[9][10] Molecules, 2025.[6][10][11][12]

  • Silver Oxide Alkylation

    • Taniguchi, M., et al. "Williamson Ether Synthesis Using Silver Oxide." Tetrahedron Letters.

Sources

Foundational

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral building block of significant interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereospecific synthesis is crucial for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this valuable compound, offering insights into the underlying principles of stereocontrol, detailed experimental protocols, and a comparative analysis of the different approaches.

Introduction: The Importance of Chirality in Drug Design

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug development. This guide focuses on the enantioselective synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a key intermediate whose stereochemical integrity is paramount for its intended applications.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be approached through several distinct enantioselective strategies. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. This guide will explore three primary, field-proven methodologies:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct a diastereoselective transformation. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

  • Asymmetric Catalysis: This elegant strategy employs a chiral catalyst to control the stereochemical outcome of a reaction, allowing for the generation of a large amount of chiral product from a small amount of chiral catalyst. Asymmetric hydrogenation is a particularly relevant example for this target molecule.

  • Enzymatic Kinetic Resolution: Leveraging the inherent stereoselectivity of enzymes, this method involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

The following sections will delve into the technical details of each of these strategies, providing both theoretical understanding and practical guidance.

I. Chiral Auxiliary-Mediated Synthesis: The Evans Asymmetric Alkylation

The use of chiral auxiliaries is a powerful and reliable method for establishing stereocenters.[1] The Evans oxazolidinone auxiliaries are particularly well-suited for the asymmetric alkylation of carboxylic acid derivatives.[2] The overall strategy involves the acylation of the chiral auxiliary, diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the desired chiral carboxylic acid.

Causality Behind Experimental Choices

The success of this method hinges on the rigid, predictable conformation of the acylated oxazolidinone enolate, which effectively shields one face of the enolate from the incoming electrophile. The bulky substituent on the chiral auxiliary directs the alkylating agent to the opposite face, leading to a high degree of diastereoselectivity.[3] The choice of base and reaction conditions is critical for the formation of the desired Z-enolate, which is key to achieving high stereocontrol.

Experimental Workflow

The synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid via an Evans chiral auxiliary can be envisioned in the following steps, starting from a suitable precursor. A detailed, step-by-step protocol is provided below.

G cluster_0 Chiral Auxiliary-Mediated Synthesis Workflow Acylation Acylation Enolate_Formation Enolate_Formation Acylation->Enolate_Formation Acyl Oxazolidinone Alkylation Alkylation Enolate_Formation->Alkylation Chiral Enolate Auxiliary_Cleavage Auxiliary_Cleavage Alkylation->Auxiliary_Cleavage Alkylated Product Final_Product (S)-Target Molecule Auxiliary_Cleavage->Final_Product

Caption: Workflow for Evans Asymmetric Alkylation.

Detailed Protocol: Evans Asymmetric Alkylation

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • In a separate flask, prepare 3-(4-(benzyloxy)phenyl)propanoyl chloride from the corresponding carboxylic acid and thionyl chloride.

  • Add the freshly prepared acyl chloride (1.1 eq.) to the lithium salt of the oxazolidinone at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Ethylation

  • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) as a 1.0 M solution in THF dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add iodoethane (1.5 eq.) to the enolate solution.

  • Stir the reaction at -78 °C for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate and purify by column chromatography to separate the diastereomers.

Step 3: Auxiliary Cleavage

  • Dissolve the purified ethylated N-acyl oxazolidinone (1.0 eq.) in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C and add a pre-mixed solution of lithium hydroxide (2.0 eq.) and hydrogen peroxide (4.0 eq.) in water dropwise.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl and extract the desired carboxylic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Deprotection

  • Dissolve the crude (S)-2-ethoxy-3-(4-(benzyloxy)phenyl)propanoic acid in ethanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite and concentrate the filtrate to yield (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

II. Asymmetric Catalysis: Enantioselective Hydrogenation

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds.[4] This approach typically involves the reduction of a prochiral unsaturated precursor in the presence of a chiral transition metal catalyst. For the synthesis of the target molecule, a plausible route involves the asymmetric hydrogenation of an α-alkoxy-α,β-unsaturated ester.

Causality Behind Experimental Choices

The enantioselectivity of the hydrogenation is controlled by the chiral ligand coordinated to the metal center (typically ruthenium or rhodium).[5] The substrate coordinates to the chiral catalyst in a specific orientation, and the hydrogen is delivered to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of ligand, solvent, and hydrogen pressure are critical parameters that influence both the reactivity and the enantioselectivity of the reaction. The Noyori-type Ru-BINAP catalysts are well-known for their high efficiency in the asymmetric hydrogenation of a wide range of functionalized olefins.[6]

Experimental Workflow

A potential synthetic sequence starting from a readily available starting material like p-hydroxycinnamic acid is outlined below.

G cluster_1 Asymmetric Hydrogenation Workflow Precursor_Synthesis Synthesis of Unsaturated Ester Asymmetric_Hydrogenation Asymmetric_Hydrogenation Precursor_Synthesis->Asymmetric_Hydrogenation Prochiral Substrate Hydrolysis Hydrolysis Asymmetric_Hydrogenation->Hydrolysis Chiral Ester Final_Product (S)-Target Molecule Hydrolysis->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of Ethyl 2-ethoxy-3-(4-hydroxyphenyl)acrylate

  • Protect the hydroxyl group of p-coumaric acid as a benzyl ether.

  • Esterify the carboxylic acid with ethanol under acidic conditions.

  • Perform an α-ethoxylation of the ester. This can be a challenging step and may require specific methodologies for α-functionalization of esters. A more practical precursor might be synthesized via a Horner-Wadsworth-Emmons reaction of a protected p-hydroxybenzaldehyde with an appropriate phosphonate reagent.[7]

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve the ethyl 2-ethoxy-3-(4-(benzyloxy)phenyl)acrylate (1.0 eq.) in degassed methanol.

  • Add a chiral ruthenium catalyst, such as [RuCl((S)-BINAP)]2NEt3 (0.5-1 mol%).

  • Pressurize the reactor with hydrogen gas (50-100 atm) and stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction for completion by GC or HPLC.

  • Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to obtain the ethyl (S)-2-ethoxy-3-(4-(benzyloxy)phenyl)propanoate.

Step 3: Deprotection and Hydrolysis

  • Perform hydrogenolysis of the benzyl protecting group as described in the chiral auxiliary section.

  • Hydrolyze the resulting ethyl ester using lithium hydroxide in a mixture of THF and water to yield the final product, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

III. Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly efficient method for separating enantiomers based on the stereoselective catalysis of enzymes.[8] For the synthesis of the target molecule, this approach would involve the resolution of a racemic mixture of an ester precursor, typically ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Lipases are commonly employed for this purpose due to their broad substrate specificity and high enantioselectivity.[9]

Causality Behind Experimental Choices

Lipases, such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer of a racemic ester at a much faster rate than the other.[10] This difference in reaction rates allows for the separation of the unreacted ester (one enantiomer) and the hydrolyzed carboxylic acid (the other enantiomer). The choice of enzyme, solvent, and reaction conditions (temperature, pH) are crucial for achieving high enantioselectivity (expressed as the E-value) and conversion.[11]

Experimental Workflow

The enzymatic resolution process is conceptually straightforward, involving the selective transformation of one enantiomer and subsequent separation.

G cluster_2 Enzymatic Kinetic Resolution Workflow Racemic_Ester Racemic_Ester Enzymatic_Resolution Enzymatic_Resolution Racemic_Ester->Enzymatic_Resolution Separation Separation Enzymatic_Resolution->Separation Mixture of (S)-Acid and (R)-Ester S_Acid (S)-Target Molecule Separation->S_Acid R_Ester (R)-Ester Separation->R_Ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of Racemic Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

  • Synthesize the racemic ester via standard synthetic methods, for example, by Williamson ether synthesis from ethyl 2-bromo-3-(4-hydroxyphenyl)propanoate and sodium ethoxide.

Step 2: Enzymatic Hydrolysis

  • To a suspension of the racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate (1.0 eq.) in a phosphate buffer (pH 7.0), add an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B) (typically 10-50% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Stop the reaction at approximately 50% conversion to obtain both the desired acid and the unreacted ester in high enantiomeric excess.

Step 3: Separation

  • Filter off the immobilized enzyme for reuse.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate) at a neutral or slightly basic pH to recover the unreacted (R)-ester.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate to isolate the (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

  • Dry the organic layers, concentrate, and purify the products if necessary.

Comparative Analysis of Synthetic Strategies

To aid in the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each of the discussed methodologies. The values presented are typical and may vary depending on the specific substrate and reaction conditions.

Strategy Typical Yield Typical Enantiomeric/Diastereomeric Excess Advantages Disadvantages
Chiral Auxiliary 60-80% (overall)>98% deHigh predictability and reliability; well-established procedures.Stoichiometric use of chiral auxiliary; multiple synthetic steps (protection/deprotection).
Asymmetric Hydrogenation 80-95%>95% eeHigh atom economy; catalytic use of chiral material; potentially fewer steps.Requires specialized high-pressure equipment; catalyst can be expensive and sensitive.
Enzymatic Resolution <50% (for each enantiomer)>99% eeExtremely high enantioselectivity; mild reaction conditions; environmentally friendly.Theoretical maximum yield of 50% for the desired enantiomer; requires separation of product from starting material.

Conclusion and Future Perspectives

The enantioselective synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be successfully achieved through several distinct and effective strategies. The choice of the optimal route will depend on the specific requirements of the project, including scale, cost, and desired purity.

  • Chiral auxiliary-mediated synthesis offers a reliable and well-understood path to high enantiopurity, making it an excellent choice for laboratory-scale synthesis and for establishing a reference standard.

  • Asymmetric hydrogenation represents a more modern and atom-economical approach that is highly amenable to industrial-scale production, provided that an efficient catalytic system is identified and optimized.

  • Enzymatic kinetic resolution provides access to material of the highest enantiomeric purity under mild and green conditions, although it is inherently limited to a 50% theoretical yield for the desired product from the racemate.

Future research in this area will likely focus on the development of more efficient and selective catalysts for asymmetric hydrogenation and the discovery of novel enzymes with improved activity and stability for kinetic resolutions. Furthermore, the development of dynamic kinetic resolution processes, which combine the high enantioselectivity of enzymatic resolution with in situ racemization of the undesired enantiomer, could provide a route to the desired product in near-quantitative yield.

References

  • Current time inform
  • Chiral auxiliary - Wikipedia. [Link]

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC - NIH. [Link]

  • Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands - ACS Publications. [Link]

  • Recent advances in asymmetric synthesis with chiral imide auxiliaries - Société Chimique de France. [Link]

  • Introduction to Stereoselective Organic Synthesis. [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC - NIH. [Link]

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Ketones via a Hydrogenation/Isomerization Cascade | Request PDF - ResearchGate. [Link]

  • evans enolate alkylation-hydrolysisx. [Link]

  • Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients - ChemRxiv. [Link]

  • Evans Aldol reaction|Asymmetric synthesis - YouTube. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Asymmetric Alkylation of Enolates - Chem 115 Myers. [Link]

  • Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing). [Link]

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Publishing. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - Chemical Methodologies. [Link]

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed. [Link]

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy)
  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs - MDPI. [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source - ResearchGate. [Link]

  • RATIONAL ENHANCEMENT OF THE ENANTIOSELECTIVITY OF CANDIDA ANTARCTICA LIPASE B IN KINETIC RESOLUTION OF N-(2-ETHYL-6-METHYLPHENYL. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. [Link]

  • Atomically Dispersed Rhodium on TiO 2 for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid - MDPI. [Link]

  • Journal of Chemical and Pharmaceutical Research, 2015, 7(5):311-322 Review Article Lipases-catalyzed enantioselective kineti - JOCPR. [Link]

  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones | Journal of the American Chemical Society. [Link]

  • Synthesis of 2-O-(4-Coumaroyl)-3-(4-hydroxyphenyl)lactic Acid, an Important Intermediate of Rosmarinic Acid Biosynthesis. - ResearchGate. [Link]

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters - DOI. [Link]

  • Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 - MDPI. [Link]

  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids | Almac. [Link]

  • Rhodium-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond in a precise position - PMC - PubMed Central. [Link]

  • Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - NIH. [Link]

  • asymmetric-hydrogenation-2015.pdf. [Link]

  • Synthesis of 2-O-(4-coumaroyl)-3-(4-hydroxyphenyl)lactic acid, an important intermediate of rosmarinic acid biosynthesis - PubMed. [Link]

  • Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - MDPI. [Link]

  • Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - Frontiers. [Link]

  • Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes | Journal of the American Chemical Society. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanism of Action of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic Acid: A Core Pharmacophore for Dual PPARα/γ Agonism

This guide provides a detailed technical exploration of the putative mechanism of action for (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid. While direct, extensive studies on this specific molecule are not abundant in p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical exploration of the putative mechanism of action for (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid. While direct, extensive studies on this specific molecule are not abundant in public literature, its structural motif is a well-recognized pharmacophore in a class of potent metabolic regulators. This document synthesizes information from structurally related compounds and foundational principles of medicinal chemistry to construct a scientifically rigorous hypothesis of its biological function and to propose a comprehensive validation workflow for researchers and drug development professionals.

Executive Summary: The "Glitazar" Core

(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid belongs to a class of molecules structurally analogous to arylpropionic acids. While many arylpropionic acids are known for their anti-inflammatory effects, the specific arrangement of the ethoxy and hydroxyphenyl groups in this compound strongly suggests a primary role in metabolic regulation. Structural analysis reveals that the (S)-2-ethoxy-3-phenylpropanoic acid moiety is a cornerstone pharmacophore for a class of drugs known as "glitazars".[1] These agents are dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), nuclear receptors that are master regulators of lipid and glucose metabolism.[1][2]

This guide posits that (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid functions as a dual PPARα/γ agonist. This mechanism suggests significant therapeutic potential for treating complex metabolic disorders such as type 2 diabetes and metabolic syndrome, which are characterized by dyslipidemia and insulin resistance.[1][2]

Proposed Primary Mechanism of Action: Dual PPARα/γ Agonism

PPARs are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Upon activation by a ligand, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This action modulates gene expression, leading to profound effects on metabolic homeostasis.

The Role of PPARα and PPARγ
  • PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism. The net effect is a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ: Highly expressed in adipose tissue, where it is a key regulator of adipogenesis, and also found in macrophages and the large intestine. Its activation enhances insulin sensitivity by promoting the storage of fatty acids in adipocytes, thereby reducing lipotoxicity in other tissues like muscle and liver. It also upregulates the expression of genes involved in glucose uptake, such as GLUT4.

The hypothesized dual agonism of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid offers a multi-pronged approach to metabolic disease, simultaneously addressing the hyperlipidemia and hyperglycemia that are hallmarks of type 2 diabetes and metabolic syndrome.[1][2]

Structural Basis for PPAR Activation

The glitazar pharmacophore, (S)-2-ethoxy-3-phenylpropanoic acid, is recognized for its optimal binding characteristics to both PPARα and PPARγ receptors.[1] The acidic head (propionic acid) is crucial for interacting with the polar residues in the ligand-binding pocket of the receptors, while the lipophilic tail, in this case, the ethoxy- and hydroxyphenyl-substituted ethyl group, occupies the hydrophobic regions of the pocket. The specific stereochemistry (S-enantiomer) and the ethoxy substitution are critical for achieving the desired affinity and dual selectivity.

Diagram 1: Proposed PPARα/γ Signaling Pathway

The following diagram illustrates the proposed mechanism of action for (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid (SEHPA) as a dual PPARα/γ agonist.

PPAR_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects SEHPA (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid (SEHPA) PPARa PPARα SEHPA->PPARa Binds & Activates PPARg PPARγ SEHPA->PPARg Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR Heterodimerizes with RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR RXR_c RXR RXR_c->PPARa_RXR RXR_c->PPARg_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binds to PPRE PPARg_RXR->PPRE Binds to PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Transcription->Lipid_Metabolism via PPARα target genes Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Transcription->Glucose_Homeostasis via PPARγ target genes

Caption: Proposed PPARα/γ signaling cascade for SEHPA.

Experimental Validation Workflow

To rigorously test the hypothesis that (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid acts as a dual PPARα/γ agonist, a multi-tiered experimental approach is required. This section details the necessary in vitro and in vivo assays.

In Vitro Characterization

Objective: To determine the direct interaction and activation of PPARα and PPARγ by the test compound.

Table 1: Key In Vitro Assays for PPAR Agonism

Assay TypePrincipleKey Parameters MeasuredExpected Outcome for an Active Compound
Receptor Binding Assay Competitive binding assay using radiolabeled or fluorescently labeled known PPAR ligands and purified PPAR ligand-binding domains (LBDs).Ki (Inhibition Constant), IC50 (Half-maximal Inhibitory Concentration)Low Ki and IC50 values, indicating high binding affinity.
Reporter Gene Assay Cells are co-transfected with a PPAR expression vector and a reporter plasmid containing a PPRE driving a luciferase or β-galactosidase gene.EC50 (Half-maximal Effective Concentration), Emax (Maximum Effect)Dose-dependent increase in reporter gene activity.
Adipocyte Differentiation Murine 3T3-L1 preadipocytes are treated with the compound and differentiation into mature adipocytes is assessed by Oil Red O staining.Quantification of lipid accumulation.Enhanced differentiation and lipid droplet formation (PPARγ activity).
Target Gene Expression Quantitative PCR (qPCR) analysis of PPAR target gene mRNA levels (e.g., CPT1A for PPARα, aP2 for PPARγ) in relevant cell lines (e.g., HepG2, 3T3-L1).Fold change in mRNA expression.Upregulation of target gene expression.

Protocol 1: PPAR Reporter Gene Assay

  • Cell Culture and Transfection:

    • Culture HEK293T or a similar cell line in DMEM supplemented with 10% FBS.

    • Seed cells in 96-well plates at a density of 2 x 10^4 cells/well.

    • After 24 hours, co-transfect cells using a suitable transfection reagent with:

      • A full-length human PPARα or PPARγ expression vector.

      • A PPRE-driven firefly luciferase reporter vector.

      • A Renilla luciferase vector for normalization of transfection efficiency.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with a medium containing various concentrations of (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid (e.g., from 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., tesaglitazar for dual agonism).[1]

  • Luciferase Assay:

    • After 24 hours of incubation, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize firefly luciferase activity to Renilla luciferase activity.

    • Plot the normalized activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

In Vivo Pharmacological Evaluation

Objective: To assess the effects of the compound on metabolic parameters in a relevant animal model of metabolic disease.

Animal Model: A suitable model would be the C57BL/6J mouse on a high-fat diet or a genetic model of obesity and diabetes, such as the db/db mouse or the C57BL/6 Ay/a mouse.[1][2]

Table 2: Key In Vivo Endpoints

Parameter CategorySpecific MeasurementsRationale
Glycemic Control Fasting blood glucose, insulin levels, glucose tolerance test (GTT), insulin tolerance test (ITT).To assess improvements in insulin sensitivity and glucose homeostasis (PPARγ effect).
Lipid Profile Serum triglycerides, total cholesterol, HDL, LDL, free fatty acids.To evaluate effects on lipid metabolism (PPARα effect).
Body Weight & Adiposity Body weight, fat pad mass, liver weight.To assess overall metabolic health and potential for weight gain (a side effect of some PPARγ agonists).
Gene Expression qPCR analysis of PPAR target genes in liver and adipose tissue.To confirm target engagement in vivo.

Diagram 2: In Vivo Experimental Workflow

InVivo_Workflow Model Select Animal Model (e.g., High-Fat Diet C57BL/6J) Acclimatize Acclimatization & Baseline Measurements Model->Acclimatize Grouping Randomize into Groups (Vehicle, Compound, Positive Control) Acclimatize->Grouping Dosing Chronic Dosing (e.g., 4-8 weeks, oral gavage) Grouping->Dosing Monitoring Weekly Monitoring (Body Weight, Food Intake) Dosing->Monitoring Tests Metabolic Tests (GTT, ITT at specific timepoints) Dosing->Tests Termination Terminal Sacrifice & Sample Collection Dosing->Termination Monitoring->Tests Tests->Termination Analysis Biochemical Analysis (Blood) Histology (Liver, Adipose) Gene Expression (qPCR) Termination->Analysis

Caption: A typical workflow for in vivo evaluation of a metabolic regulator.

Secondary and Off-Target Considerations

While the primary hypothesis centers on PPAR agonism, the arylpropionic acid scaffold warrants investigation into other potential biological activities.

  • Anti-inflammatory Activity: Structurally related compounds, such as ibuprofen and naproxen, are well-known inhibitors of cyclooxygenase (COX) enzymes.[3][4] Therefore, it is prudent to screen (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid for COX-1 and COX-2 inhibitory activity to understand its potential anti-inflammatory profile and gastrointestinal side-effect liability.

  • Antimicrobial and Antioxidant Effects: Various derivatives of 3-(4-hydroxyphenyl)propionic acid have been explored for antimicrobial and antioxidant properties.[5][6][7][8][9] These activities are likely attributable to the phenolic moiety and could represent secondary mechanisms or be relevant in specific therapeutic contexts.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid acts as a dual PPARα/γ agonist. Its chemical structure aligns perfectly with the known pharmacophore for the glitazar class of metabolic regulators. This proposed mechanism of action positions the molecule as a promising candidate for the treatment of type 2 diabetes and other metabolic disorders, offering the potential to simultaneously correct dyslipidemia and hyperglycemia.

The immediate path forward requires a systematic and rigorous experimental validation of this hypothesis, following the in vitro and in vivo workflows detailed in this guide. Future research should also focus on pharmacokinetic and toxicological profiling to fully characterize the drug-like properties of this compound and its potential for clinical development.

References

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available from: [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PubMed. Available from: [Link]

  • The Role of 3-(4-Hydroxyphenyl)propionic Acid in Pharmaceutical Synthesis. Available from: [Link]

  • 2-(4-Hydroxyphenyl)propionic acid | C9H10O3. PubChem. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available from: [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI. Available from: [Link]

  • Drugs whose clinical properties resemble propionic acid derivatives. ResearchGate. Available from: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed. Available from: [Link]

  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. Available from: [Link]

Sources

Foundational

Physical and chemical properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

The following is an in-depth technical guide on (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , a critical chiral building block in the synthesis of PPAR agonists (Glitazars). Common Designation: EEHP Acid (and its Et...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , a critical chiral building block in the synthesis of PPAR agonists (Glitazars).

Common Designation: EEHP Acid (and its Ethyl Ester derivative) CAS Registry Number (Ethyl Ester): 222555-06-8 CAS Registry Number (Acid): 222555-05-7 (Generic/Racemic: 197299-16-4)[1]

Executive Summary & Application Scope

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a specialized chiral intermediate primarily utilized in the pharmaceutical development of Dual PPARngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


/

Agonists
(Peroxisome Proliferator-Activated Receptors). It serves as the "acid head" moiety for several metabolic disorder drugs, most notably Ragaglitazar and Tesaglitazar .[1]

Its structural uniqueness lies in the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-ethoxy substitution on the propionic acid backbone, which imparts specific lipophilicity and binding affinity profiles distinct from natural amino acid analogs (like Tyrosine). In drug discovery, this moiety is critical for anchoring the molecule within the PPAR ligand-binding domain.

Chemical Identity & Stereochemistry[1]

Structural Analysis

The compound is an ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-alkoxy phenylpropanoic acid. Unlike its amino acid analog (Tyrosine), the amine group is replaced by an ethoxy ether, eliminating zwitterionic character and significantly altering solubility and pKa.[1]
PropertyFree AcidEthyl Ester (Precursor Form)
IUPAC Name (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acidEthyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate
Molecular Formula


Molecular Weight 210.23 g/mol 238.28 g/mol
Chiral Center C2 (S-configuration)C2 (S-configuration)
H-Bond Donors 2 (COOH, Phenol-OH)1 (Phenol-OH)
H-Bond Acceptors 44
Stereochemical Integrity

The (S)-enantiomer is the bioactive form for the glitazar class.[1]

  • Configuration: The (S)-configuration at the ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -position is strictly required for optimal PPAR binding.
    
  • Enantiomeric Excess (ee): High-grade pharmaceutical intermediates typically require >99% ee.[1]

  • Inversion Risk: The ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -proton is acidic (adjacent to Carbonyl). Harsh basic conditions can lead to racemization via enolization.[1]
    

Physicochemical Properties[1][2][3][4]

Physical Constants

Note: The ethyl ester is the most common commercial form due to better stability and handling properties. The free acid is often generated in situ.

ParameterValue (Free Acid)Value (Ethyl Ester)
Physical State White to off-white solidColorless to pale yellow oil/low-melting solid
Melting Point 89–92 °C (Approximate)< 40 °C (Often handled as liquid)
Boiling Point 420.5 ± 40.0 °C (Predicted @ 760 Torr)360–365 °C (Predicted)
Density 1.25 ± 0.1 g/cm³1.13 ± 0.1 g/cm³
pKa (Carboxyl) 3.65 ± 0.10 (Predicted)N/A (Esterified)
pKa (Phenol) 9.95 ± 0.15 (Predicted)9.95 ± 0.15
LogP 1.45 (Predicted)2.40 (Predicted)
Optical Rotation

to

(c=1, MeOH)

(c=1,

)
Solubility Profile
  • Water: Low solubility (< 1 mg/mL for acid). Soluble in alkaline aqueous solutions (forming the phenolate/carboxylate salt).

  • Organic Solvents: Highly soluble in Methanol, Ethanol, DMSO, and Ethyl Acetate.[1]

  • Partitioning: The ethoxy group increases lipophilicity compared to hydroxy-analogs, facilitating transport across lipid bilayers.[1]

Synthesis & Manufacturing Methodologies

Synthetic Routes

The synthesis of the (S)-enantiomer is non-trivial due to the need to introduce the ethoxy group while maintaining chirality.[1] Three primary routes exist:

Route A: Asymmetric Phase-Transfer Catalysis (The Andrus Method)

This is the most authoritative method for high-enantiopurity synthesis, utilizing a cinchonidinium catalyst.[1]

Synthesis Start Protected Glycolate (Diphenylmethoxy-acetophenone) Inter1 (S)-Alkylated Intermediate Start->Inter1 Asymmetric Alkylation (-35°C, CsOH) Reagent 4-Benzyloxybenzyl bromide Reagent->Inter1 Catalyst Cinconidinium Catalyst (PTC) Catalyst->Inter1 Induces Chirality Step2 Baeyer-Villiger Oxidation Inter1->Step2 Oxidation Step3 Transesterification & Deprotection Step2->Step3 Rearrangement Final (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid ethyl ester Step3->Final Yields >90% ee

Figure 1: Asymmetric Phase-Transfer Catalyzed synthesis of the target ester.

Route B: Chiral Pool (From L-Tyrosine)[1]
  • Diazotization: L-Tyrosine is treated with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
     in 
    
    
    
    . This converts the primary amine to a hydroxyl group with retention of configuration (via double inversion/neighboring group participation) to form (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid.[1]
  • Selective Alkylation: The ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -hydroxyl is selectively alkylated with ethyl iodide/silver oxide or via Williamson ether synthesis. Challenge: Preventing alkylation of the phenolic hydroxyl requires careful protection strategies.[1]
    
Impurity Profile

When sourcing or synthesizing this material, monitor for:

  • Enantiomer: The (R)-isomer is a potent impurity; limit < 0.5%.[1]

  • O-Alkylated Phenol: 2-ethoxy-3-(4-ethoxyphenyl)propionic acid (Bis-ethoxy impurity).[1]

  • Elimination Product: 3-(4-hydroxyphenyl)-2-ethoxyacrylic acid (conjugated alkene).[1]

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC)

To verify enantiomeric purity, a chiral stationary phase is required.[1]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm and 275 nm (Phenol absorption).[1]

  • Retention Time: The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H columns, but standards must be run to confirm.

Nuclear Magnetic Resonance (NMR)

Distinctive signals for the ethoxy group verify the structure.[1]

  • 1H NMR (400 MHz,

    
    ): 
    
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       1.18 (t, 3H, 
      
      
      
      )
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       2.9–3.1 (m, 2H, Benzylic 
      
      
      
      )
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       3.3–3.6 (m, 2H, 
      
      
      
      )
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       4.05 (dd, 1H, 
      
      
      
      -CH)
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       6.75 (d, 2H, Ar-H ortho to OH)
      
    • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
       7.10 (d, 2H, Ar-H meta to OH)
      

Biological Relevance (Mechanism of Action)

This compound acts as the polar "head" group for PPAR agonists. The carboxylic acid forms hydrogen bonds with Tyr473 (in PPAR


) or Tyr314  (in PPAR

) within the receptor's ligand-binding pocket. The ethoxy group occupies a specific hydrophobic sub-pocket, enhancing potency compared to simple alkyl chains.[1]

Mechanism Drug (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid moiety Receptor PPAR Nuclear Receptor (Ligand Binding Domain) Drug->Receptor Binds Interaction H-Bond Network (Tyr473 / His323) Receptor->Interaction Stabilizes Helix 12 Effect Gene Transcription (Insulin Sensitization) Interaction->Effect Activates

Figure 2: Pharmacophore interaction mechanism within the PPAR receptor.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Storage: Store at +2°C to +8°C. Hygroscopic. Store under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol.[1]

  • Stability: Stable under normal conditions but sensitive to strong oxidizers. Avoid prolonged exposure to air (phenolic oxidation).

References

  • Andrus, M. B., et al. (2005). "Asymmetric Phase-Transfer Catalyzed Glycolate Alkylation... Synthesis of (-)-Ragaglitazar." Journal of Organic Chemistry. Link[1]

  • Ebdrup, S., et al. (2003). "Synthesis and Structure-Activity Relationship of ... PPARalpha/gamma Agonists."[2][3] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate." National Center for Biotechnology Information. Link

  • Henke, B. R. (2004). "Peroxisome Proliferator-Activated Receptor Alpha/Gamma Dual Agonists for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry. Link

Sources

Exploratory

In Silico Characterization of the PPAR Agonist Pharmacophore: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid

Executive Summary This technical guide details the computational modeling workflow for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereafter referred to as SEHP ). SEHP represents the bioactive "acidic head group"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the computational modeling workflow for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereafter referred to as SEHP ). SEHP represents the bioactive "acidic head group" of the glitazar class of dual PPAR


/

agonists (e.g., Ragaglitazar, Tesaglitazar). Unlike Thiazolidinediones (TZDs), which utilize a cyclic head group, SEHP utilizes a chiral ethoxy-propionic acid moiety to engage the receptor's Activation Function-2 (AF-2) domain.

This guide provides a rigorous protocol for assessing the binding efficacy, stereoselective stability, and thermodynamic profile of SEHP within the Peroxisome Proliferator-Activated Receptor (PPAR) Ligand Binding Domain (LBD).

Part 1: Molecular Architecture & Target Landscape

The Ligand: Structural Significance

SEHP is not merely a fragment; it is the primary anchor responsible for the "charge clamp" stabilization of the PPAR receptor.

  • Chirality: The (S)-enantiomer is the bioactive conformer. The ethoxy group at the

    
    -position creates a steric fit that dictates selectivity.
    
  • Pharmacophore Features:

    • Carboxyl Tail: Mimics fatty acids; forms H-bonds with His323/His449/Tyr473 (PPAR

      
      ).
      
    • Ethoxy Linker: Provides hydrophobic bulk to lock the conformation.

    • Phenol Ring: Acts as the scaffold connecting to the hydrophobic tail (in full drugs) or interacting with the central pocket (as a fragment).

The Target: PPAR vs. PPAR

To model dual agonism, you must dock against both isoforms. The key difference lies in the specific residues lining the binding pocket.

FeaturePPAR

(Target: Insulin Sensitization)
PPAR

(Target: Lipid Metabolism)
PDB Template 2PRG (Agonist Bound) or 1FM6 1I7G or 2REW
Key Anchor Residue His323 (Helix 5)Tyr314 (Helix 5)
AF-2 Stabilizer Tyr473 (Helix 12)Tyr464 (Helix 12)
Pocket Volume Larger (~1400 ų), Y-shapedSlightly smaller, more lipophilic

Part 2: Preparation Phase (The Setup)

Ligand Construction & QM Optimization

Standard force fields often fail to capture the precise geometry of the carboxylate-ethoxy interaction. We employ Density Functional Theory (DFT) for the initial geometry.

  • Build: Construct (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in a molecular editor (e.g., Avogadro, ChemDraw).

  • Protonation: Set pH to 7.4. The carboxylic acid will be deprotonated (

    
    ).
    
  • DFT Optimization:

    • Software: Gaussian or ORCA.

    • Level of Theory: B3LYP/6-31G(d,p).

    • Solvation: PCM (Polarizable Continuum Model) with water dielectric (

      
      ).
      
    • Output: Extract the .mol2 file with RESP (Restrained Electrostatic Potential) charges.

Protein Preparation
  • Selection: Download PDB 2PRG (PPAR

    
     LBD).
    
  • Cleaning: Remove water molecules (except those bridging Arg288/Glu343 if present). Remove co-factors.

  • Loop Modeling: Use Modeller to fix missing residues in the loop regions (often disordered in PPAR structures).

  • Hydrogenation: Add polar hydrogens. Ensure His323 is protonated on the

    
    -nitrogen (HD1) to donate a hydrogen bond to the ligand carboxylate.
    

Part 3: Molecular Docking Workflow

Grid Generation

The binding site is defined by the presence of the co-crystallized ligand in 2PRG.

  • Center: Centered on the original ligand's head group.

  • Dimensions:

    
     Å. (Focus on the AF-2 pocket, not the entire Y-shaped cavity).
    
Docking Protocol (AutoDock Vina / Glide)

Since SEHP is a small fragment relative to the full pocket, "induced fit" docking is recommended to allow side-chain flexibility.

  • Algorithm: Lamarckian Genetic Algorithm (LGA).

  • Exhaustiveness: 32 (High precision).

  • Constraints: Define a positional constraint (H-bond) on Tyr473-OH or His323-NE2 . This forces the "acid head" to adopt the active agonist conformation.

Workflow Visualization

The following diagram illustrates the critical path from structure retrieval to binding energy estimation.

DockingWorkflow Ligand Ligand: SEHP (S)-Enantiomer QM QM Optimization B3LYP/6-31G* Ligand->QM Dock Docking (Vina/Glide) Constraint: Tyr473 QM->Dock Target Target: PPARγ (PDB: 2PRG) Prep Protein Prep (H-Bond Network) Target->Prep Prep->Dock MD MD Simulation (100ns, GROMACS) Dock->MD Top Pose MMPBSA Binding Free Energy (MM/PBSA) MD->MMPBSA Trajectory

Figure 1: End-to-end computational workflow for characterizing SEHP binding.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the small SEHP fragment can stabilize Helix 12 without the hydrophobic tail of the full drug.

System Setup (GROMACS)
  • Force Field: CHARMM36m (best for lipids/proteins) or AMBER ff14SB.

  • Ligand Topology: Generate using CGenFF (CHARMM) or ACPYPE (AMBER).

  • Box: Dodecahedron, 1.0 nm buffer.

  • Solvent: TIP3P water model.

  • Ions: Neutralize with

    
     and add 0.15M NaCl.
    
Simulation Protocol
PhaseEnsembleDurationPurpose
Minimization Steepest Descent50,000 stepsRemove steric clashes.
NVT Canonical (300K)100 psStabilize temperature (V-rescale thermostat).
NPT Isobaric (1 bar)100 psStabilize pressure (Parrinello-Rahman).
Production NPT100 ns Data collection.
Analysis Metrics
  • RMSD: Monitor the stability of Helix 12 (Residues 460-475). If RMSD > 2.5 Å, the fragment is failing to act as an agonist.

  • H-Bond Occupancy: Calculate the % of time the SEHP carboxylate is bonded to Tyr473 and His323 . High occupancy (>60%) indicates agonism.

Part 5: Interaction Network & Mechanism

The biological activity of SEHP relies on a specific "Charge Clamp" mechanism. The diagram below details the residue-level interactions you must validate in your model.

InteractionMap SEHP SEHP Ligand (Carboxylate Head) Tyr473 Tyr473 (Helix 12) SEHP->Tyr473 H-Bond (Critical) His323 His323 (Helix 5) SEHP->His323 Salt Bridge/H-Bond His449 His449 (Helix 10) SEHP->His449 H-Bond Ser289 Ser289 (Helix 3) SEHP->Ser289 Water Bridge (Optional) Phe282 Phe282 (Hydrophobic Gate) SEHP->Phe282 Pi-Stacking (Phenol)

Figure 2: The "Charge Clamp" interaction network. Successful binding requires simultaneous engagement of Tyr473 and His323.

Part 6: Binding Free Energy (MM/PBSA)

To quantify the affinity, perform MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area) calculations on the last 20ns of the trajectory.



Interpretation of Results:

  • Electrostatic Energy (

    
    ):  Should be highly favorable (negative) due to the Carboxylate-Histidine interaction.
    
  • Solvation Energy (

    
    ):  Usually unfavorable (positive) as water is stripped from the polar head.
    
  • Total

    
    :  For a fragment like SEHP, expect values around -7 to -9 kcal/mol . (Full drugs like Ragaglitazar reach -12 to -14 kcal/mol due to additional hydrophobic tail interactions).
    

References

  • Nolte, R. T., et al. (1998). "Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma."[1] Nature, 395(6698), 137-143.

  • Cronet, P., et al. (2001). "Structure of the PPARalpha and -gamma ligand binding domains in complex with the novel dual agonist tesaglitazar." Structure, 9(8), 699-706.

  • Ekins, S., et al. (2001). "Three-dimensional quantitative structure-activity relationship analysis of a series of dual PPAR alpha/gamma agonists." Journal of Medicinal Chemistry.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • GROMACS Development Team. "GROMACS User Guide: Molecular Dynamics Simulation."

Sources

Foundational

Preliminary Cytotoxicity Studies of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: An In-Depth Technical Guide

Introduction: Rationale and Scientific Context (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a phenolic compound with a structure that suggests potential biological activity.[1][2] Phenolic compounds are a well-est...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Context

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a phenolic compound with a structure that suggests potential biological activity.[1][2] Phenolic compounds are a well-established class of molecules known for a wide range of effects, including antioxidant, anti-inflammatory, and, notably, cytotoxic activities against various cell lines.[3][4][5][6][7] The exploration of novel phenolic derivatives is a cornerstone of drug discovery, particularly in oncology, where inducing targeted cell death in cancer cells is a primary therapeutic goal.[5][7][8] Preliminary cytotoxicity screening is a critical first step in evaluating the therapeutic potential of any new chemical entity. This guide provides a comprehensive framework for conducting these initial studies, focusing on a multi-assay approach to generate a robust preliminary dataset. Our investigation will not only determine the concentration-dependent toxicity of the compound but also begin to elucidate the potential mechanisms of cell death, such as apoptosis and the involvement of reactive oxygen species (ROS).

The selection of assays and cell lines is paramount for generating meaningful data. We will employ a panel of assays that measure different aspects of cell health, from metabolic activity and membrane integrity to specific markers of apoptosis. This multi-pronged approach provides a more complete picture of the compound's cytotoxic profile than any single assay alone.[9][10] The choice of cell lines is equally critical; utilizing a combination of cancerous and non-cancerous cell lines can provide initial insights into the compound's selectivity.[11][12][13][14] This guide will detail the rationale and methodology for a comprehensive preliminary cytotoxicity assessment of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

I. Materials and Methods

A. Compound Preparation and Handling

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid should be of high purity (≥95%). A stock solution (e.g., 100 mM) should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), and stored at -20°C.[15] Subsequent dilutions for cell treatment should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that would cause toxicity on its own (typically <0.5%).

B. Cell Line Selection and Culture

The choice of cell lines is a critical step in designing a relevant cytotoxicity study.[11][13][14] For a preliminary screen, a diverse panel is recommended to assess broad applicability and potential selectivity.

  • Human Colorectal Carcinoma (HCT-116): A commonly used cancer cell line that is well-characterized for apoptosis and cell cycle studies.[5]

  • Human Breast Adenocarcinoma (MCF-7): Another widely used cancer cell line, representing a different tissue of origin.[4]

  • Human Embryonic Kidney 293 (HEK293): Often used as a non-cancerous control to assess general cytotoxicity.[12][16]

All cell lines should be cultured in their recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[16]

C. Experimental Workflow

The overall experimental workflow is designed to provide a comprehensive initial assessment of cytotoxicity.

G cluster_0 Phase 1: Viability & Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Metabolic Activity LDH Assay LDH Assay Compound Treatment->LDH Assay Membrane Integrity Caspase-3/7 Assay Caspase-3/7 Assay Compound Treatment->Caspase-3/7 Assay Apoptosis ROS Assay ROS Assay Compound Treatment->ROS Assay Oxidative Stress Data Analysis (IC50) Data Analysis (IC50) MTT Assay->Data Analysis (IC50) Data Analysis (EC50) Data Analysis (EC50) LDH Assay->Data Analysis (EC50) Mechanistic Insights Mechanistic Insights Caspase-3/7 Assay->Mechanistic Insights ROS Assay->Mechanistic Insights

Caption: A streamlined workflow for the preliminary cytotoxic evaluation of a novel compound.

II. Core Cytotoxicity Assays

A. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] In viable cells, mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[17]

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[16]

  • Treat the cells with a serial dilution of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid for 24, 48, or 72 hours.[16]

  • Add MTT reagent to each well and incubate for 2-4 hours.[16]

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).[17]

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[16]

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[5][16]

B. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[18][19] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity and cell death.[19]

Protocol:

  • Seed and treat cells as described for the MTT assay.

  • At the end of the incubation period, collect the cell culture supernatant.

  • Add the LDH reaction mixture to the supernatant.

  • Incubate and measure the absorbance to determine LDH activity.[19]

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

III. Mechanistic Insights: Apoptosis and Oxidative Stress

Phenolic compounds often induce cytotoxicity through apoptosis, a programmed cell death pathway.[3][4][5] Apoptosis is frequently associated with an increase in intracellular reactive oxygen species (ROS).[3][20]

A. Caspase-3/7 Activity Assay for Apoptosis

Caspases are a family of proteases that are central to the execution of apoptosis.[21][22][23][24] Caspase-3 and -7 are key executioner caspases.[23]

Protocol:

  • Seed and treat cells in a 96-well plate.

  • Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells.[23][25]

  • Incubate to allow for cleavage of the substrate by active caspases.

  • Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.[21][25]

G cluster_0 Caspase Assay Principle Compound Compound Cell Cell Compound->Cell Treatment Apoptotic Stimuli Apoptotic Stimuli Cell->Apoptotic Stimuli Caspase Activation Caspase Activation Apoptotic Stimuli->Caspase Activation Substrate Cleavage Substrate Cleavage Caspase Activation->Substrate Cleavage Signal Generation Signal Generation Substrate Cleavage->Signal Generation Fluorescence/Luminescence Quantification Quantification Signal Generation->Quantification

Caption: Principle of the caspase activity assay for apoptosis detection.

B. DCFDA Assay for Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels.[20][26][27] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[15][20][27]

Protocol:

  • Seed and treat cells as in other assays.

  • Wash the cells and incubate them with DCFDA solution.[20][28]

  • After incubation, wash the cells again to remove excess probe.[28]

  • Measure the fluorescence intensity using a microplate reader or fluorescence microscope.[15][26][27][28]

IV. Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Cell LineIncubation TimeIC50 (µM)
HCT-11624hValue
48hValue
72hValue
MCF-724hValue
48hValue
72hValue
HEK29324hValue
48hValue
72hValue

Table 2: Mechanistic Assay Results at 48h

Cell LineTreatment Concentration (µM)Caspase-3/7 Activation (Fold Change)Intracellular ROS (Fold Change)
HCT-116IC50ValueValue
1/2 IC50ValueValue
MCF-7IC50ValueValue
1/2 IC50ValueValue
HEK293IC50ValueValue
1/2 IC50ValueValue

V. Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the preliminary cytotoxic evaluation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The multi-assay approach provides a layered understanding of the compound's effects on cell viability, membrane integrity, and key cell death pathways. The results from these studies will form the basis for further investigations, including more detailed mechanistic studies, evaluation in additional cancer cell lines, and eventual progression to more complex in vitro and in vivo models. The potential for phenolic compounds to act as anticancer agents is significant, and a thorough and well-designed preliminary screening is the critical first step in realizing that potential.[3][5][7]

VI. References

  • Kuete, V., et al. (2016). Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. PubMed. Available at:

  • Katopodi, A., et al. (n.d.). 3.3.4. DCF-DA Assay Protocol. MDPI. Available at:

  • Hello Bio. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol. Hello Bio. Available at:

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed. Available at:

  • Leist, M. (2018). Highlight report: Cell type selection for toxicity testing. PMC. Available at:

  • Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. Abcam. Available at:

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. ResearchGate. Available at:

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Creative Bioarray. Available at:

  • Ahamad, M. S., et al. (2006). Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study. Journal of Medicinal Chemistry. Available at:

  • Feresin, R. G., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents. Open Exploration Publishing. Available at:

  • Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Cell Biolabs. Available at:

  • JoVE. (2019). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE. Available at:

  • Abcam. (n.d.). Protocol for detection of caspases using immunofluorescence. Abcam. Available at:

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. ResearchGate. Available at:

  • Benchchem. (n.d.). Confirming Apoptosis Induction via Caspase Activation: A Comparative Guide. Benchchem. Available at:

  • Al-Oqaili, S. N., et al. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at:

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Available at:

  • Robles-Ribera, A., et al. (2022). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. MDPI. Available at:

  • Bentham Science Publisher. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Bentham Science Publisher. Available at:

  • ChemicalBook. (n.d.). (S)-2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID. ChemicalBook. Available at:

  • ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. ResearchGate. Available at:

  • National Institutes of Health. (n.d.). Caspase Protocols in Mice. PMC. Available at:

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. DergiPark. Available at:

  • Benchchem. (n.d.). Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. Benchchem. Available at:

  • ChemicalBook. (n.d.). (S)-2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER. ChemicalBook. Available at:

  • Santa Cruz Biotechnology. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Santa Cruz Biotechnology. Available at:

  • Khan, I., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI. Available at:

  • Schulze, U., et al. (n.d.). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Pharma Excipients. Available at:

  • Angene Chemical. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester(CAS# 222555-06-8 ). Angene Chemical. Available at:

  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. PubChem. Available at:

  • Google Patents. (n.d.). EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid. Google Patents. Available at:

  • National Institutes of Health. (n.d.). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. NIH. Available at:

  • Sigma-Aldrich. (n.d.). (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid AldrichCPR. Sigma-Aldrich. Available at:

  • Benchchem. (n.d.). The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide. Benchchem. Available at:

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at:

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. Available at:

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed. Available at:

  • Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. PubMed. Available at:

  • Zhang, Y.-Y., et al. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. PMC. Available at:

  • Sigma-Aldrich. (n.d.). (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid AldrichCPR. Sigma-Aldrich. Available at:

  • ResearchGate. (2018). (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. Available at:

  • ChemicalBook. (n.d.). (R)-(+)-2-(4-Hydroxyphenoxy)propionic acid synthesis. ChemicalBook. Available at:

  • Google Patents. (n.d.). Process for preparing optically active 2-\4-hydroxyphenoxy\propionic acid compounds. European Patent Office - EP 0192849 B1. Available at:

Sources

Exploratory

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid as a dual PPARα/γ agonist.

The following technical guide details the chemical biology, synthesis, and pharmacological application of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (often abbreviated as EEHP or the "alpha-ethoxy" scaffold ). This...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical biology, synthesis, and pharmacological application of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (often abbreviated as EEHP or the "alpha-ethoxy" scaffold ).

This molecule serves as the critical pharmacophoric warhead for the "Glitazar" class of dual PPAR


 agonists, most notably Tesaglitazar  (AZ 242) and Ragaglitazar . While the free acid itself possesses intrinsic activity, it is primarily utilized as the chiral anchor that drives receptor subtype specificity in drug design.

The Alpha-Ethoxy Phenylpropionic Acid Scaffold: Engineering Dual PPAR Agonism

Executive Summary: The "Glitazar" Warhead

Metabolic Syndrome (Syndrome X) requires simultaneous management of dyslipidemia (high triglycerides/low HDL) and hyperglycemia (insulin resistance).

  • PPAR

    
     (Peroxisome Proliferator-Activated Receptor Alpha):  Activation promotes fatty acid oxidation and lowers triglycerides (Fibrate mechanism).[1]
    
  • PPAR

    
     (Gamma):  Activation improves insulin sensitivity and adipogenesis (Thiazolidinedione mechanism).
    

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid represents a masterstroke in medicinal chemistry. Unlike the thiazolidinedione headgroup (which favors PPAR


), the 

-ethoxy substitution
on the propionic acid backbone creates a "dual-key" motif. It maintains the hydrogen-bonding network necessary for PPAR

activation while the ethoxy group fills a specific hydrophobic pocket in the PPAR

Ligand Binding Domain (LBD), conferring the elusive dual activity.

Chemical Biology & Structure-Activity Relationship (SAR)

The Stereochemical Imperative

The biological activity is strictly stereospecific. The (S)-enantiomer mimics the stereochemistry of natural fatty acid ligands.

  • (S)-Configuration: Orients the carboxylate headgroup to form salt bridges with His440 and Tyr473 (in PPAR

    
    ) and equivalent residues in PPAR
    
    
    
    .
  • (R)-Configuration: Clashes with the LBD helix 12, acting as a weak partial agonist or inactive compound.

The "Ethoxy" Switch

The substituent at the C2 position is the determinant of subtype selectivity:

  • H / Methyl: Weak/Non-selective.

  • Methoxy: Favors PPAR

    
    .
    
  • Ethoxy: The optimal bulk for Dual

    
     agonism . The ethyl group extends into a small lipophilic sub-pocket in PPAR
    
    
    
    that is restricted in PPAR
    
    
    , allowing the molecule to trigger the conformational change in both receptors.
  • Propoxy/Larger: Steric hindrance reduces potency.

Experimental Protocol: Asymmetric Synthesis

Core Requirement: High Enantiomeric Excess (ee > 98%) is required for biological validity.

Methodology: The most robust industrial route utilizes a "chiral pool" approach starting from L-Tyrosine, preventing the need for expensive late-stage resolution.

Step-by-Step Synthesis Workflow
  • Starting Material: L-Tyrosine (naturally chiral).[2]

  • Diazotization (Retention of Configuration Strategy):

    • Reagent: Sodium Nitrite (

      
      ), Sulfuric Acid (
      
      
      
      ).
    • Mechanism:[2] Double inversion (neighboring group participation) or direct retention depending on conditions. The standard protocol yields (S)-2-hydroxy-3-(4-hydroxyphenyl)propionic acid (L-Leucic acid analog).

  • Esterification & Protection:

    • Convert to Ethyl ester (EtOH/HCl).

    • Protect Phenol (Benzyl bromide/K2CO3).

  • O-Alkylation (The Critical Step):

    • Reagent: Ethyl iodide (

      
      ), Silver oxide (
      
      
      
      ) or Sodium Hydride (
      
      
      ).
    • Target: Introduction of the 2-ethoxy group.[2][3]

  • Deprotection & Hydrolysis:

    • Hydrogenolysis (

      
      , Pd/C) to remove the benzyl group.
      
    • Mild basic hydrolysis (LiOH) to yield the free acid.

Visualization: Synthesis Pathway

SynthesisWorkflow Start L-Tyrosine (Chiral Pool) Step1 Diazotization (NaNO2, H2SO4) Yields: (S)-2-Hydroxy Acid Start->Step1 Retention of Config Step2 Esterification & Protection (EtOH, BnBr) Yields: Protected Intermediate Step1->Step2 Step3 O-Alkylation (Ethyl Iodide, Ag2O) Introduces Ethoxy Group Step2->Step3 Critical Step Step4 Deprotection (H2, Pd/C) Step3->Step4 Final (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid (The Pharmacophore) Step4->Final >98% ee

Caption: Asymmetric synthesis pathway utilizing L-Tyrosine to maintain stereochemical integrity of the (S)-alpha-ethoxy core.

Biological Application: From Scaffold to Drug (Tesaglitazar)

To create a potent drug, the "Head Group" (the acid described above) is coupled to a lipophilic "Tail".

Case Study: Tesaglitazar (AZ 242) [4]

  • Head: (S)-2-Ethoxy-3-(4-hydroxyphenyl)propionic acid.[2]

  • Linker: Ethoxy bridge.

  • Tail: 4-methanesulfonyloxyphenyl group.[4]

In Vitro Potency Data (Comparison)

The free acid has low potency. The full molecule (Tesaglitazar) exhibits nanomolar/low-micromolar affinity.

CompoundPPAR

EC

(Human)
PPAR

EC

(Human)
Selectivity Profile
Free Acid Scaffold > 50 µM~ 10-50 µMWeak / Partial
Tesaglitazar ~ 3.6 µM~ 0.25 µMDual Balanced
Rosiglitazone > 100 µM0.04 µMGamma Selective
Fenofibrate 18 µM> 100 µMAlpha Selective

Note: Values represent typical transactivation assay results. Tesaglitazar is optimized to balance the ratio, preventing the side effects of "pure" gamma agonism.

Mechanism of Action

The molecule enters the nucleus, binds the PPAR LBD, causing the release of co-repressors (NCoR) and recruitment of co-activators (SRC-1). The complex heterodimerizes with RXR and binds to PPREs (Peroxisome Proliferator Response Elements).

Visualization: Signaling Mechanism

PPAR_Mechanism Ligand Ligand ((S)-Ethoxy Scaffold) PPAR PPAR alpha/gamma (LBD Pocket) Ligand->PPAR Binding RXR RXR (Heterodimer Partner) PPAR->RXR Dimerization DNA DNA (PPRE) RXR->DNA Binding CoAct Co-Activator (SRC-1/PGC-1a) CoAct->PPAR Recruitment Target Target Genes (CPT1, PDK4, LPL) DNA->Target Transcription

Caption: Dual agonist mechanism: The ligand stabilizes the PPAR-RXR complex, recruiting co-activators to drive lipid/glucose metabolic gene expression.

Safety & Toxicology (The "Glitazar" Gap)

Crucial Warning for Researchers: While the efficacy of this scaffold is proven, the safety profile has historically been the failure point for this class (e.g., Tesaglitazar, Ragaglitazar).

  • Carcinogenicity (Rodent Specific): High-dose PPAR

    
     agonism in rodents leads to peroxisome proliferation, oxidative stress, and liver tumors. This mechanism is largely considered non-relevant to humans  (who lack high levels of PPAR
    
    
    
    in the liver compared to rodents), but it complicates regulatory approval.
  • Renal Toxicity: Increases in serum creatinine were observed in clinical trials of Tesaglitazar. This was later found to be a reversible hemodynamic effect rather than glomerular damage, but it halted development.

  • Edema: The PPAR

    
     component drives sodium retention (ENaC upregulation) in the kidney, leading to fluid retention and heart failure risk.
    

Recommendation: When using this scaffold in research, monitor creatinine and fluid balance markers strictly. Use PPAR


-humanized mice for more accurate safety profiling.

References

  • Design and Synthesis of Dual PPAR Agonists Title: Design and synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acids: a new class of dual PPARalpha/gamma agonists.[3] Source: PubMed / J. Med. Chem. Link:[Link]

  • Synthesis of the Chiral Acid Title: Process for producing optically active 3-(4-hydroxyphenyl)propionic acids (EP1687250A1) Source:[2] Google Patents Link:

  • Clinical Profile & Toxicology Title: Pharmacokinetics and metabolism of tesaglitazar, a novel dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist.[5] Source: Drug Metabolism and Disposition (ASPET) Link:[Link]

  • Structural Basis of Agonism Title: Structural basis for the dual PPARalpha/gamma agonism of tesaglitazar. Source: RCSB PDB (Protein Data Bank) Link:[Link]

Sources

Foundational

Structural elucidation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Authored by: A Senior Application Scientist This guide provides a comprehensive, multi-technique approach to t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive, multi-technique approach to the complete structural elucidation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a significant chiral building block in pharmaceutical synthesis.[1] We will move beyond a simple recitation of methods to a deeper exploration of the scientific rationale behind the analytical workflow, demonstrating how disparate data streams are integrated to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated methodology for characterizing complex small molecules.

Foundational Analysis: Molecular Formula and Mass

The first step in any structural elucidation is to establish the compound's elemental composition and exact molecular weight. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing the molecular formula with high confidence and thereby constraining the realm of possible structures.

For (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, the expected molecular formula is C₁₁H₁₄O₄.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Monoisotopic Mass 210.0892 DaCalculated
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization Mode: Operate in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 211.0965) and the deprotonated molecule [M-H]⁻ (m/z 209.0820).

  • Data Analysis: The measured mass-to-charge ratio, accurate to within 5 ppm, is used to calculate the elemental composition using the instrument's software. This provides empirical validation of the C₁₁H₁₄O₄ formula.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula established, IR spectroscopy serves as a rapid and effective tool for identifying the key functional groups present. The causality behind using IR is its sensitivity to the vibrational frequencies of specific covalent bonds, providing a molecular "fingerprint." For our target molecule, we anticipate characteristic signals for the hydroxyl (phenol and carboxylic acid), carbonyl (carboxylic acid), and ether moieties.[2]

Functional GroupExpected Absorption Range (cm⁻¹)Rationale
Carboxylic Acid O-H 2500-3300 (very broad)The extreme broadness is due to strong hydrogen bonding between carboxylic acid dimers.[3][4][5]
Phenolic O-H 3200-3600 (broad)Broader than an alcohol O-H due to hydrogen bonding capabilities.
Aromatic & Alkyl C-H 2850-3100Sharp peaks superimposed on the broad O-H signal.
Carboxylic Acid C=O 1710-1760A very strong and sharp absorption, characteristic of a carbonyl stretch.[3][5]
C-O Stretch (Ether & Acid) 1050-1300Confirms the presence of ether and carboxylic acid C-O bonds.
Aromatic C=C 1450-1600Multiple sharp absorptions indicating the presence of a benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and subtracted from the sample spectrum.[6]

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the connectivity of atoms. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the complete molecular structure can be pieced together.

¹H NMR Spectroscopy: Proton Environment and Connectivity

¹H NMR provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-COOH 10.0 - 12.0Broad Singlet1H
-OH (Phenolic) 8.0 - 9.0Singlet1H
Aromatic (Ha) ~7.10Doublet2H
Aromatic (Hb) ~6.80Doublet2H
-O-CH- ~4.00Triplet1H
-O-CH₂-CH₃ ~3.50Quartet2H
-CH₂-Ar ~2.90Doublet2H
-O-CH₂-CH₃ ~1.20Triplet3H
¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR reveals the number of unique carbon environments. While standard ¹³C NMR does not show coupling, techniques like DEPT can differentiate between CH₃, CH₂, CH, and quaternary carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH 175 - 180
-C-OH (Phenolic) 155 - 160
Aromatic C (quaternary) 130 - 135
Aromatic CH 115 - 130
-O-CH- 80 - 85
-O-CH₂- 65 - 70
-CH₂-Ar 35 - 40
-CH₃ 15 - 20
2D NMR: Assembling the Pieces

While 1D NMR provides the fragments, 2D NMR experiments like COSY, HSQC, and HMBC provide the crucial connectivity information.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings. For example, it will show a correlation between the ethoxy group's -CH₂- and -CH₃ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away, which is critical for linking different spin systems together. For instance, it would show a correlation from the benzylic -CH₂- protons to the aromatic carbons and the chiral -CH- carbon.

// Connections H_NMR -> COSY; H_NMR -> HSQC; H_NMR -> HMBC; C_NMR -> HSQC; C_NMR -> HMBC;

COSY -> Ethoxy; HSQC -> Ethoxy; HSQC -> Aromatic; HSQC -> Propionic;

HMBC -> Final_Structure; Ethoxy -> Final_Structure; Aromatic -> Final_Structure; Propionic -> Final_Structure; } Diagram of the NMR data integration workflow.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (-OH, -COOH).

  • Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Corroboration via Fragmentation: Mass Spectrometry (MS)

Beyond providing the molecular formula, MS reveals the compound's fragmentation pattern under ionization, which acts as a powerful corroborative tool for the structure determined by NMR.

m/z ValueProposed FragmentRationale
211[M+H]⁺Protonated molecular ion.
165[M - C₂H₅O]⁺Loss of the ethoxy group.
107[HO-C₆H₄-CH₂]⁺Benzylic cleavage, forming the hydroxytropylium ion, a very stable fragment.[7]

G M Molecular Ion [C₁₁H₁₄O₄]⁺˙ m/z 210 F1 Loss of Ethoxy Radical (- •OCH₂CH₃) M->F1 F2 Benzylic Cleavage M->F2 F3 Loss of Carboxyl Group (- •COOH) M->F3 Frag1 [C₉H₉O₃]⁺ m/z 165 F1->Frag1 Frag2 Hydroxytropylium Ion [C₇H₇O]⁺ m/z 107 F2->Frag2 Frag3 [C₁₀H₁₃O₂]⁺ m/z 165 F3->Frag3

Defining Stereochemistry: Chiral HPLC

All the preceding techniques define the constitution and connectivity of the molecule, but they are insensitive to its absolute stereochemistry. As the molecule is designated "(S)", its enantiomeric purity must be confirmed. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[8] The principle lies in the use of a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are highly effective for separating arylpropionic acid derivatives.[9][10] Select a column based on initial screening or literature precedents.

  • Mobile Phase Selection:

    • Start with a normal-phase eluent, typically a mixture of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. A common starting point is 90:10 Hexane:IPA.

    • An acidic additive (e.g., 0.1% trifluoroacetic acid, TFA) is crucial to suppress the ionization of the carboxylic acid group, ensuring sharp, well-defined peaks.

  • Optimization: Adjust the ratio of hexane to alcohol. Increasing the alcohol content generally decreases retention time. The goal is to achieve a baseline separation (Resolution > 1.5) in a reasonable runtime.

  • Detection: Use a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 220 nm or 275 nm).

  • Confirmation: To confirm the peak corresponds to the (S)-enantiomer, the analysis must be compared against a certified reference standard of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The retention time of the main peak in the sample must match that of the standard.

Integrated Structural Proof: A Self-Validating System

G HRMS HRMS Formula Molecular Formula C₁₁H₁₄O₄ HRMS->Formula IR IR FuncGroups Functional Groups (-COOH, -OH, Ether) IR->FuncGroups NMR NMR (1D & 2D) Connectivity Connectivity & Carbon Skeleton NMR->Connectivity CHIRAL Chiral HPLC Stereochem Absolute Config. (S) CHIRAL->Stereochem Final Final Elucidated Structure Formula->Final FuncGroups->Final Connectivity->Final Stereochem->Final

References

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents. Google Patents.
  • 2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER CAS#: 222555-06-8 • ChemWhat . ChemWhat. Available at: [Link]

  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem . PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Enantiomeric Derivatives Separation of 2- (Phen0xy)propionate by Chiral High-Performance Liquid Chromatography - NTU scholars . National Taiwan University. Available at: [Link]

  • Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products - Sustainable Energy & Fuels (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents. Google Patents.
  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC - PubMed . National Institutes of Health. Available at: [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • IR: carboxylic acids . University of Calgary. Available at: [Link]

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester(CAS# 222555-06-8 ) . Angene Chemical. Available at: [Link]

  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Chiral HPLC Separations - Phenomenex . Phenomenex. Available at: [Link]

  • MSBNK-Keio_Univ-KO001098 - MassBank . MassBank. Available at: [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax . OpenStax. Available at: [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI . MDPI. Available at: [Link]

  • mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. Available at: [Link]

Sources

Exploratory

Thermochemical Analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid

Executive Summary & Molecular Context[1] (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (often abbreviated as EEHP or related to the Tesaglitazar/Ragaglitazar intermediate class) represents a critical scaffold in the s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1]

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (often abbreviated as EEHP or related to the Tesaglitazar/Ragaglitazar intermediate class) represents a critical scaffold in the synthesis of PPAR


/

agonists. Its structural complexity—featuring a chiral center at the

-position, an ether linkage, and a carboxylic acid moiety—presents unique thermochemical challenges.

For drug development professionals, the thermal profile of this molecule is not merely about melting points; it is a proxy for enantiomeric purity , polymorphic stability , and process safety .

This guide moves beyond basic characterization, providing a rigorous, self-validating framework for analyzing EEHP. We focus on three critical domains:

  • Solid-State Thermodynamics: Differentiating enantiotropic polymorphs and determining absolute purity via DSC.

  • Reaction Calorimetry: Managing the exothermic risks of the Williamson ether synthesis used to generate the ethoxy side chain.

  • Thermal Stability: Defining the safe operating window (SOW) prior to decarboxylation.

Solid-State Thermodynamic Profiling (DSC/TGA)

The Purity-Melting Point Relationship

For chiral acids like EEHP, the melting point is heavily suppressed by impurities, particularly the (R)-enantiomer. We utilize Differential Scanning Calorimetry (DSC) not just for identification, but for purity determination using the van't Hoff equation.

Scientific Rationale: Traditional HPLC is necessary for enantiomeric excess (ee) determination, but DSC provides a rapid "whole-sample" purity metric that accounts for inorganic salts and solvent residues that HPLC might miss or elute in the void volume.

Protocol: DSC Purity Determination
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Sample Mass: 2–4 mg (Keep low to minimize thermal lag, but high enough for bulk representation).

  • Pan: Hermetically sealed Aluminum (Al) pan with a pinhole (to allow volatile escape only if solvent entrapment is suspected; otherwise, sealed to prevent sublimation).

  • Atmosphere: Dry Nitrogen (50 mL/min).

  • Ramp Rate: 1°C/min or 2°C/min.

    • Note: Slow heating rates are mandatory for purity determination to ensure equilibrium melting. Fast rates (10°C/min) will artificially broaden the peak.

Data Interpretation (The van't Hoff Plot): The purity is calculated by plotting


 (sample temperature) against the fraction melted (

).

  • 
    :  Melting point of 100% pure substance.
    
  • 
    :  Mole fraction of impurity.
    
  • 
    :  Enthalpy of fusion.
    
Thermal Gravimetric Analysis (TGA)

EEHP is prone to decarboxylation at elevated temperatures due to the electron-donating ethoxy group facilitating the cleavage of the carboxyl bond.

Critical TGA Thresholds:

Temperature Range Expected Event Interpretation
RT – 100°C Mass Loss < 0.5% Surface moisture.
100°C – 140°C Mass Loss 1-5% Solvates (e.g., Ethanol/Water from crystallization).

| > 170°C | Onset of Mass Loss | Decarboxylation/Decomposition. |

Warning: Never rely on DSC alone for melting points above 160°C without cross-referencing TGA. An endotherm accompanied by mass loss is decomposition, not melting.

Reaction Safety & Calorimetry (The Synthesis Risk)

The synthesis of EEHP typically involves the alkylation of 3-(4-hydroxyphenyl)-2-hydroxypropionic acid derivatives or the displacement of 2-halo acids. The Williamson ether synthesis step (introduction of the ethoxy group) is the primary thermal hazard.

The Exotherm Profile

The reaction between the phenoxide/alkoxide and ethyl halide/sulfate is highly exothermic.



In a batch reactor, this energy release can trigger a thermal runaway if the cooling capacity is exceeded.

Protocol: RC1 (Reaction Calorimetry) Assessment

To scale this process safely, you must determine the Adiabatic Temperature Rise (


) .
  • Calibration: Perform electrical calibration of the reactor heat transfer coefficient (

    
    ).
    
  • Isothermal Mode: Run the alkylation at the target process temperature (e.g., 50°C).

  • Dosing Control: Add the alkylating agent (Ethyl Bromide/Iodide) slowly.

  • Measurement: Record

    
     (instantaneous heat flow).
    

Calculation of


: 


  • If

    
    , the process is considered critical . Emergency cooling or dosing-controlled (semi-batch) protocols are mandatory.
    

Visualization: Analytical & Safety Workflows

Solid-State Characterization Workflow

This diagram outlines the logical flow for characterizing the solid EEHP intermediate.

AnalyticalWorkflow Start Raw EEHP Sample TGA TGA Analysis (Solvent/Decomp check) Start->TGA DSC_Fast DSC (10°C/min) (Polymorph Screen) Start->DSC_Fast DSC_Slow DSC (1°C/min) (Purity Determination) TGA->DSC_Slow If stable < 150°C Microscopy Hot Stage Microscopy (Visual Confirmation) DSC_Fast->Microscopy If complex endotherms Decision Is Purity > 98%? DSC_Slow->Decision Release Release for Synthesis Decision->Release Yes Recryst Recrystallize Decision->Recryst No Recryst->Start

Figure 1: Decision tree for the thermal characterization of EEHP, prioritizing stability checks (TGA) before purity analysis.

Process Safety Logic (Alkylation Step)

This diagram illustrates the safety control loop for the exothermic synthesis step.

SafetyLogic Rxn_Start Start Alkylation (Williamson Ether) RC1_Data RC1 Calorimetry Data (Measure Heat Flow) Rxn_Start->RC1_Data Calc_Tad Calculate Adiabatic Rise (Delta T_ad) RC1_Data->Calc_Tad Check_MTSR Check MTSR vs. T_onset (Decomposition) Calc_Tad->Check_MTSR Safe Process Safe (Cooling Sufficient) Check_MTSR->Safe MTSR < T_onset - 50°C Unsafe CRITICAL HAZARD (Potential Runaway) Check_MTSR->Unsafe MTSR > T_onset Mitigation Switch to Semi-Batch (Dosing Control) Unsafe->Mitigation Mitigation->Rxn_Start Re-evaluate

Figure 2: Safety assessment logic. MTSR (Maximum Temperature of Synthesis Reaction) must remain below the decomposition onset temperature.

Detailed Experimental Protocols

Protocol: Determination of Enantiotropic Polymorphism

EEHP can exist in multiple crystal forms. Distinguishing between enantiotropic (reversible transition) and monotropic (irreversible) polymorphs is vital for storage stability.

  • Preparation: Load two DSC pans with the same sample batch.

  • Heating Cycle 1: Heat Pan A from 25°C to melting (

    
    ) at 10°C/min. Record the enthalpy of fusion (
    
    
    
    ).
  • Cooling: Cool Pan A back to 25°C to recrystallize.

  • Heating Cycle 2: Re-heat Pan A.

    • Observation: If the melting point shifts or a new endotherm appears, a polymorph transition occurred.

  • Solubility Rule (Burger-Ramberger):

    • If the higher melting form has the lower heat of fusion, the system is likely enantiotropic .

    • If the higher melting form has the higher heat of fusion, the system is likely monotropic .

Protocol: Solubility Thermodynamics (Van't Hoff Solubility)

For the chiral resolution step (separating S from R), knowing the temperature-dependent solubility is crucial.

  • Slurry Preparation: Prepare saturated solutions of EEHP in various solvents (Ethanol, IPA, Ethyl Acetate) at 20°C, 30°C, 40°C, and 50°C.

  • Equilibration: Stir for 24 hours.

  • Filtration & HPLC: Filter supernatant and analyze concentration (

    
    ).
    
  • Plot:

    
     vs 
    
    
    
    .
    • The slope of this line gives

      
      .
      
    • Insight: A steep slope indicates high temperature sensitivity, ideal for cooling crystallization .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10394, 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Aikins, J. A., et al. (2005). Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis. Journal of Organic Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Ethyl 3-ethoxypropanoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

  • Giron, D. (2002).Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry. (General reference for DSC Purity Protocols).

Sources

Foundational

Technical Guide: Solvatochromism of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid

Executive Summary This technical guide details the solvatochromic behavior of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , a critical chiral intermediate often associated with the synthesis of PPAR agonists (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the solvatochromic behavior of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , a critical chiral intermediate often associated with the synthesis of PPAR agonists (e.g., Tesaglitazar). Understanding the solvatochromism of this molecule is essential for researchers in drug development, as it provides non-invasive insights into the molecule's electronic environment, solubility profiles, and potential interactions within hydrophobic binding pockets.

This guide moves beyond simple spectral observation, establishing a causal link between solvent properties (polarity, hydrogen bonding) and the electronic transitions of the 4-hydroxyphenyl chromophore.

Molecular Architecture & Chromophore Definition

To interpret solvatochromic shifts, one must first define the light-absorbing unit within the molecular structure.

Structural Analysis

The molecule consists of three distinct functional zones:

  • The Chromophore: The 4-hydroxyphenyl (phenol) ring. This is the primary site of UV absorption (

    
     transitions).
    
  • The Chiral Center: The

    
    -carbon bearing the ethoxy group. While not a chromophore, the (S)-configuration dictates the steric environment, influencing solvation shells.
    
  • The Solvation Anchor: The carboxylic acid tail. This group competes with the phenol for hydrogen bonding but absorbs at lower wavelengths (

    
     nm), generally outside the primary analytical window (
    
    
    
    nm).
Electronic Transitions

The solvatochromism of this molecule is governed by the phenolic moiety.

  • Primary Band (

    
    ):  Located 
    
    
    
    nm (High intensity).
  • Secondary Band (

    
    ):  Located 
    
    
    
    nm (Lower intensity, fine structure). This is the primary band used for solvatochromic analysis.[1]

The shift in the


 of the 

band is the measurable output of the solvent-solute interaction.

Mechanisms of Solvatochromism[2][3]

The spectral shifts are not random; they are dictated by the stabilization of the ground state (


) versus the excited state (

).
The Phenomenon[4][5]
  • Bathochromic Shift (Red Shift): Occurs when the solvent stabilizes the excited state more than the ground state (typical for

    
     transitions in polar solvents if dipole interactions dominate).
    
  • Hypsochromic Shift (Blue Shift): Occurs when the solvent stabilizes the ground state more than the excited state (typical for phenols in H-bond accepting solvents).

Solute-Solvent Interaction Pathway

The following diagram illustrates the mechanistic causality between solvent properties and spectral shifts.

Solvatochromism_Mechanism cluster_kamlet Kamlet-Taft Parameters Solvent Solvent Environment GroundState Ground State (S0) Phenol -OH acts as H-Donor Solvent->GroundState H-Bond Acceptance (β) ExcitedState Excited State (S1) Charge Transfer Character Solvent->ExcitedState Dipole Stabilization (π*) Shift Spectral Shift (Δλ) GroundState->Shift Stabilization = Blue Shift ExcitedState->Shift Stabilization = Red Shift Alpha α (H-Bond Acidity) Beta β (H-Bond Basicity) Pi π* (Polarizability)

Figure 1: Mechanistic pathway of phenolic solvatochromism. The competition between Ground State stabilization (via H-bonding) and Excited State stabilization (via polarity) dictates the observed shift.

Experimental Protocol: Solvatochromic Assessment

Objective: Determine the specific solvatochromic shifts of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in a diverse solvent set to calculate Kamlet-Taft sensitivity.

Materials & Reagents[1][4][6]
  • Analyte: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (High purity >98%).

  • Solvent Set: Must span a wide range of polarities.

    • Non-polar: Cyclohexane or n-Hexane (Reference).

    • Polar Aprotic: DMSO, Acetonitrile (Dipolar interactions).

    • Polar Protic: Methanol, Ethanol (H-bonding).

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).

Step-by-Step Workflow

Experimental_Workflow Start Start: Stock Solution Prep Stock Dissolve 10mg Analyte in 10mL Methanol (1 mg/mL) Start->Stock Aliquot Evaporate Aliquots (Remove MeOH carrier) Stock->Aliquot Reconstitute Reconstitute in Test Solvents (Target: 50 µM) Aliquot->Reconstitute Scan UV-Vis Scan (200-400nm) Baseline Corrected Reconstitute->Scan PeakPick Identify λmax (270-285nm region) Scan->PeakPick Calc Calculate Wavenumber (ν) ν = 10^7 / λmax PeakPick->Calc

Figure 2: Experimental workflow for determining solvatochromic shifts. Critical step: Evaporation of the carrier solvent to prevent 'co-solvent' effects.

Critical Considerations (Self-Validating Protocol)
  • Concentration Check: The absorbance at

    
     must be between 0.2 and 1.0 AU to ensure linearity (Beer-Lambert Law).
    
  • Solvent Cut-offs: Ensure the solvent does not absorb in the 260-290 nm range (e.g., avoid Acetone; it absorbs up to 330 nm).

  • pH Control: In aqueous or alcoholic mixtures, ensure the pH is

    
    . If the pH rises (basic), the phenol deprotonates to phenolate, causing a massive bathochromic shift (
    
    
    
    nm) that confuses solvatochromic data with halochromism.

Data Analysis & Interpretation

The solvatochromic behavior of tyrosine derivatives is well-characterized. Below is the expected spectral behavior based on the structural class (4-hydroxyphenyl propionic acid derivatives).

Representative Spectral Data

Note: Values are representative of 4-hydroxyphenyl chromophores.

SolventType

(nm)
Shift TypeMechanism
Cyclohexane Non-polar276.0ReferenceMinimal interaction.[1]
Acetonitrile Polar Aprotic277.5Bathochromic (Red)Dipole-Dipole stabilization of excited state.[1]
Ethanol Polar Protic278.5BathochromicH-bonding + Polarity.[1]
Water (pH 5) Highly Polar275.0Hypsochromic (Blue)*Strong H-bond stabilization of Ground State (OH...OH2).[1]
DMSO H-Bond Acceptor280.0Strong RedStrong H-bond acceptor stabilizes excited state charge transfer.[1]

*Water often shows a "Blue Shift" relative to alcohols due to the intense stabilization of the ground state phenol proton, making the transition energy gap larger.

Kamlet-Taft Equation

To quantify the effect, fit your experimental data to the Linear Solvation Energy Relationship (LSER):



  • 
    : Absorption frequency (
    
    
    
    ).
  • 
    : Solvent dipolarity/polarizability.[2]
    
  • 
    : Solvent H-bond acidity (ability to donate proton).
    
  • 
    : Solvent H-bond basicity (ability to accept proton).
    
  • Interpretation for this molecule: You will typically find a large negative

    
      coefficient. This indicates that as solvent basicity (
    
    
    
    ) increases (e.g., DMSO), the energy of transition decreases (Red shift), confirming the phenolic proton's interaction with the solvent is the dominant factor.

Applications in Drug Development

Why perform this analysis?

  • Binding Site Modeling: If the molecule exhibits a

    
     of 276 nm upon binding to a protein (similar to Cyclohexane), it confirms the drug resides in a hydrophobic pocket , shielded from water. If it shifts to 280 nm, it is likely solvent-exposed or interacting with a basic residue (e.g., Histidine).
    
  • Solubility Prediction: The correlation with Kamlet-Taft parameters allows for the rational selection of co-solvents for formulation. If the molecule shows high sensitivity to

    
     (H-bond basicity), use solvents like PEG-400 or Ethanol to enhance solubility via H-bonding.
    
  • Purity Analysis: A shift in

    
     in a standard solvent (like Methanol) can indicate the presence of the deprotonated form (salt contamination) or oxidation products (quinones), which absorb at much higher wavelengths.
    

References

  • Reichardt, C. (1994).[2] Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

  • Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear Solvation Energy Relationships.[3] 23. A Comprehensive Collection of the Solvatochromic Parameters,

    
    , 
    
    
    
    , and
    
    
    . The Journal of Organic Chemistry, 48(17), 2877–2887. Link
  • PubChem. (n.d.).[4][5] Compound Summary for CID 11791243: Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate.[5] National Library of Medicine.[5] Retrieved Jan 31, 2026. Link[5]

  • Sigma-Aldrich. (n.d.).[4] Product Specification: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Retrieved Jan 31, 2026. Link

  • Pimentel, C., et al. (2014). Solvatochromism of Phenolic Acids. Journal of Molecular Liquids, 243, 331-339. (General reference for phenolic acid behavior).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid In Vitro Assays

Introduction (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a derivative of 3-(4-hydroxyphenyl)propionic acid (HPPA), a naturally occurring phenolic acid found in various plants and a significant metabolite produced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a derivative of 3-(4-hydroxyphenyl)propionic acid (HPPA), a naturally occurring phenolic acid found in various plants and a significant metabolite produced by gut microbiota from polyphenols.[1][2] Phenolic compounds are widely recognized for their potent biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[3] Specifically, HPPA has demonstrated the ability to mitigate inflammation and reduce lipid content in adipocytes in vitro.[2] It has also been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis, by reducing cellular lipid accumulation and limiting oxidative stress and inflammation.[4][5]

Given the structural similarity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid to HPPA, it is hypothesized that this compound may exhibit a comparable, if not enhanced, bioactive profile. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct a panel of in vitro assays to systematically evaluate the antioxidant, anti-inflammatory, and cytotoxic properties of this compound. The protocols herein are designed to be self-validating systems, emphasizing scientific integrity, and are supported by authoritative references to ensure robust and reproducible results.

Experimental Rationale and Workflow

A tiered approach is recommended for the in vitro evaluation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This workflow begins with fundamental cell-free antioxidant assays, progresses to cell-based assays for cytotoxicity and anti-inflammatory activity, and culminates in enzyme inhibition assays to elucidate potential mechanisms of action.

G cluster_0 Tier 1: Antioxidant Profiling cluster_1 Tier 2: Cellular Activity Screening cluster_2 Tier 3: Mechanistic Elucidation A DPPH Radical Scavenging Assay C Cytotoxicity Assay (MTT/XTT) A->C Proceed if active B ABTS Radical Scavenging Assay B->C Proceed if active D Anti-inflammatory Assay (NO production in LPS-stimulated Macrophages) C->D Determine non-toxic concentrations E COX-1/COX-2 Enzyme Inhibition Assay D->E Investigate mechanism F 5-LOX Enzyme Inhibition Assay D->F Investigate mechanism

Figure 1: A tiered experimental workflow for the in vitro characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Tier 1: Antioxidant Capacity Assessment

Oxidative stress is a key pathological feature in numerous diseases. The phenolic hydroxyl group in the test compound suggests potential antioxidant activity. The DPPH and ABTS assays are robust and widely accepted methods for evaluating the radical scavenging ability of compounds.[6][7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[7][8]

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO or methanol) at 10 mM.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Ascorbic Acid or Trolox) in methanol to achieve a range of final concentrations (e.g., 1-100 µM).

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound dilutions, positive control, or blank (methanol) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+). The reduction of the radical cation by the antioxidant results in a loss of color, which is monitored spectrophotometrically.[7] The ABTS radical is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • To generate the ABTS radical cation (ABTS•+), mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of the test compound dilutions, positive control, or blank to the respective wells.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value.

Table 1: Expected Data Output for Antioxidant Assays

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acidTo be determinedTo be determined
Ascorbic Acid (Positive Control)~8-15~5-10
Trolox (Positive Control)~10-20~3-8

Tier 2: Cell-Based Screening

Following the initial antioxidant profiling, it is crucial to assess the compound's activity in a biological context. This involves determining its potential toxicity and its ability to modulate cellular responses to inflammatory stimuli.

Cytotoxicity Assessment (MTT/XTT Assay)

Principle: Cytotoxicity assays are essential to determine a safe concentration range for subsequent cell-based experiments and to identify any potential therapeutic window.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells.[10][11] The XTT assay is generally preferred as its formazan product is water-soluble, eliminating a solubilization step.[12]

Protocol (XTT Assay):

  • Cell Culture:

    • Select a relevant cell line (e.g., RAW 264.7 murine macrophages for subsequent inflammation studies, or a cancer cell line if evaluating anti-proliferative effects).

    • Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and allow them to adhere overnight.[13]

  • Compound Treatment:

    • Prepare serial dilutions of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in complete cell culture medium.

    • Remove the old medium from the cells and replace it with medium containing the test compound at various concentrations (e.g., 0.1 to 200 µM). Include wells with vehicle control (e.g., DMSO) and untreated cells.

    • Incubate for 24-72 hours, depending on the experimental design.

  • XTT Assay Procedure:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450 nm (with a reference wavelength of 650 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = (Abs_sample / Abs_control) * 100

    • Plot the % viability against the compound concentration to determine the CC50 (the concentration that reduces cell viability by 50%).

Anti-inflammatory Activity: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: Macrophages activated by lipopolysaccharide (LPS) produce pro-inflammatory mediators, including nitric oxide (NO). The inhibition of NO production is a common indicator of anti-inflammatory activity. NO concentration in the culture supernatant can be measured using the Griess reagent.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with non-toxic concentrations of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (determined from the cytotoxicity assay) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include controls: untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor (e.g., L-NAME) plus LPS.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

  • Data Analysis:

    • Calculate the concentration of nitrite in each sample using the standard curve.

    • Determine the percentage inhibition of NO production relative to the LPS-only control.

    • Calculate the IC50 for NO inhibition.

Tier 3: Elucidation of Anti-inflammatory Mechanism

If the compound shows significant anti-inflammatory activity, further investigation into its mechanism of action is warranted. Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins and leukotrienes, respectively.[14]

G cluster_pathway Arachidonic Acid Cascade cluster_inhibitors Inhibitory Action AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Inflammation, Bronchoconstriction) LOX->LTs Test_Compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Test_Compound->COX Inhibition? Test_Compound->LOX Inhibition?

Figure 2: The arachidonic acid inflammatory cascade, a potential target for the test compound.

COX-1 and COX-2 Enzyme Inhibition Assays

Principle: These assays measure the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. Commercially available colorimetric or fluorometric assay kits are recommended for this purpose.[15] These kits typically provide the enzyme, heme, arachidonic acid (substrate), and a detection reagent.

Protocol (Using a Commercial Colorimetric Kit):

  • Follow the manufacturer's protocol precisely.

  • Briefly, prepare dilutions of the test compound and positive controls (e.g., Ibuprofen for non-selective, Celecoxib for COX-2 selective inhibition).

  • In separate assays for COX-1 and COX-2, incubate the enzyme with the test compound.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction and measure the product formation using the provided chromogen and a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each enzyme at various compound concentrations.

  • Determine the IC50 values for both COX-1 and COX-2.

  • Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2). A higher value indicates greater selectivity for COX-2.

5-LOX Enzyme Inhibition Assay

Principle: This assay measures the inhibition of 5-lipoxygenase (5-LOX), which catalyzes the conversion of arachidonic acid to leukotrienes.[16] The activity can be monitored by measuring the formation of the conjugated diene products, which absorb light at 234 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of purified 5-LOX enzyme (e.g., from potato or recombinant human) in an appropriate buffer.

    • Prepare a solution of arachidonic acid in ethanol.

    • Prepare dilutions of the test compound and a positive control (e.g., Zileuton).

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the enzyme solution and the test compound dilutions.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Immediately measure the increase in absorbance at 234 nm over time (kinetic reading) using a microplate reader.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) from the linear portion of the kinetic curve.[17][18]

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value for 5-LOX inhibition.

Table 2: Expected Data Output for Enzyme Inhibition Assays

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acidTo be determinedTo be determinedTo be determined
Ibuprofen (Control)~5-15~10-25>100
Celecoxib (Control)>100~0.04-0.1>100
Zileuton (Control)>100>100~0.5-1.5

Conclusion and Future Directions

The described in vitro assays provide a robust framework for the preliminary characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The data generated will establish its antioxidant potential, its dose-dependent effects on cell viability, and its anti-inflammatory efficacy. Positive results, particularly in the anti-inflammatory and enzyme inhibition assays, would provide a strong rationale for advancing the compound to more complex in vitro models (e.g., co-culture systems, 3D cell cultures) and subsequent in vivo studies to validate its therapeutic potential.

References

  • Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC - NIH. (n.d.).
  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences. (n.d.).
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid. (n.d.).
  • Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - MDPI. (2023, February 20). Retrieved January 31, 2026, from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing. (n.d.). Retrieved January 31, 2026, from [Link]

  • In vitro antioxidant activity: (A) DPPH assay and (B) ABTS assay. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central. (2024, February 17). Retrieved January 31, 2026, from [Link]

  • (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - ResearchGate. (2018, February 1). Retrieved January 31, 2026, from [Link]

  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 31, 2026, from [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]

  • In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Biochemical Assays: Medicine & Principles - StudySmarter. (2024, September 5). Retrieved January 31, 2026, from [Link]

  • Recent Advances on Cell Culture Platforms for In Vitro Drug Screening and Cell Therapies: From Conventional to Microfluidic Strategies - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • A Practical Guide to Immunoassay Method Validation - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019, May 1). Retrieved January 31, 2026, from [Link]

  • (PDF) Cell Culture Drug Testing: A Comprehensive Overview - ResearchGate. (2025, May 8). Retrieved January 31, 2026, from [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • In vitro Evaluation of Antioxidant Potential of Isolated Compounds and Various Extracts of Peel of Punica granatum L - NIH. (n.d.). Retrieved January 31, 2026, from [Link]

  • Steady-state enzyme kinetics | The Biochemist - Portland Press. (2021, May 10). Retrieved January 31, 2026, from [Link]

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” - PubMed Central. (n.d.). Retrieved January 31, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay - Bitesize Bio. (2025, February 19). Retrieved January 31, 2026, from [Link]

  • What Are Enzyme Kinetic Assays? - Tip Biosystems. (2024, July 19). Retrieved January 31, 2026, from [Link]

  • IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv. (2024, January 8). Retrieved January 31, 2026, from [Link]

  • Optimizing Immunohistochemistry Validation and Regulatory Strategies. (2024, November 15). Retrieved January 31, 2026, from [Link]

  • Biochemistry Protocols | University of Kentucky College of Medicine. (n.d.). Retrieved January 31, 2026, from [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved January 31, 2026, from [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Enzyme kinetics - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test - Journals University of Lodz. (n.d.). Retrieved January 31, 2026, from [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? - ResearchGate. (2015, September 2). Retrieved January 31, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. (2019, July 1). Retrieved January 31, 2026, from [Link]

  • Biochemical Assays | . (n.d.). Retrieved January 31, 2026, from [Link]

  • Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs) - Eurofins. (n.d.). Retrieved January 31, 2026, from [Link]

  • COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum - The Journal of Phytopharmacology. (n.d.). Retrieved January 31, 2026, from [Link]

  • The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice - PubMed. (n.d.). Retrieved January 31, 2026, from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. (2025, December 25). Retrieved January 31, 2026, from [Link]

  • How To Meet The Regulatory Requirements For Preclinical Assay Development - InfinixBio. (n.d.). Retrieved January 31, 2026, from [Link]

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Application

Application Notes and Protocols for Preclinical Evaluation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in Animal Models

Introduction: A Structurally-Informed Approach to a Novel Compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a novel chemical entity with limited published data regarding its biological activity and therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Structurally-Informed Approach to a Novel Compound

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a novel chemical entity with limited published data regarding its biological activity and therapeutic potential. However, its structural architecture, featuring a phenylpropionic acid core, bears a significant resemblance to a class of molecules known to modulate key metabolic pathways. Specifically, its similarity to compounds identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs) provides a strong rationale for its investigation as a potential therapeutic agent for metabolic diseases.[1][2] PPARs are nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism, making them attractive targets for drugs aimed at treating type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD).[3][4]

Furthermore, the structurally related compound 3-(4-hydroxyphenyl)propionic acid (HPPA), a known microbial metabolite of dietary procyanidins, has demonstrated beneficial effects in models of atherosclerosis by suppressing macrophage foam cell formation and regulating oxidative stress.[5][6][7] This suggests that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid may possess a multi-faceted mechanism of action, potentially offering benefits across the spectrum of cardiometabolic diseases.

This document provides a comprehensive guide for researchers to systematically evaluate the preclinical efficacy of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The protocols herein are designed to first validate its hypothesized mechanism of action in vitro, then to characterize its pharmacokinetic profile, and finally to assess its therapeutic efficacy in robust and clinically relevant animal models of metabolic disease.

Part 1: Mechanistic Validation: In Vitro PPAR Agonist Activity

Before committing to extensive and costly animal studies, it is imperative to confirm the hypothesized molecular target. The primary hypothesis is that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid functions as a PPAR agonist. A dual-luciferase reporter gene assay is the gold standard for quantifying the activation of PPARα and PPARγ.

Protocol 1: PPARα and PPARγ Transactivation Assay

Objective: To determine if (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can activate human PPARα and PPARγ transcription in vitro.

Causality and Rationale: This assay directly measures the ability of a compound to induce gene expression driven by a PPAR-responsive promoter. A positive result provides strong evidence for direct receptor agonism and justifies progression to in vivo models where these receptors are therapeutic targets.

Methodology:

  • Cell Culture: HEK293T or a similar human cell line is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transient Transfection: Cells are seeded in 96-well plates and co-transfected with three plasmids:

    • A GAL4-PPARα or GAL4-PPARγ ligand-binding domain (LBD) expression vector.

    • A luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).

    • A Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency.

  • Compound Treatment: 24 hours post-transfection, the medium is replaced with a medium containing various concentrations of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (e.g., 0.01 µM to 100 µM).

    • Positive Controls: Use known potent agonists: WY-14643 for PPARα and Rosiglitazone for PPARγ.[1]

    • Vehicle Control: Use DMSO at a concentration matching the highest compound concentration.

  • Luciferase Assay: After 24 hours of incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction over vehicle control against the compound concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration).

Part 2: Preclinical Pharmacokinetic (PK) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing meaningful efficacy studies. A pilot PK study in rodents will inform dose selection, dosing frequency, and route of administration.

Protocol 2: Pilot Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine the key pharmacokinetic parameters of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid following oral (PO) and intravenous (IV) administration.

Causality and Rationale: The data from this study, particularly oral bioavailability and half-life, will dictate whether the compound can achieve and maintain sufficient plasma concentrations to engage its target in efficacy models. Comparing IV and PO administration is essential to calculate absolute bioavailability. Sprague-Dawley rats are a standard model for such studies.[8]

Methodology:

  • Animal Model: Male Sprague-Dawley rats (250-300g) with jugular vein cannulas for serial blood sampling.

  • Dosing:

    • IV Group (n=3-5): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3-5): Administer a single dose (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in plasma.

  • Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the parameters listed in the table below.

Table 1: Key Pharmacokinetic Parameters to Determine
ParameterAbbreviationDescription
Maximum Plasma ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the plasma concentration to decrease by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Oral BioavailabilityF%The fraction of the orally administered dose that reaches systemic circulation.

Part 3: Efficacy Evaluation in Animal Models of Metabolic Disease

Based on the hypothesized PPAR agonist activity, the most relevant therapeutic areas for investigation are type 2 diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD). The following models are recommended.

Workflow for Preclinical Efficacy Studies

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis Induction Disease Induction (e.g., High-Fat Diet for 8-12 weeks) Baseline Baseline Measurements (Body Weight, Glucose, Lipids) Induction->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Treatment Daily Dosing for 4-8 weeks - Vehicle Control - Test Compound (Low & High Dose) - Positive Control Randomization->Treatment Monitoring Weekly Monitoring (Body Weight, Food Intake) Treatment->Monitoring Terminal_Tests Terminal Procedures (e.g., OGTT, ITT) Monitoring->Terminal_Tests Sacrifice Euthanasia & Tissue Collection Terminal_Tests->Sacrifice Analysis Biochemical & Histological Analysis (Plasma, Liver, Adipose Tissue) Sacrifice->Analysis caption General Experimental Workflow for Efficacy Studies.

Caption: General Experimental Workflow for Efficacy Studies.

Protocol 3: High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance in C57BL/6J Mice

Objective: To evaluate the effect of the compound on weight gain, adiposity, glucose homeostasis, and dyslipidemia in a model that mimics the common human etiology of metabolic syndrome.[9]

Causality and Rationale: C57BL/6J mice are highly susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet, making them an excellent first-line model to test a compound with potential broad metabolic benefits.[10]

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet-Induced Obesity:

    • Feed mice a high-fat diet (HFD; 45-60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.[11] A control group is fed a standard chow diet.

    • Confirm the disease phenotype by measuring body weight and performing a baseline glucose tolerance test.

  • Treatment:

    • Randomize HFD-fed mice into treatment groups (n=8-12 per group):

      • Group 1: Vehicle (e.g., 0.5% methylcellulose)

      • Group 2: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (Low Dose)

      • Group 3: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (High Dose)

      • Group 4: Positive Control (e.g., Rosiglitazone, 10 mg/kg/day)

    • Administer treatments daily via oral gavage for 4-8 weeks.

  • Key Endpoints and Measurements:

    • Metabolic: Monitor body weight and food intake weekly. At the end of the study, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).

    • Biochemical: At termination, collect blood and measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Histopathology: Harvest, weigh, and fix liver and epididymal white adipose tissue (eWAT). Perform H&E staining on liver sections to assess steatosis and on eWAT to measure adipocyte size.

Protocol 4: Anti-Diabetic Efficacy in Genetically Diabetic KK-Ay Mice

Objective: To assess the compound's ability to improve hyperglycemia and insulin sensitivity in a robust genetic model of type 2 diabetes.

Causality and Rationale: KK-Ay mice spontaneously develop obesity, severe hyperglycemia, and hyperinsulinemia, representing a more advanced diabetic state. A positive result in this model would provide strong evidence of anti-diabetic efficacy. A structurally related compound has already been validated in this model.[1]

Methodology:

  • Animal Model: Male KK-Ay mice, 8-10 weeks old, with established hyperglycemia (fasting blood glucose > 250 mg/dL).

  • Treatment:

    • Randomize mice into treatment groups (n=8-12 per group) as described in Protocol 3.

    • Administer treatments daily via oral gavage for 2-4 weeks.

  • Key Endpoints and Measurements:

    • Metabolic: Monitor non-fasting blood glucose and body weight twice weekly. Perform an OGTT and ITT at the end of the treatment period.[1]

    • Biochemical: At termination, measure plasma glucose, insulin, triglycerides, and non-esterified fatty acids (NEFAs).

    • Organ Weights: Record the weights of the liver and adipose tissue depots.

Part 4: Data Presentation and Interpretation

Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.

Table 2: Summary of Recommended Animal Models and Key Endpoints
ModelStrainDisease PhenotypeKey Efficacy Endpoints
Diet-Induced Obesity C57BL/6JObesity, Insulin Resistance, Dyslipidemia, Steatosis↓ Body Weight, ↓ AdiposityImproved Glucose Tolerance (OGTT AUC)Improved Insulin Sensitivity (ITT AUC)↓ Plasma Triglycerides & Cholesterol↓ Liver Steatosis Score
Type 2 Diabetes KK-AyObesity, Severe Hyperglycemia, Hyperinsulinemia↓ Fasting & Non-fasting Blood GlucoseImproved Glucose Tolerance (OGTT AUC)↓ Plasma Insulin↓ Plasma Triglycerides & NEFAs
Hypothesized Signaling Pathway and Therapeutic Effect

The anticipated mechanism involves the activation of PPARs, leading to a cascade of beneficial metabolic effects.

G cluster_0 Cell Nucleus cluster_1 Physiological Outcomes Compound (S)-2-Ethoxy-3-(4-hydroxy- phenyl)-propionic acid PPAR PPARα / PPARγ Compound->PPAR activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE binds RXR RXR RXR->PPRE binds TargetGenes Target Gene Transcription PPRE->TargetGenes activates Lipid ↑ Fatty Acid Oxidation ↓ Plasma Triglycerides TargetGenes->Lipid Glucose ↑ Insulin Sensitivity ↓ Blood Glucose TargetGenes->Glucose Adipose ↑ Adipocyte Differentiation ↑ Glucose Uptake TargetGenes->Adipose caption Hypothesized PPAR-Mediated Signaling Pathway.

Caption: Hypothesized PPAR-Mediated Signaling Pathway.

Interpretation: A successful outcome would be the demonstration that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid significantly improves the metabolic parameters in these models compared to the vehicle control, ideally with an efficacy comparable or superior to the positive control. The magnitude of the effect on glucose versus lipid parameters may suggest a preference for PPARγ or PPARα activation, respectively, which would correlate with the in vitro findings.

References

  • Vertex AI Search. (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4JLNEPBBotPIaBOhb0UAY7RMHxOiV2un8jw06xzjSAjzxYUczXgxa2tFUrG-edbS_PkwWrlz_RvaYSBfCa8oz9nybKKjXCuE_b2f0D0meOGf_89nh9Te7Z-d7tIeQTB9RSv1zjQxftVc9h59vHBCobZjYhhAe9Voyyrhxuwyfe2p7skUQie_dJeUgfMXNxXRooc5jbNJcYVAmXI1jHwmEFxEGy60MAkqm2W6obdZr]
  • MDPI. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8nUtMnm4ZgJv2s3YOF7QDVGvl0IEm3ofKNMb1i00U2sRm5B9LymH16gmcUmmafKmW-WBSFvhKfPe5iE_CzhkDDMgX3fad-PrWxYbI3q8t6xdZ1gcL5kFBKRVqlQlSmCW5Bkgk]
  • PubMed. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. [URL: https://pubmed.ncbi.nlm.nih.gov/36822622/]
  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10394]
  • PMC - NIH. (2016). Animal models of non-alcoholic fatty liver disease: current perspectives and recent advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4865622/]
  • PubMed Central. Animal models for type 1 and type 2 diabetes: advantages and limitations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10505843/]
  • PMC - PubMed Central. (2016). Animal models of metabolic syndrome: a review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5049924/]
  • PubMed. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. [URL: https://pubmed.ncbi.nlm.nih.gov/15503296/]
  • RSC Publishing. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/fo/c7fo01662a]
  • PMC - PubMed Central. The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3085233/]
  • MDPI. (2021). Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Energy Homeostasis of Dairy Animals: Exploiting Their Modulation through Nutrigenomic Interventions. [URL: https://www.mdpi.com/2076-2615/11/11/3252]
  • Frontiers. Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. [URL: https://www.frontiersin.org/articles/10.3389/fnmol.2018.00331/full]
  • MDPI. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research. [URL: https://www.mdpi.com/1422-0067/20/14/3472]
  • ResearchGate. (2006). Animal models in type 2 diabetes research: An overview. [URL: https://www.researchgate.net/publication/228491763_Animal_models_in_type_2_diabetes_research_An_overview]
  • Oxford Academic. (2010). Animal Models of Type 2 Diabetes: Clinical Presentation and Pathophysiological Relevance to the Human Condition. [URL: https://academic.oup.com/ilarjournal/article/51/1/39/649641]
  • PubChem. Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9816147]
  • PMC. (2017). Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5423552/]
  • Biocytogen. (2025). Preclinical Animal Models for Metabolic Diseases. [URL: https://biocytogen.com/preclinical-animal-models-for-metabolic-diseases/]
  • PubMed. (2006). Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16497187/]
  • Frontiers. (2022). Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins. [URL: https://www.frontiersin.org/articles/10.3389/fvets.2022.990422/full]
  • MDPI. (2021). Animal Models in Diabetic Research—History, Presence, and Future Perspectives. [URL: https://www.mdpi.com/1422-0067/22/16/8863]
  • ResearchGate. (2006). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl- phenyl)-propionamide: The role of N-acetyltransferase. [URL: https://www.researchgate.net/publication/7177726_Interspecies_differences_in_pharmacokinetics_and_metabolism_of_S-3-4-acetylamino-phenoxy-2-hydroxy-2-methyl-N-4-nitro-3-trifluoromethyl-_phenyl-propionamide_The_role_of_N-acetyltransferase]
  • International Journal of Pharmacology and Clinical Research. (2025). Dietary animal models of non-alcoholic fatty liver disease: A comprehensive review. [URL: https://ijpcr.com/index.php/ijpcr/article/view/179]
  • ResearchGate. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. [URL: https://www.researchgate.
  • Circulation Research. (2025). Animal Models of Exercise and Cardiometabolic Disease. [URL: https://www.ahajournals.org/doi/10.1161/CIRCRESAHA.121.319523]
  • ACS Publications. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01852]
  • Wikipedia. Peroxisome proliferator-activated receptor. [URL: https://en.wikipedia.
  • Semantic Scholar. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. [URL: https://www.semanticscholar.org/paper/Effects-of-3-(4-Hydroxy-3-methoxyphenyl)propionic-Abe-Soma/6f6005c249a43a054238515c1e95c1c8535a9f24]
  • PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11791243]
  • Czech University of Life Sciences Prague. (2012). Effect of 2-methyl-2-phenoxy propionic acid on serum lipid profile and ovarian activity in dairy cows. [URL: https://www.agriculturejournals.cz/publicFiles/59_2011-VETMED.pdf]
  • Inotiv. Metabolic Disease Models. [URL: https://www.inotivco.com/resources/models/metabolic-disease-models/]
  • ResearchGate. Animal models of non-alcoholic fatty liver diseases. [URL: https://www.researchgate.
  • NIH. (2019). In Vivo Rodent Models of Type 2 Diabetes and Their Usefulness for Evaluating Flavonoid Bioactivity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6412347/]nih.gov/pmc/articles/PMC6412347/]

Sources

Method

Application Note: A Robust Chiral HPLC Method for the Analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation and analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The enantiomeric purity of chiral molecules is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] This guide provides a comprehensive protocol suitable for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, detailed experimental procedures, and validation guidelines.

Introduction: The Imperative of Chiral Separation

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral carboxylic acid with potential applications in pharmaceutical and life sciences research. As with many chiral compounds, it is anticipated that the biological activity resides predominantly in one enantiomer. Regulatory bodies, such as the U.S. Food and Drug Administration, have established stringent guidelines requiring the separate evaluation of each enantiomer of a chiral drug candidate.[1] Therefore, a reliable and accurate analytical method to separate and quantify the enantiomers is paramount for quality control, stability studies, and pharmacokinetic assessments.

High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the separation of enantiomers.[2] CSPs create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. This application note details a method developed on a polysaccharide-based CSP, which is known for its broad applicability in separating a wide range of chiral compounds, including carboxylic acids.[3][4]

Materials and Methods

Instrumentation and Equipment
  • HPLC system with a quaternary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent)

  • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or nylon)

  • HPLC vials

Chemicals and Reagents
  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid reference standard

  • Racemic 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Trifluoroacetic acid (TFA), HPLC grade

Chromatographic Conditions

The selection of a normal-phase method was based on the successful separation of similar acidic compounds like profens on polysaccharide-based CSPs.[1] The non-polar mobile phase with an alcohol modifier provides excellent selectivity, while the acidic additive (TFA) ensures the analyte is in a non-ionized state, promoting sharp peak shapes and reproducible retention.

ParameterSetting
HPLC Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm, or equivalent
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Rationale for Wavelength Selection: The hydroxyphenyl chromophore in the analyte is expected to have significant UV absorbance in the lower UV range. A wavelength of 230 nm is chosen to provide high sensitivity while minimizing interference from the mobile phase components.[5][6]

Experimental Protocols

Standard and Sample Preparation Workflow

The following diagram illustrates the workflow for preparing the standards and samples for analysis.

G cluster_prep Preparation Stage start Start weigh Accurately weigh Reference Standard / Sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve vol_flask Transfer to Volumetric Flask dissolve->vol_flask dilute Dilute to volume with Mobile Phase vol_flask->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject

Caption: Workflow for Standard and Sample Preparation.

Step-by-Step Protocols

3.2.1. Mobile Phase Preparation:

  • Carefully measure 900 mL of n-Hexane and 100 mL of 2-Propanol into a 1 L solvent bottle.

  • Add 1.0 mL of Trifluoroacetic acid (TFA) to the mixture.

  • Cap the bottle and mix thoroughly.

  • Degas the mobile phase for 15 minutes using sonication or helium sparging.

3.2.2. Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 5 mg of the racemic 2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This is the System Suitability Solution.

3.2.3. Sample Preparation (0.5 mg/mL):

  • Accurately weigh approximately 5 mg of the (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid sample.

  • Follow steps 2-5 as described for the Standard Solution Preparation.

System Suitability and Method Validation

Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose.

System Suitability

Before sample analysis, the suitability of the chromatographic system must be verified.

  • Inject the System Suitability Solution (racemic standard) five times.

  • Calculate the parameters listed in the table below. The system is deemed suitable if the acceptance criteria are met.

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5 between the enantiomer peaks
Tailing Factor (T) ≤ 2.0 for each enantiomer peak
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for each enantiomer (n=5)
Validation Parameters (Illustrative Data)

The following table summarizes typical results for a validated method.

ParameterResult
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD%)
    - Repeatability< 1.0%
    - Intermediate Precision< 2.0%
Limit of Quantification (LOQ) 0.05% of nominal concentration
Limit of Detection (LOD) 0.015% of nominal concentration
Robustness Method is robust to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2% organic)

Chiral Recognition Mechanism

The separation of enantiomers on a cellulose-based CSP is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.

G cluster_csp Chiral Stationary Phase (CSP) cluster_analytes Racemic Analyte CSP_Node Cellulose Derivative (Chiral Selector) Interaction_S Stronger Interaction (More Stable Complex) Longer Retention Time CSP_Node->Interaction_S Interaction_R Weaker Interaction (Less Stable Complex) Shorter Retention Time CSP_Node->Interaction_R S_Enantiomer (S)-Enantiomer S_Enantiomer->Interaction_S interacts with R_Enantiomer (R)-Enantiomer R_Enantiomer->Interaction_R interacts with Separation Separation Achieved Interaction_S->Separation Interaction_R->Separation

Caption: Principle of Chiral Separation on a CSP.

The cellulose derivative backbone of the CSP contains chiral grooves and binding sites. The enantiomers of the analyte interact with these sites through a combination of hydrogen bonding, π-π interactions, and steric hindrance. One enantiomer will have a more favorable spatial arrangement, leading to a stronger, more stable complex with the CSP. This results in a longer retention time for that enantiomer, allowing for its separation from the other, which interacts less strongly and elutes earlier.[1][4]

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Resolution Incorrect mobile phase composition. Column degradation.Prepare fresh mobile phase. Decrease the percentage of 2-Propanol in small increments. Replace the column if necessary.
Peak Tailing Analyte is ionized. Column contamination.Ensure the correct amount of TFA is in the mobile phase. Flush the column with a stronger solvent (e.g., 100% IPA).
Fluctuating Retention Times System not equilibrated. Leak in the system. Temperature fluctuations.Allow the system to equilibrate for at least 30-60 minutes. Check for leaks. Ensure the column oven is stable.
No Peaks Detected Detector lamp off. Incorrect wavelength. No sample injected.Check detector status. Verify wavelength setting. Check autosampler for injection errors.

Conclusion

The HPLC method described in this application note is a reliable and robust solution for the chiral analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The use of a polysaccharide-based chiral stationary phase in normal-phase mode provides excellent resolution and peak shape. This method is suitable for implementation in a quality control environment for the determination of enantiomeric purity and can be validated according to ICH guidelines to support drug development activities.

References

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. (2022-11-03). [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [Link]

  • Chiral HPLC Column. Phenomenex. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. [Link]

  • Enantiomeric Derivatives Separation of 2-(Phenoxy)propionate by Chiral High-Performance Liquid Chromatography. NTU Scholars. [Link]

  • UV-Derivative Spectrophotometric and Stability-Indicating High-Performance Liquid Chromatographic Methods for Determination of Simvastatin in Tablets. ResearchGate. [Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH. [Link]

  • Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. YouTube. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. VTechWorks. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. PubMed. [Link]

  • Chiral separation of loxoprofen sodium by high performance liquid chromatography. ResearchGate. [Link]

  • HPLC UV detection. Element Lab Solutions. [Link]

Sources

Application

Purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

An Application Guide to the Introduction: The Imperative for Purity (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral carboxylic acid of significant interest in pharmaceutical development and chemical synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the

Introduction: The Imperative for Purity

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral carboxylic acid of significant interest in pharmaceutical development and chemical synthesis. As a stereochemically defined building block, its utility is directly contingent on its chemical and, most critically, its enantiomeric purity. The presence of its (R)-enantiomer or other process-related impurities can have profound implications, potentially leading to altered pharmacological profiles, reduced efficacy, or undesired side effects in downstream applications.

This guide provides an in-depth exploration of the methodologies for purifying (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. It is designed for researchers, chemists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles governing the purification process. We will delve into two primary, complementary strategies: bulk purification and enantiomeric enrichment via crystallization, and high-resolution separation and analysis using chiral chromatography.

Part 1: Purification and Enantiomeric Enrichment by Diastereomeric Salt Crystallization

The most common and industrially scalable method for resolving racemic carboxylic acids is through the formation and selective crystallization of diastereomeric salts. This classical resolution technique leverages the different physicochemical properties (e.g., solubility) of diastereomers.

The Underlying Principle: From Enantiomers to Separable Diastereomers

Enantiomers possess identical physical properties, making their direct separation challenging. By reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent), a mixture of two diastereomeric salts is formed. These diastereomers, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference is the cornerstone of the separation.

G cluster_0 Initial State: Racemic Mixture cluster_1 Reaction Step cluster_2 Separation Principle cluster_3 Purification Outcome Racemate Racemic Acid ((R)-Acid + (S)-Acid) Reaction Salt Formation Racemate->Reaction ChiralBase Chiral Resolving Agent (e.g., (S)-amine) ChiralBase->Reaction Diastereomers Diastereomeric Salts ((R)-Acid-(S)-amine) ((S)-Acid-(S)-amine) Reaction->Diastereomers Solubility Different Solubilities Diastereomers->Solubility Crystallization Fractional Crystallization Solubility->Crystallization Salt_S Insoluble Salt ((S)-Acid-(S)-amine) Crystallization->Salt_S Salt_R Soluble Salt ((R)-Acid-(S)-amine) Crystallization->Salt_R G cluster_0 Mobile Phase cluster_1 Stationary Phase cluster_2 Interaction & Separation cluster_3 Detection Sample Racemic Mixture (R- and S-Enantiomers) CSP Chiral Stationary Phase (CSP) Sample->CSP Interaction Transient Diastereomeric Complex Formation CSP->Interaction Retention_S (S)-Enantiomer (Weaker Interaction) Elutes First Interaction->Retention_S Retention_R (R)-Enantiomer (Stronger Interaction) Elutes Second Interaction->Retention_R Detector UV Detector Retention_S->Detector Retention_R->Detector Chromatogram Chromatogram (Two Separated Peaks) Detector->Chromatogram

Method

Synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid derivatives and their biological evaluation.

A Dual PPAR Agonist Development Guide Executive Summary & Scientific Rationale The (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid scaffold represents a privileged structure in metabolic drug discovery. It serves as the p...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual PPAR Agonist Development Guide

Executive Summary & Scientific Rationale

The (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid scaffold represents a privileged structure in metabolic drug discovery. It serves as the pharmacophore core for Glitazars , a class of dual Peroxisome Proliferator-Activated Receptor (PPAR) agonists designed to treat Type 2 Diabetes Mellitus (T2DM) and dyslipidemia.

While the "glitazone" class (PPAR


 agonists) addresses insulin resistance, they often fail to manage lipid profiles. The "glitazar" strategy integrates PPAR

agonism (lipid lowering) with PPAR

agonism (insulin sensitization). The specific (S)-configuration at the

-position is critical for high-affinity binding to the PPAR Ligand Binding Domain (LBD), while the

-ethoxy
group enhances metabolic stability compared to natural fatty acid ligands.

This guide details a robust, scalable protocol for synthesizing this chiral scaffold, derivatizing it for Structure-Activity Relationship (SAR) studies, and validating its biological activity via transactivation assays.

Synthetic Protocols: The "Resolution-First" Strategy

To ensure high enantiomeric excess (ee >98%) required for biological validation, we utilize a Classical Resolution approach rather than asymmetric catalysis. This method is preferred in process chemistry for this scaffold due to the low cost of reagents and the ability to recycle the unwanted enantiomer.

Workflow Visualization

Synthesis_Workflow Start Start: 3-(4-methoxyphenyl) -2-chloropropanoic acid Step1 1. Nucleophilic Substitution (NaOEt / EtOH) Start->Step1 Intermediate1 Racemic 2-ethoxy-3- (4-methoxyphenyl)propanoic acid Step1->Intermediate1 Step2 2. Chiral Resolution ((S)-1-(1-naphthyl)ethylamine) Intermediate1->Step2 Salt Diastereomeric Salt Precipitation Step2->Salt Selective Crystallization Step3 3. Acidification & Extraction Salt->Step3 Chiral_Int (S)-2-ethoxy-3- (4-methoxyphenyl)propanoic acid Step3->Chiral_Int ee > 98% Step4 4. Demethylation (BBr3 or HBr/AcOH) Chiral_Int->Step4 Final Final Scaffold: (S)-2-ethoxy-3- (4-hydroxyphenyl)propanoic acid Step4->Final

Figure 1: Synthetic workflow for the isolation of the (S)-enantiomer scaffold via chiral resolution.

Protocol A: Synthesis of the Chiral Core

Objective: Isolate (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid with >98% ee.

Reagents:

  • Ethyl 2-chloro-3-(4-methoxyphenyl)propionate (Starting Material)

  • Sodium Ethoxide (21% in Ethanol)

  • (S)-(-)-1-(1-Naphthyl)ethylamine (Chiral Resolving Agent)

  • Boron Tribromide (1.0 M in DCM)

Step-by-Step Methodology:

  • Ethoxylation (Williamson Ether Synthesis):

    • Dissolve ethyl 2-chloro-3-(4-methoxyphenyl)propionate (1.0 eq) in absolute ethanol.

    • Slowly add Sodium Ethoxide (1.5 eq) at 0°C to prevent elimination side-products (cinnamates).

    • Heat to reflux for 4 hours. Monitor TLC (Hexane:EtOAc 4:1) for disappearance of starting material.

    • Critical Checkpoint: Ensure moisture-free conditions; water will lead to premature hydrolysis to the

      
      -hydroxy acid.
      
    • Perform alkaline hydrolysis (NaOH/H2O) followed by acidification to obtain the racemic acid .

  • Chiral Resolution:

    • Suspend the racemic acid (100 g, ~446 mmol) in Toluene (5 vol).

    • Add (S)-1-(1-naphthyl)ethylamine (0.6 eq) dissolved in toluene.

    • Heat to 60°C until clear, then cool slowly to 20°C over 6 hours.

    • Filter the white precipitate (The (S,S)-salt).

    • Recrystallization: Redissolve salt in hot Isopropanol/Toluene (1:5) and cool. This step boosts ee from ~85% to >99%.

    • Liberation: Suspend salt in EtOAc, treat with 1M HCl. Separate organic layer, dry (MgSO4), and concentrate to yield (S)-2-ethoxy-3-(4-methoxyphenyl)propanoic acid .

  • Demethylation (Unmasking the Phenol):

    • Dissolve the chiral methyl ether in anhydrous DCM at -78°C.

    • Add

      
       (2.5 eq) dropwise. The low temperature is vital to prevent racemization of the 
      
      
      
      -proton.
    • Warm to 0°C and stir for 2 hours.

    • Quench carefully with ice water. Extract with EtOAc.[1]

    • Yield: Expect ~85% yield. ee: Check via Chiral HPLC (Chiralcel OD-H column).

Derivatization: Library Construction

Once the core scaffold is in hand, the 4-hydroxyl group serves as the anchor for the "tail" region, which dictates PPAR subtype selectivity (


 vs 

).

Protocol B: Mitsunobu Coupling (Tail Attachment)

Objective: Attach lipophilic tails (e.g., phenyl-alkoxy chains) to the scaffold.

  • Reactants:

    • Scaffold: (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid ethyl ester (protect acid first!).

    • Alcohol Tail: e.g., 2-(5-methyl-2-phenyl-4-oxazolyl)ethanol.

    • Reagents: Triphenylphosphine (

      
      ), DIAD (Diisopropyl azodicarboxylate).
      
  • Procedure:

    • Dissolve Scaffold (1.0 eq), Alcohol Tail (1.1 eq), and

      
       (1.2 eq) in dry THF.
      
    • Cool to 0°C. Add DIAD (1.2 eq) dropwise.

    • Stir at RT for 12 hours.

    • Purification: Flash chromatography.

    • Hydrolysis:[2] Saponify the ethyl ester (LiOH, THF/Water) to reveal the free acid active drug.

Biological Evaluation: Dual PPAR ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted"> Transactivation[3][4][5][6]

Scientific Context: The biological potency is determined by the compound's ability to recruit co-activators to the PPAR-RXR heterodimer complex. We use a cell-based Luciferase Reporter Assay.

Signaling Pathway Visualization

PPAR_Pathway Ligand Ligand ((S)-Derivative) PPAR PPAR u03b1/u03b3 (Cytosol/Nucleus) Ligand->PPAR Binding Complex Heterodimer Complex PPAR->Complex RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (DNA Promoter) Complex->PPRE DNA Binding Transcription Transcription Activation PPRE->Transcription Recruits Co-activators Result Lipid Metabolism & Insulin Sensitization Transcription->Result

Figure 2: Mechanism of Action. The ligand binds PPAR, heterodimerizes with RXR, and activates PPRE-driven gene transcription.

Protocol C: Luciferase Reporter Assay

Materials:

  • Cells: COS-7 or HEK293T cells.

  • Plasmids:

    • Expression vectors: pSG5-hPPAR

      
       and pSG5-hPPAR
      
      
      
      .
    • Reporter vector: PPRE-Luc (Peroxisome Proliferator Response Element linked to Luciferase).

    • Control: Renilla luciferase (for normalization).

Procedure:

  • Transfection:

    • Seed cells in 96-well plates (

      
       cells/well).
      
    • After 24h, transiently transfect using Lipofectamine with PPAR plasmid, PPRE-Luc, and Renilla control.

  • Treatment:

    • After 24h transfection, replace medium with serum-free medium containing the test compounds (0.001

      
      M to 10 
      
      
      
      M).
    • Controls: DMSO (Vehicle), Fenofibrate (PPAR

      
       positive control), Rosiglitazone (PPAR
      
      
      
      positive control).
  • Measurement:

    • Incubate for 24h.

    • Lyse cells and add Luciferase substrate (Dual-Glo System).

    • Measure luminescence on a plate reader.

  • Data Analysis:

    • Normalize Firefly luciferase signal to Renilla signal.

    • Plot Dose-Response curves to calculate

      
      .
      
Data Summary & Reference Values

Table 1: Expected Potency Profiles (Reference Compounds)

CompoundPPAR


(

M)
PPAR


(

M)
Selectivity Profile
Tesaglitazar 3.60.2Dual Agonist (Balanced)
Fenofibrate 18.0>100

-Selective
Rosiglitazone >1000.04

-Selective
(S)-Scaffold >50>50Weak/Inactive (Needs Tail)

Note: The core scaffold itself is weakly active. High potency is achieved only after attaching the lipophilic tail (Protocol B).

References
  • Synthesis and biological evaluation of novel alpha-heteroaryl-phenylpropanoic acid derivatives as PPARalpha/gamma dual agonists. Bioorg Med Chem Lett.[3] (2009). Link

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules. (2025).[2][4][5] Link

  • Process for the preparation of (S)-2-ethoxy-3-(4-hydroxyphenyl) propanoic acid. European Patent EP1237855B1. (2002).[6][7] Link

  • Tesaglitazar: Non-selective PPAR Receptor Agonist Product Information. R&D Systems.Link

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives. Antibiotics (Basel). (2024).[8][9] Link

Sources

Application

Cell-based assays for PPAR activation by (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Application Note: High-Precision Cell-Based Profiling of Dual PPAR / Activation Executive Summary (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid represents a critical scaffold in the "glitazar" class of dual PPAR / ago...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Cell-Based Profiling of Dual PPAR / Activation

Executive Summary

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid represents a critical scaffold in the "glitazar" class of dual PPAR


/

agonists.[1] Unlike selective agonists (e.g., fibrates for

, thiazolidinediones for

), this compound is designed to simultaneously modulate lipid metabolism (via PPAR

) and insulin sensitivity (via PPAR

).

This application note details a robust, self-validating cell-based screening workflow to quantify the potency and selectivity of this compound. We prioritize a PPRE-Luciferase Reporter Assay for functional readout, supported by an Endogenous Gene Expression Assay to confirm physiological relevance in relevant cell models (HepG2 and 3T3-L1).[1]

Mechanistic Background

The Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1]

  • Ligand Entry: The lipophilic acid permeates the cell membrane.[1]

  • Binding: It binds the Ligand Binding Domain (LBD) of PPAR

    
     or PPAR
    
    
    
    .[1]
  • Heterodimerization: The receptor forms a heterodimer with the Retinoid X Receptor (RXR).[2]

  • Coactivator Recruitment: Ligand binding induces a conformational change (Helix 12 stabilization), releasing corepressors (NCoR) and recruiting coactivators (PGC-1

    
    , SRC-1).[1]
    
  • Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPRE) in the promoter region of target genes, driving expression.[2]

Visualization: PPAR Activation Pathway

PPAR_Pathway Ligand (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid PPAR PPARα / PPARγ (Cytoplasm/Nucleus) Ligand->PPAR Binding (LBD) Complex Active Heterodimer (PPAR-RXR) PPAR->Complex Heterodimerization RXR RXR (Partner) RXR->Complex DNA PPRE Sequence (Promoter) Complex->DNA Nuclear Translocation & Binding Coactivator Coactivator Recruitment (PGC-1α) Coactivator->Complex Stabilization Reporter Luciferase / Target Gene Expression DNA->Reporter Transcription On

Figure 1: Mechanism of ligand-induced PPAR transcriptional activation.[1][2]

Protocol A: Dual-Luciferase Transcriptional Reporter Assay

This is the gold-standard method for determining


 values.[1] We utilize a "transient transfection" approach in COS-7 or HEK293 cells, which have low endogenous PPAR activity, ensuring the signal is driven by the introduced plasmids.
Reagents & Plasmids[1]
  • Cell Line: COS-7 (African Green Monkey Kidney Fibroblast) or HEK293T.[1]

  • Expression Plasmids:

    • pSG5-hPPARα (Human PPAR alpha full length)[1]

    • pSG5-hPPARγ (Human PPAR gamma full length)[1]

    • pSG5-RXRα (Retinoid X Receptor alpha - obligatory partner)[1]

  • Reporter Plasmid: 3xPPRE-TK-Luc (Firefly Luciferase driven by 3 copies of the acyl-CoA oxidase PPRE).[1]

  • Normalization Control: pRL-SV40 (Renilla Luciferase, constitutive expression).[1]

  • Compound: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (Dissolve in DMSO to 10 mM stock).

  • Controls:

    • PPAR

      
       Agonist: GW7647 (10 nM - 10 µM)[1]
      
    • PPAR

      
       Agonist: Rosiglitazone (1 nM - 10 µM)[1]
      
Step-by-Step Workflow

Day 1: Seeding

  • Harvest COS-7 cells at 70-80% confluency.[1]

  • Seed cells in white-walled, clear-bottom 96-well plates at

    
     cells/well in DMEM + 10% Charcoal-Stripped FBS (CS-FBS).
    
    • Note: CS-FBS is critical to remove endogenous fatty acids that activate PPARs.[1]

Day 2: Transfection (Lipofectamine Method)

  • Prepare Transfection Mix (per well):

    • 20 ng pSG5-hPPAR (

      
       or 
      
      
      
      )[1]
    • 20 ng pSG5-RXRα[1]

    • 40 ng 3xPPRE-TK-Luc

    • 2 ng pRL-SV40[1]

    • 0.25 µL Lipofectamine 2000 (or equivalent).[1]

  • Incubate mix for 20 mins at RT.

  • Add complex to cells.[1] Incubate 6–8 hours, then replace media with fresh DMEM + 1% CS-FBS.

Day 3: Compound Treatment

  • Prepare serial dilutions of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in DMEM + 1% CS-FBS.

    • Range: 0.1 nM to 100 µM (semi-log steps).

    • Final DMSO concentration must be <0.1%.[1]

  • Remove culture media and add 100 µL of compound-containing media.

  • Incubate for 18–24 hours.

Day 4: Detection

  • Lyse cells using Passive Lysis Buffer (Promega Dual-Luciferase system).[1]

  • Add Luciferase Assay Reagent II (Firefly substrate) -> Measure Luminescence (

    
    ).[1]
    
  • Add Stop & Glo Reagent (Renilla substrate) -> Measure Luminescence (

    
    ).[1]
    
Data Calculation

Calculate Relative Luciferase Units (RLU):



Plot RLU vs. log[Compound] to determine 

using a 4-parameter logistic fit.[1]

Protocol B: Endogenous Target Gene Validation (qPCR)

Reporter assays are artificial.[1] To prove the compound activates native chromatin-bound receptors, we quantify the induction of endogenous target genes in tissue-relevant lines.[1]

  • PPAR

    
     Model:  HepG2 (Human Liver Carcinoma).[1] Target Gene: CPT1A (Carnitine palmitoyltransferase 1A).[1]
    
  • PPAR

    
     Model:  3T3-L1 (Differentiated Adipocytes).[1] Target Gene: FABP4 (Fatty Acid Binding Protein 4 / aP2).[1]
    
Workflow Overview

qPCR_Workflow Seed Seed HepG2 / 3T3-L1 Treat Treat (24h) Compound @ EC90 Seed->Treat Extract RNA Extraction (Trizol/Column) Treat->Extract cDNA cDNA Synthesis (Reverse Tx) Extract->cDNA qPCR qPCR (SYBR Green) Target: CPT1A / FABP4 cDNA->qPCR

Figure 2: Workflow for endogenous gene expression validation.[1]

Procedure
  • Differentiation (3T3-L1 only): Differentiate fibroblasts into adipocytes using Insulin/Dexamethasone/IBMX cocktail for 7 days until lipid droplets form.[1] HepG2 can be used directly.[1]

  • Treatment: Treat cells with the compound (at 10x the reporter

    
    ) for 24 hours.
    
  • RNA Isolation: Use RNeasy Mini Kit or Trizol.[1] Ensure

    
    .[1]
    
  • qPCR: Perform Real-Time PCR. Normalize target gene (

    
    ) to housekeeping gene (
    
    
    
    ).[1]
    • Fold Change

      
      .[1]
      

Expected Results & Data Interpretation

The table below outlines the expected profile for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid compared to reference controls.

ParameterAssay ReadoutReference (GW7647)Reference (Rosiglitazone)Test Compound (Dual Agonist)
PPAR

Potency
Reporter

~ 6 nM> 10,000 nMExpected: 10 - 500 nM
PPAR

Potency
Reporter

> 10,000 nM~ 30 nMExpected: 50 - 1000 nM
Liver Activation HepG2 CPT1A mRNAHigh InductionNo InductionHigh Induction
Adipose Activation 3T3-L1 FABP4 mRNALow/No InductionHigh InductionHigh Induction
Troubleshooting & Critical Factors
  • The "Acid" Factor: The test compound is a free acid. Ensure the pH of the culture media does not shift upon addition of high concentrations (100 µM). If using the ethyl ester variant (often sold as a precursor), you must ensure the cell line expresses carboxylesterases (HepG2 does; COS-7 has lower activity).[1] For this protocol, we assume the free acid form.

  • FBS Stripping: Standard FBS contains fatty acids that will cause high background signal for PPAR

    
    .[1] Always use Charcoal-Stripped FBS.[1]
    
  • Cytotoxicity: Perform an MTT or CellTiter-Glo assay in parallel.[1] A drop in RLU at high concentrations might be toxicity, not antagonism.

References

  • Synthesis and Structure: Aikins, J. A., et al. (2005).[3] Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis.[1][3] Journal of Organic Chemistry, 70(12), 4695-4705.[1][3] Link

  • Assay Methodology (Reporter): INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Reporter Assay System.[1] Technical Manual. Link

  • Assay Methodology (TR-FRET): Thermo Fisher Scientific.[1][4] (2017).[1][5] LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions. User Guide. Link

  • Mechanistic Review: Michalik, L., et al. (2006).[6] International Union of Pharmacology.[1] LXI. Peroxisome proliferator-activated receptors.[1][3][4][6][7][8][9][10] Pharmacological Reviews, 58(4), 726-741.[1] Link[1]

Sources

Method

Application Note: Functional Characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid via PPAR Reporter Gene Assays

Introduction & Biological Context (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS 325793-65-5) represents a critical structural scaffold in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS 325793-65-5) represents a critical structural scaffold in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically dual PPAR


/

agonists (glitazars). Structurally, it functions as the bioactive free acid form often masked as an ester in prodrug formulations.

In drug discovery, characterizing the potency and selectivity of this acid is essential, as it directly binds to the Ligand Binding Domain (LBD) of the nuclear receptor. This guide details the development of a Luciferase Reporter Gene Assay to quantify the transcriptional activity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Mechanistic Basis

The compound functions as a lipid-mimetic ligand. Upon entering the cell, it binds to the PPAR subtype (


, 

, or

). The ligand-bound PPAR undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) . This complex recruits co-activators (e.g., PGC-1

), driving the transcription of the downstream luciferase reporter gene.

Assay Principle & Pathway Visualization

The assay relies on the transient transfection of mammalian cells with two primary plasmid constructs:

  • Expression Vector: Constitutively expresses full-length human PPAR (

    
     or 
    
    
    
    ) or a Gal4-LBD fusion protein.
  • Reporter Vector: Contains multiple copies of the PPRE (AGGTCA-n-AGGTCA) upstream of a firefly luciferase gene (

    
    ).
    

Normalization: A Renilla luciferase vector (e.g., pRL-TK) is co-transfected to normalize for transfection efficiency and cell viability.

Pathway Diagram (Graphviz)

PPAR_Pathway Compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid (Ligand) PPAR PPAR Receptor (Cytosol/Nucleus) Compound->PPAR Binds LBD Complex Ligand-PPAR-RXR Complex PPAR->Complex Heterodimerization RXR RXR (Heterodimer Partner) RXR->Complex PPRE PPRE DNA Element (Promoter) Complex->PPRE Binds DNA Transcription Transcription Activation (Co-activator Recruitment) PPRE->Transcription Luciferase Luciferase Protein (Enzyme) Transcription->Luciferase Translation Light Light Emission (RLU) Luciferase->Light Substrate Oxidation

Figure 1: Signal transduction pathway for PPAR-mediated reporter gene activation. The ligand binds the receptor, facilitating heterodimerization with RXR and subsequent binding to the PPRE promoter to drive luciferase expression.

Materials & Experimental Design

Cell Line Selection
  • HEK293T: Preferred for high transfection efficiency and low endogenous PPAR background.

  • HepG2: Use if liver-specific metabolic context is required (relevant for PPAR

    
     activity).
    
  • CV-1: Often used for nuclear receptor assays due to null background.

Reagents
ReagentSpecificationPurpose
Test Compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acidLigand (Agonist)
Plasmids 3xPPRE-Luc, pcDNA3.1-hPPAR

/

, pRL-TK
Reporter system
Transfection Reagent Lipofectamine 3000 or FuGENE HDDNA delivery
Assay Medium DMEM + 10% Charcoal-Stripped FBS (CS-FBS)Removes endogenous lipids
Detection Kit Dual-Luciferase® Reporter Assay SystemQuantify signal
Critical Pre-Experimental Check: Compound Handling

The test compound is a carboxylic acid.

  • Solvent: Dissolve in 100% DMSO to create a 10 mM stock.

  • pH Sensitivity: Ensure the cell culture media contains HEPES (25 mM) to buffer potential acidity at high concentrations, though <100 µM is usually negligible.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Detailed Protocol

Phase 1: Cell Seeding (Day 1)
  • Harvest HEK293T cells from a sub-confluent culture (70-80%).

  • Resuspend in Growth Medium (DMEM + 10% FBS + 1% Pen/Strep).

  • Count cells and dilute to

    
     cells/mL.
    
  • Dispense 100 µL/well into a white, clear-bottom 96-well tissue culture plate (

    
     cells/well).
    
  • Incubate at 37°C, 5% CO

    
     for 24 hours.
    
Phase 2: Transfection (Day 2)

Note: Amounts are per well for a 96-well plate.

  • Prepare DNA Mix: Combine:

    • 100 ng PPRE-Luciferase (Firefly reporter).

    • 10 ng pRL-TK (Renilla normalizer).

    • 20 ng PPAR Expression Vector (e.g., hPPAR

      
      ).
      
    • Dilute in Opti-MEM to 10 µL total volume.

  • Prepare Lipid Mix: Dilute 0.3 µL Lipofectamine 3000 in 10 µL Opti-MEM.

  • Combine DNA and Lipid mixes (1:1), incubate for 15 minutes at room temperature.

  • Add 20 µL of complex to each well.

  • Incubate for 6-18 hours.

Phase 3: Compound Treatment (Day 3)

Critical: Switch to Charcoal-Stripped FBS (CS-FBS) to remove endogenous hormones/lipids that activate PPARs.

  • Prepare Assay Medium : Phenol-red free DMEM + 1% CS-FBS + 2 mM L-Glutamine.

  • Serial Dilution: Prepare 1000x stocks of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in DMSO (e.g., 10 mM to 1 nM).

  • Dilute 1000x stocks 1:1000 into pre-warmed Assay Medium (Final DMSO = 0.1%).

    • Top Concentration: 10 µM (typical for specific agonists).

    • Controls:

      • Vehicle (0.1% DMSO).

      • Positive Control (e.g., GW7647 for PPAR

        
        , Rosiglitazone for PPAR
        
        
        
        ).
  • Aspirate old media from cells carefully.

  • Add 100 µL of compound-containing Assay Medium to wells.

  • Incubate for 18-24 hours at 37°C.

Phase 4: Detection (Day 4)
  • Remove assay medium and rinse once with PBS (optional).

  • Add 20 µL Passive Lysis Buffer (PLB) per well. Shake for 15 min at RT.

  • Firefly Measurement: Add 100 µL Luciferase Assay Reagent II (LAR II). Measure Luminescence (

    
    ).
    
  • Renilla Measurement: Add 100 µL Stop & Glo® Reagent. Measure Luminescence (

    
    ).
    

Data Analysis & Validation

Calculation

Calculate the Relative Light Units (RLU) for each well:



Dose-Response Curve
  • Normalize RLU data:

    
    
    
  • Plot log[Compound] vs. % Activation.

  • Fit data to a 4-parameter logistic (4PL) equation to determine EC

    
     .
    
Acceptance Criteria
  • Fold Induction: Positive control should yield >5-fold induction over vehicle.

  • Z'-Factor: Must be > 0.5 for screening campaigns.

  • CV%: Replicates should have <15% coefficient of variation.

Troubleshooting Guide

IssueProbable CauseSolution
High Background Endogenous lipids in serumUse Charcoal-Stripped FBS (CS-FBS) strictly during treatment phase.
Low Signal Poor transfection efficiencyOptimize DNA:Lipid ratio; ensure cells are healthy and Mycoplasma-free.
High Toxicity Compound cytotoxicityPerform an ATP-viability assay (e.g., CellTiter-Glo) in parallel.
No Activation Incorrect PPAR isoformVerify if the compound is

,

, or

selective. Run panel against all three.

References

  • Forman, B. M., et al. (1995). "15-Deoxy-delta 12, 14-prostaglandin J2 is a ligand for the adipocyte determination factor PPAR gamma." Cell, 83(5), 803-812. Link

  • Kliewer, S. A., et al. (1992). "Convergence of 9-cis retinoic acid and peroxisome proliferator signalling pathways through heterodimer formation of their receptors." Nature, 358(6389), 771-774. Link

  • Santa Cruz Biotechnology. "(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester Data Sheet." SCBT. Link

  • Promega Corporation. "Dual-Luciferase® Reporter Assay System Technical Manual." Link

Application

Application Notes &amp; Protocols: In Vivo Efficacy of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in Diabetic Models

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for the novel compound, (S)-2-Ethoxy-3-(4-hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo efficacy studies for the novel compound, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, in a rodent model of Type 2 Diabetes Mellitus (T2DM). We delve into the scientific rationale for experimental design, provide detailed, field-tested protocols for diabetes induction and key efficacy assays, and offer guidance on data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction and Scientific Rationale

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a novel small molecule with structural similarities to compounds known to modulate metabolic pathways. A structurally related compound, (RS)-2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid, has been identified as a dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ)[1]. PPARs are critical nuclear receptors that regulate glucose and lipid metabolism.

  • PPARγ , the target of thiazolidinedione (TZD) drugs like Rosiglitazone, is primarily expressed in adipose tissue and is a master regulator of adipogenesis. Its activation enhances insulin sensitivity by promoting glucose uptake in peripheral tissues and altering the secretion of adipokines.

  • PPARα , the target of fibrate drugs, is highly expressed in the liver, heart, and muscle. Its activation stimulates fatty acid oxidation, thereby reducing circulating lipid levels, particularly triglycerides.

A dual PPARα/γ agonist offers a promising therapeutic strategy for T2DM by simultaneously addressing insulin resistance and dyslipidemia, two core pathologies of the disease. This application note outlines the in vivo evaluation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in a model that recapitulates these human disease characteristics.

Hypothesized Mechanism of Action

We hypothesize that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid acts as a PPARα/γ dual agonist. This dual activation is expected to improve glycemic control and lipid profiles through complementary mechanisms in the liver, muscle, and adipose tissue.

Hypothesized_Mechanism cluster_0 Cell Nucleus cluster_1 Cell Cytoplasm cluster_2 Physiological Outcomes PPARg PPARγ PPRE PPRE (Gene Promoter) PPARg->PPRE heterodimerizes with RXR PPARa PPARα PPARa->PPRE heterodimerizes with RXR RXR RXR OutcomeG ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Blood Glucose PPRE->OutcomeG Target Gene Transcription OutcomeL ↑ Fatty Acid Oxidation ↓ Triglycerides ↓ Free Fatty Acids PPRE->OutcomeL Target Gene Transcription Compound (S)-2-Ethoxy-3- (4-hydroxy-phenyl)- propionic acid Compound->PPARg activates Compound->PPARa activates

Caption: Hypothesized dual PPARα/γ activation pathway.

Experimental Design and Strategy

A robust preclinical study requires careful selection of an animal model, appropriate controls, and relevant endpoints.

Animal Model Selection: High-Fat Diet and Streptozotocin (HFD/STZ)

To effectively test a compound targeting both insulin resistance and dyslipidemia, the chosen animal model must exhibit these features. The combination of a high-fat diet (HFD) with a subsequent low dose of streptozotocin (STZ) in rats or mice is an excellent choice that mimics the progression of human T2DM.[2][3][4]

  • Causality: The HFD induces obesity and peripheral insulin resistance over several weeks.[3][5] The low dose of STZ, a pancreatic β-cell toxin, then induces partial β-cell damage, impairing the animal's ability to compensate for the insulin resistance, leading to overt hyperglycemia.[3][6] This two-step process models the natural history of T2DM more accurately than genetic models or high-dose STZ alone.

Study Groups and Dosing

A well-controlled study should include the following groups (n=8-10 animals per group is recommended for statistical power)[2]:

Group No.Group NameDietTreatmentRationale
1Normal ControlNormal ChowVehicleEstablishes baseline for healthy animals.
2Diabetic ControlHigh-Fat Diet + STZVehicleEstablishes the diabetic phenotype and serves as the primary comparison group.
3Positive ControlHigh-Fat Diet + STZMetformin (e.g., 150 mg/kg)Validates the model's responsiveness to a standard-of-care anti-diabetic agent.
4Test Compound (Low Dose)High-Fat Diet + STZCompound X (e.g., 10 mg/kg)Evaluates efficacy at a lower dose.
5Test Compound (High Dose)High-Fat Diet + STZCompound X (e.g., 30 mg/kg)Evaluates efficacy at a higher dose to establish a dose-response relationship.
Compound Formulation and Administration

Many novel compounds are poorly water-soluble.[7][8] A common and effective strategy for preclinical oral administration is to create a suspension.[9]

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water is a standard, inert vehicle.

  • Preparation: The compound should be weighed and levigated with a small amount of vehicle to form a paste, then gradually diluted to the final concentration. Sonication can aid in creating a uniform suspension.

  • Administration: Daily administration via oral gavage ensures accurate dosing.

Experimental Workflow

The overall workflow is designed to establish a stable disease model before initiating treatment and to measure key outcomes at appropriate times.

Experimental_Workflow cluster_pre Phase 1: Acclimatization & Diet cluster_induce Phase 2: Diabetes Induction cluster_treat Phase 3: Treatment & Monitoring cluster_assess Phase 4: Efficacy Assessment Acclimate Week -4 to 0 Acclimatization (1 wk) High-Fat Diet Start (4 wks) Induce Week 0 Low-Dose STZ Injection (45 mg/kg, i.p.) Acclimate->Induce After 4 wks HFD Confirm Week 1 Confirmation of Diabetes (Fasting Glucose >250 mg/dL) Induce->Confirm 7 days post-STZ Treat Week 1 to 5 Daily Oral Gavage (Vehicle, Metformin, Cmpd X) Confirm->Treat Group randomization Monitor Weekly Monitoring Body Weight Fasting Blood Glucose Treat->Monitor Tests Week 4-5 OGTT (Wk 4) ITT (Wk 5) Treat->Tests After 3-4 wks treatment Sacrifice End of Week 5 Terminal Bleed & Tissue Harvest (Serum lipids, HbA1c, etc.) Tests->Sacrifice Study conclusion

Caption: Overall experimental timeline and workflow.

Detailed Methodologies and Protocols

Adherence to standardized protocols is critical for reproducibility. The following sections provide step-by-step instructions for key procedures.

Protocol 1: Induction of HFD/STZ Type 2 Diabetes in Rats

Rationale: This protocol combines diet-induced insulin resistance with partial chemical ablation of pancreatic β-cells to create a robust T2DM model.[3][5][10]

Materials:

  • Male Wistar or Sprague-Dawley rats (8 weeks old)

  • High-Fat Diet (HFD, e.g., 45-60% kcal from fat)[2][4]

  • Normal Chow (Control Diet)

  • Streptozotocin (STZ), stored at -20°C, protected from light

  • Sterile 0.1 M Citrate Buffer (pH 4.5), prepared fresh

  • Insulin syringes (28-30 gauge)

Procedure:

  • Acclimatization & Diet: Acclimatize animals for one week on normal chow. Then, switch the experimental groups (Groups 2-5) to the HFD for 4 weeks. Group 1 remains on normal chow. Monitor body weight weekly.

  • STZ Preparation (Perform immediately before use):

    • Self-Validation: STZ is highly unstable in solution; it must be prepared immediately before injection and kept on ice, protected from light.[11][12]

    • Weigh the required amount of STZ.

    • Dissolve in ice-cold, fresh 0.1 M citrate buffer (pH 4.5) to a final concentration for a dose of 35-45 mg/kg.

  • STZ Administration:

    • Fast the HFD-fed rats for 4-6 hours.

    • Administer a single intraperitoneal (i.p.) injection of the freshly prepared STZ solution.

    • Return animals to their cages with free access to food and water.

  • Confirmation of Diabetes:

    • 7-10 days post-STZ injection, measure fasting blood glucose from a tail vein blood sample.

    • Self-Validation: Animals with fasting blood glucose levels >250 mg/dL (or >13.9 mmol/L) are considered diabetic and are included in the study.[13] Randomize these animals into the treatment groups.

Protocol 2: Oral Glucose Tolerance Test (OGTT)

Rationale: The OGTT assesses the body's ability to clear a glucose load, integrating insulin secretion and insulin sensitivity.[14][15] An improved OGTT curve indicates better overall glucose homeostasis.

Materials:

  • Handheld glucometer and test strips

  • Sterile 40% Dextrose solution

  • Oral gavage needles

  • Timer

Procedure:

  • Fasting: Fast the animals overnight (16-18 hours) but ensure free access to water.[14] Some protocols suggest a shorter 5-6 hour fast which may be less stressful.[16][17]

  • Baseline (Time 0):

    • Gently restrain the animal.

    • Obtain a small drop of blood from the tail vein.

    • Measure and record the baseline blood glucose level.

  • Glucose Administration:

    • Administer the dextrose solution via oral gavage at a dose of 2 g/kg body weight.[16]

    • Start the timer immediately.

  • Blood Glucose Monitoring:

    • Measure blood glucose from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[14]

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each group. Calculate the Area Under the Curve (AUC) for a quantitative comparison of glucose tolerance.

Protocol 3: Insulin Tolerance Test (ITT)

Rationale: The ITT directly measures peripheral insulin sensitivity.[18][19] A faster rate of glucose clearance following insulin injection indicates improved sensitivity.

Materials:

  • Handheld glucometer and test strips

  • Humulin R (or other regular human insulin)

  • Sterile saline

  • Insulin syringes

Procedure:

  • Fasting: Fast the animals for 4-6 hours with free access to water.[18][20][21] A shorter fast is used for ITT to avoid hypoglycemia confounding the baseline.

  • Baseline (Time 0): Measure and record the baseline blood glucose level as described in the OGTT protocol.

  • Insulin Administration:

    • Administer insulin via i.p. injection at a dose of 0.75-1.0 U/kg body weight. The exact dose may require optimization based on the model's severity.[19]

    • Start the timer immediately.

  • Blood Glucose Monitoring:

    • Measure blood glucose from the tail vein at 15, 30, 45, and 60 minutes post-insulin injection.[21]

  • Animal Welfare & Self-Validation: Monitor animals closely for signs of severe hypoglycemia (lethargy, seizure). If observed, administer a rescue glucose solution. This vigilance is a critical part of a trustworthy protocol.

OGTT_vs_ITT cluster_ogtt Oral Glucose Tolerance Test (OGTT) cluster_itt Insulin Tolerance Test (ITT) ogtt_challenge Challenge: Oral Glucose (2g/kg) ogtt_pathway Physiological Pathway: Gut Absorption → Pancreatic Insulin Release → Peripheral Glucose Uptake ogtt_challenge->ogtt_pathway ogtt_question Question Answered: 'How well does the entire system (pancreas + peripheral tissues) handle a glucose load?' ogtt_pathway->ogtt_question itt_challenge Challenge: Exogenous Insulin (0.75 U/kg) itt_pathway Physiological Pathway: Bypasses Pancreas → Directly Stimulates Peripheral Glucose Uptake itt_challenge->itt_pathway itt_question Question Answered: 'How sensitive are peripheral tissues (muscle, fat) to insulin?' itt_pathway->itt_question

Caption: Contrasting the physiological questions addressed by OGTT and ITT.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between groups. Data are typically presented as Mean ± SEM (Standard Error of the Mean).

Table 1: Glycemic Control Parameters (End of Study)
GroupTreatmentFasting Blood Glucose (mg/dL)HbA1c (%)
Normal ControlVehicle95 ± 54.2 ± 0.2
Diabetic ControlVehicle310 ± 25 **8.5 ± 0.6 **
Positive ControlMetformin180 ± 18 *6.1 ± 0.4 *
Test Compound10 mg/kg245 ± 20 *7.3 ± 0.5 *
Test Compound30 mg/kg165 ± 15 *5.9 ± 0.3 *

Hypothetical data. **p<0.01 vs Normal Control; *p<0.05 vs Diabetic Control.

Interpretation: A significant reduction in both fasting blood glucose and HbA1c (a measure of long-term glycemic control) by the test compound indicates potent anti-hyperglycemic activity.

Table 2: Oral Glucose Tolerance Test (OGTT) - AUC
GroupTreatmentOGTT AUC (mg/dL * min)
Normal ControlVehicle15,000 ± 800
Diabetic ControlVehicle45,000 ± 3,500 **
Positive ControlMetformin28,000 ± 2,100 *
Test Compound10 mg/kg35,000 ± 2,800 *
Test Compound30 mg/kg25,000 ± 1,900 *

Hypothetical data. **p<0.01 vs Normal Control; *p<0.05 vs Diabetic Control.

Interpretation: A lower AUC value signifies improved glucose tolerance. A dose-dependent reduction in AUC by the test compound suggests it enhances the body's ability to manage a glucose challenge.

Table 3: Serum Lipid Profile (End of Study)
GroupTreatmentTriglycerides (mg/dL)Total Cholesterol (mg/dL)
Normal ControlVehicle80 ± 1075 ± 6
Diabetic ControlVehicle250 ± 22 **140 ± 12 **
Positive ControlMetformin190 ± 15 *115 ± 10 *
Test Compound10 mg/kg160 ± 14 *105 ± 9 *
Test Compound30 mg/kg110 ± 11 *90 ± 8 *

Hypothetical data. **p<0.01 vs Normal Control; *p<0.05 vs Diabetic Control.

Interpretation: Significant reductions in triglycerides and total cholesterol support the hypothesis of PPARα activation, indicating a beneficial effect on dyslipidemia associated with diabetes.

References

  • Diabetic Complications Consortium. (2019). High Dose STZ Induction Protocol V.2. protocols.io. [Link]

  • Tamar, K., et al. (2018). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. PMC. [Link]

  • Ohio State University Wexner Medical Center. (2021). Novel compound may help develop diabetes drugs. ScienceDaily. [Link]

  • Pharma Knowledge. (2021). Mechanism of action of Biguanides. YouTube. [Link]

  • Srinivasan, K., & Ramarao, P. (2007). In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. ResearchGate. [Link]

  • Wu, J., & Huan, Y. (2008). Streptozotocin-Induced Diabetic Models in Mice and Rats. Current Protocols in Pharmacology. [Link]

  • Gheibi, S., et al. (2017). A practical guide for induction of type-2 diabetes in rat: Incorporating a high-fat diet and streptozotocin. ResearchGate. [Link]

  • Li, Y., et al. (2007). Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid. PubMed. [Link]

  • Haddad, P. S., et al. (2011). In Vivo Anti-Diabetic Activity of the Ethanolic Crude Extract of Sorbus decora C.K.Schneid. (Rosacea). NIH. [Link]

  • Diabetic Complications Consortium. (2015). Low-Dose Streptozotocin Induction Protocol (Mouse). Diacomp. [Link]

  • Smith, N., et al. (2020). Insulin Tolerance Test in Mouse. protocols.io. [Link]

  • NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. NDI Neuroscience. [Link]

  • Ghaffari, S., et al. (2019). Novel High-Fat Diet Formulation and Streptozotocin Treatment for Induction of Prediabetes and Type 2 Diabetes in Rats. PMC. [Link]

  • King, A. J. F. (2012). The use of animal models in diabetes research. PMC. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]

  • Ohue-Kitano, R., et al. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. PubMed. [Link]

  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing. [Link]

  • International Journal of Novel Research and Development. (2024). Anti-Diabetic In-Vivo Animal Models: A Review. IJNRD. [Link]

  • Mouse Metabolic Phenotyping Centers. (2023). Intraperitoneal Insulin Tolerance Test. MMPC. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. MMPC.org. [Link]

  • Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Silva, R. B. E., et al. (2024). Experimental Models of Type 2 Diabetes Mellitus Induced by Combining Hyperlipidemic Diet (HFD) and Streptozotocin Administration in Rats: An Integrative Review. MDPI. [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. EMA. [Link]

  • Wang, Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. ResearchGate. [Link]

  • Peart, J. N., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. PMC. [Link]

  • Wenzel, J., et al. (2020). Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals' Health and Disease. MDPI. [Link]

  • S-J. Kim, et al. (2021). Effect of Propionic Acid on Diabetes-Induced Impairment of Unfolded Protein Response Signaling and Astrocyte/Microglia Crosstalk in Rat Ventromedial Nucleus of the Hypothalamus. PMC. [Link]

  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Taconic Biosciences. [Link]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. [Link]

  • Sumanan, S., et al. (2021). Four-week induction of type 2 diabetes mellitus in rats by streptozotocin and high-fat diet. SciSpace. [Link]

  • The University of Queensland. (2022). LAB_057 Insulin Tolerance Test in Mice. UQ Animal Ethics. [Link]

  • Melior Discovery. (n.d.). Insulin Tolerance Test (ITT). Melior Discovery. [Link]

  • Vanderbilt University. (2018). Oral Gavage Glucose Tolerance Test (OGTT). Vanderbilt MMPC. [Link]

  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse v1. ResearchGate. [Link]

Sources

Method

Application Notes and Protocols: Pharmacokinetic Profiling of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in Rodents

Introduction: Unveiling the Systemic Fate of a Novel Propionic Acid Derivative (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a novel compound with potential therapeutic applications. A thorough understanding of its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Systemic Fate of a Novel Propionic Acid Derivative

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a novel compound with potential therapeutic applications. A thorough understanding of its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) the compound—is a cornerstone of preclinical development.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a robust pharmacokinetic study of this compound in rodent models. The protocols herein are designed to ensure scientific integrity, reproducibility, and adherence to established guidelines for preclinical research. While specific pharmacokinetic data for this exact molecule is not yet publicly available, the methodologies outlined are based on established principles and studies of structurally similar phenolic acids and propionic acid derivatives.[2][3][4]

The primary objective of a rodent PK study is to characterize the systemic exposure of the drug candidate after administration.[1] This is crucial for informing dose selection for efficacy and toxicology studies, and for predicting human pharmacokinetics.[5][6] The following sections will detail the experimental design, provide step-by-step protocols for key procedures, and outline the principles of data analysis, all grounded in scientific best practices and regulatory expectations.[7][8]

Experimental Design: A Roadmap for a Successful Pharmacokinetic Study

A well-structured experimental design is paramount for generating high-quality, interpretable pharmacokinetic data. This section will discuss the critical components of the study design for profiling (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in rodents.

Choice of Animal Model

Sprague-Dawley rats are a commonly used and well-characterized rodent model for pharmacokinetic studies due to their larger size (allowing for serial blood sampling), historical data availability, and relevance in toxicology studies.[9] Wistar rats are also a suitable alternative. For this protocol, we will focus on the Sprague-Dawley rat. Both male and female animals should be included to assess for any sex-related differences in pharmacokinetics.[10]

Dosing Regimen and Route of Administration

To obtain a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes should be evaluated.

  • Intravenous (IV) Administration: An IV bolus dose allows for the determination of fundamental pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and elimination half-life (t½) in the absence of absorption variability.[9]

  • Oral (PO) Administration: Oral gavage is the most common method for assessing oral absorption and bioavailability (F%).[9][11]

Dose selection should be based on preliminary dose-range finding toxicity studies to ensure the selected doses are well-tolerated.[12] It is advisable to test at least two to three dose levels to assess dose proportionality.

Blood Sampling Schedule

A well-designed blood sampling schedule is critical for accurately defining the plasma concentration-time profile. The sampling time points should be frequent enough to capture the absorption, distribution, and elimination phases of the drug. A typical schedule for a compound with an unknown half-life might include pre-dose (0), and post-dose time points at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[11] The number of animals per time point should be sufficient to provide statistical power, typically 3-4 animals per time point if composite sampling is used.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the overall workflow for the pharmacokinetic study of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

G cluster_pre_study Pre-Study Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Formulation Compound Formulation Dosing_IV Intravenous Dosing Formulation->Dosing_IV Dosing_PO Oral Dosing Formulation->Dosing_PO Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Dosing_IV Animal_Acclimatization->Dosing_PO Blood_Sampling Serial Blood Sampling Dosing_IV->Blood_Sampling Dosing_PO->Blood_Sampling Plasma_Processing Plasma Processing Blood_Sampling->Plasma_Processing Sample_Extraction Sample Extraction Plasma_Processing->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling LC_MS_MS->PK_Modeling Parameter_Calculation Parameter Calculation PK_Modeling->Parameter_Calculation Report_Generation Report Generation Parameter_Calculation->Report_Generation

Caption: Overall workflow of the rodent pharmacokinetic study.

Detailed Protocols

This section provides detailed, step-by-step protocols for the key experimental procedures. These protocols are designed to be self-validating by incorporating necessary controls and quality checks.

Protocol 1: Formulation Preparation

The formulation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is critical for accurate dosing.

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (solid form)[13]

  • Vehicle (e.g., saline, 5% DMSO/95% saline, or 0.5% methylcellulose)

  • Analytical balance

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of compound: Based on the desired dose concentration and the total volume needed for all animals in a dose group, calculate the mass of the compound required.

  • Weigh the compound: Accurately weigh the calculated amount of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid using an analytical balance.

  • Prepare the vehicle: Prepare the chosen vehicle under sterile conditions if for IV administration.

  • Dissolve/suspend the compound: Gradually add the weighed compound to the vehicle while vortexing. If the compound is not readily soluble, use a sonicator to aid in dissolution or create a homogenous suspension.

  • Confirm concentration: It is best practice to take an aliquot of the final formulation for concentration analysis via a validated analytical method (e.g., HPLC-UV) to ensure dosing accuracy.

Protocol 2: Animal Dosing

Materials:

  • Male and female Sprague-Dawley rats (e.g., 250-300g)[9]

  • Appropriate syringes and needles for IV and PO administration

  • Animal scale

Procedure for Oral (PO) Gavage:

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[11]

  • Weigh the animal: Immediately before dosing, weigh each animal to determine the exact volume of the formulation to be administered.

  • Administer the dose: Using a gavage needle of appropriate size, carefully administer the calculated volume of the formulation directly into the stomach.

  • Record keeping: Record the animal ID, body weight, dose administered, and time of dosing.

Procedure for Intravenous (IV) Bolus:

  • Catheterization (optional but recommended): For serial blood sampling from a single animal, surgical implantation of a jugular vein catheter is recommended. This should be done several days before the study to allow for recovery.

  • Weigh the animal: Weigh each animal immediately before dosing.

  • Administer the dose: Administer the calculated volume of the sterile formulation as a slow bolus injection into the tail vein or via the implanted catheter.

  • Record keeping: Record the animal ID, body weight, dose administered, and time of dosing.

Protocol 3: Blood Sample Collection and Processing

Materials:

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Syringes and needles or capillaries

  • Centrifuge

  • Pipettes and storage tubes

Procedure:

  • Blood collection: At each designated time point, collect approximately 100-200 µL of whole blood.[11] For catheterized animals, withdraw the blood from the catheter. For non-catheterized animals, use a suitable technique such as tail vein or saphenous vein sampling.

  • Anticoagulant: Collect the blood in tubes containing an anticoagulant (e.g., EDTA) to prevent clotting.

  • Plasma separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.[11]

  • Plasma harvesting: Carefully pipette the supernatant (plasma) into clean, labeled storage tubes.

  • Storage: Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity, selectivity, and speed.[14][15][16]

Protocol 4: Plasma Sample Preparation for LC-MS/MS

Materials:

  • Rat plasma samples, calibration standards, and quality control (QC) samples

  • Internal standard (IS) solution (a structurally similar compound not present in the sample)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)[17]

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw samples: Thaw the plasma samples, calibration standards, and QCs on ice.

  • Add internal standard: To a known volume of plasma (e.g., 50 µL), add a small volume of the IS solution. The IS is crucial for correcting for variability during sample processing and analysis.[14]

  • Protein precipitation: Add a larger volume of cold protein precipitation solvent (e.g., 150 µL of acetonitrile) to the plasma sample.[17]

  • Vortex and centrifuge: Vortex the samples vigorously to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The specific LC-MS/MS parameters will need to be optimized for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This involves tuning the mass spectrometer to identify the parent ion and a stable product ion for both the analyte and the internal standard. The liquid chromatography method will also need to be developed to ensure good separation from endogenous plasma components.

Data Analysis and Pharmacokinetic Parameter Calculation

Once the plasma concentrations of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid have been determined at each time point, the data can be used to calculate key pharmacokinetic parameters.

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters to be determined.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance (for IV administration)
Vd Volume of distribution (for IV administration)
F% Bioavailability (for PO administration)
Data Analysis Workflow

The following diagram illustrates the logical flow of pharmacokinetic data analysis.

G cluster_input Data Input cluster_analysis Analysis Method cluster_output Calculated Parameters Concentration_Data Plasma Concentration vs. Time Data NCA Non-Compartmental Analysis (NCA) Concentration_Data->NCA Cmax_Tmax Cmax, Tmax NCA->Cmax_Tmax AUC AUC NCA->AUC t_half NCA->t_half CL_Vd CL, Vd NCA->CL_Vd F F% NCA->F

Caption: Logical flow of pharmacokinetic data analysis.

Non-compartmental analysis (NCA) is a standard method for calculating these parameters using software such as Phoenix® WinNonlin®.

Conclusion: From Data to Insight

The successful execution of the protocols outlined in this application note will yield a comprehensive pharmacokinetic profile of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in rodents. This information is invaluable for making informed decisions in the drug development process, including the design of future efficacy and safety studies. By adhering to these rigorous and scientifically sound methodologies, researchers can ensure the generation of high-quality, reliable data that will be crucial for the continued development of this promising compound.

References

  • Perera, C. O., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(11-12), 1023–1033. [Link]

  • Gao, W., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of Pharmacy and Pharmacology, 56(12), 1549–1555. [Link]

  • Mendoza-Lujambio, I., et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic Acid: A Novel 5-Aminosalicylic Acid Derivative with Potent Anti-Inflammatory Activity. Molecules, 26(22), 6861. [Link]

  • Rahayu, S. T., Harahap, Y., & Harmita. (2013). Bioanalytical method validation of Valproic Acid in Human Plasma In-vitro after Derivatization With 2,4-Dibomoacetophenon by High Performance Liquid Chromatography- Photo Diode Array and its Application to In-vivo study. International Journal of Pharmacy Teaching & Practices, 4(2), 644-648. [Link]

  • Shcherbakova, A., et al. (2023). Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Metabolites, 13(11), 1129. [Link]

  • Gao, W., et al. (2006). Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide: The role of N-acetyltransferase. Drug Metabolism and Disposition, 34(5), 804–811. [Link]

  • Di, L., et al. (2015). Snapshot PK: a rapid rodent in vivo preclinical screening approach. Pharmaceutical Research, 32(8), 2644–2653. [Link]

  • Lisk, W. D., et al. (2019). Designing Relevant Preclinical Rodent Models for Studying Links Between Nutrition, Obesity, Metabolism, and Cancer. Molecular Cancer Research, 17(5), 845–857. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. [Link]

  • Angene. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester(CAS# 222555-06-8). [Link]

  • Ilić, M., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 629. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents. FDA. [Link]

  • Lee, J. H., et al. (2012). Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. Journal of Pharmaceutical and Biomedical Analysis, 63, 137–142. [Link]

  • Zhang, Y., et al. (2023). Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. Bioscience, Biotechnology, and Biochemistry, 87(4), 466–472. [Link]

  • Anapharm Bioanalytics. (n.d.). LBA and LC-MS/MS Bioanalytical Method List. [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 302. [Link]

  • U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. FDA. [Link]

  • ResearchGate. (n.d.). Development of a LC–MS/MS-based method for determining metolazone concentrations in human plasma: Application to a pharmacokinetic study. [Link]

  • U.S. Food and Drug Administration. (2009). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. [Link]

  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • U.S. Food and Drug Administration. (2022). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. YouTube. [Link]

  • PlumX. (n.d.). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). (2024). LC-MS/MS Method Development and Validation for Human Plasma Canagliflozin Determination. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2321. [Link]

  • Prospects in Pharmaceutical Sciences. (2023). ICH M10 guideline - a harmonized global approach to bioanalysis. [Link]

Sources

Application

Analytical method development for quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in biological matrices

Application Note: High-Sensitivity Quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid in Biological Matrices via LC-MS/MS Executive Summary This technical guide details the development and validation of a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid in Biological Matrices via LC-MS/MS

Executive Summary

This technical guide details the development and validation of a robust LC-MS/MS method for the quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereafter referred to as EHPPA ) in biological matrices (plasma/serum). EHPPA (CAS: 222555-06-8 for ethyl ester precursor; free acid analog) is a critical pharmacophore found in dual PPAR


 agonists (e.g., Tesaglitazar, Ragaglitazar) and serves as a vital metabolic marker or synthetic intermediate in the development of glitazars.

Given its amphiphilic nature (containing both a carboxylic acid and a phenolic hydroxyl) and low molecular weight (MW 210.23), EHPPA presents specific challenges regarding retention, ionization efficiency, and matrix interference. This protocol leverages Negative Electrospray Ionization (ESI-) and Mixed-Mode Anion Exchange (MAX) extraction to ensure high specificity and recovery.

Analyte Profile & Physicochemical Basis

Understanding the molecule is the first step in rational method design.

PropertyDataImplications for Method Development
Formula

Small molecule; requires clean background to avoid isobaric noise.
MW 210.23 g/mol Precursor ion

at m/z 209.1.
pKa ~3.5 (COOH), ~10.0 (Phenol)Acidic. Exists as an anion at physiological pH. Retention requires acidic mobile phase or anion exchange.
LogP ~1.2 - 1.8Moderately lipophilic. Suitable for Reversed-Phase LC (RPLC).[1]
Stereochemistry (S)-enantiomerChiral purity is critical. If racemization is suspected, a Chiralpak column (e.g., AGP or AD-H) is required. This guide assumes an achiral quantification of the (S)-form in a non-racemizing environment.

Method Development Strategy

Mass Spectrometry (MS/MS) Optimization
  • Ionization Mode: Negative ESI is mandatory. The carboxylic acid and phenol moieties deprotonate readily, offering superior sensitivity over positive mode.

  • Source Parameters: High desolvation temperature (

    
    ) is recommended to ensure efficient droplet evaporation for this polar molecule.
    

MRM Transitions (Proposed based on fragmentation logic):

  • Precursor: 209.1

    
    
    
  • Quantifier Product: 165.1

    
     (Decarboxylation is the dominant pathway for phenylpropionic acids).
    
  • Qualifier Product: 121.1 (Cleavage of the ethoxy-propionic side chain, leaving the phenoxide ion).

Chromatographic Conditions
  • Column: C18 is standard, but a Phenyl-Hexyl column is superior for EHPPA. The

    
     interactions with the phenolic ring provide better retention and peak shape compared to standard alkyl chains.
    
  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate (pH ~6.5). Why? Acetate buffer promotes ionization in negative mode better than strong acids like Formic Acid, which can suppress signal in ESI-.

    • B: Acetonitrile (ACN).

Sample Preparation: The "Clean" Approach

Direct Protein Precipitation (PPT) is often too dirty for low-MW acids, leading to ion suppression. We utilize Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) .

  • Recommended: LLE (Cost-Effective & Efficient)

    • Acidifying the plasma suppresses ionization, making EHPPA neutral and extractable into organic solvents.

    • Solvent: MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (80:20).

Detailed Experimental Protocol

Reagents & Materials
  • Standard: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (>98% purity).

  • Internal Standard (IS):

    
    -EHPPA or a structural analog like 3-(4-hydroxyphenyl)propionic acid.
    
  • Matrix: Drug-free human plasma (K2EDTA).

LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS) coupled to UHPLC.

Table 1: LC Gradient Conditions

Time (min) % Mobile Phase B (ACN) Flow Rate (mL/min)
0.00 5 0.4
0.50 5 0.4
3.00 90 0.4
4.00 90 0.4
4.10 5 0.4

| 6.00 | 5 | 0.4 |

Table 2: MS Source Parameters (ESI-)

Parameter Setting
Ion Spray Voltage (IS) -4500 V
Temperature (TEM) 550°C
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium

| Declustering Potential (DP) | -60 V |

Sample Extraction Workflow (LLE)
  • Aliquot: Transfer 50

    
     of plasma into a 1.5 mL Eppendorf tube.
    
  • IS Addition: Add 10

    
     of Internal Standard working solution (500 ng/mL). Vortex.
    
  • Acidification: Add 10

    
     of 10% Formic Acid. (Crucial: Lowers pH < 3 to ensure EHPPA is uncharged).
    
  • Extraction: Add 600

    
     of MTBE  (Methyl tert-butyl ether).
    
  • Agitation: Vortex vigorously for 5 minutes; Centrifuge at 10,000 rpm for 5 min at 4°C.

  • Transfer: Transfer 500

    
     of the supernatant (organic layer) to a clean 96-well plate or glass tube.
    
  • Evaporation: Dry under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100

    
     of Mobile Phase A/B (80:20). Vortex.
    
  • Injection: Inject 5-10

    
     into the LC-MS/MS.
    

Visualizing the Logic

The following diagrams illustrate the extraction logic and the method optimization decision tree.

Figure 1: Sample Preparation Workflow (LLE)

ExtractionWorkflow Sample Plasma Sample (50 µL) IS Add Internal Standard (D4-Analog) Sample->IS Acid Acidification (10% Formic Acid) pH < 3.0 IS->Acid Solvent Add MTBE (600 µL) Acid->Solvent Mix Vortex & Centrifuge (10k rpm, 5 min) Solvent->Mix Transfer Transfer Supernatant (Organic Layer) Mix->Transfer Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (80:20 Water:ACN) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) protocol optimized for acidic recovery.

Figure 2: Method Optimization Decision Tree

MethodTree Start Method Optimization Sensitivity Low Sensitivity? Start->Sensitivity PeakShape Peak Tailing? Start->PeakShape MatrixEffect Matrix Suppression? Start->MatrixEffect CheckMode Switch to Neg Mode Sensitivity->CheckMode ColChange Switch to Phenyl-Hexyl Column PeakShape->ColChange Gradient Flatten Gradient Slope PeakShape->Gradient Wash Improve Extraction (SPE) MatrixEffect->Wash Divert Divert Flow (0-1 min) MatrixEffect->Divert Buffer Use NH4OAc instead of Formic Acid CheckMode->Buffer

Caption: Troubleshooting logic for optimizing sensitivity and peak integrity.

Validation Criteria (FDA/EMA Compliance)

To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation phase:

  • Linearity:

    
     over the range of 1.0 – 1000 ng/mL. Weighting factor 
    
    
    
    is recommended.
  • Accuracy & Precision:

    • Intra-day & Inter-day CV%

      
       (20% for LLOQ).
      
    • Accuracy within

      
       of nominal (20% for LLOQ).
      
  • Recovery: Consistent recovery (>70%) across Low, Medium, and High QC levels.

  • Matrix Effect: Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed (MF < 0.8), switch from LLE to MAX SPE (Mixed-mode Anion Exchange).

  • Stability:

    • Bench-top (4 hours at RT).

    • Freeze-thaw (3 cycles at -80°C).

    • Autosampler stability (24 hours at 10°C).

Expert Insights & Troubleshooting

  • Issue: Carryover.

    • Cause: The carboxylic acid moiety can bind to stainless steel surfaces in the HPLC system.

    • Solution: Use a needle wash solution containing 10% Ammonia in Methanol. The high pH ensures the acid is fully deprotonated and soluble, washing it out of the injector.

  • Issue: Isomer Separation.

    • Context: If the (R)-enantiomer is present as an impurity or metabolite.

    • Solution: Standard C18 cannot separate enantiomers. Use a Chiralpak AGP column with Ammonium Acetate buffer (pH 6.0) to resolve (S)-EHPPA from (R)-EHPPA.

  • Safety Note: EHPPA derivatives are potent PPAR agonists. Handle all powder standards in a fume hood with appropriate PPE.

References

  • Tesaglitazar Pharmacokinetics: Ericsson, H., et al. "Pharmacokinetics and metabolism of tesaglitazar, a novel dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist, after a single oral and intravenous dose in humans."[2] Drug Metabolism and Disposition, 2004. Link

  • PPAR Agonist Analysis: Srinivas, N. R. "Quantitative determination of saroglitazar, a predominantly PPAR alpha agonist, in human plasma by a LC-MS/MS method." Biomedical Chromatography, 2016.[3] Link

  • Metabolite Profiling: Ljung, B., et al. "AZ 242, a novel PPARalpha/gamma agonist with beneficial effects on insulin resistance and carbohydrate and lipid metabolism in ob/ob mice and obese Zucker rats." Journal of Lipid Research, 2002. Link

  • General Phenylpropionic Acid Methods: Paik, M. J., et al. "Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites." Molecules, 2023.[4] Link

Sources

Method

Application Notes and Protocols: A Framework for Assessing Insulin Sensitivity with Novel Chemical Entities

Introduction: The Quest for Novel Insulin Sensitizers Insulin resistance is a cornerstone of metabolic diseases, most notably type 2 diabetes mellitus (T2DM). It is a pathological condition where cells in the body become...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Insulin Sensitizers

Insulin resistance is a cornerstone of metabolic diseases, most notably type 2 diabetes mellitus (T2DM). It is a pathological condition where cells in the body become less responsive to the hormone insulin, leading to impaired glucose uptake and utilization. This cellular defiance against insulin necessitates a greater output of insulin from the pancreas to maintain normal blood glucose levels. Over time, the pancreatic beta-cells can become exhausted, leading to their failure and the onset of overt T2DM. Therefore, the development of therapeutic agents that can enhance insulin sensitivity is a paramount goal in metabolic research and drug development.

One promising class of molecules under investigation are derivatives of propionic acid. For instance, certain derivatives of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid have been explored for their potential as anti-diabetic agents[1]. The mechanism of action for some of these compounds involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. Activation of PPARγ is a well-established mechanism for improving insulin sensitivity[2]. Other propionic acid derivatives, such as indole-3-propionic acid, have also been shown to improve glucose metabolism and increase insulin sensitivity[3][4].

This document provides a detailed, multi-faceted protocol for researchers to assess the insulin-sensitizing potential of novel chemical entities, using (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid as a representative example. The protocols outlined herein are designed to provide a robust framework for both in vitro and in vivo evaluation, from initial cell-based screening to more complex physiological studies in animal models.

Part 1: In Vitro Assessment of Insulin Sensitizing Effects

In vitro models provide a controlled environment to dissect the cellular and molecular mechanisms by which a compound may enhance insulin action[5]. These assays are crucial for initial screening and for elucidating the compound's mechanism of action.

Establishing an Insulin-Resistant Cell Model

To test the efficacy of an insulin-sensitizing compound, it is often necessary to first induce a state of insulin resistance in a relevant cell line. Common cell lines for this purpose include 3T3-L1 adipocytes, L6 myotubes, and HepG2 hepatocytes. A widely used method to induce insulin resistance is chronic exposure to high concentrations of insulin[6].

Protocol: Induction of Insulin Resistance in 3T3-L1 Adipocytes

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum. To induce differentiation into mature adipocytes, treat confluent cells with a differentiation cocktail containing dexamethasone, isobutylmethylxanthine (IBMX), and insulin.

  • Induction of Insulin Resistance: Following differentiation, incubate the mature 3T3-L1 adipocytes in DMEM with a high concentration of insulin (e.g., 100 nM) for 24-48 hours[6]. This will downregulate the insulin signaling pathway and induce a state of insulin resistance.

  • Washout: After the induction period, thoroughly wash the cells with phosphate-buffered saline (PBS) to remove excess insulin before proceeding with subsequent assays.

Glucose Uptake Assay

The primary function of insulin is to stimulate glucose uptake into peripheral tissues, primarily muscle and adipose tissue. Therefore, a direct measure of a compound's ability to enhance insulin-stimulated glucose uptake is a critical first step. A common method involves the use of a fluorescently labeled glucose analog, such as 2-deoxy-D-glucose (2-DG)[7][8].

Protocol: 2-DG Glucose Uptake Assay

  • Cell Preparation: Seed differentiated 3T3-L1 adipocytes (both insulin-sensitive and insulin-resistant) in a 96-well plate.

  • Serum Starvation: Prior to the assay, serum-starve the cells in serum-free DMEM for 2-4 hours to establish a baseline.

  • Compound Treatment: Treat the cells with varying concentrations of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid for a predetermined time (e.g., 1-24 hours). Include appropriate vehicle controls.

  • Insulin Stimulation: Add a sub-maximal concentration of insulin (e.g., 10 nM) to the appropriate wells and incubate for 20-30 minutes.

  • 2-DG Uptake: Add a fluorescently labeled 2-DG analog to all wells and incubate for 10-20 minutes[9].

  • Wash and Lysis: Wash the cells with ice-cold PBS to stop the uptake process. Lyse the cells to release the intracellular 2-DG.

  • Quantification: Measure the fluorescence of the cell lysates using a microplate reader. The fluorescence intensity is directly proportional to the amount of glucose uptake.

Data Presentation: Expected Outcome of Glucose Uptake Assay

Treatment GroupInsulin StimulationMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Vehicle Control-1001.0
Vehicle Control+3003.0
Compound X (1 µM)-1101.1
Compound X (1 µM)+4504.5
Compound X (10 µM)-1201.2
Compound X (10 µM)+6006.0
Western Blot Analysis of Insulin Signaling Pathway

To understand the molecular mechanism by which the compound enhances insulin sensitivity, it is essential to examine key proteins in the insulin signaling cascade. Western blotting can be used to assess the phosphorylation status of the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and Akt (also known as protein kinase B)[10][11][12]. Increased phosphorylation of these proteins upon insulin stimulation is indicative of enhanced insulin signaling.

Protocol: Western Blot for Insulin Signaling Proteins

  • Cell Treatment and Lysis: Treat cells as described in the glucose uptake assay. Following treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of IR, IRS-1, and Akt (e.g., p-IR, p-IRS-1, p-Akt Ser473)[13][14][15][16]. Also, probe for the total protein levels of IR, IRS-1, and Akt as loading controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensities using densitometry software.

Visualization: Insulin Signaling Pathway

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS1 IRS-1 IR->IRS1 Phosphorylation GLUT4_vesicle GLUT4 Vesicle GLUT4_pm GLUT4 GLUT4_vesicle->GLUT4_pm Translocation Glucose_uptake Glucose Uptake GLUT4_pm->Glucose_uptake Facilitated Diffusion PI3K PI3K IRS1->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation (Thr308) AS160 AS160 Akt->AS160 Phosphorylation AS160->GLUT4_vesicle Inhibition of GAP activity

Caption: Simplified insulin signaling pathway leading to glucose uptake.

GLUT4 Translocation Assay

In muscle and adipose tissue, the insulin-stimulated uptake of glucose is primarily mediated by the glucose transporter 4 (GLUT4). In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Upon insulin stimulation, these vesicles translocate to the plasma membrane, where GLUT4 facilitates glucose transport into the cell[17][18]. A GLUT4 translocation assay can provide a more direct measure of the compound's effect on this critical step.

Protocol: GLUT4 Translocation Assay

  • Cell Line: Utilize a cell line that stably expresses a tagged version of GLUT4 (e.g., L6-GLUT4myc or 3T3-L1-GLUT4-eGFP).

  • Cell Treatment: Treat the cells with the test compound and insulin as described previously.

  • Immunofluorescence Staining (for myc-tagged GLUT4):

    • Fix the cells without permeabilizing the plasma membrane.

    • Incubate with an antibody against the extracellular tag (e.g., anti-myc antibody).

    • Incubate with a fluorescently labeled secondary antibody.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope or a high-content imaging system[19].

    • Quantify the fluorescence intensity at the plasma membrane. An increase in plasma membrane fluorescence indicates GLUT4 translocation.

    • Alternatively, flow cytometry can be used for a high-throughput quantification of cell surface GLUT4[20][21].

Part 2: In Vivo Assessment of Insulin Sensitivity

In vivo studies are essential to confirm the in vitro findings and to assess the compound's overall physiological effects on glucose homeostasis in a whole organism[22][23]. Rodent models of insulin resistance and T2DM, such as the db/db mouse or the high-fat diet-fed mouse, are commonly used.

Oral Glucose Tolerance Test (OGTT)

An OGTT measures the body's ability to clear a glucose load from the bloodstream. An improvement in glucose tolerance after treatment with the test compound suggests enhanced insulin sensitivity or improved insulin secretion.

Protocol: Oral Glucose Tolerance Test

  • Animal Model: Use a suitable animal model of insulin resistance (e.g., C57BL/6J mice on a high-fat diet).

  • Compound Administration: Administer (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid or vehicle to the animals for a specified period (e.g., daily for 2-4 weeks).

  • Fasting: Fast the animals overnight (approximately 12-16 hours) before the test.

  • Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.

  • Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC). A lower AUC in the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Insulin Tolerance Test (ITT)

An ITT directly assesses the whole-body response to exogenous insulin. A more rapid decline in blood glucose levels in the compound-treated group indicates enhanced insulin sensitivity.

Protocol: Insulin Tolerance Test

  • Animal Model and Treatment: Use the same animal model and treatment regimen as for the OGTT.

  • Fasting: Fast the animals for a shorter period (e.g., 4-6 hours) before the test.

  • Baseline Blood Glucose: Measure baseline blood glucose.

  • Insulin Injection: Administer a bolus of human insulin (e.g., 0.75 U/kg body weight) via intraperitoneal injection.

  • Blood Glucose Monitoring: Measure blood glucose at various time points after the insulin injection (e.g., 15, 30, 45, and 60 minutes).

  • Data Analysis: Plot the blood glucose levels over time. A greater percentage decrease in blood glucose in the compound-treated group indicates improved insulin sensitivity.

Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is considered the gold standard for assessing insulin sensitivity in vivo[24][25][26][27][28][29]. This technique involves infusing insulin at a constant rate to achieve a hyperinsulinemic state, while simultaneously infusing glucose at a variable rate to maintain a normal blood glucose level (euglycemia). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of whole-body insulin sensitivity.

Visualization: Hyperinsulinemic-Euglycemic Clamp Workflow

Euglycemic_Clamp cluster_setup Experimental Setup cluster_procedure Procedure Animal Fasted Animal (with indwelling catheters) Monitor_Glucose Monitor Blood Glucose (every 5-10 min) Animal->Monitor_Glucose Insulin_Pump Insulin Infusion Pump (Constant Rate) Insulin_Pump->Animal Glucose_Pump Glucose Infusion Pump (Variable Rate) Glucose_Pump->Animal Start_Insulin Start Constant Insulin Infusion Start_Insulin->Monitor_Glucose Adjust_Glucose Adjust Glucose Infusion Rate (GIR) to Maintain Euglycemia Monitor_Glucose->Adjust_Glucose Feedback Loop Adjust_Glucose->Glucose_Pump Steady_State Achieve Steady State (Constant GIR) Adjust_Glucose->Steady_State Record_GIR Record Steady-State GIR Steady_State->Record_GIR

Caption: Workflow of the hyperinsulinemic-euglycemic clamp procedure.

Protocol: Hyperinsulinemic-Euglycemic Clamp

  • Surgical Preparation: Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animals and allow for a recovery period.

  • Fasting: Fast the animals overnight.

  • Clamp Procedure:

    • Begin a continuous infusion of insulin at a constant rate (e.g., 2.5 mU/kg/min).

    • Monitor blood glucose every 5-10 minutes.

    • Infuse a variable rate of glucose to clamp the blood glucose at a euglycemic level (e.g., 100-120 mg/dL).

    • Once a steady state is reached (i.e., the glucose infusion rate is constant for at least 30 minutes), record the GIR.

  • Data Analysis: The steady-state GIR is the primary endpoint. A higher GIR in the compound-treated group compared to the vehicle group indicates greater insulin sensitivity.

Data Presentation: Expected Outcome of Hyperinsulinemic-Euglycemic Clamp

Treatment GroupNumber of Animals (n)Body Weight (g)Fasting Blood Glucose (mg/dL)Steady-State Glucose Infusion Rate (GIR) (mg/kg/min)
Vehicle Control845.2 ± 1.5145 ± 815.3 ± 2.1
Compound X844.8 ± 1.8138 ± 725.8 ± 3.5
p < 0.05 compared to Vehicle Control

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the evaluation of novel insulin-sensitizing agents, such as (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and its derivatives. By employing a combination of in vitro and in vivo techniques, researchers can effectively screen for promising compounds, elucidate their mechanisms of action, and validate their therapeutic potential in preclinical models of insulin resistance and type 2 diabetes. A thorough and systematic approach, as outlined here, is crucial for the successful development of new therapies to combat the growing epidemic of metabolic diseases.

References

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. (2022). National Center for Biotechnology Information. [Link]

  • Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl) - PubMed. (n.d.). PubMed. [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. (2022). Frontiers. [Link]

  • The Glucose Sensitivity of Insulin Secretion-Lessons from In Vivo and In Vitro Studies in Mice. (2022). MDPI. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010). PubMed. [Link]

  • Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah Staff. [Link]

  • The short-chain fatty acid propionate increases glucagon and FABP4 production, impairing insulin action in mice and humans. (2019). PubMed. [Link]

  • Modified Si-Miao-San Extract Inhibits Inflammatory Response and Modulates Insulin Sensitivity in Hepatocytes Through an IKKβ/IRS-1/Akt-dependent Pathway. (n.d.). PubMed. [Link]

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. (2023). PubMed. [Link]

  • Effect of Propionic Acid on Diabetes-Induced Impairment of Unfolded Protein Response Signaling and Astrocyte/Microglia Crosstalk in Rat Ventromedial Nucleus of the Hypothalamus. (2022). National Center for Biotechnology Information. [Link]

  • In Vitro Insulin Resistance Model: A Recent Update. (2023). National Center for Biotechnology Information. [Link]

  • Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). National Center for Biotechnology Information. [Link]

  • A novel quantitative assay for analysis of GLUT4 translocation using high content screening. (2020). Nature. [Link]

  • Hyperinsulinemic Euglycemic Insulin Sensitivity Clamp. (n.d.). ProSciento. [Link]

  • A mathematical model of the euglycemic hyperinsulinemic clamp. (2008). National Center for Biotechnology Information. [Link]

  • Detection of phosphorylated Akt and MAPK in cell culture assays. (2011). National Center for Biotechnology Information. [Link]

  • In vivo techniques for assessment of insulin sensitivity and glucose metabolism. (n.d.). PubMed. [Link]

  • Experimental cell models of insulin resistance: overview and appraisal. (2023). Frontiers. [Link]

  • A high-content endogenous GLUT4 trafficking assay reveals new aspects of adipocyte biology. (2022). Life Science Alliance. [Link]

  • Western blot analysis of insulin receptor activation and downstream... (n.d.). ResearchGate. [Link]

  • Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. (2024). FDA. [Link]

  • Current approaches for assessing insulin sensitivity and resistance in vivo: advantages, limitations, and appropriate usage. (2021). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Flow cytometry protocol for GLUT4-myc detection on cell surfaces. (2018). Portland Press. [Link]

  • Hyperglycemic / Euglycemic Clamp Study. (n.d.). Melior Discovery. [Link]

  • Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps. (2012). Diabetes Care. [Link]

  • Measuring GLUT4 translocation in mature muscle fibers. (2015). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Find the right insulin assay for your experiment. (2025). Mercodia. [Link]

  • Quantitative Insulin Sensitivity Check Index: A Simple, Accurate Method for Assessing Insulin Sensitivity In Humans. (2000). Oxford Academic. [Link]

  • Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. (2010). National Institutes of Health. [Link]

  • Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry. (2010). JoVE. [Link]

  • In vivo techniques for assessment of insulin sensitivity and glucose metabolism. (2024). ResearchGate. [Link]

  • Glucose clamp technique. (n.d.). Wikipedia. [Link]

  • Identification of Insulin Signaling Elements in Human β-Cells. (2006). Diabetes. [Link]

  • Glucose Uptake Assay Kit-Green (20 tests) UP06 manual. (n.d.). DOJINDO. [Link]

  • Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. (2023). PubMed. [Link]5537/)

Sources

Application

Application Notes &amp; Protocols: A Guide to Utilizing (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid for Advanced Lipid Metabolism Research

Introduction: A Novel Tool for Modulating Lipid Homeostasis (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, hereafter referred to as S-EHP , is a synthetic phenylpropionic acid derivative that has emerged as a potent m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Tool for Modulating Lipid Homeostasis

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, hereafter referred to as S-EHP , is a synthetic phenylpropionic acid derivative that has emerged as a potent modulator of lipid and glucose metabolism. Its utility in research stems from its function as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. PPARs are ligand-activated transcription factors that play a central role in regulating the expression of genes involved in lipid and carbohydrate metabolism[2][3].

  • PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake, binding, and mitochondrial β-oxidation, thereby promoting the breakdown of lipids and lowering plasma triglyceride levels[4][5][6].

  • PPARγ is predominantly expressed in adipose tissue and is a master regulator of adipogenesis. Its activation enhances insulin sensitivity and promotes the storage of fatty acids in adipocytes, diverting them from circulation and other organs.

By activating both receptors, S-EHP provides a unique pharmacological tool to simultaneously enhance fatty acid oxidation and improve insulin sensitivity. This dual action makes it an invaluable compound for studying the complex interplay between lipid metabolism and glucose homeostasis, and for investigating therapeutic strategies for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes[1][2].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of S-EHP in both in vitro and in vivo models to dissect the mechanisms of lipid metabolism.

Section 1: Unraveling the Mechanism of Action of S-EHP

The primary mechanism through which S-EHP exerts its effects on lipid metabolism is by binding to and activating the PPARα and PPARγ nuclear receptors. This activation initiates a cascade of molecular events leading to a profound shift in the metabolic state of the cell.

Causality of Action:

  • Ligand Binding: S-EHP enters the cell and binds to the ligand-binding domain of PPARα and PPARγ located in the nucleus.

  • Heterodimerization: Upon ligand binding, the PPAR receptor undergoes a conformational change, causing it to form a heterodimer with the Retinoid X Receptor (RXR).

  • PPRE Binding: This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, which initiates the transcription of a suite of genes responsible for lipid catabolism, transport, and storage, while simultaneously repressing inflammatory pathways[4][6].

The diagram below illustrates this signaling pathway, highlighting the key genes regulated by S-EHP through PPARα and PPARγ activation.

PPAR_Signaling cluster_cell Hepatocyte / Adipocyte cluster_nucleus Nucleus SEHP S-EHP PPAR_RXR PPARα/γ-RXR Heterodimer SEHP->PPAR_RXR Binds & Activates PPRE PPRE (DNA Binding) PPAR_RXR->PPRE Binds to FAO_Genes Fatty Acid Oxidation (CPT1, ACOX1) PPRE->FAO_Genes Regulates Lipid_Transport Lipid Transport (CD36, ABCA1) PPRE->Lipid_Transport Regulates Adipogenesis Adipogenesis & Insulin Sensitivity PPRE->Adipogenesis Regulates

Figure 1: S-EHP signaling pathway via PPARα/γ activation.

Section 2: In Vitro Applications and Protocols

In vitro cell-based assays are essential for elucidating the direct cellular and molecular effects of S-EHP. Hepatocyte and macrophage cell lines are particularly relevant models. Primary hepatocytes are considered the gold standard, but immortalized lines like HepG2, Huh7, and AML12 are also widely used, though researchers should consider that each line has a unique metabolic phenotype[7][8]. For studying atherosclerosis-related processes, macrophage cell lines like RAW264.7 are excellent models for investigating foam cell formation[9].

Protocol 2.1: Assessment of PPARα Target Gene Upregulation in Hepatocytes

This protocol uses quantitative real-time PCR (qPCR) to measure the change in mRNA expression of key PPARα target genes in response to S-EHP treatment. This is a direct validation of the compound's on-target activity in a relevant cell type.

Methodology:

  • Cell Culture: Plate HepG2 cells (or another suitable hepatocyte line) in 6-well plates and grow to 70-80% confluency.

  • Compound Preparation: Prepare a stock solution of S-EHP in DMSO. Further dilute in culture medium to final working concentrations (e.g., 0.1, 1, 10, 50 µM). Include a known PPARα agonist (e.g., WY-14643) as a positive control and a vehicle control (DMSO).

  • Treatment: Replace the culture medium with the S-EHP-containing medium or controls. Incubate for 24 hours.

  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA synthesis kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix with primers for the target genes listed in Table 1 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Target Gene Function in Lipid Metabolism Expected Result with S-EHP
CPT1A Carnitine Palmitoyltransferase 1A: Rate-limiting enzyme for mitochondrial fatty acid import.Upregulation
ACOX1 Acyl-CoA Oxidase 1: First and rate-limiting enzyme of peroxisomal β-oxidation.Upregulation
CD36 Fatty Acid Translocase: Facilitates the uptake of long-chain fatty acids into cells.Upregulation
FASN Fatty Acid Synthase: Key enzyme in de novo lipogenesis.Downregulation (indirectly)
SREBP-1c Sterol Regulatory Element-Binding Protein 1c: Master transcriptional regulator of lipogenesis.Downregulation (indirectly)
Table 1: Key PPARα target genes for qPCR analysis.
Protocol 2.2: Functional Analysis of Fatty Acid Oxidation (FAO)

This protocol provides a direct functional measure of the metabolic impact of S-EHP by quantifying the rate of β-oxidation of radiolabeled fatty acids. This assay is a gold standard for assessing mitochondrial function and lipid catabolism[10].

Methodology:

  • Cell Preparation: Isolate primary hepatocytes or use a cultured hepatocyte line (e.g., AML12). Prepare a suspension of intact cells.

  • Substrate Preparation: Prepare a substrate mix containing [1-¹⁴C]palmitic acid complexed to bovine serum albumin (BSA) in culture medium.

  • Pre-incubation: Pre-incubate the cell suspension with S-EHP at desired concentrations (or vehicle/positive controls) for 1-2 hours at 37°C.

  • Initiate Reaction: Add the [¹⁴C]palmitic acid substrate mix to the cell suspension to start the reaction. Incubate for 15-60 minutes at 37°C with shaking.

  • Stop Reaction: Terminate the reaction by adding perchloric acid, which lyses the cells and separates the acid-soluble metabolites (ASMs) from the unoxidized fatty acids.

  • Separation & Scintillation Counting: Centrifuge the samples. The supernatant contains the ¹⁴C-labeled ASMs (e.g., acetyl-CoA). The pellet contains the unoxidized [¹⁴C]palmitate. Transfer the supernatant to a scintillation vial and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Normalize the counts per minute (CPM) to the total protein content of the cell lysate. An increase in CPM in the S-EHP-treated groups compared to the vehicle control indicates an enhanced rate of fatty acid oxidation.

Figure 2: Experimental workflow for the Fatty Acid Oxidation (FAO) assay.

Section 3: In Vivo Applications and Protocols

In vivo studies are critical for understanding the systemic effects of S-EHP on lipid metabolism, including its impact on plasma lipoproteins and organ-specific lipid accumulation. A high-fat diet (HFD)-induced model of dyslipidemia in mice is a robust and widely used model that recapitulates many features of human metabolic syndrome[11][12][13].

Protocol 3.1: High-Fat Diet (HFD)-Induced Dyslipidemia Model in Mice

This protocol describes the induction of dyslipidemia and the subsequent treatment with S-EHP to assess its therapeutic potential.

Methodology:

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old. This strain is susceptible to diet-induced obesity and dyslipidemia.

  • Acclimatization: House the mice for one week under standard conditions (12h light/dark cycle, controlled temperature) with free access to water and standard chow.

  • Dietary Induction: Divide mice into two main groups: a control group fed a normal chow diet (NCD, ~10% kcal from fat) and an experimental group fed a high-fat diet (HFD, 45-60% kcal from fat). Maintain the diets for 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.

  • Grouping and Treatment: After the induction period, divide the HFD-fed mice into at least two subgroups:

    • HFD + Vehicle: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) daily.

    • HFD + S-EHP: Administer S-EHP at a predetermined dose (e.g., 10-50 mg/kg) daily. Continue treatment for 4-8 weeks. The NCD group will receive the vehicle.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Endpoint Collection: At the end of the treatment period, fast the mice overnight. Collect blood via cardiac puncture for serum analysis. Euthanize the mice and harvest tissues (liver, adipose tissue) for further analysis.

InVivo_Workflow A Week 0: Acclimatization B Weeks 1-8: Dietary Induction (NCD vs. HFD) A->B C Week 9: Group Assignment (Vehicle vs. S-EHP) B->C D Weeks 9-13: Daily Dosing C->D E Week 14: Fasting D->E F Blood & Tissue Collection E->F

Figure 3: Timeline for the in vivo HFD mouse study.
Protocol 3.2: Endpoint Biochemical and Histological Analysis

Following the in vivo study, a thorough analysis of blood and tissue samples is required to quantify the effects of S-EHP.

Serum Lipid Profile:

  • Separate serum from the collected blood by centrifugation.

  • Use commercial colorimetric assay kits to measure the concentrations of:

    • Total Cholesterol (TC)

    • Triglycerides (TG)

    • High-Density Lipoprotein Cholesterol (HDL-C)

    • Low-Density Lipoprotein Cholesterol (LDL-C)

  • Compare the lipid profiles across the different treatment groups.

Liver Tissue Analysis:

  • Lipid Extraction: Homogenize a portion of the liver tissue and extract total lipids using the Folch method. Measure triglyceride and cholesterol content using the same kits as for the serum analysis.

  • Histology: Fix a separate portion of the liver in 10% neutral buffered formalin. Embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess overall liver morphology and steatosis.

  • Oil Red O Staining: To specifically visualize neutral lipid accumulation, use frozen liver sections and perform Oil Red O staining. Lipid droplets will stain bright red. Quantify the stained area using image analysis software.

Parameter HFD + Vehicle Group (Expected) HFD + S-EHP Group (Expected) Scientific Rationale
Body Weight IncreasedReduced or Attenuated GainPPARα activation increases energy expenditure.
Serum Triglycerides ElevatedSignificantly ReducedEnhanced hepatic FAO and clearance.[1]
Serum Total Cholesterol ElevatedModerately ReducedComplex effects; may improve reverse cholesterol transport.
Liver Weight Increased (Hepatomegaly)ReducedReduction in hepatic lipid accumulation (steatosis).
Liver Triglycerides Markedly IncreasedSignificantly ReducedIncreased hepatic FAO prevents lipid storage.
Liver Histology Macrovesicular SteatosisAmeliorated SteatosisReduced lipid droplet size and number.[11][12]
Table 2: Summary of expected outcomes in the HFD mouse model.

Conclusion

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (S-EHP) is a powerful research tool for investigating the molecular regulation of lipid metabolism. Its dual PPARα/γ agonist activity allows for the comprehensive study of pathways related to fatty acid oxidation, lipid transport, and insulin sensitivity. The protocols outlined in this guide provide a robust framework for utilizing S-EHP in both cellular and whole-animal systems to generate high-quality, reproducible data. By carefully applying these methodologies, researchers can gain deeper insights into the pathophysiology of metabolic diseases and explore novel therapeutic avenues.

References

  • Zhang, Y. Y., Li, X. L., Li, T. Y., Li, M. Y., Huang, R. M., Li, W., & Yang, R. L. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 9(2), 1055–1065. [Link]

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC advances, 8(11), 5986-5997. [Link]

  • Ni, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Foods, 12(4), 868. [Link]

  • Liu, P. C., et al. (2020). Novel Paired Cell Lines for the Study of Lipid Metabolism and Cancer Stemness of Hepatocellular Carcinoma. Frontiers in Cell and Developmental Biology, 8, 591. [Link]

  • Khandkar, M. D., et al. (1999). In vivo model for dyslipidemia with diabetes mellitus in hamster. Indian journal of experimental biology, 37(8), 754–759. [Link]

  • Goetzman, E. S. (2023). Biochemistry, Fatty Acid Oxidation. StatPearls Publishing. [Link]

  • Assay Genie. (n.d.). Lipid Metabolism. Assay Genie. [Link]

  • Li, Y., et al. (2022). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Cell & Bioscience, 12(1), 183. [Link]

  • López-López, A., et al. (2019). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American Journal of Physiology-Endocrinology and Metabolism, 316(4), E576-E587. [Link]

  • Ni, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Foods, 12(4), 868. [Link]

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models. Charles River. [Link]

  • Cheng, C. W., et al. (2020). Strategies for Measuring Induction of Fatty Acid Oxidation in Intestinal Stem and Progenitor Cells. Methods in molecular biology, 2171, 53–64. [Link]

  • Ramakanth, S., et al. (2009). Synthesis and anti-diabetic activity of (RS)-2-ethoxy-3-{4-[2-(4-trifluoro-methanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid. Acta pharmacologica Sinica, 30(2), 231–236. [Link]

  • Liu, S., et al. (2023). Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. International Journal of Molecular Sciences, 24(21), 15951. [Link]

  • Angelin, B., & Einarsson, K. (1986). In vitro studies of lipid metabolism in human liver. Progress in lipid research, 25, 411–416. [Link]

  • Ramasamy, S., et al. (2021). Selecting an Appropriate Animal Model for Dyslipidemia. Journal of Basic and Clinical Pharmacy, 12(2), 24-28. [Link]

  • Houten, S. M., & Wanders, R. J. (2021). Special Issue: Research on Fatty Acid Oxidation and Fatty Acid Oxidation Disorders. Biomolecules. [Link]

  • Jelenik, T., et al. (2017). A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation. Nutrients, 9(11), 1234. [Link]

  • Pawel, K., et al. (2015). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 36(4), 432-458. [Link]

  • Lin, C. Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Antioxidants, 13(5), 584. [Link]

  • Kumar, S. A., et al. (2022). Animal Models of Hyperlipidemia: An Overview. International Journal of Pharmaceutical Sciences Review and Research, 72(2), 198-204. [Link]

  • Ngar, P. K., et al. (2016). Identification of dual PPARα/γ agonists and their effects on lipid metabolism. Bioorganic & medicinal chemistry letters, 26(2), 529–535. [Link]

  • Goetzman, E. S., et al. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (174), 10.3791/62768. [Link]

  • López-López, A., et al. (2019). Lipid and glucose metabolism in hepatocyte cell lines and primary mouse hepatocytes: a comprehensive resource for in vitro studies of hepatic metabolism. American journal of physiology. Endocrinology and metabolism, 316(4), E576–E587. [Link]

  • Adu-Gyamfi, E., et al. (2021). Lipid Metabolism in Bovine Oocytes and Early Embryos under In Vivo, In Vitro, and Stress Conditions. International Journal of Molecular Sciences, 22(19), 10377. [Link]

  • Goetzman, E. S., et al. (2021). Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes. Journal of visualized experiments : JoVE, (174), e62768. [Link]

  • Cayo, M. A., et al. (2013). Cholesterol-secreting and statin-responsive hepatocytes from human ES and iPS cells to model hepatic involvement in cardiovascular health. Stem cell reports, 1(1), 31–38. [Link]

  • Ngar, P. K., et al. (2016). Identification of dual PPARα/γ agonists and their effects on lipid metabolism. Bioorganic & medicinal chemistry letters, 26(2), 529-535. [Link]

  • Kim, Y., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications biology, 6(1), 1205. [Link]

  • O'Hare, E. A., & Farber, S. A. (2017). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Endocrinology, 8, 239. [Link]

  • Duncan, K. D., & Koster, K. L. (2018). Analytical Techniques for Single-Cell Biochemical Assays of Lipids. Frontiers in plant science, 9, 137. [Link]

  • Lin, C. Y., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. Nutrients, 16(12), 1891. [Link]

Sources

Method

Application Notes and Protocols for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in Metabolic Syndrome Research

Introduction Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk of developing cardiovascular disease and type 2 diabetes m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk of developing cardiovascular disease and type 2 diabetes mellitus.[1][2] This syndrome is characterized by a clustering of risk factors, including central obesity, insulin resistance, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension.[3] A key underlying pathology of metabolic syndrome is a dysregulation of energy metabolism, in which inflammation and impaired insulin signaling play crucial roles.[4][5]

The Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that function as critical regulators of lipid and glucose homeostasis.[4][6] The three main isoforms, PPARα, PPARγ, and PPARβ/δ, have distinct but overlapping functions and are molecular targets for drugs used to treat metabolic disorders.[4][7] PPARα agonists, such as fibrates, are primarily effective at lowering triglycerides, while PPARγ agonists, like thiazolidinediones, are potent insulin sensitizers.[6][7] Consequently, compounds that can modulate the activity of these receptors are of significant interest in the development of novel therapeutics for metabolic syndrome.

This document provides detailed application notes and protocols for the investigation of a novel compound, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereinafter referred to as "Compound S"), in the context of metabolic syndrome research. The chemical structure of Compound S, featuring a substituted propionic acid moiety, is suggestive of potential activity as a PPAR agonist, similar to established fibric acid derivatives.[8][9] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the in vitro and in vivo evaluation of Compound S's therapeutic potential.

Hypothesized Mechanism of Action

Based on its structural similarity to known fibrates and other PPAR agonists, it is hypothesized that Compound S acts as a ligand for PPARs, potentially with dual activity on PPARα and PPARγ.[1][10][11][12] Activation of these receptors leads to the transcriptional regulation of a suite of genes involved in lipid and carbohydrate metabolism, as well as inflammation.

Key Hypothesized Actions of Compound S:

  • PPARα Activation: In the liver, activation of PPARα is expected to increase the expression of genes involved in fatty acid uptake and β-oxidation.[10][11] This would lead to a reduction in the synthesis and secretion of very-low-density lipoproteins (VLDL), thereby lowering plasma triglyceride levels.[10][11] Furthermore, PPARα activation can increase the production of apolipoproteins A-I and A-II, the major protein components of high-density lipoprotein (HDL), leading to increased HDL cholesterol levels.[10][11]

  • PPARγ Activation: In adipose tissue, PPARγ activation promotes the differentiation of pre-adipocytes into mature, insulin-sensitive adipocytes.[13] This enhances the storage capacity of adipose tissue for free fatty acids, reducing their circulation and accumulation in other tissues like the liver and skeletal muscle, a phenomenon known as lipotoxicity which contributes to insulin resistance.[13]

  • Anti-inflammatory Effects: PPARs have been shown to exert anti-inflammatory effects by antagonizing the activity of pro-inflammatory transcription factors such as NF-κB. This can lead to a reduction in the expression and secretion of inflammatory cytokines like TNF-α and IL-6, which are often elevated in metabolic syndrome.[5]

Hypothesized_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Compound S Compound S PPARα PPARα Compound S->PPARα PPARγ PPARγ Compound S->PPARγ PPARα_RXR_Complex PPARα-RXR Heterodimer PPARα->PPARα_RXR_Complex + RXR PPARγ_RXR_Complex PPARγ-RXR Heterodimer PPARγ->PPARγ_RXR_Complex + RXR RXR RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARα_RXR_Complex->PPRE Binds to PPARγ_RXR_Complex->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Improved Lipid Profile (↓ Triglycerides, ↑ HDL) Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis Enhanced Insulin Sensitivity (↑ Glucose Uptake) Gene_Transcription->Glucose_Homeostasis Inflammation_Reduction Reduced Inflammation (↓ TNF-α, ↓ IL-6) Gene_Transcription->Inflammation_Reduction

Caption: Hypothesized signaling pathway of Compound S.

In Vitro Evaluation of Compound S

A series of in vitro assays are essential to characterize the molecular mechanism and cellular effects of Compound S.

Protocol 1: PPARα and PPARγ Reporter Gene Assay

This assay determines the ability of Compound S to activate PPARα and PPARγ.

Principle: HEK293T cells are co-transfected with expression vectors for the full-length human PPARα or PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the PPAR by Compound S leads to the expression of luciferase, which can be quantified by luminescence.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well.

    • After 24 hours, co-transfect cells using a suitable transfection reagent with:

      • An expression vector for human PPARα or PPARγ.

      • A PPRE-driven luciferase reporter plasmid.

      • A Renilla luciferase plasmid for normalization of transfection efficiency.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of Compound S (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

    • Incubate for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

    • Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

  • Data Analysis:

    • Plot the relative luciferase activity against the log concentration of Compound S.

    • Determine the EC₅₀ (half-maximal effective concentration) value using non-linear regression analysis.

Protocol 2: In Vitro Insulin Resistance and Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol assesses the ability of Compound S to improve insulin sensitivity in a cell-based model of insulin resistance.[14][15]

Principle: 3T3-L1 pre-adipocytes are differentiated into mature adipocytes. Insulin resistance is induced by chronic exposure to high insulin and glucose. The effect of Compound S on restoring insulin-stimulated glucose uptake is then measured using a fluorescent glucose analog (e.g., 2-NBDG).

In_Vitro_Workflow cluster_differentiation Step 1: Differentiation cluster_induction Step 2: Induction of Insulin Resistance cluster_treatment Step 3: Treatment and Assay A 3T3-L1 Preadipocytes B Induce Differentiation (IBM, Dexamethasone, Insulin) A->B C Mature Adipocytes B->C D Treat with High Insulin/Glucose (24-48 hours) C->D E Insulin-Resistant Adipocytes D->E F Treat with Compound S (Various Concentrations) E->F G Stimulate with Insulin F->G H Add 2-NBDG (Fluorescent Glucose Analog) G->H I Measure Fluorescence (Quantify Glucose Uptake) H->I

Caption: Workflow for assessing Compound S in an in vitro insulin resistance model.

Step-by-Step Methodology:

  • Differentiation of 3T3-L1 Cells:

    • Culture 3T3-L1 pre-adipocytes to confluence in DMEM with 10% bovine calf serum.

    • Two days post-confluence, induce differentiation by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 48 hours.

    • Maintain cells in DMEM with 10% FBS and 10 µg/mL insulin for another 48 hours.

    • Culture in DMEM with 10% FBS for an additional 4-6 days until mature adipocytes with lipid droplets are visible.

  • Induction of Insulin Resistance:

    • Incubate the mature adipocytes in a high-glucose (25 mM) medium containing a high concentration of insulin (100 nM) for 24 hours to induce insulin resistance.[15]

  • Compound S Treatment:

    • Replace the medium with fresh high-glucose medium containing various concentrations of Compound S and incubate for 18-24 hours.

  • Glucose Uptake Assay:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Starve the cells in KRH buffer for 2 hours.

    • Stimulate the cells with or without 100 nM insulin for 30 minutes.

    • Add 100 µM 2-NBDG to each well and incubate for 1 hour.

    • Terminate the assay by washing the cells with ice-cold PBS.

    • Lyse the cells and measure the fluorescence intensity (Ex/Em ~485/535 nm).

  • Data Analysis:

    • Compare the insulin-stimulated glucose uptake in cells treated with Compound S to the vehicle-treated insulin-resistant cells.

In Vivo Efficacy Studies

Animal models are crucial for evaluating the therapeutic potential of Compound S in a complex physiological system.[2][16][17] The high-fat diet (HFD)-induced obese mouse is a widely used and relevant model for metabolic syndrome.[16][17]

Protocol 3: High-Fat Diet-Induced Metabolic Syndrome Model in Mice

Principle: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity, insulin resistance, dyslipidemia, and a pro-inflammatory state, mimicking the key features of human metabolic syndrome.

In_Vivo_Workflow cluster_induction Phase 1: Induction (8-12 weeks) cluster_treatment Phase 2: Treatment (4-6 weeks) cluster_endpoints Phase 3: Efficacy Endpoints A C57BL/6J Mice B High-Fat Diet (e.g., 60% kcal from fat) A->B C Development of Metabolic Syndrome (Obesity, Insulin Resistance) B->C D Randomize into Groups: - Vehicle Control - Compound S (Low Dose) - Compound S (High Dose) - Positive Control (e.g., Fenofibrate) C->D E Daily Oral Gavage D->E F Monitor Body Weight & Food Intake E->F G Oral Glucose Tolerance Test (OGTT) E->G H Collect Blood for Lipid & Cytokine Analysis E->H I Harvest Tissues (Liver, Adipose) for Histology & Gene Expression E->I

Sources

Application

Mastering the Solid State: Application Notes and Protocols for the Crystallization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the control of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the control of a molecule's solid-state properties is paramount. The crystalline form of an active pharmaceutical ingredient (API) dictates its stability, solubility, bioavailability, and manufacturability. This guide provides a comprehensive overview of crystallization techniques tailored for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a chiral carboxylic acid with a phenolic moiety. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to empower researchers to develop robust and reproducible crystallization processes.

Introduction: The Criticality of Crystalline Form

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a molecule of interest in drug development. Its chiral nature and the presence of functional groups capable of hydrogen bonding—a carboxylic acid and a phenol—present both opportunities and challenges in obtaining a crystalline form with desired attributes. The primary goal of crystallizing this specific enantiomer is to ensure enantiomeric purity, achieve a stable polymorphic form, and control crystal size and habit for optimal downstream processing and formulation.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration. Different polymorphs can exhibit distinct physicochemical properties, impacting the final drug product's performance[1][2]. Therefore, a thorough understanding and control of the crystallization process are not merely for purification but are integral to ensuring consistent product quality and therapeutic efficacy.

Physicochemical Properties and Pre-Crystallization Considerations

Structural Features and Their Implications for Crystallization:

  • Chiral Center: The stereochemistry at the C2 position must be preserved during crystallization. Spontaneous resolution is possible, but the primary goal is to crystallize the desired (S)-enantiomer without racemization.

  • Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, promoting the formation of stable crystal lattices, often through dimeric interactions. Carboxylic acids generally exhibit good crystallization tendencies[1].

  • Phenolic Hydroxyl Group: Another strong hydrogen bond donor and acceptor, this group can participate in various hydrogen bonding networks, influencing polymorphism and solubility.

  • Ethoxy Group: This group adds a degree of lipophilicity and can influence crystal packing through weaker van der Waals interactions.

Solubility: The Key to Crystallization:

The selection of an appropriate solvent system is the most critical factor in developing a successful crystallization process. The ideal solvent should exhibit a significant difference in the solubility of the compound at high and low temperatures for cooling crystallization, or a solvent/anti-solvent pairing where the compound is soluble in the former and insoluble in the latter is needed for anti-solvent crystallization.

A preliminary solvent screen is a mandatory first step. A recommended starting point for solvent selection for a phenolic carboxylic acid like the target molecule is presented in the table below.

Solvent ClassRecommended SolventsRationale
Alcohols Methanol, Ethanol, IsopropanolGood hydrogen bonding potential, often good solvents for carboxylic acids. Can be used in combination with water.
Esters Ethyl acetateCan dissolve compounds with ester-like features and moderate polarity.
Ketones AcetoneGood solvent for a range of polarities.
Aromatic TolueneCan be effective, especially for compounds with aromatic rings.
Water Water (often as an anti-solvent or co-solvent)The compound has polar groups, suggesting some water solubility, but it is likely more soluble in organic solvents. Water is a common anti-solvent.
Mixed Solvents Ethanol/Water, Isopropanol/Water, Toluene/IsooctaneAllows for fine-tuning of solubility and can be highly effective in inducing crystallization.

Crystallization Methodologies: Principles and Protocols

Two primary crystallization techniques are recommended for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: cooling crystallization and anti-solvent crystallization.

Cooling Crystallization

This technique relies on the principle that the solubility of most organic compounds decreases with decreasing temperature[3][4]. By dissolving the compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution and then cooling it, the solution becomes supersaturated, leading to nucleation and crystal growth.

Workflow for Cooling Crystallization:

A Dissolve compound in a suitable solvent at elevated temperature B Hot filtration (optional, to remove insoluble impurities) A->B C Controlled cooling of the solution B->C D Crystal nucleation and growth C->D E Isolation of crystals by filtration D->E F Washing of crystals with cold solvent E->F G Drying of crystals F->G

Caption: General workflow for cooling crystallization.

Protocol 1: Cooling Crystallization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (crude)

  • Selected solvent (e.g., ethanol, isopropanol, or a mixture with water)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection and Dissolution:

    • Place a known amount of the crude compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of the chosen solvent and heat the mixture with stirring.

    • Continue adding the solvent portion-wise until the compound is fully dissolved at a temperature just below the solvent's boiling point. Avoid using a large excess of solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals.

    • For further crystallization, the flask can be placed in an ice bath or a refrigerator.

    • If crystallization does not initiate, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce nucleation.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying:

    • Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound until a constant weight is achieved.

Causality Behind Experimental Choices:

  • Slow Cooling: Promotes the formation of larger, more ordered crystals with higher purity.

  • Seeding: Provides a template for crystal growth, controlling the polymorphic form and promoting crystallization at a lower level of supersaturation.

  • Washing with Cold Solvent: Minimizes the dissolution of the desired crystals while effectively removing impurities from the crystal surface.

Anti-Solvent Crystallization

This method involves the addition of a miscible "anti-solvent" to a solution of the compound, in which the compound is poorly soluble[5][6]. The addition of the anti-solvent reduces the solubility of the compound in the mixture, leading to supersaturation and subsequent crystallization.

Workflow for Anti-Solvent Crystallization:

A Dissolve compound in a 'good' solvent B Controlled addition of an 'anti-solvent' A->B C Induction of supersaturation B->C D Crystal nucleation and growth C->D E Isolation of crystals by filtration D->E F Washing of crystals with a solvent/anti-solvent mixture E->F G Drying of crystals F->G

Caption: General workflow for anti-solvent crystallization.

Protocol 2: Anti-Solvent Crystallization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (crude)

  • "Good" solvent (e.g., ethanol, acetone)

  • "Anti-solvent" (e.g., water, hexane)

  • Addition funnel or syringe pump

  • Crystallization vessel with stirring

Procedure:

  • Dissolution:

    • Dissolve the crude compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition:

    • Slowly add the anti-solvent to the stirred solution. The rate of addition is a critical parameter; a slow addition rate generally favors the growth of larger crystals. A syringe pump can be used for precise control.

    • Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Maturation:

    • Allow the resulting slurry to stir for a period (e.g., 1-2 hours) to allow for crystal growth and to ensure complete crystallization.

  • Crystal Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a pre-mixed solution of the "good" solvent and anti-solvent to remove impurities.

  • Drying:

    • Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Slow Anti-Solvent Addition: Controls the rate of supersaturation, preventing rapid precipitation of amorphous material and promoting the growth of well-defined crystals.

  • Stirring: Ensures homogeneity of the solution and prevents localized high supersaturation, leading to a more uniform crystal size distribution.

  • Washing with a Solvent Mixture: Using a mixture for washing helps to avoid dissolving the crystals while still effectively removing the mother liquor.

Characterization of the Crystalline Product

After crystallization, it is crucial to characterize the solid form to determine its purity, polymorphic form, and enantiomeric excess.

Analytical TechniquePurpose
Powder X-Ray Diffraction (PXRD) To identify the crystalline phase (polymorph) and assess crystallinity[7].
Differential Scanning Calorimetry (DSC) To determine the melting point and enthalpy of fusion, and to detect polymorphic transitions[8].
Thermogravimetric Analysis (TGA) To determine the presence of residual solvents.
High-Performance Liquid Chromatography (HPLC) To assess chemical purity and enantiomeric excess (using a chiral column).
Microscopy (Optical, SEM) To observe crystal habit (shape) and size distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and purity of the compound[9].

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Oiling out The compound's solubility is too high at the crystallization temperature, or the cooling is too rapid.Use a less polar solvent or a solvent mixture. Slow down the cooling rate.
No crystallization The solution is not sufficiently supersaturated, or nucleation is inhibited.Concentrate the solution by evaporating some solvent. Scratch the flask or add seed crystals.
Formation of very fine needles Rapid nucleation due to high supersaturation.Reduce the rate of cooling or anti-solvent addition. Use a solvent system that provides a more gradual change in solubility.
Low yield The compound is too soluble in the mother liquor at the final temperature.Use a solvent in which the compound has lower solubility at low temperatures. Ensure sufficient cooling time.
Polymorphic impurities Uncontrolled nucleation and growth conditions.Use seeding with the desired polymorph. Strictly control the temperature and rate of supersaturation.

Conclusion

The crystallization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a critical step in its development as a potential pharmaceutical agent. A systematic approach, beginning with a thorough understanding of its physicochemical properties and a comprehensive solvent screen, is essential for developing a robust crystallization process. Cooling and anti-solvent crystallization are powerful techniques that, when optimized, can yield a crystalline product with high purity, the desired polymorphic form, and preserved stereochemical integrity. The protocols and insights provided in this guide serve as a strong foundation for researchers to successfully navigate the challenges of crystallizing this important molecule.

References

  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents.
  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. National Center for Biotechnology Information. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • JPH0592102A - Crystallization method for organic acid or organic acid ester - Google Patents.
  • Myande Group. Cooling/Freezing Crystallization. Available from: [Link]

  • MDPI. Anti-Solvent Crystallization. Available from: [Link]

  • Active Pharmaceutical Ingredient Analysis - Technology Networks. Available from: [Link]

  • UCT Science. SOP: CRYSTALLIZATION. Available from: [Link]

  • Wikipedia. Crystal polymorphism. Available from: [Link]

  • EP1687250A1 - Process for producing optically active 3-(4-hydroxyphenyl)propionic acids - Google Patents.
  • Advances in Quantitative Analytical Methods for Solid Drugs - MDPI. Available from: [Link]

  • EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents.
  • Crystal structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl) - NIH. Available from: [Link]

  • Myande Group. Cooling/Freezing Crystallization. Available from: [Link]

  • Crystallization of Active Pharmaceutical Ingredients References - SDU. Available from: [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions - ACS Publications. Available from: [Link]

  • Antisolvent Crystallization of Poorly Water Soluble Drugs - International Journal of Chemical Engineering and Applications (IJCEA). Available from: [Link]

  • RM@Schools. Antisolvent Crystallization. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Synthesis

Topic: Troubleshooting & Process Optimization Document ID: TS-PPAR-2024-01 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Process Optimization Document ID: TS-PPAR-2024-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Primary Application: Key chiral intermediate for Dual PPAR


 agonists (e.g., Tesaglitazar, Muraglitazar).
Critical Quality Attribute (CQA):  Enantiomeric Excess (ee) > 98%.

The Core Challenge: This synthesis is deceptively simple. It requires the introduction of an ethoxy group at the chiral


-position of a tyrosine derivative. The primary failure mode is racemization . The 

-proton adjacent to the ester carbonyl is acidic (

). Standard Williamson ether synthesis conditions (strong base like NaH or KOH) will deprotonate this carbon, forming an enolate and destroying the chiral center derived from the L-Tyrosine starting material.

This guide focuses on the Silver Oxide (Ag₂O) mediated alkylation strategy, which is the industry standard for maintaining stereochemical integrity during


-hydroxy ester alkylation.

The Validated Synthetic Workflow

The following pathway is the "Golden Route" optimized for enantiomeric retention. Deviating from this sequence without specific controls is the leading cause of batch failure.

SynthesisWorkflow Start Start: L-Tyrosine Step1 Step 1: Diazotization (Retention of Config via Double Inversion) Reagent: NaNO2, H2SO4 Start->Step1 Inter1 (S)-2-hydroxy-3-(4-hydroxyphenyl) propionic acid (HPLA) Step1->Inter1 Step2 Step 2: Esterification & Phenol Protection Reagent: EtOH/H+, then BnBr/K2CO3 Inter1->Step2 Inter2 Ethyl (S)-2-hydroxy-3-(4-benzyloxyphenyl) propionate Step2->Inter2 Step3 Step 3: CRITICAL STEP Alpha-O-Ethylation Reagent: EtI, Ag2O (Mild Base) Inter2->Step3 Avoids Racemization Step4 Step 4: Global Deprotection Reagent: H2/Pd-C, then LiOH Step3->Step4 Final Target: (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid Step4->Final

Figure 1: The stereochemically conservative route. Step 3 is the critical control point where Ag₂O is used to prevent enolization.

Troubleshooting Modules

Module A: The "Disappearing Enantiomer" (Racemization)

Symptom: Final product shows low optical rotation


 or chiral HPLC indicates < 90% ee.

Root Cause Analysis: You likely used a base strong enough to deprotonate the


-carbon.
  • Mechanism: Strong bases (NaH, KOtBu) deprotonate the

    
    -OH (desired) but also equilibrate with the 
    
    
    
    -CH (undesired), forming a planar enolate. Upon reprotonation or alkylation, the stereocenter scrambles.

Corrective Protocol (The Ag₂O Method): Instead of NaH, use Silver(I) Oxide (Ag₂O) .

  • Why it works: Ag₂O acts as a mild base and a Lewis acid. It coordinates to the hydroxyl oxygen, enhancing the acidity of the O-H proton without being basic enough to abstract the C-H proton. It facilitates an

    
     attack on Ethyl Iodide (EtI) with high stereoretention.
    
  • Protocol Adjustment:

    • Solvent: Switch to dry DMF or Acetonitrile.

    • Stoichiometry: Use 1.5 - 2.0 eq of Ag₂O and 5.0 eq of EtI.

    • Temperature: Maintain ambient temperature (20-25°C). Do not heat above 40°C.

ParameterStandard Williamson (NaH)Optimized Method (Ag₂O)
Base Strength High (pK_b ~ -1)Low/Heterogeneous
Mechanism Alkoxide formationLewis-acid assisted coordination
Racemization Risk High (via Enolate)Negligible
Reaction Time Fast (1-4 h)Slow (12-48 h)
Module B: Regioselectivity Issues (O-Alkylation vs. Phenol Alkylation)

Symptom: Mass spec shows M+28 (Ethyl) or M+56 (Diethyl) peaks in wrong ratios; NMR shows ethoxy on the aromatic ring.

Root Cause Analysis: The phenolic hydroxyl (


) is much more acidic than the aliphatic 

-hydroxyl (

). If the phenol is unprotected, any base will alkylate the phenol first.

Corrective Protocol: You must protect the phenol before the critical Step 3.

  • Protection: Benzyl (Bn) is preferred. It is stable to the basic conditions of ethylation and removed easily by hydrogenolysis (which can be combined with ester hydrolysis steps in some routes).

  • Check: Ensure your intermediate is the 4-benzyloxy derivative before adding EtI/Ag₂O.

Module C: Incomplete Conversion in Step 3

Symptom: Reaction stalls at 50-60% conversion after 24 hours.

Root Cause Analysis: Ag₂O is a heterogeneous reagent. Surface passivation by Silver Iodide (AgI) byproduct can stall the reaction.

Corrective Protocol:

  • Vigorous Stirring: Ensure high RPM to keep solids suspended.

  • Reagent Quality: Use fresh Ag₂O. Old reagents absorb CO₂ and form carbonates, reducing activity.

  • Boost: Add a catalytic amount of KI or TBAI (tetrabutylammonium iodide) to facilitate phase transfer, though this slightly increases racemization risk. Stick to fresh Ag₂O additions (0.5 eq) if stalling occurs.

Diagnostic Decision Tree

Use this logic flow to diagnose specific batch failures.

TroubleshootingTree Start Problem Detected CheckEE Is ee% < 95%? Start->CheckEE CheckMS Mass Spec: Is Mass = Target + 28? CheckEE->CheckMS No Racemization Issue: Racemization Cause: Base too strong CheckEE->Racemization Yes Regio Issue: Phenol Alkylation Cause: Poor Protection CheckMS->Regio Yes (Di-ethylated) Stall Issue: Low Yield Cause: AgI Passivation CheckMS->Stall No (SM remains) Solution1 Switch to Ag2O/EtI in DMF Racemization->Solution1 Solution2 Verify Benzyl Protection Step Regio->Solution2 Solution3 Add fresh Ag2O Increase Stirring Stall->Solution3

Figure 2: Logic flow for isolating synthetic failures.

Frequently Asked Questions (FAQ)

Q1: Can I use the chiral pool starting material L-4-hydroxyphenyllactic acid instead of L-Tyrosine? A: Yes, but be careful. Commercial L-4-hydroxyphenyllactic acid is expensive and often has lower optical purity than L-Tyrosine. The diazotization of L-Tyrosine (Step 1) is a well-established industrial process that, if done with sodium nitrite in sulfuric acid, proceeds with retention of configuration (via a double inversion mechanism involving an


-lactone intermediate). This is often more reliable than sourcing the hydroxy acid directly.

Q2: Why not use asymmetric hydrogenation of an enol ether precursor? A: You can, and this is a valid alternative route (often used in large-scale manufacturing of glitazars). However, it requires expensive Rhodium or Ruthenium chiral catalysts (e.g., Rh-DuPhos). For laboratory scale or initial development, the L-Tyrosine route is more accessible and cost-effective, provided you manage the alkylation step correctly.

Q3: My Ag₂O reaction is too slow. Can I heat it? A: Heating above 40°C significantly increases the risk of racemization, even with Ag₂O. If kinetics are an issue, consider using Ultrasonication to break up the AgI layer on the oxide surface, or switch to a more polar aprotic solvent like DMSO (though workup becomes harder).

Q4: How do I determine the ee% of the intermediate? A: Standard C18 HPLC will not separate enantiomers. You need a chiral stationary phase.

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (typically 90:10 or 85:15) with 0.1% TFA.

  • Detection: UV at 210 nm or 254 nm.

  • Note: Enantiomers of the ethyl ester separate well; the free acid is harder to resolve and may require derivatization.

References

  • Li, B. et al. (2004). "Discovery of Tesaglitazar (AZ 242), a Novel Dual PPARα/γ Agonist." Journal of Medicinal Chemistry, 47(6).

    • Context: Establishes the core structure and biological relevance of the (S)-2-ethoxy propionic acid pharmacophore.
  • Tanis, S. P. et al. (1987).

    • Context: The foundational methodology for using Silver Oxide (Ag₂O)
  • AstraZeneca AB. (2001). "Process for the preparation of alpha-alkoxy-phenyl-propanoic acid derivatives." World Intellectual Property Organization (WIPO)

    • Context: Industrial process patent detailing the specific conditions for the ethoxy-group introduction in Tesaglitazar synthesis.
  • Master Organic Chemistry. (2014).

    • Context: Mechanistic background on why secondary/tertiary/alpha-carbonyl substr
Optimization

Optimizing chiral purity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Subject: Optimizing Chiral Purity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP) Ticket ID: EEHP-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)[1][2] Introduction: The Criticality of the Alpha-...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Chiral Purity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP) Ticket ID: EEHP-OPT-2026 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Criticality of the Alpha-Ethoxy Center

Welcome to the EEHP Process Optimization Center. You are likely working with (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid , a pivotal intermediate for dual PPAR agonists like Saroglitazar and Tesaglitazar .[1][2]

The structural vulnerability of this molecule lies at the C2 position (alpha-carbon) . The ether linkage adjacent to the carbonyl makes the alpha-proton significantly acidic (


), rendering it susceptible to enolization and subsequent racemization under standard ester hydrolysis conditions or thermal stress.

This guide provides three distinct modules to troubleshoot and optimize your enantiomeric excess (ee%), moving from biocatalysis to classical resolution.

Module 1: The Biocatalytic Route (Enzymatic Resolution)

Best for: Converting racemic ethyl ester precursors to chiral acids with high selectivity.

The Protocol: Lipase-Mediated Hydrolysis

The industry standard utilizes Candida antarctica Lipase B (CALB) (e.g., Novozym 435) to selectively hydrolyze the (S)-ester, leaving the (R)-ester intact (or vice-versa depending on specific enzyme strain engineering).

Standard Operating Procedure (SOP):

  • Substrate: Racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propionate.[1][2][3]

  • Solvent System: Toluene:Phosphate Buffer (pH 7.[2]0) biphasic system (1:1 ratio).[2]

  • Enzyme Loading: 10–20% w/w relative to substrate.[2]

  • Temperature: 30°C (Strict control required).

  • Termination: Filtration of enzyme followed by phase separation.

Troubleshooting Guide: Biocatalysis
SymptomRoot CauseCorrective Action
Low Conversion (<30% after 24h) pH Drift: The release of free acid drops pH, inhibiting the lipase.[1][2]Buffer Capacity: Increase phosphate buffer concentration to 0.1 M or use an autotitrator to maintain pH 7.0 with 1N NaOH.
Low ee% (<90%) Non-Specific Hydrolysis: Spontaneous chemical hydrolysis competes with the enzyme.[2]Temperature Drop: Reduce reaction temperature to 20–25°C. Chemical hydrolysis slows down significantly more than enzymatic activity at lower temps.[2]
Enzyme Aggregation Solvent Choice: The enzyme carrier is swelling or clumping.[2]Switch Solvents: Move from Toluene to MTBE or Diisopropyl Ether (DIPE) .[2] These maintain enzyme particle integrity better.[2]
"Dead" Reaction Acetaldehyde Inhibition: If using vinyl esters for transesterification (kinetic resolution), acetaldehyde byproduct deactivates the enzyme.Switch Donors: Use Isopropenyl acetate (releases acetone, less toxic) or switch to the hydrolysis route (water as nucleophile).
Workflow Visualization: Kinetic Resolution

Biocatalysis_Workflow Racemic_Ester Racemic Ethyl Ester (Input) Bioreactor Bioreactor (CALB Lipase + Buffer/MTBE) Racemic_Ester->Bioreactor pH 7.0, 30°C Separation Phase Separation (Org vs Aq) Bioreactor->Separation 50% Conversion S_Acid (S)-Acid Product (Aqueous Phase -> Acidify) Separation->S_Acid Product R_Ester (R)-Ester (Organic Phase -> Recycle) Separation->R_Ester Byproduct Racemization Racemization Loop (Base/Heat) R_Ester->Racemization Recycle Step Racemization->Racemic_Ester

Figure 1: Enzymatic kinetic resolution workflow. Note the recycling loop for the unwanted (R)-enantiomer to maximize atom economy.

Module 2: Chemical Resolution (Chiral Salt Formation)

Best for: Upgrading material with moderate ee% (e.g., 85-90%) to >99% optical purity.[1]

The Protocol: Amine Salt Crystallization

If enzymatic routes are unavailable, or to polish the final product, use (S)-(-)-1-Phenylethylamine (also known as (S)-


-methylbenzylamine).[1][2]

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve crude (S)-EEHP (enriched) in Isopropyl Acetate (IPAc) or Ethyl Acetate .[2]

  • Amine Addition: Add 1.0 equivalent of (S)-(-)-1-Phenylethylamine dropwise at 60°C.

  • Cooling Ramp: Cool slowly to 20°C over 4 hours.

  • Filtration: Isolate the diastereomeric salt.

  • Liberation: Suspend salt in water/DCM mixture and acidify with dilute HCl to pH 2–3. Separate organic layer.[2][4]

Troubleshooting Guide: Crystallization
SymptomRoot CauseCorrective Action
Oiling Out Solvent Polarity: The solvent is too non-polar, preventing crystal lattice formation.[1][2]Seeding & Solvent Mod: Add 5-10% Methanol or Ethanol to the IPAc.[1][2] Add seed crystals of the pure salt at the cloud point.
Low Yield (<50%) High Solubility: The salt is too soluble in the chosen solvent at RT.Anti-Solvent: After salt formation, add n-Heptane or Hexane slowly to drive precipitation.[1][2]
Poor Chiral Uplift Fast Cooling: Rapid precipitation traps the unwanted diastereomer (kinetic entrapment).[2]Thermodynamic Control: Re-heat the slurry to near reflux and cool extremely slowly (5°C per hour). This allows the purer crystal lattice to form.[2]
Logic Tree: Resolution Strategy

Resolution_Logic Start Crude (S)-EEHP (ee% check) Check_EE Is ee% > 90%? Start->Check_EE Direct_Cryst Direct Crystallization (Solvent: IPAc/Heptane) Check_EE->Direct_Cryst Yes Amine_Res Amine Resolution (Agent: (S)-Phenylethylamine) Check_EE->Amine_Res No (<90%) Final Pure (S)-EEHP (>99% ee) Direct_Cryst->Final Salt_Form Form Diastereomeric Salt Amine_Res->Salt_Form Liberate Acidify & Extract Salt_Form->Liberate Liberate->Final

Figure 2: Decision matrix for purification based on starting enantiomeric excess.

Module 3: Analytical Controls (CSP-HPLC)

You cannot optimize what you cannot measure.[1][2]

Method Parameters:

  • Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 220 nm and 275 nm.[2]

  • Elution Order: typically (R)-isomer elutes before (S)-isomer (verify with standards).

Critical Warning: Ensure TFA is present in the mobile phase. Without acid, the carboxylic acid moiety will cause peak tailing, masking the minor enantiomer.

Frequently Asked Questions (FAQs)

Q: Can I synthesize (S)-EEHP directly from L-Tyrosine to avoid resolution? A: While theoretically possible via diazotization (Sandmeyer-type reaction), this route is notorious for partial racemization.[1][2] The retention of configuration depends heavily on the nucleophile (ethanol) participation mechanism. If you observe low ee% from the Tyrosine route, the Chemical Resolution (Module 2) is mandatory as a cleanup step.

Q: My product racemizes during the final drying step. Why? A: The alpha-proton is acidic.[2] If your final wash was not thoroughly acidic (leaving residual base) or if you dry at >60°C, thermal racemization occurs.[2]

  • Fix: Ensure the final organic layer is washed with dilute HCl or NaHSO4.[2] Dry under high vacuum at <45°C.

Q: Why is the magnesium salt (Saroglitazar Mg) preferred over the free acid? A: The free acid of EEHP is often an oil or a low-melting solid which is difficult to handle. The magnesium salt forms a stable, amorphous or crystalline solid suitable for formulation. However, do not form the Mg-salt until optical purity is >98%, as purification at the salt stage is difficult.

References

  • Process for the preparation of Saroglitazar pharmaceutical salts. (2018). U.S. Patent No.[2] 10,112,898.[2] Washington, DC: U.S. Patent and Trademark Office.[2]

  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids. (2006). European Patent EP1687250A1.[2] European Patent Office.[2]

  • Enzyme-mediated synthesis of EEHP and EMHP, useful pharmaceutical intermediates of PPAR agonists. (2009).[2][5][6] Tetrahedron: Asymmetry, 20(22), 2594-2599. [1]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. (1983).[2] Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Welcome to the technical support center for the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral molecule. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. Each problem is followed by potential causes and detailed, step-by-step solutions.

Poor or No Crystallization

Question: I am struggling to induce crystallization of my crude (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. What could be the issue and how can I resolve it?

Answer:

Poor or failed crystallization is a common hurdle in the purification of organic compounds. The primary reasons often revolve around solvent selection, supersaturation, and the presence of impurities that inhibit crystal lattice formation.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures.

    • Solution: Based on established methods, consider using a solvent system like ethyl acetate (EtOAc) followed by the addition of a less polar solvent such as toluene or hexane to induce precipitation.[1] A mixture of ethanol and water can also be effective. Experiment with different solvent ratios to find the optimal conditions for your specific crude material.

  • Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.

    • Solution:

      • Concentration: Carefully concentrate the solution under reduced pressure to increase the concentration of the target compound.

      • Controlled Cooling: Employ a slow and controlled cooling process. Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. A stepwise cooling approach, for instance, cooling to room temperature, then to 0-5°C, can be beneficial.[2]

  • Presence of Inhibitory Impurities: Certain impurities can interfere with the crystal nucleation and growth process.

    • Solution:

      • Pre-purification: If the crude material is highly impure, consider a preliminary purification step like column chromatography to remove baseline impurities.

      • Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution can help remove colored and some polar impurities. Heat the solution with activated carbon for a short period, then filter it hot before allowing it to cool.

  • Lack of Nucleation Sites: Sometimes, crystallization needs a "seed" to initiate.

    • Solution: Introduce a tiny crystal of pure (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid to the supersaturated solution. This is known as "seeding." If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod at the meniscus of the solution to create microscopic scratches that can act as nucleation sites.

Low Yield After Recrystallization

Question: My recrystallization was successful in terms of purity, but my yield is unacceptably low. How can I improve it?

Answer:

Low yield is a frequent trade-off for high purity. Optimizing the balance between these two parameters is key.

Probable Causes & Solutions:

  • Excessive Solvent Volume: Using too much solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

  • Premature Crystallization During Hot Filtration: If the solution cools too quickly during filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Work quickly to minimize heat loss. You can also add a small amount of fresh, hot solvent to the filtration setup to redissolve any prematurely formed crystals.

  • Incomplete Crystallization: The product may not have fully crystallized out of the solution.

    • Solution:

      • Extended Cooling Time: Allow the crystallization mixture to stand at a low temperature (e.g., 0-5°C or even lower if the solvent permits) for a longer period.

      • Mother Liquor Concentration: After filtering the initial crop of crystals, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower and might require separate analysis or re-purification.

Persistent Impurities

Question: After recrystallization, I still observe significant levels of impurities in my product, particularly the corresponding bis-substituted byproducts. How can I remove these?

Answer:

The removal of structurally similar impurities is a significant challenge. Bis-substituted impurities, formed during synthesis from starting materials like hydroquinone, can have similar solubility profiles to the desired product.[1]

Probable Causes & Solutions:

  • Co-crystallization: The impurity may have a similar crystal lattice structure and co-crystallize with your product.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems. A change in solvent polarity can alter the solubility of both the product and the impurity, potentially leading to better separation. For instance, a mixture of a good solvent (like EtOAc or toluene) and a poor solvent (like hexane) can be fine-tuned.[1]

      • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.

  • Ineffective Purification Technique for the Specific Impurity: Recrystallization may not be the most effective method for removing certain impurities.

    • Solution:

      • Column Chromatography: For stubborn impurities, silica gel column chromatography is a powerful alternative. A solvent gradient (e.g., hexane/ethyl acetate) can effectively separate compounds with different polarities.

      • Acid-Base Extraction: Since the target molecule is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent and extract it with a weak aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer as its salt, leaving non-acidic impurities in the organic layer. Subsequently, acidify the aqueous layer to precipitate the pure acid.

Poor Enantiomeric Excess (e.e.)

Question: My final product shows a low enantiomeric excess. How can I improve the chiral purity?

Answer:

Achieving high enantiomeric purity is crucial for pharmaceutical applications, as different enantiomers can have different pharmacological effects.[3]

Probable Causes & Solutions:

  • Racemization During Synthesis or Workup: Certain reaction conditions (e.g., high temperatures, strong bases or acids) can cause racemization at the chiral center.

    • Solution: Review your synthetic and workup procedures. Ensure that temperature and pH are carefully controlled, especially during steps where the chiral center might be susceptible to epimerization.

  • Ineffective Chiral Resolution/Separation Method: The chosen method for separating the enantiomers may not be optimal.

    • Solution:

      • Chiral Resolution with a Resolving Agent: This classic method involves reacting the racemic acid with a chiral base to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. After separation, the pure enantiomer of the acid can be liberated by treatment with a strong acid.

      • Preparative Chiral HPLC: This is a highly effective but often more expensive method for separating enantiomers. A chiral stationary phase (CSP) is used to selectively retain one enantiomer more than the other.[4] For related compounds, cellulose-based chiral columns have been shown to be effective.[5]

      • Enzymatic Resolution: Specific enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer. For example, an enzyme could be used to selectively hydrolyze the ethyl ester of the (S)-enantiomer.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the crystallization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid?

A1: A commonly successful approach is to dissolve the crude material in a minimal amount of a good solvent like ethyl acetate or toluene at an elevated temperature, and then add a poor solvent such as hexane or isooctane until the solution becomes slightly turbid.[1][2] Subsequent slow cooling should induce crystallization. Alternatively, a mixture of ethanol and water can be explored.

Q2: How can I monitor the purity of my product during the purification process?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively assess the number of components in your sample and to track the progress of a purification.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column is typically suitable for analyzing the chemical purity. To determine the enantiomeric excess, a chiral HPLC column is necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

Q3: What are the key safety precautions to take during the purification of this compound?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The compound is a carboxylic acid and can be irritating to the skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Q4: Can I use column chromatography as the primary purification method?

A4: Yes, silica gel column chromatography can be a very effective method for purifying (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, especially for removing impurities with different polarities. However, it is generally more time-consuming and uses larger volumes of solvent compared to crystallization. For large-scale purifications, crystallization is often preferred if it provides the required purity.

Section 3: Data and Workflow Visualization

Table 1: Recommended Solvent Systems for Crystallization
Solvent SystemRatio (v/v)Notes
Toluene / HexaneVariesDissolve in hot toluene, add hexane as anti-solvent.[1]
Ethyl Acetate / HeptaneVariesSimilar to Toluene/Hexane system.
Ethanol / WaterVariesDissolve in ethanol, add water to induce crystallization.[7]
Isopropanol / WaterVariesAn alternative to the ethanol/water system.[2]
Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Filter Hot Filtration (optional) Dissolve->Filter Cool Controlled Cooling Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Dry Dry Pure Product Isolate->Dry MotherLiquor Mother Liquor Isolate->MotherLiquor  separate Analyze Analyze Purity (HPLC, NMR, MP) Dry->Analyze Concentrate Concentrate MotherLiquor->Concentrate SecondCrop Isolate Second Crop Concentrate->SecondCrop TroubleshootingCrystallization Start Poor or No Crystallization Check_Saturation Is the solution supersaturated? Start->Check_Saturation Concentrate Concentrate the solution Check_Saturation->Concentrate No Check_Solvent Is the solvent system appropriate? Check_Saturation->Check_Solvent Yes Concentrate->Check_Saturation Add_Antisolvent Add an anti-solvent Change_Solvent Try a different solvent system Check_Solvent->Change_Solvent No Check_Seeding Have you tried seeding? Check_Solvent->Check_Seeding Yes Change_Solvent->Start Seed Add seed crystals or scratch the flask Check_Seeding->Seed No Consider_Chromatography Consider purification by column chromatography Check_Seeding->Consider_Chromatography Yes Seed->Start

Caption: A decision tree for troubleshooting poor crystallization.

References

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Crystal structure of (2E)-3-(3-ethoxy-4-hydroxyphenyl). NIH.
  • Process for producing optically active 3-(4-hydroxyphenyl)propionic acids.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem.
  • 3-(4-Hydroxyphenyl)propionic Acid | 501-97-3 | Tokyo Chemical Industry (India) Pvt. Ltd.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH.
  • CHIRAL SEPARATIONS INTRODUCTION 1.1.
  • Chiral Drug Separ
  • Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Semantic Scholar.
  • Chiral HPLC Separ

Sources

Optimization

Overcoming solubility issues of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in assays

Welcome to the technical support center for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during in vitro assays. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive laboratory experience.

Understanding the Molecule: A Proactive Approach to Solubility

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a molecule possessing two key functional groups that dictate its solubility behavior: a carboxylic acid and a phenolic hydroxyl group. Both of these groups can participate in hydrogen bonding and can be ionized, which are critical factors in determining solubility in various solvents and buffer systems.

  • Carboxylic Acid Group: This group is acidic and will be predominantly in its protonated (neutral) form at low pH, making the molecule less soluble in acidic aqueous solutions. As the pH increases above its pKa, the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility.[1]

  • Phenolic Hydroxyl Group: The phenol group is weakly acidic. While less acidic than the carboxylic acid, it can also be deprotonated at higher pH values (typically above pH 8-10) to form a phenoxide ion, further enhancing aqueous solubility.

  • Organic Structure: The presence of a phenyl ring and an ethoxy group contributes to the molecule's lipophilic character, suggesting good solubility in organic solvents.

This dual acidic nature is the primary reason for the pH-dependent aqueous solubility of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the handling and solubility of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Q1: What is the best solvent to prepare a stock solution of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid?

A1: Due to its organic structural components, Dimethyl Sulfoxide (DMSO) and ethanol are excellent choices for preparing high-concentration stock solutions.[2][3][4] DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[5] Ethanol is also a good choice, as carboxylic acids are generally soluble in alcohols.[2][4]

  • Recommendation: Start with DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). This allows for minimal addition of the organic solvent to your aqueous assay buffer, which is crucial for minimizing solvent-induced artifacts, especially in cell-based assays.[6]

Q2: I dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "solvent shock," is common. Your compound is highly soluble in the 100% DMSO stock but may be poorly soluble in the final aqueous buffer, especially if the buffer's pH is acidic. The abrupt change in solvent polarity upon dilution causes the compound to crash out of the solution.[7]

Q3: How does pH affect the solubility of this compound in aqueous solutions?

A3: The solubility of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in aqueous solutions is highly dependent on pH.

  • Acidic to Neutral pH (pH < 7): The carboxylic acid group will be largely protonated and neutral, reducing its affinity for water and leading to lower solubility.

  • Basic pH (pH > 7.5): The carboxylic acid group will be deprotonated to its carboxylate form, which is an anion. This charged species is significantly more soluble in polar solvents like water. As the pH increases further (typically > 9), the phenolic hydroxyl group may also deprotonate, further increasing solubility. The solubility of compounds with a basic anion generally increases with decreasing acidity (increasing pH).[8]

Q4: Can I heat the solution to improve solubility?

A4: Gentle warming can be a useful technique to aid dissolution, particularly when preparing stock solutions. However, it is crucial to be cautious as excessive heat can degrade the compound. For aqueous assay solutions, warming is generally not recommended as it can affect the stability of other assay components and may not solve the underlying solubility issue upon cooling to the assay temperature.

Troubleshooting Guides & Experimental Protocols

This section provides systematic approaches to diagnose and resolve solubility issues.

Guide 1: Preparing a Stable, High-Concentration Stock Solution

A reliable stock solution is the foundation of reproducible experiments.

Objective: To prepare a 10 mM stock solution of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (MW: 210.23 g/mol )[9] in DMSO.

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weigh the Compound: Accurately weigh out 2.1 mg of the compound and place it in a sterile vial.

  • Add Solvent: Add 1.0 mL of anhydrous, sterile DMSO to the vial.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes.

    • Gentle warming (to 30-40°C) can be applied if necessary, but avoid overheating.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Guide 2: Optimizing the Final Assay Concentration in Aqueous Buffer

The key is to maintain the compound's solubility when diluting the DMSO stock into your aqueous assay buffer.

Objective: To determine the maximum soluble concentration of the compound in your specific assay buffer and to prepare working solutions without precipitation.

Visualizing the Workflow:

cluster_0 DMSO Stock Preparation cluster_1 Solubility Testing cluster_2 Troubleshooting cluster_3 Solutions stock_prep Prepare 10 mM Stock in 100% DMSO test_dilution Serially dilute stock into assay buffer stock_prep->test_dilution observe Observe for precipitation (visual/microscopy) test_dilution->observe determine_max Determine max soluble concentration observe->determine_max precipitate Precipitation? determine_max->precipitate adjust_ph Adjust Buffer pH (e.g., to 7.4 or higher) precipitate->adjust_ph Yes lower_conc Lower final compound concentration precipitate->lower_conc Yes use_excipient Consider solubility enhancers precipitate->use_excipient Yes end Proceed with Assay precipitate->end No adjust_ph->test_dilution lower_conc->test_dilution use_excipient->test_dilution

Caption: Workflow for solubility testing and troubleshooting.

Protocol for Solubility Testing:

  • Prepare Serial Dilutions: In a clear microplate or microcentrifuge tubes, prepare a series of dilutions of your DMSO stock into your final assay buffer. For example, to test concentrations from 100 µM down to 1 µM.

  • Incubate: Incubate the dilutions under the same conditions as your planned assay (e.g., 37°C for 1 hour).

  • Visual Inspection: Carefully inspect each dilution for any signs of precipitation (cloudiness, crystals, or film).

  • Microscopic Examination: For a more sensitive assessment, place a small drop of the solution on a microscope slide and look for crystals.

  • Determine Maximum Solubility: The highest concentration that remains clear is your working maximum soluble concentration. It is advisable to work at or below this concentration in your assays.

If Precipitation Occurs:

  • Option 1: Adjust the pH of Your Assay Buffer:

    • Rationale: Increasing the pH of your buffer will deprotonate the carboxylic acid group, increasing the compound's aqueous solubility.[8]

    • Action: Prepare your assay buffer with a slightly higher pH (e.g., 7.4, 7.6, or even 8.0), ensuring that the pH is still compatible with your assay system (e.g., enzyme activity or cell viability). Repeat the solubility test with the pH-adjusted buffer.

  • Option 2: Reduce the Final DMSO Concentration:

    • Rationale: While DMSO helps in the stock solution, high final concentrations can be toxic to cells. It is a common practice to keep the final DMSO concentration in cell-based assays at or below 0.5%, with 0.1% being even safer for sensitive cell lines.[6][10]

    • Action: If your initial dilutions result in a high DMSO percentage, you may need to prepare a more concentrated DMSO stock, if possible, to reduce the volume added to the assay.

Final DMSO ConcentrationGeneral Effect on Cells
< 0.1%Generally considered safe for most cell lines.[6][11]
0.1% - 0.5%Tolerated by many robust cell lines, but may affect sensitive cells.[6][11]
0.5% - 1.0%Increased risk of cytotoxicity and off-target effects.[10]
> 1.0%Often cytotoxic and can interfere with assay results.[10]
  • Option 3: Employ Solubility Enhancers (for non-cell-based assays):

    • Rationale: For biochemical assays, co-solvents or surfactants can be used to increase solubility.

    • Action: Consider adding a small percentage of a water-miscible organic co-solvent like ethanol or a non-ionic surfactant to your assay buffer. Note that this must be validated to ensure it does not interfere with your assay.

Guide 3: Troubleshooting Precipitation in Cell Culture Media

Precipitation in cell culture media over time can be a complex issue.

Problem: The compound is soluble upon initial dilution but precipitates after several hours or days of incubation.

Possible Causes and Solutions:

  • Interaction with Media Components: The compound may be interacting with salts, proteins from fetal bovine serum (FBS), or other components in the media, forming insoluble complexes.

    • Troubleshooting:

      • Test the solubility in a simpler buffer (e.g., PBS) to see if media components are the issue.

      • If using serum, try reducing the serum concentration or using a serum-free medium if your cells can tolerate it.

  • pH Shift During Incubation: Cellular metabolism can cause the pH of the culture medium to decrease over time. This acidification can lower the solubility of your acidic compound.

    • Troubleshooting:

      • Monitor the pH of your culture medium over the course of the experiment.

      • Consider using a medium with a stronger buffering capacity (e.g., HEPES-buffered media) or changing the medium more frequently.

  • Compound Instability: The compound may be degrading over time to a less soluble byproduct.

    • Troubleshooting:

      • Assess the stability of the compound in your culture medium over time using an analytical method like HPLC.

Visualizing the Decision-Making Process:

start Precipitation Observed in Assay q1 Is the initial dilution clear? start->q1 q2 Is the final DMSO concentration > 0.5%? q1->q2 Yes sol1 Re-evaluate stock preparation and dilution method q1->sol1 No q3 Is the assay buffer pH < 7.2? q2->q3 No sol2 Increase stock concentration to lower final DMSO % q2->sol2 Yes q4 Does precipitation occur over time? q3->q4 No sol3 Increase buffer pH to > 7.4 q3->sol3 Yes sol4 Investigate interactions with media components or pH shifts q4->sol4 Yes end Optimized Assay Conditions q4->end No sol1->end sol2->end sol3->end sol4->end

Caption: Decision tree for troubleshooting precipitation.

By systematically addressing these factors, you can establish a robust and reproducible protocol for using (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in your assays, ensuring the integrity and accuracy of your experimental data.

References

  • Google. (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid.
  • ChemWhat. 2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER CAS#: 222555-06-8. Available from: [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available from: [Link]

  • National Center for Biotechnology Information. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]

  • Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available from: [Link]

  • LifeTein. DMSO usage in cell culture. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. Available from: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Available from: [Link]

  • European Union Reference Laboratory for alternatives to animal testing. STANDARD OPERATING PROCEDURE for solubility testing. Available from: [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. Available from: [Link]

  • PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

  • ResearchGate. What the concentration of DMSO you use in cell culture assays?. Available from: [Link]

  • BioProcess International. Troubleshooting Cell Culture Media for Bioprocessing. Available from: [Link]

  • Jagiellonian Centre of Innovation. The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Available from: [Link]

  • JoVE. Video: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Google Patents. Method for predicting the solubility of a buffer.
  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • PubChem. Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Available from: [Link]

  • Scientist Solutions. DMSO in cell based assays. Available from: [Link]

  • Chemistry LibreTexts. 18.2: Physical Properties of Carboxylic Acids. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • Chemistry Steps. The Effect of pH on Solubility. Available from: [Link]

  • ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • ResearchGate. Thermodynamic characteristics for phenol dissolution in water-DMSO and.... Available from: [Link]

  • PubChem. 2-(4-Hydroxy-phenoxy)-propionic acid. Available from: [Link]

  • PubChem. (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

  • PubChem. 2-Hydroxy-3-(4-hydroxyphenyl)propenoic acid. Available from: [Link]

Sources

Troubleshooting

Stability testing of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid under experimental conditions

An authoritative guide to designing, executing, and troubleshooting stability studies for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, grounded in regulatory standards and practical application. Introduction: The St...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to designing, executing, and troubleshooting stability studies for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, grounded in regulatory standards and practical application.

Introduction: The Stability Imperative

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is an arylpropionic acid derivative with a chemical structure featuring critical functional groups: a phenolic hydroxyl, a carboxylic acid, and an ether linkage. The stability of this molecule is a cornerstone of its development as a potential pharmaceutical agent. Stability testing provides essential evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1][2] This guide serves as a technical support resource for scientists, offering practical, in-depth answers to common challenges encountered during its stability assessment.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability testing of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Q1: Why is stability testing for this specific molecule so critical?

A1: The molecule's structure contains three key areas susceptible to degradation. The phenolic hydroxyl group is prone to oxidation, which can lead to colored degradants and a loss of potency.[3][4] The ether and carboxylic acid functional groups are susceptible to hydrolysis under acidic or basic conditions. Furthermore, as an arylpropionic acid derivative, understanding its degradation profile is crucial for safety and efficacy.[5] Stability testing, particularly forced degradation, helps to identify these potential degradation products and establish the intrinsic stability of the molecule.[1]

Q2: What regulatory guidelines should I follow for stability testing?

A2: The primary guidelines are from the International Council for Harmonisation (ICH). Specifically, ICH Q1A(R2) provides the core framework for stability testing of new drug substances.[1][6][7] This includes protocols for long-term, intermediate, and accelerated studies. For photostability, ICH Q1B is the guiding document.[6][8] These guidelines are recognized by major regulatory bodies, including the FDA and EMA.[8]

Q3: What are the most probable degradation pathways for this compound?

A3: Based on its functional groups, the most likely degradation pathways are:

  • Oxidation: The 4-hydroxyphenyl moiety is an electron-rich phenol, making it the primary site for oxidative degradation. This can proceed via free-radical mechanisms to form quinone-type structures or polymeric material, especially in the presence of trace metal ions or peroxides.

  • Hydrolysis: While the ether linkage is generally stable, it can be cleaved under harsh acidic conditions. The carboxylic acid itself is stable but influences the molecule's solubility and reactivity at different pH values.

  • Decarboxylation: At elevated temperatures, loss of the carboxylic acid group as CO2 is a potential thermal degradation pathway, although this typically requires significant energy.

  • Photodegradation: Aromatic systems, particularly phenols, can absorb UV light and undergo photochemical reactions, leading to complex degradation profiles.

Q4: What is a "stability-indicating method," and why do I need one?

A4: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[1] Crucially, it must also resolve the API peak from all its degradation products and potential impurities.[9] A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically developed for this purpose. Without a proven stability-indicating method, you cannot be certain that the loss of the parent drug is being accurately measured or that you are monitoring the growth of potentially harmful degradants. Forced degradation studies are essential for developing and validating such a method.[9][10]

Section 2: Experimental Design & Protocols

This section provides detailed protocols for conducting forced degradation studies and the foundational elements of a suitable analytical method.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[10] This helps establish degradation pathways and validate the analytical procedures' stability-indicating properties.[1]

Objective: To generate approximately 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without completely destroying the sample.

Starting Material: Use a single batch of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. Prepare a stock solution in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture with water).

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_setup Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C API->Acid Base Base Hydrolysis 0.1 M NaOH, RT API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal Solid State, 80°C Photo Photolytic ICH Q1B Conditions Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Working Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC RP-HPLC Analysis (with PDA Detector) Dilute->HPLC LCMS LC-MS for Peak ID HPLC->LCMS Identify Unknowns

Caption: Workflow for forced degradation studies.

Recommended Stress Conditions

Stress ConditionReagent/ConditionTypical DurationRationale & Key Insights
Acid Hydrolysis 0.1 M to 1 M HCl2 to 24 hours at 60-80°CPrimarily targets the ether linkage. Start with milder conditions (0.1 M HCl, 60°C) and increase severity if no degradation is observed.
Base Hydrolysis 0.1 M to 1 M NaOH1 to 8 hours at Room TempThe phenolic group will be deprotonated, potentially increasing susceptibility to oxidation. Hydrolysis of the ether is less likely than under acidic conditions.
Oxidation 3% to 30% H₂O₂8 to 24 hours at Room TempThe phenolic hydroxyl is highly susceptible. The reaction can be slow; monitor over a full day. If no degradation occurs, a higher concentration of H₂O₂ may be needed.[9]
Thermal Degradation 80°C (or 10°C above accelerated)24 to 72 hoursThe sample should be tested as a solid. This evaluates the intrinsic thermal stability of the molecule in the absence of solvent.
Photostability ICH Q1B specified light sourcePer ICH Q1B guidelinesExpose both solid material and a solution to light. A control sample wrapped in foil is mandatory to differentiate between thermal and light-induced degradation.

Step-by-Step Protocol (Example: Acid Hydrolysis)

  • Preparation: Add 1 mL of the 1 mg/mL API stock solution to a vial. Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Place the vial in a heating block or water bath at 60°C.

  • Sampling: Withdraw aliquots at predefined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the aliquot by adding an equimolar amount of NaOH (e.g., if you take 100 µL of the reaction mixture, add 100 µL of 0.1 M NaOH).

  • Analysis: Dilute the quenched sample to the target concentration for HPLC analysis.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Q: My chromatogram shows a broad or tailing peak for the parent compound. What's wrong?

A: This is a common issue with acidic and phenolic compounds.

  • Cause 1: Secondary Silanol Interactions. The acidic silanol groups on the surface of the silica-based C18 column can interact with your analyte's carboxylic acid and phenolic hydroxyl groups.

    • Solution: Lower the pH of your mobile phase to ~2.5-3.0 with an acid like formic acid or phosphoric acid. This fully protonates the silanol groups and your analyte's carboxyl group, minimizing these secondary interactions.[11]

  • Cause 2: Column Overload. Injecting too much sample can saturate the column.

    • Solution: Reduce the injection volume or dilute your sample.[12]

  • Cause 3: Mismatched Sample Solvent. If your sample is dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than your mobile phase starting condition, it can cause peak distortion.

    • Solution: Whenever possible, dissolve and dilute your sample in the initial mobile phase composition.[13]

Q: I don't see any degradation under oxidative stress with 3% H₂O₂. What should I do?

A: The phenolic group should be susceptible to oxidation, so a lack of degradation might be due to kinetics or reaction conditions.

  • Cause 1: Insufficient Stress. The reaction may be too slow under the current conditions.

    • Solution 1: Increase the concentration of hydrogen peroxide to 10% or even 30%.

    • Solution 2: Gently heat the sample (e.g., to 40°C) to accelerate the reaction.

    • Solution 3: Increase the duration of the study.

  • Cause 2: Antioxidant Effect. If your sample is highly concentrated, it might be acting as its own antioxidant.

    • Solution: Ensure your API concentration is in a typical range (e.g., 0.1-1.0 mg/mL) for these studies.

Q: I have a new, unknown peak in my stressed samples. How do I proceed?

A: This is the primary goal of forced degradation—to generate and identify potential degradants.

  • Step 1: Ensure it's a Degradant. Check your unstressed control and time-zero samples. If the peak is present there, it may be a process-related impurity from the synthesis, not a degradation product.[14]

  • Step 2: Use a Photodiode Array (PDA) Detector. A PDA detector will provide the UV spectrum of the unknown peak. Compare this to the parent compound's spectrum. A significant shift can give clues about structural changes (e.g., changes to the aromatic chromophore).

  • Step 3: Mass Spectrometry (MS) is Essential. The definitive way to identify the peak is to use LC-MS.

    • Action: Analyze the sample using an LC-MS system. The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight.

    • Interpretation: Compare the molecular weight of the unknown to the parent compound. For example, an increase of 16 amu suggests the addition of an oxygen atom (hydroxylation). A loss of 44 amu could indicate decarboxylation. This data is crucial for proposing a degradation pathway.

Q: My mass balance is below 95%. Where did my sample go?

A: Poor mass balance suggests that not all degradants are being detected.

  • Cause 1: Non-Chromophoric Degradants. Some degradation pathways might produce products that do not absorb UV light at the wavelength you are monitoring.

    • Solution: Use a PDA detector and review the chromatograms at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to see if any previously invisible peaks appear. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can also be used as they are "universal" detectors not dependent on a chromophore.

  • Cause 2: Highly Retained or Non-Eluting Products. Degradants may be sticking to the column. This can happen if polymers are formed.

    • Solution: Implement a strong wash step at the end of your gradient (e.g., 100% Acetonitrile or Isopropanol) and hold for several minutes to clean the column.[15]

  • Cause 3: Volatile Degradants. A degradant could be a volatile compound that is lost during sample preparation. This is less likely for this specific molecule but is a possibility.

Hypothetical Degradation Pathway

Degradation_Pathway Parent (S)-2-Ethoxy-3-(4-hydroxy-phenyl) -propionic acid (Parent) Oxidized Oxidized Product (e.g., Quinone derivative) Parent->Oxidized [O] (H₂O₂) Hydrolyzed Hydrolyzed Product (Ether Cleavage) Parent->Hydrolyzed H⁺ / H₂O Photo_Product Photodegradation Product (Complex) Parent->Photo_Product hv (Light)

Caption: Plausible degradation pathways for the molecule.

References

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • Best Practices for Studying Stability in Biologics.
  • Forced Degrad
  • (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid. BOC Sciences.
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. ICH.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds... PubMed Central.
  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Santa Cruz Biotechnology.
  • Biodegradation of Microtoxic Phenylpropanoids... PubMed Central.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds... PubMed Central.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency (EMA).
  • forced degradation study: Topics by Science.gov. Science.gov.
  • Biodegradation of Microtoxic Phenylpropanoids...
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Preprints.org.
  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. Sigma-Aldrich.
  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
  • "UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE". IJNRD.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Advanced Guide to HPLC Troubleshooting... PharmaCores.
  • Ketoprofen Degradation Pathway.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development and validation of an RP-HPLC method for analysis of... Pharmacia.
  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare.

Sources

Optimization

Technical Support Center: Enantiopurity Assurance for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid

Status: Operational | Support Tier: L3 (Senior Application Scientist) | Topic: Chiral Synthesis & Racemization Control Executive Summary (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a critical chiral intermediate,...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Support Tier: L3 (Senior Application Scientist) | Topic: Chiral Synthesis & Racemization Control

Executive Summary

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a critical chiral intermediate, most notably serving as the acidic moiety for dual PPAR


 agonists like Tesaglitazar. The pharmacological potency of these drugs is strictly linked to the (S)-configuration.

This guide addresses the primary failure mode in its synthesis: Racemization at the


-carbon . Due to the electron-withdrawing nature of the 

-ethoxy and carboxyl groups, the

-proton is sufficiently acidic to be removed by bases, leading to enolization and loss of chirality. This guide provides validated protocols to prevent this mechanism.

Module 1: The Racemization Threat Matrix

Before attempting synthesis, you must understand why your batch might fail. The loss of optical purity is rarely random; it is a consequence of specific mechanistic triggers.

Mechanism of Failure: Base-Catalyzed Enolization

The


-proton at the chiral center (C2) is the "Achilles' heel" of this molecule.
  • Acidity: The adjacent carbonyl (C=O) and the electronegative ethoxy oxygen increase the acidity of the C2 proton.

  • Trigger: Strong bases (used during alkylation) or high pH (during hydrolysis) abstract this proton.

  • Result: Formation of a planar enolate intermediate. When reprotonated, the proton can attack from either face, resulting in a racemic mixture (50:50 R/S).

Visualizing the Threat

RacemizationMechanism Start (S)-Enantiomer (Chiral Center) Enolate Planar Enolate (Achiral Intermediate) Start->Enolate Deprotonation (-H+) Base Base Attack (OH-, OR-, H-) Base->Start Racemate Racemic Mixture (R) + (S) Enolate->Racemate Reprotonation (Non-stereoselective)

Figure 1: The mechanism of base-catalyzed racemization via the planar enolate intermediate.

Module 2: Validated Synthetic Workflows

To maintain the (S)-configuration derived from the chiral pool (L-Tyrosine), you must utilize reactions that proceed with Retention of Configuration or Double Inversion .

Protocol A: The "Retention" Route (Recommended)

This route utilizes the "Neighboring Group Participation" effect during diazotization to preserve chirality.

Step 1: Diazotization of L-Tyrosine
  • Reaction: L-Tyrosine + NaNO

    
     / H
    
    
    
    SO
    
    
    
    
    (S)-2-Hydroxy-3-(4-hydroxyphenyl)propionic acid.
  • Mechanism: The carboxylate group attacks the diazonium intermediate intramolecularly, forming a transient

    
    -lactone (inversion 1). Water opens the lactone (inversion 2). Net Result: Retention. 
    
  • Critical Control: Temperature must be kept < 5°C during nitrite addition to prevent thermal decomposition.

Step 2: Esterification
  • Reaction: (S)-Hydroxy Acid + EtOH + HCl (cat.)

    
     Ethyl Ester.
    
  • Why: We must protect the carboxylic acid before alkylating the

    
    -hydroxyl.
    
  • Racemization Risk: Low, provided the conditions are acidic. Avoid basic esterification methods.

Step 3: Selective O-Alkylation (The Danger Zone)
  • Objective: Install the Ethyl group on the

    
    -OH without touching the Phenol-OH (or protecting Phenol first) and without racemizing.
    
  • The Problem: Standard Williamson ether synthesis uses NaH (Sodium Hydride). NaH is a strong base that will deprotonate the

    
    -C, causing immediate racemization.
    
  • The Solution: Use Silver Oxide (Ag

    
    O) . It acts as a mild base/activator that promotes alkylation without sufficient basicity to abstract the 
    
    
    
    -proton.

Optimized Protocol for Step 3:

  • Substrate: Ethyl (S)-2-hydroxy-3-(4-benzyloxyphenyl)propionate (Phenol protected).

  • Reagents: Ethyl Iodide (5.0 eq), Ag

    
    O (2.0 eq).
    
  • Solvent: DMF or DCM (Anhydrous).

  • Conditions: Stir at room temperature for 24-48 hours.

  • Result: High yield of

    
    -ethoxy ether with >98% ee retention.
    
Workflow Diagram

SynthesisFlow Tyrosine L-Tyrosine (Starting Material) Diazo Step 1: Diazotization (NaNO2, H2SO4) Tyrosine->Diazo HydroxyAcid (S)-2-Hydroxy Acid (Retention via NGP) Diazo->HydroxyAcid Double Inversion Protection Step 2: Phenol Protection (BnBr, K2CO3) HydroxyAcid->Protection Alkylation Step 3: O-Alkylation (EtI, Ag2O) Protection->Alkylation Critical Step Final (S)-2-Ethoxy Product (>98% ee) Alkylation->Final

Figure 2: The validated synthetic pathway utilizing Silver Oxide to prevent racemization during alkylation.

Module 3: Troubleshooting & FAQs

Scenario 1: "My ee% dropped significantly after the alkylation step."

Diagnosis: You likely used a base that was too strong (thermodynamic control) or a temperature that was too high. Corrective Action:

  • Stop using: NaH, KOtBu, or LDA. These bases have pKa values > 16, sufficient to deprotonate the

    
    -position.
    
  • Switch to: Ag

    
    O (Silver Oxide). While expensive, it is the "Gold Standard" for alkylating 
    
    
    
    -hydroxy esters without racemization.
  • Alternative: If you must use NaH, cool the reaction to -20°C, add the alkyl halide before the base, and quench immediately upon completion.

Scenario 2: "I lost optical purity during the final hydrolysis of the ester."

Diagnosis: Over-alkalinization. Hydrolysis of


-alkoxy esters in strong aqueous base (e.g., 2M NaOH, reflux) promotes enolization.
Corrective Action: 
  • Use LiOH: Lithium Hydroxide in THF/Water (1:1) at 0°C to RT. Lithium coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic without making the

    
    -proton significantly more acidic.
    
  • Enzymatic Hydrolysis: Use Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B). Enzymes operate at neutral pH (pH 7.0), completely eliminating the risk of base-catalyzed racemization.

Scenario 3: "Can I start from Phenylalanine instead of Tyrosine?"

Answer: Yes, but it complicates the synthesis.

  • You would need to functionalize the para-position (hydroxylation) later, which is difficult to do regioselectively.

  • Recommendation: Stick to the "Chiral Pool" approach using L-Tyrosine. It is cheap, abundant, and already possesses the correct 4-hydroxy substitution.

Module 4: Analytical Controls

You cannot improve what you cannot measure. Use these parameters to validate your enantiomeric excess (ee).

ParameterCondition
Column Chiralcel OD-H or AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10) with 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 220 nm and 280 nm
Target ee > 98.0%
Retention Times (S)-Enantiomer: ~12 min (typical) (R)-Enantiomer: ~15 min (typical)

Note: Always run a racemic standard (produced by mixing L- and D-Tyrosine starting materials) to confirm separation.

References

  • AstraZeneca AB. (2002). Process for the preparation of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid and its derivatives.[1][2] European Patent EP1237855B1. Link

  • Lohray, B. B., et al. (2001). (-)‐3‐[4‐[2‐(Phenoxazin‐10‐yl)ethoxy]phenyl]‐2‐ethoxypropanoic Acid: A Novel, Potent, and Selective PPARγ Agonist. Journal of Medicinal Chemistry, 44(16), 2675-2678. Link

  • Kawabata, T., et al. (2003). Enantioselective Synthesis of α-Alkoxy Esters via Memory of Chirality. Journal of the American Chemical Society, 125(43), 13012-13013. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Ag2O mediated alkylation). Link

Sources

Troubleshooting

Mitigating off-target effects of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in cell culture

Initiating Data Collection I've started gathering data. My initial focus is on the compound (S)-2-Ethoxy -3-(4-hydroxy-phenyl)-propionic acid.

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I've started gathering data. My initial focus is on the compound (S)-2-Ethoxy -3-(4-hydroxy-phenyl)-propionic acid. I'm hitting Google hard, searching for its primary targets, known off-target effects, and how it works. Parallel to this, I'm already hunting for ways to minimize any unwanted effects.

Expanding Search Parameters

I'm broadening my search now, with comprehensive Google sweeps dedicated to (S)-2-Ethoxy -3-(4-hydroxy-phenyl)-propionic acid, its primary targets, and off-target effects. Simultaneously, I'm diving into proven methods for minimizing unwanted effects in cell culture. Peer-reviewed papers and vendor tech notes will be my go-to sources to ensure accuracy. I will next structure the information into a technical support format, using FAQs and guides.

Developing Technical Documentation

I'm now focusing on structuring the information I've collected. I plan to organize it into a technical support center format. First, I'll create detailed FAQs and troubleshooting guides. I will explain underlying scientific principles, and provide protocols and data analysis tips. I'll make tables of quantitative data and diagrams for complex concepts like signaling pathways. This work will be tailored to researchers.

I will next embed in-text citations throughout the guide. I'm also preparing a "References" section to list cited sources, and then will verify all materials for accuracy.

Refining Document Structure

I'm now fully immersed in the documentation's structure, starting with an in-depth FAQ and troubleshooting guide that explains scientific principles and provides data interpretation insights. I will generate informative tables for quantitative data and diagrams of complex pathways, and all content will be written for a researcher audience. I'm synthesizing a cohesive narrative, from the perspective of a Senior Application Scientist. I'll be embedding in-text citations and compiling a references section. Before presenting the final output, I will review everything for accuracy and clarity.

Defining the Scope

I'm currently focused on defining the precise scope for a technical guide. The main task is documenting mitigation strategies for off-target effects related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid in cell culture, and I am zeroing in on the critical need to be concise, accurate, and practical for experts.

Clarifying Content & Structure

I'm now prioritizing the content and structure of the technical guide, specifically considering the Q&A format and its suitability. I'm focusing on crafting a comprehensive resource by incorporating detailed, self-validating protocols with in-text citations and a robust reference section. Diagrams using Graphviz are also planned to be incorporated. The goal is to provide a complete, well-referenced resource.

Refining Target & Scope

I'm now zeroing in on defining the compound's known or hypothesized biological targets and commonly observed off-target effects, given its apparent niche status. This initial search reveals some connections, but a clear, well-documented primary target remains elusive. The main thrust of the guide will address mitigating the less-studied off-target effects of the substance, using the search results to define context. The lack of immediately obvious primary activity has led me to re-evaluate the guide's scope.

Expanding Scope & Context

I'm now pivoting the guide's scope. I'll frame it around mitigating off-target effects for novel small molecules, using this compound as a case study. My initial research revealed limited specific data, so I'll emphasize general methodologies. The introduction will highlight the challenge of off-target effects in drug discovery, and potential interactions given its structure.

Designing the Guide Framework

I am now focusing on structuring the guide, starting with an introduction highlighting off-target effects as a challenge in drug discovery, using this compound as an example. The introduction will discuss the compound's structure and potential interactions. I'm developing a Q&A section with troubleshooting guides, covering topics such as identifying and validating off-target effects. I'll also add a second section with experimental protocols.

Developing the Guide Outline

I'm now establishing the skeletal framework of the technical guide, which will cover foundational knowledge in the form of a Q&A section with troubleshooting guides, and a following section of experimental protocols to address the target off-target effects of the substance. I'm focusing on crafting diagrams for workflows and data interpretation, alongside detailed references. I am concentrating on the guide's foundational section of frequently asked questions.

Developing the Guide Content

I am now generating the content, focusing on the Q&A format and experimental protocols. I am prioritizing a "why" explanation for each protocol step, to help the reader understand the rationales behind the choices. Each protocol will incorporate controls for self-validation. I'm building data tables and example results. I'm beginning the Graphviz diagram creation, including diagrams for workflows and CETSA principles.

Defining the Content Structure

I'm now integrating all these ideas, and I've developed a detailed outline for the guide. It includes an introduction on off-target effects, a Q&A section with troubleshooting, and experimental protocols. I am including Graphviz diagrams for workflows and data analysis, with a focus on self-validating experiments. The focus is to make the guide practically useful for mitigating the effects for any novel compound.

Developing a Robust Framework

I'm now integrating all these ideas, and I've developed a detailed outline for the guide. It includes an introduction on off-target effects, a Q&A section with troubleshooting, and experimental protocols. I am including Graphviz diagrams for workflows and data analysis, with a focus on self-validating experiments. The focus is to make the guide practically useful for mitigating the effects for any novel compound.

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivatives. This guide provides in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the enhancement of oral bioavailability for this class of compounds.

The inherent physicochemical properties of phenolic compounds like (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivatives often present significant hurdles to achieving optimal oral absorption.[1] These challenges typically stem from poor aqueous solubility and extensive first-pass metabolism.[2][3] This guide is structured to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivative shows poor dissolution in aqueous media. What are the primary reasons and initial steps to address this?

A1: The primary reason for poor dissolution is likely the low aqueous solubility, a common characteristic of phenolic compounds.[1][4] The planar, aromatic structure contributes to strong crystal lattice energy, which can be difficult to overcome in aqueous environments. Initial steps to address this include:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[5] Techniques like micronization or nanonization can be employed.[6][7]

  • pH Modification: The phenolic hydroxyl group has a pKa that influences its ionization state.[4] Adjusting the pH of the dissolution medium can enhance solubility, but be mindful of potential degradation at non-physiological pH values.[4]

  • Use of Surfactants: Incorporating pharmaceutically acceptable surfactants can improve wetting and micellar solubilization of the compound.[8]

Q2: I'm observing high inter-individual variability in my in vivo pharmacokinetic studies. What could be the contributing factors?

A2: High inter-individual variability is often linked to erratic absorption, which can be a consequence of poor solubility and permeability.[9] Factors to consider include:

  • Food Effects: The presence or absence of food can significantly alter the gastrointestinal environment, impacting drug dissolution and absorption. It's crucial to standardize feeding protocols in your preclinical studies.

  • Gastrointestinal pH and Motility: Variations in gastric emptying and intestinal transit times among subjects can lead to inconsistent drug exposure.[10]

  • First-Pass Metabolism: Phenolic compounds are susceptible to extensive metabolism in the gut wall and liver, primarily through glucuronidation and sulfation.[2] Genetic polymorphisms in metabolic enzymes can contribute to variability.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this class of compounds?

A3: Several advanced formulation strategies can be employed:

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can enhance the solubility and absorption of lipophilic drugs.[11][12][13] They can also promote lymphatic transport, bypassing first-pass metabolism.[12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create an amorphous form, which has higher solubility and dissolution rates compared to the crystalline form.[7][8]

  • Nanotechnology-Based Approaches: Nanoparticles, nanoemulsions, and solid lipid nanoparticles can improve solubility, protect the drug from degradation, and offer opportunities for targeted delivery.[14][15]

Q4: Should I consider a prodrug approach for my (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivative?

A4: A prodrug strategy is a viable option, particularly to overcome extensive first-pass metabolism of the phenolic hydroxyl group.[2][16] The goal is to mask the hydroxyl group with a promoiety that is cleaved in vivo to release the active parent drug.[17][18] This can improve membrane permeability and protect the compound from premature metabolism.[2][19] However, the design of a successful prodrug requires careful consideration of the promoiety's stability and cleavage kinetics.[18]

Troubleshooting Guides

Problem 1: Inconsistent Dissolution Profiles

Symptom: You observe significant batch-to-batch variability in the in vitro dissolution profiles of your formulation.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Polymorphism Characterize the solid-state properties of your drug substance using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).Different crystalline forms (polymorphs) can have different solubilities and dissolution rates.[7]
Inadequate Mixing/Homogeneity Optimize your formulation manufacturing process to ensure uniform distribution of the drug within the excipients.Non-uniform mixing can lead to localized areas of high or low drug concentration, affecting dissolution.
Excipient Variability Source excipients from a consistent supplier and perform incoming quality control checks.Variations in excipient properties (e.g., particle size, moisture content) can impact formulation performance.
Problem 2: Low Permeability in Caco-2 Cell Assays

Symptom: Your compound exhibits low apparent permeability (Papp) values in Caco-2 cell monolayer assays, suggesting poor intestinal absorption.

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step Rationale
Efflux Transporter Activity Conduct bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) and include known efflux pump inhibitors (e.g., verapamil for P-glycoprotein).Efflux transporters like P-glycoprotein can actively pump the drug out of the intestinal cells, reducing net absorption.[1]
Poor Aqueous Solubility in Assay Medium Ensure the compound is fully dissolved in the transport buffer. Consider using a formulation approach (e.g., with a non-toxic solubilizing agent) for the assay.If the compound precipitates in the assay medium, the measured permeability will be artificially low.
Use of Permeation Enhancers Co-administer with safe and effective permeation enhancers.These agents can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.[20][21][22][23]

Experimental Protocols

Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol provides a starting point for developing a SEDDS formulation to enhance the oral bioavailability of your (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivative.

Materials:

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid derivative (API)

  • Oil phase (e.g., Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select suitable excipients.

  • Formulation Preparation: a. Accurately weigh the API, oil, surfactant, and co-surfactant in a clear glass vial. b. Gently heat the mixture in a water bath (40-50°C) to facilitate mixing. c. Vortex the mixture until a clear, homogenous solution is obtained.

  • Self-Emulsification Assessment: a. Add 1 mL of the prepared formulation dropwise to 250 mL of distilled water in a glass beaker with gentle agitation. b. Observe the formation of the emulsion. A spontaneous, fine, and stable emulsion indicates a successful SEDDS formulation.

  • Characterization: a. Measure the droplet size and zeta potential of the resulting emulsion using a suitable particle size analyzer. b. Assess the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Visualizations

G cluster_0 Bioavailability Enhancement Strategies Solubility Solubility Enhancement SizeReduction Particle Size Reduction Solubility->SizeReduction SolidDispersion Solid Dispersion Solubility->SolidDispersion LBDDS Lipid-Based Systems (LBDDS) Solubility->LBDDS Permeability Permeability Enhancement PermeationEnhancers Permeation Enhancers Permeability->PermeationEnhancers LBDDS_Perm LBDDS Permeability->LBDDS_Perm Metabolism Metabolism Reduction Prodrug Prodrug Approach Metabolism->Prodrug LBDDS_Lymphatic LBDDS (Lymphatic Uptake) Metabolism->LBDDS_Lymphatic Bioavailability Enhanced Oral Bioavailability SizeReduction->Bioavailability SolidDispersion->Bioavailability LBDDS->Bioavailability PermeationEnhancers->Bioavailability LBDDS_Perm->Bioavailability Prodrug->Bioavailability LBDDS_Lymphatic->Bioavailability

Caption: Strategies for enhancing oral bioavailability.

G cluster_causes Potential Causes cluster_solutions Solutions Troubleshooting Low Bioavailability Inconsistent Dissolution Low Permeability DissolutionCauses Polymorphism Poor Mixing Excipient Variability Troubleshooting:f1->DissolutionCauses PermeabilityCauses Efflux Pumps Low Solubility Tight Junctions Troubleshooting:f2->PermeabilityCauses DissolutionSolutions Solid-State Analysis Process Optimization Excipient QC DissolutionCauses->DissolutionSolutions PermeabilitySolutions Inhibitor Studies Formulation Permeation Enhancers PermeabilityCauses->PermeabilitySolutions

Caption: Troubleshooting workflow for low bioavailability.

References

  • ResearchGate. (2025). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed. (n.d.). A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Retrieved from [Link]

  • MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • TANZ JOURNAL. (n.d.). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • MDPI. (n.d.). Formulation Strategies to Improve Oral Bioavailability of Ellagic Acid. Retrieved from [Link]

  • Drug Discovery and Development. (2022). 7 strategies to improve PROTACs' oral bioavailability. Retrieved from [Link]

  • NIH. (n.d.). Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics. Retrieved from [Link]

  • PubMed Central. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • PubMed Central. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Lipid Based Drug Delivery System for Enhancing Oral Bioavailability – A Contemporary Review. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Retrieved from [Link]

  • Arvinas. (2023). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Prodrugs of Alcohols and Phenols. Retrieved from [Link]

  • PubMed Central. (n.d.). Lipid-Based Drug Delivery Systems. Retrieved from [Link]

  • Pharmaceutical Technology. (2021). Reviewing Recent Bioavailability Research. Retrieved from [Link]

  • PubMed Central. (n.d.). Nanotechnology Based Approaches for Enhancing Oral Bioavailability of Poorly Water Soluble Antihypertensive Drugs. Retrieved from [Link]

  • JOCPR. (2024). 9-10 Advancements in Oral Drug Delivery: Improving the Solubility a. Retrieved from [Link]

  • NIH. (n.d.). Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. Retrieved from [Link]

  • ResearchGate. (2025). Safe and Effective Permeation Enhancers for Oral Drug Delivery. Retrieved from [Link]

  • International Journal of Current Research. (n.d.). Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • Clinical Leader. (2026). Open-Label Study Assessing Relative And Absolute Bioavailability Of Oral Camizestrant Formulations And Food Effects In Healthy Postmenopausal Women. Retrieved from [Link]

  • DOKUMEN.PUB. (n.d.). Nanotechnology for Oral Drug Delivery: From Concept to Applications. Retrieved from [Link]

  • JoVE. (2025). Video: Bioavailability Enhancement: Drug Permeability Enhancement. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Retrieved from [Link]

  • ResearchGate. (2025). Improved Oral Bioavailability of BCS Class 2 Compounds by Self Nano-Emulsifying Drug Delivery Systems (SNEDDS): The Underlying Mechanisms for Amiodarone and Talinolol. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reproducibility in (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Bioassays

Welcome to the technical support center for bioassays involving (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to address common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioassays involving (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges of low reproducibility in their experiments. As a dual Peroxisome Proliferator-Activated Receptor alpha and gamma (PPARα/γ) agonist, this compound holds significant promise in metabolic disease research. However, like many small molecules, ensuring consistent and reliable bioassay results requires careful attention to detail. This resource provides in-depth troubleshooting advice in a question-and-answer format to help you achieve robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address specific issues you may encounter during your bioassays. Each question is followed by a detailed explanation of the potential causes and step-by-step guidance to resolve the problem.

Section 1: Compound Handling and Preparation

Question 1: I'm observing precipitation of my compound in the cell culture media. How can I improve its solubility and prevent this?

Answer:

Inconsistent solubility is a primary source of variability in bioassays. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, like many phenolic compounds, has limited aqueous solubility. Precipitation will lead to an inaccurate final concentration in your assay, resulting in poor dose-response curves and low reproducibility.

Underlying Causes:

  • Improper Solvent Selection: While the compound is soluble in organic solvents like DMSO and ethanol, its solubility in aqueous media is significantly lower.

  • "Shock" Precipitation: Rapidly diluting a concentrated DMSO stock into aqueous media can cause the compound to crash out of solution.

  • Incorrect Stock Concentration: Preparing a stock solution that is too concentrated can lead to precipitation upon further dilution.

  • Storage Issues: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles) can lead to compound degradation and precipitation.

Troubleshooting Protocol:

  • Optimize Stock Solution Preparation:

    • Prepare a high-concentration stock solution in 100% DMSO. Based on the properties of the ethyl ester derivative, a starting concentration of 10-20 mM is a reasonable starting point.

    • Ensure the compound is fully dissolved by gentle vortexing or brief sonication.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Employ a Serial Dilution Strategy:

    • Never dilute the high-concentration DMSO stock directly into your final culture medium in a single step.

    • Perform an intermediate dilution step in serum-free medium or PBS. For example, dilute your 10 mM stock to 1 mM in serum-free medium first.

    • From this intermediate dilution, make your final dilutions in the complete cell culture medium. This gradual decrease in solvent concentration helps to keep the compound in solution.

  • Control Final DMSO Concentration:

    • Ensure the final concentration of DMSO in your assay wells is consistent across all conditions and is below a level that affects cell viability or differentiation (typically ≤ 0.1%).

  • Visual Inspection:

    • After preparing your final dilutions, visually inspect them for any signs of precipitation before adding them to the cells. If precipitation is observed, remake the dilutions.

Data Summary: Recommended Solvent and Storage Conditions

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High solubility for initial stock solution.
Stock Concentration 10-20 mMA balance between a concentrated stock and minimizing precipitation upon dilution.
Storage -20°C or -80°C in small aliquotsPrevents degradation from repeated freeze-thaw cycles.
Final DMSO in Assay ≤ 0.1%Minimizes solvent-induced cellular stress and artifacts.
Section 2: Cell Culture and Assay Conditions

Question 2: My dual-luciferase reporter assay results for PPARα/γ activation are highly variable between replicate wells. What are the likely causes and how can I improve precision?

Answer:

High variability in replicate wells of a dual-luciferase reporter assay is a common issue that can mask the true biological effect of your compound. This variability often stems from inconsistencies in cell handling and assay execution.

Underlying Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major contributor to variable reporter gene expression.

  • Variable Transfection Efficiency: Differences in the amount of plasmid DNA and transfection reagent delivered to each well will result in varied reporter protein expression.[1]

  • Cell Health and Confluency: Transfecting cells that are unhealthy, have a high passage number, or are at an inappropriate confluency will lead to inconsistent results.[1][2] Actively dividing cells generally exhibit better uptake of foreign DNA.[1] Cells that are over-confluent may experience contact inhibition, reducing transfection efficiency.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the luciferase substrates, can significantly impact the luminescent signal.

  • "Edge Effect": Wells on the periphery of the microplate are prone to evaporation, leading to changes in reagent concentration and affecting cell growth and reporter activity.

Troubleshooting Workflow:

cluster_pre_assay Pre-Assay Optimization cluster_assay_execution Assay Execution cluster_post_assay Post-Assay Analysis Cell_Seeding Ensure Homogeneous Cell Suspension Transfection_Optimization Optimize DNA:Reagent Ratio Cell_Seeding->Transfection_Optimization Consistent cell number Pipetting Use Calibrated Pipettes & Master Mixes Transfection_Optimization->Pipetting Optimized protocol Cell_Health Monitor Cell Viability and Passage Number Confluency Transfect at Optimal Confluency (70-90%) Cell_Health->Confluency Healthy cell stock Confluency->Transfection_Optimization Optimal cell density Normalization Normalize Firefly to Renilla Luciferase Pipetting->Normalization Accurate measurements Plate_Layout Avoid Edge Wells or Fill with PBS Incubation Ensure Uniform Temperature and Humidity Plate_Layout->Incubation Minimize environmental effects Outlier_Analysis Identify and Exclude Statistical Outliers Normalization->Outlier_Analysis Corrected data

Caption: Troubleshooting workflow for high replicate variability.

Detailed Protocol for Improving Precision:

  • Standardize Cell Seeding:

    • Ensure a single-cell suspension by thoroughly resuspending cells after trypsinization.

    • Use a hemocytometer or automated cell counter to accurately determine cell density.

    • Gently swirl the cell suspension frequently while plating to prevent settling.

  • Optimize Transfection:

    • Perform a matrix titration of plasmid DNA to transfection reagent to determine the optimal ratio for your specific cell line.

    • Plate cells the day before transfection to achieve 70-90% confluency at the time of transfection.[1]

    • Prepare a master mix of DNA and transfection reagent to add to all replicate wells, minimizing pipetting variability.

  • Mitigate Plate Effects:

    • To avoid the "edge effect," do not use the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media to maintain a humidified environment across the plate.

  • Enhance Pipetting Accuracy:

    • Use calibrated pipettes and ensure they are functioning correctly.

    • When adding luciferase reagents, use a luminometer with an automated injector if available to ensure consistent timing and mixing.

  • Implement a Robust Normalization Strategy:

    • The core of a dual-luciferase assay is the normalization of the experimental reporter (Firefly luciferase) to a co-transfected control reporter (Renilla luciferase).[3] This corrects for variability in transfection efficiency and cell number.

    • Calculate the ratio of Firefly to Renilla luminescence for each well.

Section 3: Data Interpretation and Validation

Question 3: I'm observing a high background signal in my luciferase assay, which is reducing my signal-to-noise ratio. What could be causing this, and how can I reduce it?

Answer:

A high background signal can obscure the true activation of your reporter gene, making it difficult to discern a real effect from noise. The sources of high background can be both chemical and biological.

Underlying Causes:

  • Autoluminescence of Assay Plates: Clear-bottom plates can contribute to background luminescence. White, opaque-walled plates are recommended as they reflect and maximize the light output from the assay.[4]

  • Reagent Contamination: Contamination in your lysis buffer or luciferase substrate can lead to a high background signal.

  • Intrinsic Luciferase Activity of the Compound: Some compounds can directly interact with the luciferase enzyme or its substrate, causing a false-positive signal.[5]

  • Cellular Stress: High concentrations of the test compound or DMSO can induce cellular stress, leading to non-specific activation of the reporter gene.

Troubleshooting Protocol:

  • Use Appropriate Assay Plates:

    • For luminescence assays, always use white, opaque-walled microplates to maximize the signal and minimize crosstalk between wells.[4]

  • Run Proper Controls:

    • No-Cell Control: Wells containing only media and luciferase reagents to determine the background of the reagents and plate.

    • No-Transfection Control: Cells that have not been transfected but are treated with the compound to check for any intrinsic effects on cellular luminescence.

    • Vehicle Control: Transfected cells treated with the same concentration of DMSO as the compound-treated wells to determine the basal level of reporter activity.

  • Check for Compound Interference:

    • To test if your compound directly affects luciferase activity, perform a cell-free assay. Add your compound to a solution containing recombinant luciferase protein and its substrate and measure the luminescence. A change in signal compared to a vehicle control indicates direct interference.

  • Optimize Reagent Preparation and Handling:

    • Use freshly prepared lysis buffer and luciferase substrate for each experiment to avoid degradation and contamination.[5]

Diagram: Identifying Sources of High Background

cluster_sources Potential Sources High_Background High Background Signal Plate Assay Plate Autoluminescence High_Background->Plate Investigate with Reagents Contaminated Reagents High_Background->Reagents Investigate with Compound Direct Compound Interference High_Background->Compound Investigate with Cells Cellular Stress High_Background->Cells Investigate with No_Cell_Control No-Cell Control Plate->No_Cell_Control Control Reagents->No_Cell_Control Control Cell_Free_Assay Cell-Free Luciferase Assay Compound->Cell_Free_Assay Test Vehicle_Control Vehicle Control Cells->Vehicle_Control Control Compound (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid PPAR_RXR PPARα/γ - RXR Heterodimer Compound->PPAR_RXR Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPAR_RXR->PPRE Binds to Reporter_Gene Luciferase Reporter Gene PPRE->Reporter_Gene Drives Expression of Target_Genes Endogenous Target Genes (e.g., CPT1A, FABP4) PPRE->Target_Genes Drives Expression of Luminescence Luminescent Signal Reporter_Gene->Luminescence Produces mRNA_Expression Increased mRNA Expression Target_Genes->mRNA_Expression Leads to Functional_Response Biological Response (e.g., Fatty Acid Oxidation) mRNA_Expression->Functional_Response Results in

Caption: Simplified PPAR signaling pathway and points of experimental validation.

References

  • Thorne, N., et al. (2012). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Lemay, D. G., & Hwang, D. H. (2006). Meta-analysis of primary target genes of peroxisome proliferator-activated receptors. Journal of Lipid Research, 47(5), 1011-1019. Retrieved from [Link]

  • Kovacs, A., et al. (2017). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 18(11), 2343. Retrieved from [Link]

  • Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines. (2020). Scientific Reports, 10(1), 8565. Retrieved from [Link]

  • Genome-wide identification of PPAR/ target genes in macrophages. (n.d.). ResearchGate. Retrieved from [Link]

  • Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Retrieved from [Link]

  • Auld, D., et al. (2016). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (n.d.). Addgene. Retrieved from [Link]

  • Validation and Comparison of Single-Step Flash and Dual-Spectral Luciferase Reporter Gene Assays using the Synergy Line of Micro. (2013). Agilent. Retrieved from [Link]

  • General guidelines for successful transfection. (n.d.). QIAGEN. Retrieved from [Link]

  • Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. (2022). International Journal of Molecular Sciences, 23(15), 8467. Retrieved from [Link]

  • Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. (1988). Journal of Agricultural and Food Chemistry, 36(3), 514-518. Retrieved from [Link]

  • Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. (2023). YouTube. Retrieved from [Link]

  • A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line. (2016). Zebrafish, 13(2), 116-123. Retrieved from [Link]

  • Human Gene Set: SANDERSON_PPARA_TARGETS. (n.d.). GSEA-MSigDB. Retrieved from [Link]

  • significance of confluence in transfection efficiency. (2008). Protocol Online. Retrieved from [Link]

  • 3-(4-Hydroxyphenyl)propionic acid. (n.d.). PubChem. Retrieved from [Link]

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester(CAS# 222555-06-8 ). (n.d.). Angene. Retrieved from [Link]

  • Eight Considerations for Getting the Best Data from Your Luminescent Assays. (2019). Promega Connections. Retrieved from [Link]

  • Kersten, S., et al. (2000). Peroxisome Proliferator-Activated Receptor Alpha Target Genes. Vitamins and Hormones, 60, 217-251. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Refinement of Animal Dosing Protocols for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Welcome to the technical support center for the refinement of animal dosing protocols for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the refinement of animal dosing protocols for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for in vivo studies involving this compound. Given the limited specific preclinical data available for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, this document synthesizes established principles of preclinical research, data from structurally similar compounds, and regulatory guidelines to offer a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid that I should consider for my animal studies?

A1: Understanding the physicochemical properties of a compound is fundamental to designing an effective dosing protocol. For (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, key parameters include:

  • Molecular Formula: C₁₁H₁₄O₄[1]

  • Molecular Weight: 210.23 g/mol [1]

  • Appearance: Solid

A structurally related compound, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, is described as a white to yellow solid with a predicted boiling point of 367.3±27.0 °C and a density of 1.116±0.06 g/cm3 .[2]

Q2: How do I determine a suitable starting dose for my first in vivo experiment?

A2: Establishing a safe and potentially efficacious starting dose is a cornerstone of a successful study. Here’s a recommended approach in the absence of prior in vivo data for this specific compound:

  • Literature Review of Analogous Compounds: Investigate studies on structurally similar molecules like 3-(4-Hydroxyphenyl)propionic acid (HPPA) or other propionic acid derivatives.[3][4][5] For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats used an oral dose of 10 mg/kg.[6] This can provide a preliminary, albeit cautious, starting point.

  • In Vitro Data Extrapolation: If you have in vitro efficacy data (e.g., IC50 or EC50), this can offer a clue, but direct conversion to an in vivo dose is not straightforward and should be approached with caution.[7]

  • Dose Range-Finding Study: A dose-range finding study is the most rigorous approach. This involves administering escalating doses to small groups of animals to determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.[7][8]

Q3: What are the most appropriate animal models for studying this compound?

A3: The choice of animal model is dictated by your research question.

  • Rodents (Mice and Rats): Mice and rats are commonly used for initial efficacy, toxicity, and pharmacokinetic studies due to their well-characterized biology and ease of handling.[9] For example, Sprague-Dawley rats have been used to study the pharmacokinetics of similar compounds.[6][10]

  • Disease-Specific Models: If you are investigating a specific therapeutic area, such as metabolic disease, you might consider a relevant disease model. For instance, a study on monoterpene-conjugated (S)-2-ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic acids as dual PPARα/γ agonists utilized C57BL/6 Ay/a mice, a model for type 2 diabetes.[11]

Q4: What are the ethical considerations I need to be aware of when conducting animal studies?

A4: Ethical conduct is paramount in animal research. The "3Rs" principle—Replacement, Reduction, and Refinement—should guide your experimental design.[9]

  • Replacement: When possible, use non-animal methods like in vitro assays or computational modeling.[9]

  • Reduction: Use the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimize any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, as well as defining humane endpoints.

All animal procedures should be approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility / Formulation Issues The compound has low aqueous solubility, leading to precipitation or non-homogenous suspension.1. Vehicle Screening: Test a panel of pharmaceutically acceptable vehicles. Common options for poorly soluble compounds include aqueous solutions of methylcellulose (MC), carboxymethylcellulose (CMC), polyethylene glycol (PEG), or cyclodextrins.[12][13][14] 2. pH Adjustment: If the compound is ionizable, adjusting the pH of the vehicle may improve solubility. 3. Particle Size Reduction: Micronization or nano-milling can increase the surface area and improve dissolution rate.
High Variability in Animal Response Inconsistent dosing due to poor formulation, inaccurate administration, or animal-to-animal physiological differences.1. Ensure Homogenous Formulation: Vigorously mix the formulation before and during dosing to ensure a uniform suspension. 2. Refine Dosing Technique: Ensure consistent administration technique (e.g., gavage needle placement). 3. Increase Sample Size: A larger group size can help to account for biological variability.
Unexpected Toxicity or Adverse Events The starting dose was too high, or the vehicle itself is causing toxicity.1. Dose De-escalation: Immediately reduce the dose in subsequent cohorts.[7] 2. Vehicle Toxicity Control: Always include a vehicle-only control group to differentiate between compound and vehicle effects.[14] 3. Clinical Observations: Implement a thorough clinical observation schedule to detect early signs of toxicity.
Lack of Efficacy at High Doses The compound may have poor bioavailability, rapid metabolism, or low intrinsic activity.1. Pharmacokinetic (PK) Study: Conduct a PK study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will reveal if the compound is reaching the target tissue at sufficient concentrations.[8] 2. Consider Alternative Routes of Administration: If oral bioavailability is low, explore other routes such as intraperitoneal (IP) or intravenous (IV) injection.

Experimental Protocols

Protocol 1: Oral Gavage Dosing in Rodents

This protocol outlines the standard procedure for oral administration of a test compound to mice or rats.

  • Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Fasting animals overnight (with access to water) may be required depending on the study design, but this should be scientifically justified.[15]

  • Formulation Preparation: Prepare the dosing formulation as determined by your vehicle screening studies. Ensure the formulation is a homogenous suspension or solution.

  • Dose Calculation: Calculate the volume of formulation to be administered to each animal based on its most recent body weight.

  • Administration:

    • Gently restrain the animal.

    • Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).

    • Carefully insert the gavage needle into the esophagus and deliver the dose.

    • Observe the animal for any signs of distress during and after the procedure.

  • Post-Dosing Monitoring: Monitor the animals closely for any adverse effects at regular intervals.

Protocol 2: Dose Range-Finding Study (Acute Oral Toxicity)

This protocol is based on the principles of the OECD Test Guideline 423 for Acute Oral Toxicity.[16][17]

  • Animal Selection: Use a single sex (typically females, as they can be slightly more sensitive) of a standard rodent strain.[18] A small group size (e.g., 3 animals per dose group) is typically used.[16]

  • Dose Level Selection: Start with a dose that is unlikely to cause severe toxicity, based on literature from similar compounds or in vitro data. Subsequent dose levels should be spaced appropriately (e.g., 5, 50, 300, 2000 mg/kg).[18]

  • Dosing and Observation: Administer a single oral dose to each animal. Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Endpoint Determination: The study endpoint is the identification of a dose that causes evident toxicity but not mortality, which can then be used to guide dose selection for subsequent studies.

Visualizations

Workflow for Dosing Protocol Refinement

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Study Design cluster_2 Phase 3: Definitive Study & Refinement A Literature Review & In Vitro Data Analysis D Animal Model Selection A->D B Physicochemical Characterization C Vehicle Screening B->C E Dose Range-Finding Study (e.g., OECD 423) C->E D->E F Establish Maximum Tolerated Dose (MTD) E->F G Efficacy/Toxicity Study with Refined Doses F->G H Pharmacokinetic (PK) Analysis G->H I Data Analysis & Protocol Optimization H->I I->G Iterative Refinement

Caption: A stepwise workflow for the systematic refinement of animal dosing protocols.

Decision Tree for Troubleshooting Poor Bioavailability

G A Poor Bioavailability Observed B Is the compound soluble in the vehicle? A->B C Yes B->C Yes D No B->D No F Conduct a PK study to assess absorption and metabolism C->F E Reformulate: - Alternative Vehicles - pH Adjustment - Particle Size Reduction D->E G High first-pass metabolism? F->G H Yes G->H Yes I No G->I No J Consider alternative routes of administration (e.g., IP, IV) H->J K Investigate potential gastrointestinal instability I->K

Caption: A decision-making guide for addressing issues of poor bioavailability in animal studies.

References

  • Vertex AI Search. (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid.
  • Perera, M. A., et al. (n.d.). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)
  • ChemicalBook. (n.d.). 222555-06-8((S)-2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER ) Product Description.
  • Sigma-Aldrich. (n.d.). (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid AldrichCPR.
  • NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
  • BioBoston Consulting. (2025, January 9). Best Practices For Preclinical Animal Testing.
  • Ohue, R., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl)
  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid.
  • FDA. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies.
  • Shchekotikhin, A. E., et al. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. PMC - NIH.
  • OECD. (2001). Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Ghosh, A. (2020).
  • Lee, J. H., et al. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. PMC - NIH.
  • FDA. (2023, March 28).
  • Turner, P. V., et al. (2011).
  • Creton, S., et al. (2022).
  • Ghandadi, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. MDPI.
  • NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices.
  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
  • Sigma-Aldrich. (n.d.). (S)-2-ethoxy-3-(4-hydroxy-phenyl)-propionic acid AldrichCPR.
  • Yang, R., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
  • BenchChem. (2025). Technical Support Center: Optimizing Dosage of Novel Compounds for Animal Studies.
  • FDA. (2005). Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • Lee, J. H., et al. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester.
  • PubChem. (n.d.). 2-(3-Ethoxy-4-hydroxyphenyl)
  • TransCure bioServices. (n.d.).
  • Behera, S., & Mohan, R. R. (2025).
  • Ferreira, A., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed.
  • Yang, R., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Publishing.
  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)
  • Gad Consulting Services. (n.d.). Vehicles for Animal Studies.
  • WOAH. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES.
  • Ghandadi, M., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP1lw-uDAzVebfHwj6Z3LpOx9VgN2WAo3d4be-ffP6sWY2gbnGPPj0cOQQIf7dE8Kw51QmlcC94PSgX3ZdDP6Y6teI3RoQ_FVWR353qmZ3gmihPhzXRmMfUimIY_Ie0adnClCT69qC3de_J2AAbpyttP2OvwL1l2yI_h3n4cH8pgrY2tX8dqoz3FAlsREkwlx9Ioq3dQ==]([Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to PPARγ Activation: The Known Agonist Rosiglitazone versus the Putative Modulator (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

For researchers in metabolic disease and drug development, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor of profound interest. As a master regulator of adipogenesis, lipid metabolism,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic disease and drug development, the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor of profound interest. As a master regulator of adipogenesis, lipid metabolism, and insulin sensitivity, it is the primary target of the thiazolidinedione (TZD) class of antidiabetic drugs.[1][2] This guide provides a comparative framework for evaluating the PPARγ activation potential of a novel compound, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, against the well-characterized and potent agonist, Rosiglitazone.

Understanding the Key Players

Rosiglitazone , a member of the TZD class, is a high-affinity, selective agonist for PPARγ.[3] Its binding to the PPARγ ligand-binding domain (LBD) induces a conformational change in the receptor. This promotes the recruitment of coactivator proteins and the dissociation of corepressors, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5] This signaling cascade is central to its therapeutic effects on insulin sensitization.[6]

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a less-characterized molecule. Its chemical structure, featuring a carboxylic acid and a substituted phenyl ring, shares some general features with other nuclear receptor ligands. While direct evidence of its PPARγ activity is lacking, structurally related compounds have been synthesized as PPAR agonists.[7] Therefore, a systematic evaluation of its potential to activate PPARγ is a valid and intriguing scientific inquiry.

Comparative Analysis of PPARγ Agonists

The following table summarizes the known attributes of Rosiglitazone and provides a template for the experimental determination of the properties of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

FeatureRosiglitazone(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Chemical Class ThiazolidinedionePhenylpropionic Acid Derivative
Mechanism of Action Potent and selective PPARγ agonistTo be determined
Reported EC50 for PPARγ 43-60 nM[3]To be determined
Primary Therapeutic Use Antidiabetic agent for type 2 diabetesNot applicable
Known Downstream Effects Increased expression of PPARγ target genes (e.g., LPL, adiponectin), adipocyte differentiation, enhanced glucose uptake[8]To be determined
Experimental Workflow: PPARγ Activation Luciferase Reporter Assay

To quantitatively compare the PPARγ activation potential of these two compounds, a cell-based luciferase reporter assay is the gold standard. This assay provides a highly sensitive and specific measure of receptor activation by linking it to the expression of a readily quantifiable enzyme, luciferase.[9][10]

The underlying principle involves co-transfecting a host cell line (e.g., HEK293) with two plasmids: one that expresses the human PPARγ protein and another that contains a luciferase reporter gene downstream of a PPRE. If a test compound activates PPARγ, the resulting PPARγ/RXR heterodimer binds to the PPRE and drives the expression of luciferase. The amount of light produced upon the addition of a luciferin substrate is directly proportional to the level of PPARγ activation.

Diagram of the PPARγ Signaling Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist PPARγ Agonist (e.g., Rosiglitazone) Agonist_nuc Agonist Agonist->Agonist_nuc Enters Nucleus PPARg_inactive PPARγ Corepressor Corepressor PPARg_inactive->Corepressor bound PPARg_active PPARγ RXR_inactive RXR RXR_active RXR Corepressor->Agonist_nuc dissociates PPARg_active->RXR_active heterodimerizes Coactivator Coactivator PPARg_active->Coactivator recruits PPRE PPRE PPARg_active->PPRE binds to RXR_active->Coactivator recruits RXR_active->PPRE binds to Coactivator->PPRE binds to TargetGene Target Gene Transcription PPRE->TargetGene activates mRNA mRNA TargetGene->mRNA Agonist_nuc->PPARg_active binds

Caption: Ligand activation of PPARγ leads to heterodimerization with RXR and modulation of target gene transcription.

Detailed Protocol for PPARγ Luciferase Reporter Assay

Materials:

  • HEK293 cells (or another suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine 2000 (or similar transfection reagent)

  • Plasmid 1: Expression vector for human PPARγ (e.g., pCMV-hPPARγ)

  • Plasmid 2: Reporter vector with PPRE-driven luciferase (e.g., pGL4.22[luc2/PPRE/Hygro])

  • Plasmid 3: Internal control vector (e.g., pRL-TK expressing Renilla luciferase)

  • Rosiglitazone (positive control)

  • (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (test compound)

  • 96-well white, clear-bottom tissue culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Transfection:

    • For each well, prepare a DNA-transfection reagent complex in Opti-MEM. A typical ratio would be 100 ng of PPARγ expression plasmid, 100 ng of PPRE-luciferase reporter plasmid, 10 ng of Renilla luciferase control plasmid, and 0.5 µL of Lipofectamine 2000.

    • Incubate the complex at room temperature for 20 minutes.

    • Add 20 µL of the complex to each well.

    • Incubate for 4-6 hours at 37°C.

    • Replace the transfection medium with fresh DMEM + 10% FBS and incubate for an additional 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Rosiglitazone (e.g., from 1 nM to 10 µM) and (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (e.g., from 10 nM to 100 µM, a wider range is recommended for an unknown compound) in serum-free DMEM. Include a vehicle control (e.g., 0.1% DMSO).

    • Aspirate the medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 24 hours at 37°C.[11]

  • Luciferase Assay:

    • Equilibrate the plate and the Dual-Luciferase® reagents to room temperature.

    • Remove the medium and lyse the cells according to the manufacturer's protocol.

    • Measure Firefly luciferase activity, followed by Renilla luciferase activity in a luminometer.

  • Data Analysis:

    • Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and the maximum efficacy for each compound.

Diagram of the Experimental Workflow

Assay_Workflow Day1_Seed Day 1: Seed HEK293 cells in 96-well plate Day2_Transfect Day 2: Co-transfect with PPARγ, PPRE-Luc, and Renilla plasmids Day1_Seed->Day2_Transfect Incubate 24h Day3_Treat Day 3: Treat cells with serial dilutions of compounds Day2_Transfect->Day3_Treat Incubate 24h Day4_Lyse Day 4: Lyse cells and add luciferase substrates Day3_Treat->Day4_Lyse Incubate 24h Day4_Read Measure Luminescence (Firefly & Renilla) Day4_Lyse->Day4_Read Analyze Data Analysis: Normalize, plot dose-response, calculate EC50 Day4_Read->Analyze

Caption: A four-day workflow for the PPARγ luciferase reporter assay, from cell seeding to data analysis.

Interpreting the Results and Drawing Conclusions

The primary outputs of this experimental comparison will be the EC50 values and the maximal activation levels for both Rosiglitazone and (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

  • Potency (EC50): A lower EC50 value indicates higher potency. By comparing the EC50 of the test compound to that of Rosiglitazone, one can determine its relative potency. For instance, an EC50 in the nanomolar range, similar to Rosiglitazone, would suggest a potent agonist. An EC50 in the micromolar range would indicate a weaker agonist.

  • Efficacy (Maximal Activation): The maximal luciferase activity induced by the compound reflects its efficacy. If the test compound achieves a similar maximal activation as Rosiglitazone, it is considered a full agonist. If it produces a lower maximal response, it may be a partial agonist.

This comprehensive, data-driven approach ensures a robust and objective comparison. By benchmarking against a well-established standard like Rosiglitazone, researchers can confidently classify the activity of novel compounds such as (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and make informed decisions for further investigation in the drug discovery pipeline.

References

  • Guan, Y., et al. (2005). Rosiglitazone increases PPARgamma in renal tubular epithelial cells and protects against damage by hydrogen peroxide. Nephrology Dialysis Transplantation, 20(10), 2135-2143. Available at: [Link]

  • Muhlhausler, B. S., et al. (2009). Rosiglitazone increases the expression of peroxisome proliferator-activated receptor-gamma target genes in adipose tissue, liver, and skeletal muscle in the sheep fetus in late gestation. Endocrinology, 150(9), 4287-4294. Available at: [Link]

  • Wan, Y., et al. (2009). Rosiglitazone activation of PPARgamma suppresses fractalkine signaling. Journal of Molecular Endocrinology, 43(5), 205-213. Available at: [Link]

  • ChemWhat. (n.d.). 2-ETHOXY-3-(4-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER CAS#: 222555-06-8. Available at: [Link]

  • Luo, J., et al. (2016). Activation of PPARγ2 by PPARγ1 through a functional PPRE in transdifferentiation of myoblasts to adipocytes induced by EPA. Scientific Reports, 6, 37541. Available at: [Link]

  • Xu, H. E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 47(10), 2422-2425. Available at: [Link]

  • Wang, S., et al. (2014). Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. RSC Advances, 4(96), 53735-53748. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human PPARγ Reporter Assay Kit. Available at: [Link]

  • INDIGO Biosciences. (n.d.). Human Peroxisome Proliferator-Activated Receptor Gamma Technical Manual. Available at: [Link]

  • Peters, J. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH Wednesday Afternoon Lecture Series. Available at: [Link]

  • ResearchGate. (2014). How can I assess the activity of the nuclear receptor PPAR gamma?. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Peroxisome proliferator-activated receptors. Available at: [Link]

  • Montanari, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 93. Available at: [Link]

  • BPS Bioscience. (n.d.). PPARγ (Peroxisome proliferator-activated receptor gamma)-GAL4 Luciferase Reporter HEK293 Cell Line. Available at: [Link]

  • Ali, A. A., et al. (2009). Activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ) by Rosiglitazone Suppresses Components of the Insulin-Like Growth Factor Regulatory System in Vitro and in Vivo. Endocrinology, 150(4), 1593-1601. Available at: [Link]

  • Angene Chemical. (n.d.). (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester. Available at: [Link]

  • Signosis. (n.d.). Ultra Sensitive PPARγ Luciferase Reporter HEK293 Stable Cell Line. Available at: [Link]

  • Aikins, J. A., et al. (2005). Synthesis of a peroxime proliferator activated receptor (PPAR) alpha/gamma agonist via stereocontrolled Williamson ether synthesis and stereospecific SN2 reaction of S-2-chloro propionic acid with phenoxides. The Journal of Organic Chemistry, 70(12), 4695-4705. Available at: [Link]

  • ResearchGate. (n.d.). Binding interactions of Rosiglitazone with PPARγ LBD. Available at: [Link]

Sources

Comparative

A Comparative Guide to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (Repaglinide) and Other Anti-Diabetic Compounds for the Research Professional

This guide provides an in-depth, objective comparison of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, known pharmaceutically as Repaglinide, against other prominent classes of anti-diabetic compounds. Designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, known pharmaceutically as Repaglinide, against other prominent classes of anti-diabetic compounds. Designed for researchers, scientists, and drug development professionals, this document synthesizes clinical data and experimental methodologies to offer a comprehensive understanding of the therapeutic landscape for type 2 diabetes mellitus (T2DM).

Introduction to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (Repaglinide)

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, or Repaglinide, is a member of the meglitinide class of oral anti-diabetic drugs. Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1][2][3] Unlike sulfonylureas, which also promote insulin release, Repaglinide has a rapid onset and short duration of action, making it particularly effective for controlling postprandial glucose excursions.[2]

Mechanism of Action: A Closer Look

Repaglinide functions by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-dependent potassium (KATP) channels on the plasma membrane of pancreatic β-cells.[1] This binding event closes the KATP channels, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, resulting in an influx of calcium ions (Ca2+). Elevated intracellular Ca2+ levels trigger the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream.[2][3] This action is glucose-dependent, meaning that the insulinotropic effect of Repaglinide is more pronounced at higher glucose concentrations.

It is crucial to note that while structurally similar compounds have been investigated for dual agonist activity at Peroxisome Proliferator-Activated Receptors (PPARs), extensive literature review does not support a clinically significant direct PPARα or PPARγ agonist activity for Repaglinide itself. Its therapeutic effect in T2DM is primarily attributed to its secretagogue action on pancreatic β-cells.

Comparative Analysis with Other Anti-Diabetic Drug Classes

The management of T2DM involves a diverse array of therapeutic agents, each with a unique mechanism of action, efficacy profile, and side-effect considerations. The following sections provide a detailed comparison of Repaglinide with these major drug classes, supported by clinical and experimental data.

Biguanides: The Benchmark (Metformin)

Metformin is the cornerstone of T2DM therapy. Its primary mechanism involves the reduction of hepatic glucose production, with additional effects on improving insulin sensitivity in peripheral tissues and increasing glucose utilization in the gut.[4][5]

Efficacy Comparison:

ParameterRepaglinideMetforminKey Findings
HbA1c Reduction Significant reduction, with some studies showing slightly greater reduction than metformin.[1]Significant reduction, generally in the range of 1.0-1.5%.Both are effective in lowering HbA1c. Some head-to-head trials suggest Repaglinide may offer a slight advantage in HbA1c reduction.[1]
Fasting Plasma Glucose (FPG) Moderate reduction.[1]Significant reduction.Metformin generally shows a more pronounced effect on lowering FPG.
Postprandial Glucose (PPG) Significant reduction due to its rapid-acting nature.Moderate reduction.Repaglinide is particularly effective at controlling post-meal glucose spikes.

Safety and Side Effect Profile:

ParameterRepaglinideMetformin
Hypoglycemia Risk Higher than metformin, although generally lower than sulfonylureas.Very low risk when used as monotherapy.
Weight Effect Neutral or slight weight gain.Weight neutral or modest weight loss.
Gastrointestinal Side Effects Less common.Common (e.g., diarrhea, nausea).
Cardiovascular Effects Some reports suggest a greater risk of cardiovascular events than metformin.[1]Established cardiovascular benefits.
Sulfonylureas (e.g., Glimepiride, Glipizide)

Sulfonylureas, like Repaglinide, are insulin secretagogues that act on the KATP channels of pancreatic β-cells.[6][7][8] However, they generally have a longer duration of action.

Efficacy Comparison:

ParameterRepaglinideSulfonylureasKey Findings
HbA1c Reduction Comparable efficacy to sulfonylureas.Comparable efficacy to Repaglinide.Both classes demonstrate similar effectiveness in lowering HbA1c.
Fasting Plasma Glucose (FPG) Less pronounced effect compared to longer-acting sulfonylureas.Generally more effective at lowering FPG.The longer duration of action of sulfonylureas contributes to better control of fasting glucose.
Postprandial Glucose (PPG) More effective due to its rapid onset and short duration of action.Less effective at targeting post-meal glucose spikes.Repaglinide's pharmacokinetic profile is better suited for managing PPG.

Safety and Side Effect Profile:

ParameterRepaglinideSulfonylureas
Hypoglycemia Risk Moderate risk, particularly if a meal is skipped.Higher risk, especially with longer-acting agents.
Weight Effect Neutral or slight weight gain.Associated with weight gain.
Cardiovascular Effects Some studies suggest a lower risk of cardiovascular events compared to sulfonylureas.[1]Concerns exist regarding cardiovascular safety with some older-generation sulfonylureas.
Thiazolidinediones (TZDs) (e.g., Pioglitazone, Rosiglitazone)

TZDs are insulin sensitizers that act as agonists for the nuclear receptor PPARγ.[9][10][11][12] Their primary site of action is adipose tissue, where they promote the differentiation of adipocytes and enhance glucose uptake.[11][13]

Efficacy Comparison:

ParameterRepaglinideThiazolidinedionesKey Findings
HbA1c Reduction Generally more effective in head-to-head comparisons of monotherapy.Modest reduction as monotherapy.Repaglinide monotherapy has shown greater HbA1c reduction than TZD monotherapy.
Fasting Plasma Glucose (FPG) Moderate reduction.Significant reduction.TZDs are effective at lowering fasting glucose by improving insulin sensitivity.
Postprandial Glucose (PPG) Significant reduction.Moderate reduction.Repaglinide's direct effect on insulin secretion provides better PPG control.

Safety and Side Effect Profile:

ParameterRepaglinideThiazolidinediones
Hypoglycemia Risk Moderate risk.Low risk as monotherapy.
Weight Effect Neutral or slight weight gain.Associated with weight gain and fluid retention.
Cardiovascular Effects Mixed data.Concerns about an increased risk of heart failure.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors (e.g., Sitagliptin, Linagliptin)

DPP-4 inhibitors work by preventing the breakdown of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[14][15][16] This leads to increased glucose-dependent insulin secretion and suppressed glucagon release.[17]

Efficacy Comparison:

ParameterRepaglinideDPP-4 InhibitorsKey Findings
HbA1c Reduction Generally provides a more potent reduction in HbA1c.Modest reduction in HbA1c.Head-to-head comparisons suggest Repaglinide may offer superior glycemic control.
Fasting Plasma Glucose (FPG) Moderate reduction.Moderate reduction.Both classes have a moderate impact on fasting glucose.
Postprandial Glucose (PPG) Significant reduction.Significant reduction.Both classes are effective at managing postprandial hyperglycemia.

Safety and Side Effect Profile:

ParameterRepaglinideDPP-4 Inhibitors
Hypoglycemia Risk Moderate risk.Low risk as monotherapy.
Weight Effect Neutral or slight weight gain.Generally weight-neutral.
Gastrointestinal Side Effects Less common.Generally well-tolerated, with some reports of gastrointestinal upset.
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors (e.g., Dapagliflozin, Empagliflozin)

SGLT2 inhibitors have a unique insulin-independent mechanism of action. They block the reabsorption of glucose in the proximal tubules of the kidneys, leading to increased urinary glucose excretion.[18][19][20][21]

Efficacy Comparison:

ParameterRepaglinideSGLT2 InhibitorsKey Findings
HbA1c Reduction Comparable efficacy.Comparable efficacy.Both classes provide significant reductions in HbA1c.
Fasting Plasma Glucose (FPG) Moderate reduction.Significant reduction.SGLT2 inhibitors are effective at lowering fasting glucose.
Postprandial Glucose (PPG) Significant reduction.Moderate reduction.Repaglinide has a more direct impact on postprandial glucose.

Safety and Side Effect Profile:

ParameterRepaglinideSGLT2 Inhibitors
Hypoglycemia Risk Moderate risk.Low risk as monotherapy.
Weight Effect Neutral or slight weight gain.Associated with weight loss.
Cardiovascular Effects Mixed data.Demonstrated cardiovascular and renal benefits.
Other Side Effects -Increased risk of genitourinary infections.
Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists (e.g., Liraglutide, Semaglutide)

GLP-1 receptor agonists are injectable medications that mimic the action of the endogenous incretin hormone GLP-1.[22][23][24] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety.[24][25]

Efficacy Comparison:

ParameterRepaglinideGLP-1 Receptor AgonistsKey Findings
HbA1c Reduction Significant reduction.Potent reduction, often superior to oral agents.GLP-1 RAs are among the most effective agents for lowering HbA1c.
Fasting Plasma Glucose (FPG) Moderate reduction.Significant reduction.GLP-1 RAs effectively lower fasting glucose.
Postprandial Glucose (PPG) Significant reduction.Significant reduction.Both classes are effective at managing postprandial hyperglycemia.

Safety and Side Effect Profile:

ParameterRepaglinideGLP-1 Receptor Agonists
Hypoglycemia Risk Moderate risk.Low risk as monotherapy.
Weight Effect Neutral or slight weight gain.Significant weight loss.
Gastrointestinal Side Effects Less common.Common (e.g., nausea, vomiting, diarrhea).
Cardiovascular Effects Mixed data.Demonstrated cardiovascular benefits.

Signaling Pathway Diagrams

Repaglinide_Mechanism Repaglinide Repaglinide SUR1 SUR1 Subunit of KATP Channel Repaglinide->SUR1 Binds to KATP_Channel KATP Channel (Closed) SUR1->KATP_Channel Induces closure Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Channel Voltage-Gated Ca2+ Channel (Open) Membrane_Depolarization->Ca_Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis Insulin_Secretion Increased Insulin Secretion Insulin_Exocytosis->Insulin_Secretion

Mechanism of Action of Repaglinide

TZD_Mechanism TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE in DNA Heterodimer->PPRE Binds to Gene_Transcription Altered Gene Transcription PPRE->Gene_Transcription Adipogenesis ↑ Adipogenesis Gene_Transcription->Adipogenesis Glucose_Uptake ↑ Glucose Uptake (GLUT4) Gene_Transcription->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Adipogenesis->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity

Mechanism of Action of Thiazolidinediones (TZDs)

Experimental Protocols

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

Objective: To evaluate the direct effect of a test compound on insulin secretion from pancreatic β-cells at varying glucose concentrations.

Methodology:

  • Cell Culture:

    • Culture MIN6 cells in DMEM supplemented with 15% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation:

    • Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose.

    • Pre-incubate the cells in KRB buffer with 2.8 mM glucose for 1-2 hours at 37°C to allow insulin secretion to return to basal levels.

  • Stimulation:

    • Remove the pre-incubation buffer and wash the cells once with KRB buffer.

    • Add KRB buffer containing low glucose (2.8 mM) or high glucose (16.7 mM) with or without the test compound at various concentrations.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the supernatant (KRB buffer) from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

    • Lyse the cells and measure the total protein content for normalization of insulin secretion data.

In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

Objective: To assess the effect of a test compound on glucose tolerance in a diabetic animal model.

Methodology:

  • Animal Acclimatization and Treatment:

    • Acclimatize male db/db mice for at least one week.

    • Administer the test compound or vehicle orally once daily for a predetermined period (e.g., 2-4 weeks).

  • Fasting:

    • Fast the mice for 6-8 hours before the OGTT, with free access to water.

  • Baseline Blood Glucose Measurement:

    • Take a baseline blood sample (time 0) from the tail vein and measure the blood glucose concentration using a glucometer.

  • Glucose Challenge:

    • Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.

  • Post-Challenge Blood Glucose Monitoring:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose challenge.

    • Measure the blood glucose concentration at each time point.

  • Data Analysis:

    • Plot the blood glucose concentrations over time for each treatment group.

    • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance.

    • Compare the AUC values between the treatment groups to determine the effect of the test compound.

Conclusion

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (Repaglinide) is a potent, short-acting insulin secretagogue that effectively manages postprandial hyperglycemia. Its clinical utility is well-established, particularly for patients with irregular meal schedules. However, its place in the therapeutic algorithm for T2DM must be considered in the context of other available agents. While it offers comparable or, in some cases, superior HbA1c-lowering efficacy to older agents like metformin and sulfonylureas, it does not possess the favorable cardiovascular and weight profiles of newer classes such as SGLT2 inhibitors and GLP-1 receptor agonists. The choice of anti-diabetic therapy should be individualized based on the patient's glycemic profile, comorbidities, and risk of adverse events. For the research and drug development professional, understanding the distinct mechanistic and clinical profiles of these diverse compound classes is paramount for the innovation of next-generation anti-diabetic therapies.

References

  • National Center for Biotechnology Information. "Repaglinide - StatPearls." NCBI Bookshelf. [Link]

  • ClinPGx. "Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics." [Link]

  • My Endo Consult. "Repaglinide Mechanism of Action." [Link]

  • ResearchGate. "Unraveling the mechanism of action of thiazolidinediones." [Link]

  • PubMed. "A randomized placebo-controlled trial of repaglinide in the treatment of type 2 diabetes." [Link]

  • PMC - PubMed Central. "Re-highlighting the action of PPARγ in treating metabolic diseases." [Link]

  • PMC - PubMed Central. "PPARγ signaling and metabolism: the good, the bad and the future." [Link]

  • Frontiers. "Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases." [Link]

  • PubMed Central. "Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism." [Link]

  • StatPearls - NCBI Bookshelf. "Glucagon-Like Peptide-1 Receptor Agonists." [Link]

  • PubMed. "Mechanisms of the glycaemic effects of sulfonylureas." [Link]

  • PMC - PubMed Central. "The glucose tolerance test in mice: Sex, drugs and protocol." [Link]

  • PubMed. "The mode of action of thiazolidinediones." [Link]

  • PMC - NIH. "The mechanisms of action of metformin." [Link]

  • StatPearls - NCBI Bookshelf. "Sodium-Glucose Transport 2 (SGLT2) Inhibitors." [Link]

  • Wikipedia. "Dipeptidyl peptidase-4 inhibitor." [Link]

  • Therapeutic Guidelines. "Thiazolidinediones - mechanisms of action." [Link]

  • PMC. "Sodium-Glucose Transport 2 Inhibitors Mechanisms of Action: A Review." [Link]

  • ResearchGate. "Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus." [Link]

  • Wikipedia. "Metformin." [Link]

  • PMC - PubMed Central. "Mechanism of Action of DPP-4 Inhibitors—New Insights." [Link]

  • Wikipedia. "GLP-1 receptor agonist." [Link]

  • Taconic Biosciences. "Oral Glucose Tolerance Test." [Link]

  • StatPearls - NCBI Bookshelf. "Sulfonylureas." [Link]

  • ClinicalTrials.gov. "Effect of Repaglinide Versus Metformin Treatment in Non-Obese Patients With Type-2-Diabetes." [Link]

  • ResearchGate. "Oral repaglinide versus insulin injection in type II diabetes mellitus; a randomized clinical trial." [Link]

  • accessdata.fda.gov. "Mechanism of Action Pharmacokinetics." [Link]

  • Frontiers. "Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists." [Link]

  • Wikipedia. "SGLT2 inhibitor." [Link]

  • GoodRx. "How Does Glipizide Work? All About This Sulfonylurea's Mechanism of Action." [Link]

  • Endocrine Reviews | Oxford Academic. "Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors." [Link]

  • PubMed. "The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel." [Link]

  • Wikipedia. "Thiazolidinedione." [Link]

  • protocols.io. "Oral Glucose Tolerance Test in Mouse." [Link]

  • Diabetes UK. "DPP-4 inhibitors (gliptins)." [Link]

  • Australian Prescriber. "Thiazolidinediones – mechanisms of action." [Link]

  • Research support. "LAB_056 Glucose Tolerance Test in Mice." [Link]

  • PubMed Central. "Efficacy and safety of repaglinide vs nateglinide for treatment of Japanese patients with type 2 diabetes mellitus." [Link]

  • ResearchGate. "PPAR-alpha and PPAR-gamma agonists for type 2 diabetes." [Link]

  • Cleveland Clinic. "GLP-1 Agonists: What They Are, How They Work & Side Effects." [Link]

  • Diabetes Care. "Mechanism of Metformin: A Tale of Two Sites." [Link]

  • American Society of Nephrology. "State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications." [Link]

  • ResearchGate. "Mechanism of action of sulfonylureas On the top right corner is..." [Link]

  • Cleveland Clinic. "Sulfonylureas: Uses, Side Effects & How They Work." [Link]

  • Hypertension. "Antihypertensive and Renal Mechanisms of SGLT2 (Sodium-Glucose Linked Transporter 2) Inhibitors." [Link]

  • ResearchGate. "Oral Glucose Tolerance Test in Mouse v1." [Link]

  • Johns Hopkins Diabetes Guide. "DPP-IV Inhibitors." [Link]

  • PubMed. "Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists." [Link]

  • YouTube. "Metformin - Mechanism of Action." [Link]

Sources

Validation

Comparative Guide: Validation of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid Bioactivity

Executive Summary & Strategic Context Target Molecule: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereafter SEHPA ) Pharmacological Class: Dual PPAR / Agonist Scaffold (Glitazar "Head Group") Therapeutic Focus: Me...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (hereafter SEHPA ) Pharmacological Class: Dual PPAR


/

Agonist Scaffold (Glitazar "Head Group") Therapeutic Focus: Metabolic Syndrome, Type 2 Diabetes (T2DM), Dyslipidemia.

This guide details the validation of SEHPA, the bioactive pharmacophore responsible for the dual agonism seen in "glitazar" drugs (e.g., Tesaglitazar, Saroglitazar). Unlike pure thiazolidinediones (TZDs) that target only PPAR


, SEHPA derivatives aim to balance insulin sensitization (PPAR

) with lipid regulation (PPAR

). Validation requires rigorous differentiation from single-target agonists to ensure the "dual" mechanism is genuine and not an artifact of high-dose promiscuity.
Why Validate This Scaffold?
  • Stereoselectivity: The (S)- enantiomer is the active conformer. Racemic mixtures dilute potency and introduce off-target noise.

  • Dual Agonism Balance: The ratio of

    
    /
    
    
    
    activation is critical. Excessive
    
    
    activation leads to weight gain/edema; insufficient
    
    
    activation fails to correct dyslipidemia.
  • Toxicity Markers: Early glitazars failed due to renal/cardiac toxicity. Validating the core scaffold's safety profile early is mandatory.

Mechanistic Validation: The PPAR Signaling Pathway

To validate SEHPA, one must prove it binds the Ligand Binding Domain (LBD) of both PPAR isoforms and recruits co-activators.

Mechanism of Action

SEHPA functions as a lipid mimetic . The carboxylate head interacts with the Tyr473/His323/His449 network in the PPAR LBD (AF-2 helix), stabilizing the active conformation.

  • PPAR

    
     Role:  Promotes adipocyte differentiation and fatty acid storage (insulin sensitivity).[[“]]
    
  • PPAR

    
     Role:  Promotes fatty acid oxidation in the liver (lowers triglycerides).[[“]]
    
Visualization: Dual PPAR Activation Pathway

The following diagram illustrates the validated signaling cascade initiated by SEHPA.

PPAR_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus SEHPA (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid PPAR_alpha PPARα LBD SEHPA->PPAR_alpha Binding (High Affinity) PPAR_gamma PPARγ LBD SEHPA->PPAR_gamma Binding (High Affinity) Heterodimer_A PPARα:RXR Complex PPAR_alpha->Heterodimer_A + RXR Heterodimer_G PPARγ:RXR Complex PPAR_gamma->Heterodimer_G + RXR RXR RXRα (Retinoid X Receptor) CoActivators Co-Activators (PGC-1α, SRC-1) Heterodimer_A->CoActivators Recruitment Heterodimer_G->CoActivators Recruitment PPRE PPRE (Promoter Region) CoActivators->PPRE Bind DNA Target_Genes Transcription ON PPRE->Target_Genes Expression Lipid_Oxidation Lipid_Oxidation Target_Genes->Lipid_Oxidation PPARα Effect (Liver) Insulin_Sensitization Insulin_Sensitization Target_Genes->Insulin_Sensitization PPARγ Effect (Adipose)

Caption: SEHPA acts as a dual ligand, inducing heterodimerization with RXR and driving distinct metabolic gene programs in liver and adipose tissue.

Comparative Bioactivity Guide

This section objectively compares SEHPA (as a scaffold or reference standard) against established mono-agonists.

Table 1: Comparative Potency & Selectivity Profile

Note: Values are representative of the glitazar class scaffold. Actual IC50s vary by specific derivative tail.

FeatureSEHPA (Scaffold) Rosiglitazone Fenofibrate Saroglitazar
Primary Target Dual PPAR

/

PPAR

(Selective)
PPAR

(Selective)
Dual PPAR

/

PPAR

EC50
~10 - 50

M
> 100

M (Inactive)
~15 - 30

M
~0.003 nM
PPAR

EC50
~0.5 - 5

M
~0.04

M
> 100

M (Inactive)
~3 nM

/

Ratio
Balanced / ModerateSkewed

Skewed

Balanced (High Potency)
Key Effect Lipid + Glucose ControlInsulin SensitizationTriglyceride LoweringDyslipidemia + Glycemia
Major Risk Renal/Cardiac (if optimized incorrectly)Edema, Weight GainLiver Enzyme ElevationGenerally Safe

*Note: The SEHPA "head group" alone is less potent than full drug candidates (like Tesaglitazar) but retains the dual specificity profile.

Critical Analysis
  • Superiority: SEHPA derivatives offer a "metabolic lock" that pure agonists miss. Rosiglitazone lowers glucose but can worsen lipid profiles (LDL). Fenofibrate lowers lipids but has minimal effect on insulin resistance. SEHPA targets both.

  • Inferiority: The naked SEHPA acid has lower potency than full drugs (which add a hydrophobic tail to the 4-OH position to boost LBD affinity). It serves best as a fragment lead or active metabolite .

Experimental Protocols for Validation

To validate SEHPA bioactivity, you must perform a Nuclear Receptor Cofactor Recruitment Assay (Cell-Free) followed by a Cell-Based Reporter Assay .

Protocol A: TR-FRET Binding Assay (Cell-Free)

Objective: Determine the binding affinity (


) of SEHPA to PPAR

and PPAR

LBDs independent of cellular transport.

Methodology:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR-LBD (human), Fluorescein-labeled co-activator peptide (e.g., PGC-1

    
    ).
    
  • Reaction:

    • Mix 5 nM PPAR-LBD + 5 nM labeled antibody.

    • Add SEHPA (Serial dilution: 1 nM to 100

      
      M).
      
    • Add 100 nM Fluorescein-peptide.

  • Incubation: 1-2 hours at Room Temperature in dark.

  • Readout: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excitation 340nm; Emission 520nm (Fluorescein) / 495nm (Terbium).

  • Validation Logic: If SEHPA binds PPAR, it induces a conformational change allowing the co-activator peptide to bind, increasing the FRET signal.

Protocol B: Luciferase Reporter Assay (Cell-Based)

Objective: Confirm functional transcriptional activation in a cellular context.

Workflow Diagram:

Assay_Workflow Step1 Step 1: Cell Seeding (COS-7 or HEK293T) Step2 Step 2: Transient Transfection (Plasmids: Gal4-PPAR-LBD + UAS-Luc) Step1->Step2 Step3 Step 3: Treatment (Add SEHPA @ 0.1 - 50 µM) Step2->Step3 Step4 Step 4: Incubation (24 Hours) Step3->Step4 Step5 Step 5: Lysis & Read (Luminescence) Step4->Step5

Caption: Standard workflow for validating nuclear receptor activation using a chimeric Gal4-PPAR system.

Step-by-Step:

  • Transfection: Co-transfect cells with:

    • Expression Vector: Gal4-DNA Binding Domain fused to PPAR

      
       or PPAR
      
      
      
      Ligand Binding Domain.
    • Reporter Vector: Luciferase gene driven by UAS (Upstream Activation Sequence).

  • Treatment: Treat cells with SEHPA (dose-response) and controls (Rosiglitazone/Fenofibrate) for 24h.

  • Controls: DMSO (Negative), 10

    
    M Rosiglitazone (Positive 
    
    
    
    ), 50
    
    
    M Fenofibrate (Positive
    
    
    ).
  • Data Analysis: Normalize Luciferase activity to Renilla (transfection control). Plot dose-response curve to calculate EC50.

In Vivo & ADME Considerations

When moving from in vitro to in vivo validation, the specific properties of the SEHPA scaffold become critical.

  • Stereochemistry Check: Ensure the (S)-enantiomer is maintained. The (R)-enantiomer is typically inactive or less potent. Use Chiral HPLC for validation.

  • Metabolism: SEHPA is often the active metabolite of larger prodrugs. If testing SEHPA directly, expect rapid clearance (short half-life) compared to esterified prodrugs.

  • Biomarkers:

    • Efficacy: Reduced Serum Triglycerides (PPAR

      
      ), Reduced HbA1c (PPAR
      
      
      
      ).
    • Safety: Monitor Serum Creatinine (Renal function) and CPK (Muscle integrity).

Conclusion

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is the functional engine of the glitazar class. Its validation rests on demonstrating balanced dual agonism .

  • Success Criteria: The molecule must show saturable binding to both PPAR

    
     and PPAR
    
    
    
    with functional transcriptional output in the nanomolar-to-micromolar range.
  • Red Flag: >100-fold selectivity for one isoform over the other negates the "dual agonist" benefit.

References

  • Tesaglitazar: Dual PPAR

    
    /
    
    
    
    Agonist Profile.
    PubChem Compound Summary. Retrieved from [Link][2]
  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids. Molecules (MDPI). 2024. Retrieved from [Link]

  • Saroglitazar: First Approved Dual PPAR Agonist. DrugBank Online. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity in (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Assays

In the landscape of bioanalytical research and drug development, the precise quantification of novel chemical entities is paramount. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a molecule with significant interest,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioanalytical research and drug development, the precise quantification of novel chemical entities is paramount. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a molecule with significant interest, demands robust and specific analytical methods for its detection. A critical challenge in the development of such assays is the potential for cross-reactivity, where structurally related compounds interfere with the accurate measurement of the target analyte. This guide provides an in-depth comparison of immunoassay and chromatographic approaches to quantifying (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, with a core focus on understanding and mitigating cross-reactivity.

The Imperative of Specificity in Bioanalysis

The reliability of pharmacokinetic, pharmacodynamic, and toxicological data hinges on the specificity of the analytical method employed. Cross-reactivity can lead to an overestimation of the analyte concentration, resulting in misleading interpretations of a compound's behavior in biological systems.[1] This is particularly crucial during drug development, where accurate measurements inform critical decisions regarding safety and efficacy.

This guide will explore the two primary analytical modalities for small molecules like (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: immunoassays and chromatographic methods. We will delve into the mechanistic basis of cross-reactivity in each and present a systematic approach to its evaluation.

Immunoassay Approaches: The Double-Edged Sword of Antibody Affinity

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer high throughput and sensitivity for the quantification of small molecules.[2] These assays rely on the specific binding of an antibody to the target analyte. However, the very nature of this interaction is also the primary source of potential cross-reactivity.

Understanding Immunoassay Cross-Reactivity

Cross-reactivity in immunoassays occurs when an antibody binds to molecules other than the intended analyte.[3] This is often due to structural similarities between the analyte and the interfering substance. For (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, potential cross-reactants can be predicted based on its core structure, which includes a p-hydroxyphenyl group, a propionic acid moiety, and an ethoxy group.

Diagram of Potential Cross-Reactant Classes

Analyte (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Metabolites Metabolites (e.g., Glucuronides, Sulfates) Analyte->Metabolites Metabolic Transformation Precursors Synthetic Precursors (e.g., 4-hydroxyphenylpyruvic acid) Analyte->Precursors Synthetic Route Structural_Analogs Structural Analogs (e.g., other phenolic acids) Analyte->Structural_Analogs Shared Moieties Related_Compounds Related Compounds (e.g., Etofenprox metabolites) Analyte->Related_Compounds Structural Similarity

Caption: Logical relationships of potential cross-reactants for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid assays.

Experimental Workflow for Immunoassay Cross-Reactivity Testing

A systematic evaluation of potential cross-reactants is essential for validating an immunoassay. The following workflow outlines a robust protocol for this purpose.

Diagram of Immunoassay Cross-Reactivity Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Select_Compounds Select Potential Cross-Reactants Prepare_Stock Prepare Stock Solutions Select_Compounds->Prepare_Stock Serial_Dilute Prepare Serial Dilutions Prepare_Stock->Serial_Dilute Run_ELISA Perform Competitive ELISA Serial_Dilute->Run_ELISA Generate_Curves Generate Inhibition Curves Run_ELISA->Generate_Curves Calculate_IC50 Calculate IC50 Values Generate_Curves->Calculate_IC50 Determine_CR Determine % Cross-Reactivity Calculate_IC50->Determine_CR

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Data Presentation: Quantifying Cross-Reactivity

The cross-reactivity of each potential interfering compound is typically expressed as a percentage relative to the binding of the target analyte. This is calculated using the half-maximal inhibitory concentration (IC50) values obtained from the competitive ELISA.[4]

Table 1: Hypothetical Cross-Reactivity Data for an (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid10100%
(R)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid5002%
3-(4-Hydroxyphenyl)propionic acid10001%
4-Hydroxyphenylacetic acid>10,000<0.1%
Etofenprox α-CO metabolite>10,000<0.1%
Etofenprox 4'-OH metabolite8001.25%

% Cross-Reactivity = (IC50 of Analyte / IC50 of Test Compound) x 100

Chromatographic Methods: The Gold Standard of Specificity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with a selective detector such as a mass spectrometer (LC-MS/MS), are considered the gold standard for bioanalytical specificity.[5]

Achieving Specificity in Chromatography

The specificity of an HPLC method is derived from two key components:

  • Chromatographic Separation: The ability of the HPLC column and mobile phase to physically separate the target analyte from other compounds in the sample matrix.

  • Selective Detection: The use of a detector that can distinguish the analyte based on a unique physical or chemical property, such as its mass-to-charge ratio in MS/MS.

For (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a reverse-phase HPLC method would be a suitable starting point for development.[6]

Experimental Workflow for Chromatographic Specificity Testing

The validation of a chromatographic method's specificity involves demonstrating that the analyte's peak is free from interference at its retention time.

Diagram of Chromatographic Specificity Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Data Evaluation Prep_Blank Prepare Blank Matrix Samples Analyze_Samples Analyze Samples by LC-MS/MS Prep_Blank->Analyze_Samples Prep_Spiked Prepare Spiked Samples (Analyte + Cross-Reactants) Prep_Spiked->Analyze_Samples Assess_Blank Assess Blank Chromatograms for Interference Analyze_Samples->Assess_Blank Assess_Spiked Assess Spiked Chromatograms for Peak Purity and Resolution Analyze_Samples->Assess_Spiked

Caption: Experimental workflow for assessing chromatographic specificity.

Data Presentation: Demonstrating Lack of Interference

The absence of interfering peaks in the chromatograms of blank and spiked samples is the primary evidence of specificity. The data should be presented as overlaid chromatograms.

Table 2: Hypothetical Specificity Data for an LC-MS/MS Assay for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

SampleAnalyte Peak AreaPeak Area at Analyte Retention Time in BlankInterference (%)
LLOQ Standard5,000<100<2%
Blank Matrix + Cross-ReactantsN/A<100N/A

Interference (%) is calculated as the peak area in the blank matrix at the analyte's retention time divided by the peak area of the Lower Limit of Quantification (LLOQ) standard, multiplied by 100.

Comparison of Assay Platforms

FeatureImmunoassay (ELISA)Chromatographic (LC-MS/MS)
Specificity Moderate to High (Antibody Dependent)Very High
Throughput HighModerate
Sensitivity HighVery High
Development Time Long (Antibody Generation)Moderate
Cost per Sample LowHigh
Expertise Required ModerateHigh

Conclusion and Recommendations

Both immunoassay and chromatographic methods offer viable platforms for the quantification of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. The choice of method should be guided by the specific requirements of the study.

  • For high-throughput screening applications , a well-validated immunoassay with thoroughly characterized cross-reactivity can be a cost-effective and efficient solution.

  • For regulatory submissions and studies requiring the highest level of specificity and accuracy , LC-MS/MS is the recommended method.

Regardless of the platform chosen, a rigorous validation of specificity and a comprehensive assessment of potential cross-reactivity are non-negotiable for ensuring the generation of reliable and defensible bioanalytical data. Adherence to international guidelines, such as those from the ICH, is crucial for method validation.[7][8]

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
  • Coating: Coat a 96-well microplate with a conjugate of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and a carrier protein (e.g., BSA). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition: Add serial dilutions of the standard (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and the potential cross-reactants to the wells. Then, add a fixed concentration of the primary antibody against the analyte. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until sufficient color development.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

Protocol 2: LC-MS/MS Method for Specificity Validation
  • Sample Preparation:

    • For blank matrix evaluation, extract the biological matrix (e.g., plasma, urine) using a suitable method (e.g., protein precipitation with acetonitrile or solid-phase extraction).

    • For spiked samples, add a known concentration of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and potential cross-reactants to the blank matrix before extraction.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to achieve separation (e.g., 5-95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-product ion transitions for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

    • Optimize cone voltage and collision energy for each transition.

  • Data Analysis:

    • Analyze the chromatograms of blank samples for any peaks at the retention time of the analyte.

    • Analyze the chromatograms of spiked samples to ensure the analyte peak is well-resolved from any peaks originating from the cross-reactants.

References

  • MDPI. (2021). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Retrieved from [Link]

  • Quansys Biosciences. (2023). Cross reactivity testing. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). Cross-reactivity in immunoassays. Retrieved from [Link]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Discovery Sci. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]

  • PubMed. (n.d.). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing. Retrieved from [Link]

  • MDPI. (n.d.). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubMed Central. (2005). Cross-reactivity and conformational multiplicity of an anti-polycyclic aromatic hydrocarbon mAb. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • PubMed. (n.d.). Effectiveness of polyclonal and monoclonal antibodies prepared for an immunoassay of the etofenprox insecticide. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Immunoassay Methods. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Etofenprox in Soil-Report No. ECM0238S1-S3 (DP# 343477). Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. Retrieved from [Link]

  • ACS Publications. (n.d.). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2007). Etofenprox. Retrieved from [Link]

  • Biology Discussion. (2023). Immunoassay Development: Introduction to process, challenges, and relevant parameters. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. Retrieved from [Link]

  • Journal of Hygienic Engineering and Design. (n.d.). HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • PubMed. (2019). Identification of permethrin and etofenprox cross-tolerance in Rhipicephalus sanguineus sensu lato (Acari: Ixodidae). Retrieved from [Link]

  • ResearchGate. (2025). Liquid Chromatographic Determination of Etofenprox Residues in Foods with Mass-Spectrometric Confirmation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Etofenprox; 467797-16. Retrieved from [Link]

  • MDPI. (n.d.). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. Retrieved from [Link]

  • ACS Publications. (n.d.). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. Retrieved from [Link]

  • ResearchGate. (n.d.). High Sensitivity Immunoassays for Small Molecule Compounds Detection – Novel Noncompetitive Immunoassay Designs. Retrieved from [Link]

  • PubMed Central. (n.d.). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]

  • Biology Discussion. (n.d.). Assay Development, Evaluation and Validation | Immunology. Retrieved from [Link]

  • Virginia Commonwealth University. (n.d.). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). 357 ETOFENPROX (185) IDENTITY Chemical name: 2-(4-ethoxyphenyl). Retrieved from [Link]

  • AAPS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • PubMed Central. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Netoglitazone and Pioglitazone: A Guide for Drug Development Professionals

This guide provides a detailed comparative analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as Netoglitazone (MCC-555), and Pioglitazone. Both compounds belong to the thiazolidinedione (TZD) class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, also known as Netoglitazone (MCC-555), and Pioglitazone. Both compounds belong to the thiazolidinedione (TZD) class of insulin sensitizers, targeting the peroxisome proliferator-activated receptor gamma (PPARγ). This document synthesizes key preclinical and clinical data to offer a nuanced understanding of their respective pharmacological profiles, aiding researchers in drug development and metabolic disease.

Introduction: The Therapeutic Landscape of Insulin Resistance

Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by insulin resistance and progressive beta-cell dysfunction. The thiazolidinedione class of drugs emerged as a pivotal therapeutic strategy by directly addressing insulin resistance. Pioglitazone (Actos®) has been a cornerstone of this class, while Netoglitazone represents a next-generation compound with a distinct pharmacological profile. Both molecules improve glycemic control by enhancing insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.[1][2] This guide will dissect their mechanisms, compare their pharmacological activities through experimental data, and provide detailed protocols for their evaluation.

Mechanism of Action: Dual versus Selective PPAR Agonism

Both Netoglitazone and Pioglitazone exert their therapeutic effects primarily through the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.[1][3] However, a key distinction lies in their receptor activation profile.

Pioglitazone is a selective agonist for PPARγ, with weaker activity on PPARα.[1][4] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their expression.[3] This leads to enhanced glucose uptake, decreased hepatic glucose production, and a redistribution of fat from visceral to subcutaneous depots.[1][5]

Netoglitazone , in contrast, is a dual agonist, activating both PPARγ and PPARα.[6] The activation of PPARα, which is highly expressed in the liver, heart, and skeletal muscle, is primarily associated with the regulation of fatty acid oxidation.[4][7] This dual agonism suggests that Netoglitazone may offer a broader spectrum of metabolic benefits, particularly concerning lipid metabolism, compared to the more selective PPARγ agonism of Pioglitazone.

PPAR_Signaling_Pathway cluster_cell Target Cell (Adipocyte, Hepatocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand TZD Ligand (Netoglitazone / Pioglitazone) PPARg PPARγ Ligand->PPARg Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Initiates mRNA mRNA TargetGenes->mRNA Metabolic_Effects Improved Insulin Sensitivity Altered Lipid Metabolism Reduced Gluconeogenesis mRNA->Metabolic_Effects Translates to Metabolic Effects

Figure 1: Simplified PPARγ signaling pathway activated by thiazolidinediones.

Comparative Pharmacological Assessment

The differentiation between Netoglitazone and Pioglitazone becomes clearer when examining their in vitro potency and in vivo efficacy.

In Vitro Receptor Activation

The potency of each compound can be quantified by its EC50 value—the concentration required to elicit a half-maximal response in a receptor activation assay.

CompoundTargetEC50 (µM)Source
Netoglitazone PPARγ3.0[6]
PPARα0.1[6]
Pioglitazone PPARγ~0.9 (Varies by assay)Publicly available data
PPARαWeaker activity[1][4]

Table 1: Comparative in vitro potency.

Interestingly, while Netoglitazone shows a lower affinity for PPARγ in vitro compared to some other TZDs, its in vivo antidiabetic effects are potent.[6] This suggests that its dual PPARα/γ agonism may produce synergistic effects not captured by simple in vitro binding assays alone.

Experimental Protocol: TR-FRET PPARγ Competitive Binding Assay

To determine the binding affinity (IC50) of novel compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method.

Principle: This assay measures the displacement of a fluorescently labeled PPAR ligand (tracer) from the PPARγ ligand-binding domain (LBD) by a test compound. A terbium-labeled antibody binds to the GST-tagged LBD. When the fluorescent tracer is bound to the LBD, excitation of the terbium donor results in energy transfer to the tracer (acceptor), producing a high FRET signal. A competing test compound will displace the tracer, leading to a decrease in the FRET signal.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation: All steps are performed at room temperature. Prepare a complete TR-FRET assay buffer containing 5 mM DTT.[8]

  • Compound Dilution: Create a serial dilution of the test compounds (Netoglitazone, Pioglitazone) at a 2x final concentration in the complete assay buffer.

  • Assay Plate Preparation: Add 20 µL of the 2x test compound dilutions or control to a 384-well black polypropylene plate.

  • Reagent Mixture: Prepare a 2x mixture of the Fluormone™ Pan-PPAR Green tracer, GST-tagged PPARγ-LBD, and Tb-anti-GST antibody in the complete assay buffer.

  • Reaction Initiation: Add 20 µL of the reagent mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for at least 1 hour, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, with excitation at ~340 nm and emission detection at 495 nm (terbium) and 520 nm (tracer).[8]

  • Analysis: Calculate the 520/495 nm emission ratio. Plot the ratio against the test compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow start Start prep_reagents Prepare Assay Buffer (with 5mM DTT) start->prep_reagents dilute_compounds Serially Dilute Test Compounds (2x) prep_reagents->dilute_compounds prep_mix Prepare 2x Master Mix: - PPARγ-LBD-GST - Tb-anti-GST Ab - Fluorescent Tracer prep_reagents->prep_mix plate_compounds Pipette 20µL of 2x Compounds into 384-well Plate dilute_compounds->plate_compounds add_mix Add 20µL of 2x Master Mix to each well plate_compounds->add_mix prep_mix->add_mix incubate Incubate at RT (≥ 1 hour, dark) add_mix->incubate read_plate Read TR-FRET Signal (Ex: 340nm, Em: 495/520nm) incubate->read_plate analyze Calculate Emission Ratio & Determine IC50 read_plate->analyze end_process End analyze->end_process

Figure 2: Experimental workflow for a TR-FRET competitive binding assay.

In Vivo Efficacy

The ultimate test of an insulin sensitizer is its ability to improve glycemic control in relevant animal models of insulin resistance and diabetes.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Zucker Diabetic Fatty (ZDF) Rats

Principle: The ZDF rat is a genetic model of obesity, insulin resistance, and T2DM. An OGTT assesses the ability of a compound to improve glucose disposal following an oral glucose challenge.

Step-by-Step Methodology:

  • Animal Model: Use male ZDF rats aged 8-10 weeks.

  • Acclimation and Dosing: Acclimate animals and dose daily via oral gavage with vehicle, Pioglitazone (e.g., 10 mg/kg), or Netoglitazone (e.g., 3 mg/kg) for a period of 14-28 days.

  • Fasting: Fast the animals overnight (approx. 16 hours) before the OGTT.

  • Baseline Blood Sample: Take a baseline blood sample (t=0) from the tail vein to measure fasting glucose.

  • Glucose Challenge: Administer a 2 g/kg glucose solution via oral gavage.

  • Blood Sampling: Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Measure blood glucose concentrations using a calibrated glucometer.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the Area Under the Curve (AUC) for the glucose excursion. A statistically significant reduction in AUC compared to the vehicle group indicates improved glucose tolerance.

Studies have shown that both compounds significantly improve glucose tolerance in such models.[10][11] Netoglitazone, in particular, has been shown to rapidly sensitize insulin-stimulated glucose uptake in isolated cardiomyocytes from obese Zucker rats, an effect linked to enhanced PI 3-kinase activity.[12]

Pharmacokinetic Profiles

A compound's pharmacokinetic (PK) profile dictates its dosing regimen and potential for drug-drug interactions.

ParameterPioglitazoneNetoglitazone (MCC-555)
Bioavailability >80%[13][14]Data not widely published, but effective orally
Tmax (Time to Peak Conc.) ~2-4 hours[4]Data not widely published
Half-life (t1/2) 3-7 hours (parent drug)[4]Data not widely published
Metabolism Hepatic (CYP2C8, CYP3A4)[4]Assumed hepatic
Active Metabolites Yes (M-II, M-III, M-IV)[4][13]Data not widely published
Protein Binding >99%[4]Data not widely published

Table 2: Comparative Pharmacokinetic Parameters.

Pioglitazone is well-characterized, with a rapid absorption and extensive hepatic metabolism leading to active metabolites that contribute to its prolonged therapeutic effect.[4][14] While detailed PK data for Netoglitazone is less available in the public domain, its demonstrated in vivo efficacy implies sufficient oral bioavailability and exposure.

Clinical Implications and Safety Profiles

Pioglitazone has a long history of clinical use and its efficacy in reducing HbA1c by 0.5-1.4% as monotherapy is well-established.[4] However, its use has been tempered by safety concerns, including weight gain, edema (fluid retention), and an increased risk of bone fractures and, controversially, bladder cancer.[4][15]

Netoglitazone (MCC-555) was advanced into clinical development but was ultimately discontinued.[16] Despite its promising preclinical profile, particularly its potent antidiabetic effects and potential benefits on lipid metabolism via PPARα activation, the reasons for its discontinuation are not publicly detailed but could relate to efficacy, safety, or strategic decisions. The dual agonism, while potentially beneficial for dyslipidemia, can also introduce a different set of safety considerations that must be carefully evaluated. For instance, chronic treatment with MCC-555 was shown to offer partial protection against β-cell apoptosis in ZDF rats, a potentially beneficial effect.[11]

Conclusion and Future Perspectives

The comparative analysis of Netoglitazone and Pioglitazone offers valuable insights for drug development.

  • Pioglitazone serves as the benchmark selective PPARγ agonist, with a well-understood efficacy and safety profile. Its limitations, primarily side effects like weight gain and edema, have driven the search for next-generation modulators.

  • Netoglitazone exemplifies a rational drug design approach to engage multiple targets, in this case, dual PPARα/γ agonism. Its potent preclinical efficacy, even with modest in vitro PPARγ affinity, underscores the potential of this strategy to improve upon the metabolic benefits of selective PPARγ activation, particularly concerning lipid profiles.

Future research in this area focuses on developing selective PPARγ modulators (SPPARMs) that dissociate the therapeutic insulin-sensitizing effects from the adverse effects. Understanding the structural and mechanistic differences between compounds like Pioglitazone and Netoglitazone—how they differentially recruit co-activators and co-repressors to the PPARγ complex—is critical. This deeper understanding will pave the way for novel insulin sensitizers with improved therapeutic windows, addressing the significant unmet needs in the management of T2DM and metabolic syndrome.

References

  • Mechanism of Action of Pioglitazone. Pharmacy Freak. [Link]

  • Pioglitazone. Wikipedia. [Link]

  • What is the mechanism of Pioglitazone? Patsnap Synapse. [Link]

  • Netoglitazone. AdisInsight. [Link]

  • Pioglitazone Mechanism of Action: A Clear Clinical Guide. Canadian Insulin. [Link]

  • Pioglitazone. StatPearls - NCBI Bookshelf. [Link]

  • Podcast 195: Pioglitazone for secondary prevention? YouTube. [Link]

  • The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects. Journal of the Medical Association of Thailand. [Link]

  • Pharmacokinetics and clinical efficacy of pioglitazone. PubMed. [Link]

  • Discovery of Novel Insulin Sensitizers: Promising Approaches and Targets. PMC - NIH. [Link]

  • Comparative Efficacy of Lobeglitazone Versus Pioglitazone on Albuminuria in Patients with Type 2 Diabetes Mellitus. PMC - NIH. [Link]

  • PPAR Signaling Pathway. Creative Diagnostics. [Link]

  • The prospective pioglitazone clinical trial in macrovascular events (PROactive): can pioglitazone reduce cardiovascular events in diabetes? Study design and baseline characteristics of 5238 patients. PubMed. [Link]

  • PPARγ signaling and metabolism: the good, the bad and the future. PMC - PubMed Central. [Link]

  • Comparative Study of Efficacy of Lobeglitazone Versus Pioglitazone in the Management of Type 2 Diabetes Mellitus. MAK HILL Publications. [Link]

  • SGLT2i, Pioglitazone, and Ketone Production in T1D. ClinicalTrials.gov. [Link]

  • The new antidiabetic drug MCC-555 acutely sensitizes insulin signaling in isolated cardiomyocytes. PubMed. [Link]

  • Why an In Vivo Screening Platform Covering Broad Therapeutic Spectrum is an Ideal Tool for Drug Repositioning: Illustrated by Discovery of a Novel Class of Insulin Sensitizers. Books - IntechOpen. [Link]

  • Efficacy of Pioglitazone on Macrovascular Outcome in Patients With Type 2 Diabetes. ClinicalTrials.gov. [Link]

  • Flow cytometry-based FRET identifies binding intensities in PPARγ1 protein-protein interactions in living cells. PMC - PubMed Central. [Link]

  • Efficacy of Pioglitazone and Metformin on Cardiovascular Risk in Subjects With Insulin-Treated Type 2 Diabetes Mellitus. ClinicalTrials.gov. [Link]

  • Clinical pharmacokinetics of pioglitazone. ResearchGate. [Link]

  • Peroxisome proliferator-activated receptor gamma. Wikipedia. [Link]

  • Chronic treatment with the thiazolidinedione, MCC-555, is associated with reductions in nitric oxide synthase activity and β-cell apoptosis in the pancreas of the Zucker Diabetic Fatty rat. PubMed Central. [Link]

  • In Vitro Insulin Resistance Model: A Recent Update. PMC - PubMed Central. [Link]

  • TR-FRET PPAR gamma Competitive Binding Assay Kit, rabbit. Creative BioMart. [Link]

  • In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Asian Journal of Medical Principles and Clinical Practice. [Link]

  • Comparative Study on Adding Pioglitazone or Sitagliptin to Patients with Type 2 Diabetes Mellitus Insufficiently Controlled With. PMC - NIH. [Link]

Sources

Comparative

Head-to-head comparison of different synthesis routes for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

This guide provides an in-depth technical comparison of synthesis routes for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP), a critical chiral intermediate for the dual PPAR agonist Saroglitazar . [1][2][3] Exec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthesis routes for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (EEHP), a critical chiral intermediate for the dual PPAR agonist Saroglitazar .

[1][2][3]

Executive Summary & Molecule Profile

Target Molecule: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CAS Registry: 222555-06-8 (Ethyl ester form often cited) Significance: The (S)-enantiomer is the pharmacologically active scaffold for Saroglitazar (Lipaglyn), used in treating diabetic dyslipidemia. The (R)-enantiomer is considered an impurity. Critical Quality Attribute: Optical Purity (>99% ee required).

Strategic Overview

The synthesis of EEHP presents a classic process chemistry challenge: introducing a chiral ether linkage at the


-position. While the Chiral Pool  (Tyrosine) route appears obvious, it suffers from racemization risks. Enzymatic Resolution  and Chemical Resolution  are the industry workhorses, offering a balance of cost and purity, while Asymmetric Hydrogenation  represents the high-tech, capital-intensive frontier.

Route Analysis: Head-to-Head Comparison

Route A: Enzymatic Kinetic Resolution (Biocatalytic)

The Green Chemistry Standard

This route relies on the selective hydrolysis of the racemic ethyl ester using a lipase. The enzyme preferentially hydrolyzes one enantiomer (typically the unwanted one, or the desired one depending on the lipase), allowing for physical separation.

  • Mechanism: Lipase-catalyzed hydrolysis of ester bonds.

  • Key Reagents: Candida antarctica Lipase B (CALB), Phosphate Buffer.

  • Pros: Mild conditions (pH 7, ambient temp), high enantiomeric excess (>98% ee), environmentally benign.

  • Cons: Maximum theoretical yield is 50% (unless dynamic kinetic resolution is applied). Requires separation of acid and ester.

Route B: Chemical Resolution (Classical)

The Robust Industrial Standard

This route utilizes a chiral amine to form diastereomeric salts with the racemic acid. The less soluble diastereomer crystallizes out, purifying the desired enantiomer.

  • Mechanism: Diastereomeric salt crystallization.

  • Key Reagents: (S)-(-)-1-Phenylethylamine or (1S)-1-(1-naphthyl)ethylamine.

  • Pros: Highly scalable, no specialized equipment needed, resolving agents can be recovered.

  • Cons: Labor-intensive (multiple crystallizations), lower atom economy, yield often <35-40% per pass.

Route C: Asymmetric Hydrogenation (Catalytic)

The High-Efficiency Route

Hydrogenation of the corresponding enol ether (cinnamate derivative) using a chiral transition metal catalyst.

  • Mechanism: Stereoselective reduction of C=C double bond.

  • Key Reagents: Rh(I) or Ru(II) complex with Chiral Phosphine Ligands (e.g., DuPhos, BINAP).

  • Pros: 100% theoretical yield, few steps.

  • Cons: High catalyst cost, sensitive to oxygen/impurities, requires high-pressure hydrogenation equipment.

Route D: Chiral Pool (Tyrosine Starting Material)

The "Paper" Route

Starting from L-Tyrosine, the amino group is converted to a hydroxyl group via diazotization, followed by ethylation.

  • Mechanism: Diazotization (retention via

    
    -lactone or inversion).
    
  • Key Reagents: L-Tyrosine, NaNO₂, Ethyl Iodide.

  • Pros: Defined stereocenter at start.

  • Cons: High Risk of Racemization. Diazotization of tyrosine often yields low ee (approx. 70%) due to competing substitution mechanisms. Expensive starting material compared to phenol derivatives.

Quantitative Comparison Matrix

FeatureEnzymatic ResolutionChemical ResolutionAsymmetric HydrogenationChiral Pool (Tyrosine)
Starting Material Cost Low (p-Anisaldehyde)Low (Racemic Acid)Medium (Cinnamate)High (L-Tyrosine)
Step Count 4 (Linear)5 (Linear)3 (Linear)5 (Linear)
Enantiomeric Excess (ee) >99% (Excellent)>98% (Good)>96% (Variable)~70-80% (Poor)
Overall Yield ~35-45%~30-40%>85%<30%
Scalability HighVery HighHighLow
Green Score ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Visualizing the Pathways

SynthesisRoutes Start_Anisaldehyde p-Anisaldehyde Inter_Cinnamate Ethyl 2-ethoxy-3-(4-hydroxyphenyl)acrylate Start_Anisaldehyde->Inter_Cinnamate Claisen Cond. Start_Tyrosine L-Tyrosine Process_Diazo Diazotization (NaNO2/H+) Start_Tyrosine->Process_Diazo Inter_RacemicEster Racemic Ethyl Ester Inter_Cinnamate->Inter_RacemicEster H2 / Pd/C Process_AsymHydro Asymmetric Hydrogenation (Rh-Catalyst) Inter_Cinnamate->Process_AsymHydro Inter_RacemicAcid Racemic Acid Inter_RacemicEster->Inter_RacemicAcid Hydrolysis Process_Enzymatic Enzymatic Resolution (Lipase) Inter_RacemicEster->Process_Enzymatic Process_ChemRes Chemical Resolution (Chiral Amine) Inter_RacemicAcid->Process_ChemRes Target (S)-2-Ethoxy-3-(4-hydroxyphenyl) propionic acid Process_Enzymatic->Target Hydrolysis of (S) Process_ChemRes->Target Salt Crystallization Process_AsymHydro->Target Direct Route Process_Diazo->Target Alkylation (Low ee)

Figure 1: Strategic overview of synthesis pathways converging on the target (S)-acid.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution (Recommended for Purity)

This protocol yields the highest optical purity with minimal environmental impact.

1. Synthesis of Racemic Precursor:

  • Reaction: Claisen condensation of p-benzyloxybenzaldehyde with ethyl ethoxyacetate using NaOEt, followed by hydrogenation (Pd/C) to remove the benzyl group and reduce the double bond.

  • Result: Racemic Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propionate.[1]

2. Enzymatic Hydrolysis:

  • Step 1: Suspend racemic ester (10 g) in Phosphate Buffer (0.1 M, pH 7.0, 100 mL).

  • Step 2: Add Candida antarctica Lipase B (CALB, immobilized, 1.0 g).

  • Step 3: Stir at 30°C. Monitor conversion by HPLC.

  • Step 4: Stop reaction at 50% conversion (kinetic resolution point).

  • Step 5: Extract with Ethyl Acetate. The aqueous phase contains the hydrolyzed acid (enriched in one enantiomer), while the organic phase contains the unreacted ester (enriched in the other).

  • Validation: Check ee by Chiral HPLC (Chiralcel OD-H column).

Protocol B: Chemical Resolution (Recommended for Scale)

This protocol is robust for multi-kilogram batches where enzyme cost is prohibitive.

1. Salt Formation:

  • Step 1: Dissolve Racemic 2-ethoxy-3-(4-hydroxyphenyl)propionic acid (100 g) in Isopropanol (500 mL) at 60°C.

  • Step 2: Add (1S)-1-(1-naphthyl)ethylamine (0.6 equivalents) slowly.

  • Step 3: Cool slowly to 20°C over 4 hours. Allow crystallization to mature.

2. Isolation & Cracking:

  • Step 4: Filter the diastereomeric salt.

  • Step 5: Recrystallize from Isopropanol/Water (9:1) to upgrade ee to >99%.

  • Step 6: Suspend salt in water and acidify with 1N HCl to pH 2.

  • Step 7: Extract the free (S)-acid with Ethyl Acetate and concentrate.

References

  • Tetrahedron Letters (2014) . "A new enantioselective synthesis of (S)-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid esters (EEHP and IEHP), useful pharmaceutical intermediates of PPAR agonists". Tetrahedron Letters, 55(21), 3223-3226. Link

  • Organic Process Research & Development (2004) . "Claisen Condensation as a Facile Route to an α-Alkoxy-cinnamate". Org.[2] Process Res. Dev.. Link

  • European Patent EP1237855B1 . "Crystalline form of (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxyphenyl}ethoxy)phenyl]propanoic acid". Google Patents. Link

  • European Patent EP1687250A1 . "Process for producing optically active 3-(4-hydroxyphenyl)propionic acids". Google Patents. Link

  • Zydus Lifesciences Patent US10112898B2 . "Process for the preparation of saroglitazar pharmaceutical salts". Google Patents. Link

Sources

Validation

A Comparative Efficacy Analysis: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid versus Fenofibrate on Lipid Profiles

A Technical Guide for Drug Development Professionals In the ongoing pursuit of novel therapeutics for dyslipidemia, a primary risk factor for atherosclerotic cardiovascular disease, researchers continually evaluate new c...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the ongoing pursuit of novel therapeutics for dyslipidemia, a primary risk factor for atherosclerotic cardiovascular disease, researchers continually evaluate new chemical entities against established standards of care. Fenofibrate, a third-generation fibric acid derivative, has long been a cornerstone therapy for managing hypertriglyceridemia and mixed dyslipidemia. Its efficacy is primarily mediated through the activation of peroxisome proliferator-activated receptor alpha (PPARα). This guide provides a detailed comparative analysis of the established lipid-modifying effects of fenofibrate against the potential efficacy of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, a compound of interest whose related structures have demonstrated lipid-modulating properties.

Mechanistic Underpinnings: The Role of PPARα Activation

Both fenofibrate and, putatively, (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid, exert their influence on lipid metabolism through the PPARα nuclear receptor. Understanding this pathway is critical to interpreting their effects.

Fenofibrate is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1] This active form binds to and activates PPARα, which then heterodimerizes with the retinoid X receptor (RXR).[1] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This activation leads to several key outcomes:

  • Increased Lipolysis: Upregulation of lipoprotein lipase (LPL) and downregulation of its inhibitor, apolipoprotein C-III (Apo C-III), leading to enhanced catabolism of triglyceride-rich particles like very-low-density lipoproteins (VLDL).[1][2][3]

  • Increased Fatty Acid Oxidation: Stimulation of genes involved in the cellular uptake and beta-oxidation of fatty acids in the liver and muscle.[3][4]

  • Increased HDL Synthesis: Increased expression of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL).[1]

While direct studies on (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid are limited, related hydroxyphenyl propionic acids have been shown to regulate lipid metabolism and inhibit lipid accumulation.[5][6] It is hypothesized that its structure allows for interaction with PPARα, initiating a similar cascade of gene regulation. However, differences in binding affinity, receptor conformation, and co-activator recruitment could lead to a distinct efficacy and safety profile.

G cluster_0 Drug Action in Hepatocyte cluster_1 Downstream Metabolic Effects cluster_2 Resulting Lipid Profile Changes Drug Fenofibric Acid or (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid PPARa PPARα Drug->PPARa Activates RXR RXR PPARa->RXR Forms Heterodimer PPRE PPRE on DNA RXR->PPRE Binds to Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates LPL ↑ Lipoprotein Lipase ↓ Apo C-III Gene_Expression->LPL FAO ↑ Fatty Acid Oxidation Gene_Expression->FAO ApoA ↑ Apo A-I, A-II Synthesis Gene_Expression->ApoA TG ↓ Triglycerides (VLDL) LPL->TG HDL ↑ HDL-C ApoA->HDL G Acclimatization Week 0: Acclimatization (Standard Chow) Induction Weeks 1-8: Dyslipidemia Induction (High-Fat Diet) Acclimatization->Induction Grouping Week 8: Randomization & Grouping (n=6 groups) Induction->Grouping Treatment Weeks 9-12: Daily Oral Gavage (Vehicle, Fenofibrate, Test Compound) Grouping->Treatment Sampling End of Week 12: Terminal Sample Collection (Blood & Liver) Treatment->Sampling Analysis Post-Collection: Biochemical Analysis (Plasma Lipids, Liver Enzymes) Sampling->Analysis Data Final Step: Statistical Analysis & Reporting Analysis->Data

Figure 2. A standard experimental workflow for the in vivo comparison of lipid-lowering agents in a diet-induced obesity model.

Conclusion and Future Perspectives

Fenofibrate is a well-characterized and effective therapy for specific dyslipidemias, with a clear mechanism of action via PPARα. Its impact on triglycerides and HDL-C is significant and clinically proven. [7][8][9] The potential of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid as a lipid-modifying agent is currently in a nascent stage of investigation. Preclinical evidence from structurally related compounds is promising, suggesting that it may favorably modulate lipid metabolism. [5][6]However, its precise mechanism, efficacy relative to established drugs like fenofibrate, and safety profile require thorough investigation.

The experimental protocol detailed herein provides a robust framework for such a head-to-head preclinical comparison. Future research should focus not only on the primary lipid parameters but also on secondary endpoints such as effects on inflammatory markers, lipoprotein particle size, and the potential for off-target effects. Such comprehensive studies are essential to determine if (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid holds promise as a future therapeutic agent in the management of dyslipidemia.

References

  • Dr.Oracle. (2025, June 29). What is the role of Fenofibrate in treating high cholesterol?
  • Dr.Oracle. (2025, July 28). What is the mechanism of action of fenofibrate?
  • RSC Publishing. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
  • Palmer, K. J., & Goa, K. L. (1993). Fenofibrate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia. Drugs, 46(5), 925–976.
  • Mayo Clinic. (2025, December 31). Fenofibrate (oral route).
  • Staels, B., Dallongeville, J., Auwerx, J., Schoonjans, K., Leitersdorf, E., & Fruchart, J. C. (1998). Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation, 98(19), 2088–2093.
  • Lee, M. Y., Park, J. H., Kim, M. J., Kim, S. Y., Lee, J. Y., & Lee, J. H. (2010). Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting. Korean circulation journal, 40(7), 332–337.
  • Ginsberg, H. N. (2023, March 13). Fenofibrate. StatPearls.
  • Drugs.com. (2025, July 28). Fenofibrate Patient Tips: 7 things you should know.
  • Adkins, D. L., & Kelley, D. S. (1998). The biochemical pharmacology of fenofibrate. The Journal of clinical pharmacology, 38(4), 299–306.
  • Dr.Oracle. (2025, February 28). What are the effects of Fenofibrates (Fibric acid derivatives)?
  • Lee, Y., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1214.
  • Karagiannis, A., et al. (2017). Hyperlipidaemia and cardioprotection: Animal models for translational studies. Hellenic journal of cardiology, 58(4), 258–266.
  • Ferri, N., et al. (2020). Lipid-Lowering Drug Therapy: Critical Approach for Implementation in Clinical Practice. Journal of clinical medicine, 9(12), 3890.
  • Knopp, R. H. (1987). Comparative toxicity and safety profile of fenofibrate and other fibric acid derivatives. The American journal of medicine, 83(5B), 66–72.
  • ResearchGate. (2023, December 1). (PDF) 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41.
  • CLINICAL STUDY PROTOCOL. (n.d.).
  • Mechanism of Action of Fibrates on Lipid and Lipoprotein Metabolism | Circulation. (n.d.).
  • ResearchGate. (2025, August 7). (PDF) A Comprehensive Review on the Drug: Fenofibrate.
  • ResearchGate. (2024, January 19). Review Article on Animal Models in Preclinical Research in Hyperlipidemia.
  • Anderson, T. J. (2013). A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations. Journal of the American College of Cardiology, 61(10_Supplement), E1626.
  • ResearchGate. (2018, February 1). (PDF) 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022, January 23). Animal Models of Hyperlipidemia: An Overview.
  • HDL-Cholesterol and Triglycerides Dynamics: Essential Players in Metabolic Syndrome. (n.d.).
  • Fontana, L. (2022, February 21). PROPIONATE: NEW CHOLESTEROL LOWERING EFFECT OF HIGH FIBER DIETS [Video]. YouTube.
  • Philadelphia College of Osteopathic Medicine (PCOM) Research Portal. (n.d.). A Review and Comparison of Fenofibrate and Fenofibric Acid Formulations Available in the United States.
  • National Institutes of Health. (n.d.). Preclinical models of atherosclerosis: An overview.
  • New guidance recommends a new approach to assess cardiovascular risk and reach treatment goals for lipid levels. (2025, August 29).
  • ResearchGate. (2025, October 13). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet.
  • MDPI. (n.d.). Vascular Contractile and Structural Properties in Diet-Induced Atherosclerosis-Prone CB1-LDL Receptor Double Knockout Animal Model.
  • National Institutes of Health. (2023, March 11). Effect of omega-3 ethyl esters on the triglyceride-rich lipoprotein response to endotoxin challenge in healthy young men.
  • Wang, Y., et al. (2023). Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet. Nutrients, 15(4), 1043.
  • National Institutes of Health. (n.d.). Targeted Strategy in Lipid-Lowering Therapy.
  • ClinicalTrials.gov. (n.d.). CLINICAL STUDY PROTOCOL.

Sources

Comparative

Validating the specificity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid for PPAR subtypes

Topic: Validating the Specificity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid for PPAR Subtypes Content Type: Publish Comparison Guide Executive Summary: The Dual Agonist Pharmacophore (S)-2-Ethoxy-3-(4-hydroxy-p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Specificity of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid for PPAR Subtypes Content Type: Publish Comparison Guide

Executive Summary: The Dual Agonist Pharmacophore

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (CAS: 222555-06-8 for the ethyl ester precursor; active acid form discussed here) represents the critical acidic head group of the "glitazar" class of PPAR agonists, most notably Tesaglitazar and Ragaglitazar . Unlike the thiazolidinedione (TZD) head group which is highly selective for PPAR


, this 

-ethoxy-phenylpropanoic acid moiety confers dual PPAR

/

activity
.

Validating the specificity of this molecule is not merely about confirming activity; it is about quantifying the


 balance . This balance is the predictor of therapeutic efficacy (lipid lowering vs. insulin sensitization) and safety (e.g., edema vs. carcinogenicity). This guide outlines a rigorous, self-validating workflow to characterize its subtype specificity against industry standards.

Chemical Integrity & Chiral Validation

Before biological testing, the structural integrity of the molecule must be absolute. The (S)-enantiomer is the eutomer (active form); the (R)-enantiomer is often inactive or possesses a distinct off-target profile.

Critical Protocol: Chiral Purity Analysis

Objective: Ensure Enantiomeric Excess (ee%) > 99.5% to prevent data skewing by the (R)-isomer.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC).[1][2]

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Mobile Phase: n-Hexane/Isopropanol/TFA (90:10:0.1). Acidic modifier is crucial to suppress ionization of the carboxylic acid.

  • Detection: UV at 210 nm and 280 nm.

  • Acceptance Criteria:

    • Retention time match with certified (S)-standard.

    • Resolution (

      
      ) > 1.5 between enantiomers.[1]
      
    • Impurity Limit: < 0.1% of the (R)-isomer.

In Vitro Pharmacodynamics: Defining Specificity

To validate specificity, we must decouple binding affinity (physical interaction) from functional potency (transcriptional activation).

Phase A: Ligand Binding Domain (LBD) Affinity (TR-FRET)

Rationale: A cell-free system eliminates membrane permeability variables. We use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the displacement of a labeled pan-agonist.

Protocol:

  • Reagents: Recombinant Human PPAR

    
    , PPAR
    
    
    
    , and PPAR
    
    
    LBDs labeled with GST or Tb-anti-GST antibody.
  • Tracer: Fluormone™ Pan-PPAR Green.

  • Workflow:

    • Incubate Receptor-Tb + Tracer + Test Compound (10-point titration, 1 nM to 100

      
      M).
      
    • Measure TR-FRET emission ratio (520 nm / 495 nm).

  • Data Output:

    
     converted to Binding Constant (
    
    
    
    ) using the Cheng-Prusoff equation.
Phase B: Functional Transactivation (Luciferase Reporter)

Rationale: Binding does not guarantee activation. This assay measures the ability of the compound to drive transcription via the specific PPAR subtype.

Protocol:

  • Cell System: HEK293T or COS-7 cells (low endogenous PPAR expression).

  • Plasmids:

    • Expression Vectors: GAL4-DNA Binding Domain fused to PPAR

      
      , 
      
      
      
      , or
      
      
      LBD (prevents cross-talk with endogenous receptors).
    • Reporter: UAS-Luciferase (upstream activation sequence).

    • Control: Renilla Luciferase (normalization).

  • Workflow:

    • Transient transfection of cells.[3]

    • Treatment with (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (24 hours).

    • Lysis and Dual-Luciferase quantification.

  • Validation Check:

    • Positive Controls: GW7647 (Alpha), Rosiglitazone (Gamma), GW501516 (Delta).

    • Negative Control: DMSO vehicle.

Comparative Performance Guide

The following table summarizes the expected performance of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid relative to standard clinical and experimental agents.

Parameter(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Rosiglitazone Fenofibrate (Active Acid) GW501516
Primary Target Dual PPAR

/

PPAR

PPAR

PPAR

Selectivity Profile Balanced or

-biased depending on assay
Highly

-selective (>100x vs

)

-selective (>10x vs

)
Highly

-selective
Binding Affinity (

)
Moderate (

M to high nM range)*
High (< 50 nM)Low (

M range)
High (< 10 nM)
Functional Potency (

)

:
~0.5 - 5

M

:
~5 - 50

M

:
~0.05

M

:
~20

M

:
~0.001

M
Cofactor Recruitment Recruits SRC-1/PGC-1

to both subtypes
Strong SRC-1 recruitment to

Weak/Moderate recruitment to

Strong recruitment to

*Note: The "head group" alone typically has lower affinity than the full drug (e.g., Tesaglitazar) because it lacks the hydrophobic tail interactions in the LBD pocket.

Visualizing the Validation Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision-making process for validating the compound's specificity.

ValidationWorkflow Start Start: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid QC Step 1: Chemical QC (Chiral HPLC & NMR) Start->QC QC_Pass Is ee% > 99.5%? QC->QC_Pass QC_Pass->QC No (Repurify) Binding Step 2: TR-FRET Binding Assay (Determine Ki) QC_Pass->Binding Yes Func Step 3: GAL4-PPAR Transactivation (Determine EC50) Binding->Func Ki Established Selectivity Step 4: Calculate Selectivity Ratios (Alpha/Gamma/Delta) Func->Selectivity Outcome Outcome: Validated Specificity Profile Selectivity->Outcome

Caption: Step-by-step validation workflow ensuring chemical purity precedes biological characterization.

Diagram 2: Mechanism of Action & Signaling

Understanding where the compound acts within the cell is crucial for interpreting assay results.

PPAR_Signaling cluster_Nucleus Nucleus Ligand (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic Acid PPAR_Alpha PPARα LBD Ligand->PPAR_Alpha Binding (Ki) PPAR_Gamma PPARγ LBD Ligand->PPAR_Gamma Binding (Ki) Complex_A Heterodimer (α/RXR) PPAR_Alpha->Complex_A + RXR Complex_G Heterodimer (γ/RXR) PPAR_Gamma->Complex_G + RXR RXR RXR (Retinoid X Receptor) PPRE PPRE (DNA Response Element) Complex_A->PPRE Binds DNA Complex_G->PPRE Binds DNA Transcription Gene Transcription (Lipid Metabolism / Insulin Sensitization) PPRE->Transcription Activation

Caption: Dual activation pathway showing the ligand binding to both PPAR


 and PPAR

to form RXR heterodimers.

Expert Insights on Data Interpretation

  • The "Head Group" Effect: Be aware that (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is the core pharmacophore. In isolation, it may show weaker potency (higher

    
    ) than full glitazar drugs like Tesaglitazar. This is expected. The validation confirms specificity, not necessarily maximal clinical potency.
    
  • Species Differences: PPAR

    
     sensitivity varies significantly between rodents and humans. Ensure you are using Human  PPAR LBDs in your assays to get relevant translational data. Rodent PPAR
    
    
    
    is often more easily activated by this class of compounds.
  • Partial Agonism: This scaffold often acts as a SPPARM (Selective Peroxisome Proliferator-Activated Receptor Modulator). In the cofactor recruitment assay, look for differential recruitment of co-activators (e.g., strong recruitment of PGC-1

    
     but weak recruitment of SRC-1) compared to full agonists. This "partial" profile is desirable for reducing side effects.
    

References

  • Cronet, P., et al. (2001). Structure of the PPARalpha and -gamma ligand binding domains in complex with antagonists. Structure.

  • Sierra, M. L., et al. (2007). Structural basis for the specificity of the PPARalpha/gamma dual agonist Tesaglitazar. Journal of Medicinal Chemistry.

  • Xu, H. E., et al. (2001). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences (PNAS).

  • Willson, T. M., et al. (2000). The PPARs: From Orphan Receptors to Drug Discovery. Journal of Medicinal Chemistry.

  • Seimandi, M., et al. (2005). Differential responses of PPARalpha, PPARdelta, and PPARgamma reporter cell lines to selective and nonselective agonists. Analytical Biochemistry.

Sources

Validation

Reproducibility of Published Data on (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid: A Comparative Guide

Introduction (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of dual-acting PPARα/γ agonists, s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is a chiral building block of significant interest in medicinal chemistry. It serves as a key intermediate in the synthesis of dual-acting PPARα/γ agonists, such as Ragaglitazar, which are investigated for the treatment of type-2 diabetes[1][2]. The stereochemistry at the C2 position is crucial for its biological activity, making the enantioselective synthesis and reliable characterization of this compound paramount.

This guide provides a comparative analysis of the published data on the synthesis and characterization of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. We will delve into the different synthetic strategies, evaluate the reproducibility of the protocols based on the level of experimental detail provided, and present a recommended "gold standard" protocol for its preparation. This document is intended for researchers, scientists, and drug development professionals who require a reliable and reproducible method for obtaining this important chiral intermediate.

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid can be approached in two primary ways:

  • Asymmetric Synthesis: Directly synthesizing the desired (S)-enantiomer using chiral catalysts or auxiliaries.

  • Racemic Synthesis followed by Chiral Resolution: Synthesizing the racemic mixture of the compound and then separating the two enantiomers.

Our review of the published literature reveals a well-documented and scalable method that falls into the second category. This approach involves the synthesis of a racemic ester precursor, followed by an enantioselective enzymatic hydrolysis to yield the desired (S)-acid.

Method 1: Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate

A detailed procedure for the synthesis of the racemic ethyl ester, a crucial precursor, has been published and is outlined below[1]. This multi-step synthesis starts from commercially available materials.

Key Experimental Steps:

  • Chlorination of Ethyl 2,2-diethoxyacetate: This step introduces a chlorine atom, which is a good leaving group for the subsequent phosphonate formation.

  • Arbuzov Reaction: The chlorinated intermediate is reacted with triethyl phosphite to form a phosphonate ester. This is a classic and reliable method for creating carbon-phosphorus bonds.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate is then reacted with 4-(benzyloxy)benzaldehyde in an HWE reaction to form a double bond. The use of a benzyl protecting group for the phenol is a standard strategy to prevent side reactions.

  • Hydrogenation: The double bond and the benzyl protecting group are simultaneously removed via catalytic hydrogenation to yield the racemic ethyl ester.

This pathway is robust and uses well-established reactions in organic synthesis. The reported overall yield for this four-step sequence is in the range of 77-88%, with a purity of >98%[1].

Method 2: Enantioselective Enzymatic Hydrolysis

The resolution of the racemic ethyl ester is achieved through an enantioselective enzymatic hydrolysis. This method leverages the ability of certain enzymes to selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer intact.

Key Experimental Aspects:

  • Enzyme Screening: A critical step is the selection of a suitable enzyme (lipase or esterase) that exhibits high enantioselectivity for the desired hydrolysis.

  • Process Optimization: Parameters such as pH, temperature, substrate concentration, and co-solvents are optimized to maximize both the reaction rate and the enantioselectivity.

  • Work-up and Purification: After the enzymatic reaction, the desired (S)-acid is separated from the unreacted (R)-ester.

This biocatalytic approach is advantageous as it often proceeds under mild conditions, with high selectivity, and can be scaled up effectively. A published process reports obtaining (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid with high enantiomeric purities of 98.4-99.6% ee in 43-48% yield on a 44-kg pilot scale[1].

Comparative Data Analysis

To assess the reproducibility, we compare the key reported parameters from the available literature.

ParameterSynthesis of Racemic Ester[1]Enzymatic Resolution of (S)-Acid[1]Esterification of (S)-Acid[3]
Overall Yield 77-88%43-48%~93%
Chemical Purity >98%Not explicitly stated for the acid, but the process is robust.>99%
Enantiomeric Excess (ee) Not Applicable (Racemic)98.4-99.6%>97.8% (for the resulting ester)
Scale Laboratory to Pilot44 kg Pilot Scale874 g Laboratory Scale

The data suggests that the synthesis of the racemic precursor is high-yielding and produces material of high purity. The enzymatic resolution provides the final (S)-acid with excellent enantiomeric excess, albeit with a moderate yield, which is typical for resolution processes where the maximum theoretical yield is 50%. The patent data on the esterification further corroborates that high chemical and enantiomeric purity can be maintained during subsequent transformations.

Recommended "Gold Standard" Protocol: Synthesis and Resolution

Based on the detailed and peer-reviewed published data, the following two-part protocol is recommended for a reproducible synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid.

Part 1: Synthesis of Racemic Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate

This protocol is adapted from the procedure described by Andersen et al.[1].

Workflow Diagram:

G cluster_0 Synthesis of Racemic Ester A Ethyl 2,2-diethoxyacetate B Ethyl 2-chloro-2-ethoxyacetate A->B Acetyl chloride, I₂ C Diethyl (2-ethoxy-2-(ethoxycarbonyl)ethyl)phosphonate B->C Triethyl phosphite, 150 °C D Ethyl (E/Z)-3-(4-(benzyloxy)phenyl)-2-ethoxyacrylate C->D 4-(Benzyloxy)benzaldehyde, t-BuOK E Racemic Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate D->E H₂, Pd/C

Caption: Synthesis of the racemic ester precursor.

Step-by-Step Protocol:

  • Chlorination: To ethyl 2,2-diethoxyacetate, add a catalytic amount of iodine followed by the slow addition of acetyl chloride. The reaction is typically performed neat. After the reaction is complete, toluene is added, and the low-boiling components are removed by distillation.

  • Arbuzov Reaction: The crude ethyl 2-chloro-2-ethoxyacetate is heated with triethyl phosphite to 150 °C. The reaction is monitored until completion. The resulting phosphonate is typically used without further purification.

  • Horner-Wadsworth-Emmons Reaction: The phosphonate is dissolved in a suitable solvent (e.g., THF) and treated with a base (e.g., potassium tert-butoxide) at low temperature. 4-(Benzyloxy)benzaldehyde is then added, and the reaction is allowed to warm to room temperature. The product is isolated by extraction and purified by crystallization.

  • Hydrogenation: The acrylate product from the previous step is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation using a palladium on carbon catalyst at 2-6 bar pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the racemic ester.

Part 2: Enantioselective Enzymatic Hydrolysis

This protocol is based on the large-scale enzymatic resolution described in the same publication[1].

Workflow Diagram:

G cluster_1 Enzymatic Resolution RacEster Racemic Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Reaction Enzymatic Hydrolysis (pH control) RacEster->Reaction Enzyme Lipase/Esterase Enzyme->Reaction Separation Extraction & Separation Reaction->Separation SAcid (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Separation->SAcid REster (R)-Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate Separation->REster

Caption: Workflow for the enzymatic resolution.

Step-by-Step Protocol:

  • Reaction Setup: The racemic ethyl ester is suspended in an aqueous buffer solution. The chosen enzyme is added to the mixture.

  • pH Control: The hydrolysis of the ester produces the carboxylic acid, which will lower the pH of the reaction mixture. A pH-stat or the controlled addition of a base (e.g., NaOH solution) is used to maintain the optimal pH for the enzyme's activity and selectivity.

  • Reaction Monitoring: The progress of the reaction and the enantiomeric excess of the product are monitored by a suitable analytical technique, such as chiral HPLC.

  • Work-up: Once the desired conversion and enantiomeric excess are reached, the enzyme is removed (e.g., by filtration). The unreacted (R)-ester is removed by extraction with an organic solvent.

  • Isolation of the (S)-Acid: The aqueous layer containing the sodium salt of the (S)-acid is acidified (e.g., with HCl) to protonate the carboxylate. The (S)-acid is then extracted with an organic solvent, and the solvent is evaporated to yield the final product. The product can be further purified by crystallization.

Conclusion

The published data on the synthesis of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid via enzymatic resolution of its racemic ethyl ester provides a detailed and reproducible pathway. The multi-step synthesis of the racemic precursor is well-described and high-yielding. The subsequent enzymatic resolution is a scalable and highly enantioselective method for obtaining the target compound with excellent purity.

For researchers requiring this chiral building block, the enzymatic resolution method represents a "gold standard" approach due to its detailed documentation in a peer-reviewed journal and its successful implementation on a pilot scale. Adherence to the described protocols, particularly the careful control of pH during the enzymatic hydrolysis and the use of chiral HPLC for monitoring enantiomeric excess, should ensure a high degree of reproducibility.

References

  • Current time information in New York, NY, US. (n.d.).
  • Andersen, L., et al. (2004). Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate. Organic Process Research & Development, 8(5), 743-749.
  • EP1237855B1 - Crystalline form of (s)-2 ethoxy-3- 4-(2- 4-methanesulfonyloxyphenyl ethoxy) phenyl] propanoic acid - Google Patents. (n.d.).
  • Process Development on the Enantioselective Enzymatic Hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate - ACS Publications. (n.d.). Retrieved January 31, 2026, from [Link]

  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents. (n.d.).
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 11791243 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 31, 2026, from [Link]

  • Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | C13H18O4 | CID 9816147 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

Sources

Comparative

A Comparative Assessment of the Therapeutic Window for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid and Existing PPARγ Agonists

Introduction The pursuit of novel therapeutics for type 2 diabetes mellitus is driven by the need for agents with improved efficacy and wider safety margins. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (S-EHPPA) is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pursuit of novel therapeutics for type 2 diabetes mellitus is driven by the need for agents with improved efficacy and wider safety margins. (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid (S-EHPPA) is a novel small molecule with a structural resemblance to compounds known to possess anti-diabetic properties. Preliminary structural analysis suggests potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of drugs pivotal in the management of hyperglycemia by enhancing insulin sensitivity. This guide provides a comprehensive framework for assessing the therapeutic window of S-EHPPA, comparing it against established PPARγ agonists, Rosiglitazone and Pioglitazone.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design for determining a therapeutic window, provide detailed protocols for key assays, and present a logical workflow for a comparative assessment.

Understanding the Therapeutic Window

The therapeutic window is a critical concept in drug development, representing the range of doses at which a drug is effective without causing significant toxicity.[1][2][3] It is the space between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window is a hallmark of a safer drug, allowing for greater dosing flexibility and a lower risk of adverse events.[1] The therapeutic index (TI) is a quantitative measure, often expressed as the ratio of the toxic dose in 50% of subjects (TD50) to the effective dose in 50% of subjects (ED50).[4]

Our assessment of S-EHPPA's therapeutic window will be built on a systematic evaluation of its efficacy (PPARγ activation and subsequent metabolic improvements) and its toxicity profile, benchmarked against Rosiglitazone and Pioglitazone.

Comparator Drugs: Rosiglitazone and Pioglitazone

Rosiglitazone and Pioglitazone are members of the thiazolidinedione (TZD) class of drugs and are potent agonists of PPARγ.[5][6][7] Their primary mechanism of action involves the activation of PPARγ, which regulates the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity.[5][6]

While effective in glycemic control, both drugs have limitations that define their therapeutic windows:

  • Rosiglitazone: Its use has been significantly restricted due to concerns about an increased risk of myocardial ischemic events.[8] It also carries risks of fluid retention, congestive heart failure, and bone fractures.[8][9]

  • Pioglitazone: Associated with an increased risk of bladder cancer, weight gain, bone fractures, and congestive heart failure.[7][10]

A preclinical study in dietary obese rats suggested a therapeutic index for Rosiglitazone to be greater than 3 and less than or equal to 10, based on the separation of its metabolic efficacy from adverse effects like haemodilution and cardiac mass increase.[11][12]

Experimental Workflow for Therapeutic Window Assessment

The following diagram outlines the integrated workflow for determining the therapeutic window of S-EHPPA in comparison to Rosiglitazone and Pioglitazone.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Efficacy (Diabetic Mouse Model) cluster_2 In Vivo Toxicity cluster_3 Data Analysis & Comparison invitro_potency PPARγ Activation Assay (Determine EC50) ogtt Oral Glucose Tolerance Test (OGTT) (Determine ED50) invitro_potency->ogtt Guide dose selection invitro_tox General Cytotoxicity (HepG2, 3T3-L1 - Determine CC50) acute_tox Acute Oral Toxicity Study (Determine MTD and LD50) invitro_tox->acute_tox Inform dose range herg_assay hERG Channel Assay (Cardiotoxicity Screen) comp_analysis Comparative Analysis vs. Rosiglitazone & Pioglitazone herg_assay->comp_analysis ames_test Ames Test (Mutagenicity Screen) ames_test->comp_analysis ti_calc Therapeutic Index Calculation (TI = TD50 / ED50) ogtt->ti_calc Efficacy Data (ED50) itt Insulin Tolerance Test (ITT) acute_tox->ti_calc Toxicity Data (TD50) ti_calc->comp_analysis

Caption: Workflow for assessing the therapeutic window of S-EHPPA.

Detailed Experimental Protocols

Part 1: In Vitro Characterization

The initial phase focuses on characterizing the potency and potential liabilities of S-EHPPA using cell-based and cell-free assays. This is a cost-effective and high-throughput approach to gather critical data before moving to more complex in vivo studies.

1.1. PPARγ Activation Assay (Potency Determination)

  • Objective: To quantify the potency of S-EHPPA in activating the PPARγ receptor and determine its EC50 (half-maximal effective concentration).

  • Rationale: This assay directly measures the on-target activity of the compound. A lower EC50 indicates higher potency. This data is crucial for guiding dose selection in subsequent in vivo efficacy studies.

  • Methodology: A commercially available reporter gene assay is recommended.

    • Cell Line: Use a stable cell line co-transfected with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase reporter gene.

    • Procedure: a. Seed the reporter cells in a 96-well plate. b. Treat the cells with a range of concentrations of S-EHPPA, Rosiglitazone (positive control), and Pioglitazone. Include a vehicle control (e.g., DMSO). c. Incubate for 24 hours to allow for receptor activation and reporter gene expression. d. Lyse the cells and add a luciferase substrate. e. Measure the luminescence using a plate reader.

    • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

1.2. In Vitro Cytotoxicity Assay (General Toxicity)

  • Objective: To assess the general cytotoxicity of S-EHPPA and determine its CC50 (half-maximal cytotoxic concentration).

  • Rationale: This provides an early indication of the compound's potential to cause cell death. Comparing the CC50 to the EC50 gives an in vitro therapeutic index (CC50/EC50), which is an early predictor of the therapeutic window. We will use a metabolically relevant cell line (HepG2, human hepatocyte carcinoma) and a target tissue-relevant cell line (3T3-L1, pre-adipocytes).

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity.[13]

    • Cell Lines: HepG2 and 3T3-L1 cells.

    • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of S-EHPPA and comparator drugs for 24-48 hours. c. Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[14][15] d. Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[16] e. Measure the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the CC50.

1.3. hERG Channel Inhibition Assay (Cardiotoxicity Screen)

  • Objective: To evaluate the potential for S-EHPPA to inhibit the hERG potassium channel.

  • Rationale: Inhibition of the hERG channel can lead to QT interval prolongation, a serious cardiac side effect that has led to the withdrawal of several drugs from the market. This is a critical safety screen.

  • Methodology: Automated patch-clamp electrophysiology.

    • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Procedure: a. Cells are subjected to a specific voltage protocol to elicit hERG currents. b. S-EHPPA, positive controls (e.g., E-4031 or Cisapride), and a vehicle control are applied at various concentrations. c. The hERG current is measured before and after the application of the test compound.

    • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 (half-maximal inhibitory concentration) is determined.

1.4. Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of S-EHPPA.

  • Rationale: Mutagenicity is a significant safety concern, and the Ames test is a standard regulatory requirement for new chemical entities.[17] It uses several strains of bacteria to test for point mutations caused by the compound.[18]

  • Methodology: According to OECD Guideline 471.

    • Bacterial Strains: Use a panel of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) strains.

    • Procedure: a. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion. b. Bacteria, the test compound at various concentrations, and the S9 mix (if applicable) are combined and plated on a minimal agar medium lacking the essential amino acid (e.g., histidine for Salmonella). c. The plates are incubated for 48-72 hours.

    • Data Analysis: The number of revertant colonies (colonies that have mutated and can now grow on the minimal medium) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least two to three times higher than the solvent control.

Part 2: In Vivo Efficacy and Toxicity Assessment

Based on promising in vitro data (high potency, low cytotoxicity, no hERG inhibition or mutagenicity), the investigation proceeds to in vivo models.

2.1. Animal Model

  • Model: A diet-induced obesity (DIO) mouse model (e.g., C57BL/6J mice fed a high-fat diet for 8-12 weeks) is recommended as it closely mimics the pathophysiology of type 2 diabetes in humans, characterized by insulin resistance and hyperglycemia.

2.2. In Vivo Efficacy Studies

  • Objective: To determine the effective dose (ED50) of S-EHPPA for improving glycemic control.

  • Rationale: These tests are the gold standard for assessing the anti-diabetic efficacy of a compound in a whole-organism context.

  • Methodologies:

    • Oral Glucose Tolerance Test (OGTT):

      • Fast the DIO mice for 6 hours.[19]

      • Administer S-EHPPA, Rosiglitazone, Pioglitazone, or vehicle orally at various doses.

      • After a set time (e.g., 60 minutes), administer an oral bolus of glucose (e.g., 2 g/kg).[19]

      • Measure blood glucose levels from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[20]

      • Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. The ED50 is the dose that causes a 50% reduction in the glucose AUC compared to the vehicle control.

    • Insulin Tolerance Test (ITT):

      • Fast the DIO mice for 4-6 hours.[2]

      • Administer a single dose of the test compounds or vehicle.

      • After a set time, administer an intraperitoneal injection of insulin (e.g., 0.5-0.75 IU/kg).

      • Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-insulin injection.

      • Data Analysis: Assess the rate of glucose clearance as an indicator of insulin sensitivity.

2.3. In Vivo Acute Toxicity Study

  • Objective: To determine the maximum tolerated dose (MTD) and the median lethal dose (LD50) of S-EHPPA.

  • Rationale: This study provides critical information on the acute toxicity profile of the compound and is essential for calculating the therapeutic index.

  • Methodology: Following OECD Guideline 423 (Acute Toxic Class Method).

    • Animals: Use healthy, non-diabetic rats or mice.

    • Procedure: a. Administer a single oral dose of S-EHPPA to a small group of animals (e.g., 3 animals) at a starting dose level. b. Observe the animals for signs of toxicity and mortality for up to 14 days. c. Depending on the outcome, the dose is escalated or de-escalated for the next group of animals.

    • Data Analysis: The LD50 is estimated based on the dose levels that cause mortality. The MTD is the highest dose that does not cause significant toxicity. The TD50 for specific toxic effects (e.g., liver enzyme elevation) can also be determined through clinical chemistry and histopathology at the end of the study.

Data Synthesis and Comparative Analysis

The culmination of this workflow is the integration of all data points to provide a comprehensive assessment of the therapeutic window.

Quantitative Data Summary
ParameterS-EHPPARosiglitazonePioglitazone
In Vitro Potency
PPARγ EC50 (nM)ExperimentalLiterature/ExperimentalLiterature/Experimental
In Vitro Toxicity
HepG2 CC50 (µM)ExperimentalExperimentalExperimental
3T3-L1 CC50 (µM)ExperimentalExperimentalExperimental
hERG IC50 (µM)ExperimentalLiterature/ExperimentalLiterature/Experimental
Ames Test ResultExperimentalNon-mutagenicNon-mutagenic
In Vivo Efficacy
OGTT ED50 (mg/kg)ExperimentalLiterature/ExperimentalLiterature/Experimental
In Vivo Toxicity
Acute Oral LD50 (mg/kg)Experimental~9 mg/kg (rat, TDLO)~322 mg/kg (rat, oral)[20]
Calculated Index
In Vitro TI (CC50/EC50)ExperimentalCalculatedCalculated
In Vivo TI (TD50/ED50)Experimental>3 to ≤10 (in DIO rats)[11][12]Calculated

Note: TDLO is the lowest published toxic dose.

Conclusion

The ideal outcome for S-EHPPA would be to demonstrate high potency (low EC50 and ED50) coupled with low toxicity (high CC50, IC50, and LD50), resulting in a significantly wider therapeutic window compared to Rosiglitazone and Pioglitazone. Specifically, a favorable profile for S-EHPPA would include:

  • Superior Efficacy: A lower ED50 in in vivo models of diabetes compared to the existing drugs.

  • Improved Safety:

    • No significant in vitro cytotoxicity at concentrations well above its effective dose.

    • No hERG channel inhibition at clinically relevant concentrations.

    • A negative result in the Ames test.

    • A high MTD and LD50 in acute toxicity studies.

By following this structured, data-driven approach, researchers and drug developers can build a robust profile for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. This will enable an objective comparison with existing therapies and inform the critical go/no-go decisions in the drug development pipeline. The ultimate goal is to identify a therapeutic candidate that not only effectively manages type 2 diabetes but does so with a demonstrably superior safety margin for patients.

References

  • Atherton, H. A., Jones, R. B., & Bailey, C. J. (2005). Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution. British Journal of Pharmacology, 146(2), 294–301. [Link]

  • Atherton, H. A., Jones, R. B., & Bailey, C. J. (2005). Therapeutic index for rosiglitazone in dietary obese rats: separation of efficacy and haemodilution. British Journal of Pharmacology, 146(2), 294–301. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77999, Rosiglitazone. [Link]

  • Drug Effectiveness Review Project. (2007). Drug Class Review on Thiazolidinediones: Final Report Update 1. Oregon Health & Science University. [Link]

  • PharmGKB. Rosiglitazone. [Link]

  • Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4829, Pioglitazone. [Link]

  • Wikipedia. Pioglitazone. [Link]

  • Wikipedia. Rosiglitazone. [Link]

  • WHO Collaborating Centre for Drug Statistics Methodology. ATC/DDD Index: pioglitazone. [Link]

  • Tadi, P., & Le, J. (2023). Pioglitazone. In StatPearls. StatPearls Publishing. [Link]

  • InterPAD. Pioglitazone. [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). [Link]

  • IT Medical Team. (2023). Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]

  • Mohanty, B. B., et al. (2012). Evaluation of acute toxicity of pioglitazone in mice. Journal of clinical and diagnostic research: JCDR, 6(5), 820–823. [Link]

  • Patsnap. (2025). What is the significance of therapeutic window?[Link]

  • Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. [Link]

  • Medscape. (n.d.). Actos (pioglitazone) dosing, indications, interactions, adverse effects, and more. [Link]

  • Eurofins. (2024). The Ames Test or Bacterial Reverse Mutation Test. [Link]

  • U.S. Food and Drug Administration. (n.d.). AVANDAMET (rosiglitazone maleate and metformin HCl) tablets. [Link]

  • Wikipedia. Therapeutic index. [Link]

  • Meneilly, G. S., & Elliott, T. (2009). Safety and efficacy of rosiglitazone in the elderly diabetic patient. Clinical interventions in aging, 4, 229–237. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Taylor & Francis. (n.d.). Therapeutic window – Knowledge and References. [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). [Link]

  • Mohammed, M. S. (2023). MTT (Assay protocol). [Link]

  • U.S. Food and Drug Administration. (n.d.). AVANDIA (rosiglitazone maleate) tablets. [Link]

  • Tadi, P., & Le, J. (2023). Pioglitazone. In StatPearls. StatPearls Publishing. [Link]

  • National Center for Biotechnology Information. (2025). Protocol for in vivo assessment of glucose metabolism in mouse models. [Link]

  • JoVE. (2017). Video: Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test OGTT and Insulin Tolerance Test ITT. [Link]

  • Andres, C. M., et al. (2008). Evaluating the glucose tolerance test in mice. American journal of physiology. Endocrinology and metabolism, 295(6), E1323–E1332. [Link]

  • protocols.io. (2020). Insulin Tolerance Test in Mouse. [Link]

  • The University of Queensland. (2022). LAB_057 Insulin Tolerance Test in Mice. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in the lab; it culminates in its safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid. As a substituted phenylpropionic acid, this compound requires careful handling based on its chemical properties and the regulatory framework established for laboratory waste.

The following protocols are designed to ensure safety, maintain scientific integrity, and achieve full compliance with environmental regulations. The causality behind each step is explained to empower laboratory personnel with the knowledge to manage chemical waste responsibly.

Hazard Assessment and Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is paramount. While a specific Safety Data Sheet (SDS) for (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid was not identified in the initial search, its structural class—a carboxylic acid—and data from close chemical analogues provide a strong basis for a conservative safety assessment.

Analogous compounds, such as 3-(4-Hydroxyphenyl)propionic acid and propionic acid itself, are known to cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, it is prudent to handle (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid as, at minimum, an irritant.

Regulatory Framework: In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA)[5][6]. A chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity[7].

  • Corrosivity (Waste Code D002): As a carboxylic acid, aqueous solutions of this compound could be acidic. Any waste solution with a pH less than or equal to 2 would be classified as a corrosive hazardous waste[7]. This is a critical parameter that must be tested for liquid waste streams.

  • Toxicity (Waste Codes D004-D043): While data is limited, many aromatic organic compounds require evaluation for toxicity. If the waste is co-mingled with solvents (e.g., methanol, benzene) or contains heavy metals, it may also be classified as toxic hazardous waste[8].

Table 1: Assumed Hazard Profile and Required PPE
Hazard Classification (Assumed)GHS Pictogram (Anticipated)Required Personal Protective Equipment (PPE)
Skin Irritation (Category 2) Chemical-resistant gloves (e.g., nitrile), lab coat[2].
Serious Eye Irritation (Category 2) Safety glasses with side shields or chemical splash goggles[3].
May Cause Respiratory Irritation Use in a well-ventilated area or chemical fume hood[1].

Laboratory Waste Management Workflow

Proper disposal is a systematic process that begins the moment a chemical is deemed "waste." The following workflow ensures that waste is handled safely within the laboratory prior to its ultimate disposal by trained professionals.

G cluster_assessment Step 1: Characterize Waste cluster_containment Step 2: Contain & Label cluster_storage Step 3: Store Safely cluster_disposal Step 4: Final Disposal start Waste Generated ((S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid or mixture) is_solid Is the waste solid or liquid? start->is_solid is_pure Is it pure compound or a mixture? is_solid->is_pure Solid container_liquid Place in a sealed, compatible liquid waste container (Plastic preferred over glass). Do not cap tightly if gas evolution is possible. is_solid->container_liquid Liquid container_solid Place in a sealed, compatible container (e.g., HDPE pail or bottle). Label as 'Solid Organic Waste'. is_pure->container_solid Pure is_pure->container_liquid Mixture label_waste Attach EHS Hazardous Waste Tag. List all components and percentages. Specify hazards (e.g., 'Corrosive - Acidic'). container_solid->label_waste container_liquid->label_waste saa Store in designated Satellite Accumulation Area (SAA). Segregate from bases, oxidizers, and reactive chemicals. label_waste->saa ehs_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste contractor. saa->ehs_pickup

Caption: Waste Disposal Decision Workflow for Laboratory Chemicals.

Step-by-Step Disposal Protocols

Protocol 1: Handling Spills and Decontamination

For minor spills of solid material, the primary objective is to prevent the generation of dust and secondary contamination.

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1, including gloves, safety goggles, and a lab coat.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent it from becoming airborne.

  • Collection: Carefully sweep or vacuum the material into a suitable, labeled waste container[1][9]. Avoid generating dust[1][9].

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Disposal: Place all contaminated materials, including PPE, into a sealed bag or container and dispose of it as hazardous waste through your institution's EHS office[2].

Protocol 2: Accumulation of Waste in the Laboratory

All chemical waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA)[7].

  • Select an Appropriate Container:

    • Use a container made of a material compatible with acidic organic waste. High-density polyethylene (HDPE) or other plastic containers are preferred over glass to minimize the risk of breakage[6][10].

    • Ensure the container has a secure, screw-top lid. Keep the container closed at all times except when adding waste[7].

  • Label the Container Immediately:

    • Attach a hazardous waste tag provided by your institution's EHS department as soon as the first drop of waste enters the container[6].

    • Clearly write the full chemical name: "(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid." Do not use abbreviations[6].

    • If it is a mixture, list all constituents and their approximate percentages.

    • Indicate the relevant hazards (e.g., Irritant, and if applicable, Corrosive) by checking the appropriate boxes on the tag.

  • Store Safely in the SAA:

    • Designate a specific, secondary containment tray within a cabinet or on a shelf as your SAA.

    • Segregate this acidic waste from bases, strong oxidizers, and any reactive materials to prevent dangerous chemical reactions.

  • Monitor Accumulation Limits:

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA[7].

    • Once a container is full, or if work on that process is complete, arrange for a pickup. Waste must be removed from the lab in a timely manner, often within days of the container being filled[7].

Protocol 3: Arranging for Final Disposal

Final disposal of laboratory chemical waste must be handled by trained professionals. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [6].

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online request form or by contacting the EHS office directly.

  • Provide Accurate Information: Ensure all information on the waste tag is complete and accurate to facilitate proper handling and disposal by the EHS team.

  • Maintain Records: Keep a record of the waste generated and its disposal date as part of your laboratory's chemical inventory and compliance documentation.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these evidence-based protocols, researchers can ensure that the disposal of (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid is conducted safely, efficiently, and in full compliance with all regulations.

References

  • SAFETY DATA SHEET for a rel
  • Material Safety Data Sheet - 3-(4-Hydroxyphenyl)propionic acid, 98%. Cole-Parmer.
  • 2-(4-Hydroxyphenoxy)
  • SAFETY DATA SHEET for a related compound. (2018). Spectrum Chemical.
  • Safety D
  • SAFETY DATA SHEET for a related compound. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 3-(4-Hydroxyphenyl)propionic acid. (2015). Fisher Scientific.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Propionic Acid Human Health Risk Assessment. (2023).
  • How to Dispose of Chemical Waste. Environmental Health and Safety.
  • 4 Hazardous Waste Characteristics Under RCRA. (2025). YouTube.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

Sources

Handling

Personal protective equipment for handling (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid

Executive Summary & Risk Categorization[1] Compound Identity: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Primary Application: Key chiral intermediate for Glitazar-class PPAR agonists (e.g., Saroglitazar). Occupatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Categorization[1]

Compound Identity: (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid Primary Application: Key chiral intermediate for Glitazar-class PPAR agonists (e.g., Saroglitazar). Occupational Exposure Band (OEB) Estimate: OEB 3 (10–100 µg/m³). Note: While specific toxicological data for this intermediate may be limited, the structural presence of a phenolic moiety and its pharmacological trajectory (PPAR modulation) necessitates handling it as a Potent Compound with significant irritant/corrosive potential.

Critical Hazard Statement: Based on structural analogs (phenoxy-propionic acids), this compound poses a high risk of Category 1 Serious Eye Damage and Respiratory Sensitization . Standard safety glasses are insufficient .

Hazard Analysis: The "Why" Behind the Protocol

To ensure safety, we must deconstruct the molecule into its functional risk vectors. This is not just about compliance; it is about understanding chemical interaction with biological tissue.

Functional MoietyPhysiological RiskMitigation Strategy
Phenolic Hydroxyl (-OH) Protein Denaturation: Phenols are rapidly absorbed through the skin and can cause "white burns" (anesthesia followed by necrosis).Glove Permeation: Standard latex is useless. Nitrile (minimum) or Laminate films are required.
Carboxylic Acid (-COOH) Corrosivity: Low pKa implies potential for chemical burns to mucous membranes (eyes/lungs).Eye Protection: Unvented goggles are mandatory to prevent dust ingress.
Chiral Center (S-form) Biological Activity: As a pure enantiomer destined for a drug, it likely possesses higher biological potency than a racemate.Containment: Handling must occur in an isolated environment (HEPA-filtered enclosure).
Physical State (Powder) Aerosolization: Fine organic powders behave like fluids; static charge can disperse them invisibly.Engineering Controls: Static elimination bars and low-velocity weighing.

Personal Protective Equipment (PPE) Matrix

The following matrix dictates PPE based on the scale of operation. "Standard Lab PPE" (Coat + Glasses) is strictly prohibited for this compound.

Table 1: PPE Requirements by Operational Scale
Protection ZoneAnalytical Scale (<100 mg) Preparative Scale (100 mg - 10 g) Pilot/Bulk Scale (>10 g)
Respiratory Fume Hood (Sash at 18")N95 + Vented Balance EnclosurePAPR (Powered Air Purifying Respirator) with HEPA cartridges
Ocular Safety Goggles (Indirect Vent)Safety Goggles + Face ShieldFull Facepiece Respirator
Dermal (Hands) Double Nitrile (4 mil inner / 5 mil outer)Double Nitrile (Extended Cuff)Silver Shield/4H Laminate liners under Nitrile
Body Lab Coat (Buttoned to neck)Tyvek® Lab Coat (Disposable)Tyvek® Coverall (Type 5/6) + Sleeve Covers
Footwear Closed-toe, leather/syntheticShoe Covers (Tyvek)Chemical Resistant Boots

Operational Workflow: Step-by-Step

Phase A: Weighing & Transfer (Highest Risk)

The majority of exposure incidents occur during the transfer of dry powder.

  • Static Neutralization: Place an ionizing bar inside the balance enclosure 5 minutes prior to use. This prevents the "jumping powder" effect common with phenyl-propionic acids.

  • The "Wet" Transfer Method:

    • Tare the receiving vessel containing the reaction solvent (if compatible).

    • Add the solid directly into the liquid.

    • Why? This immediately immobilizes the dust, eliminating the inhalation hazard for subsequent steps.

  • Decontamination: Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol/Water 70:30) before removing it from the enclosure.

Phase B: Reaction & Synthesis
  • Temperature Control: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent potential hydrolysis or steam distillation of phenolic volatiles.

  • Ventilation: All reflux or open-vessel manipulations must occur within a certified chemical fume hood operating at 100 fpm face velocity.

Phase C: Waste Disposal

Improper disposal is a common regulatory violation.

  • Solid Waste: Contaminated wipes, gloves, and weighing boats must be double-bagged in 4-mil polyethylene bags and labeled "Hazardous Waste: Toxic Organic Solid."

  • Liquid Waste: Segregate into "Non-Halogenated Organic Waste." Do not mix with oxidizing acids (Nitric/Perchloric) as phenolic compounds can form explosive nitro-phenols.

Visualized Decision Frameworks

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting PPE based on mass and containment availability.

PPE_Selection Start Start: Handling (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid CheckMass Check Mass Quantity Start->CheckMass SmallScale < 100 mg CheckMass->SmallScale MedScale 100 mg - 10 g CheckMass->MedScale LargeScale > 10 g CheckMass->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck Level2 Level 2: N95 + Enclosure + Tyvek Sleeves MedScale->Level2 Level3 Level 3: PAPR + Full Tyvek Suit + Silver Shield Gloves LargeScale->Level3 Level1 Level 1: Goggles + Dbl Nitrile + Lab Coat HoodCheck->Level1 Yes Stop STOP: Do Not Proceed without Engineering Controls HoodCheck->Stop No

Diagram 2: Emergency Spill Response

Caption: Immediate actions for dry powder spills outside containment.

Spill_Response Spill Powder Spill Detected Evacuate 1. Evacuate Area (15 mins) Spill->Evacuate Aerosol Settling DonPPE 2. Don PPE (Resp + Dbl Gloves) Evacuate->DonPPE Cover 3. Cover with Wet Paper Towels DonPPE->Cover Prevent Dusting Scoop 4. Scoop Slurry to Waste Bag Cover->Scoop Clean 5. Wash Surface (Soap + Water) Scoop->Clean

[3]

Emergency Response Protocols

Exposure First Aid[3]
  • Eye Contact (CRITICAL):

    • Action: Irrigate immediately for 15 minutes minimum .[1]

    • Note: Phenolic acids can cause delayed corneal opacification. Transport to an ophthalmologist immediately, even if pain subsides.

  • Skin Contact:

    • Action: Wash with PEG-300 or PEG-400 (Polyethylene Glycol) if available, followed by soap and water.

    • Why: Water alone may not efficiently solubilize the lipophilic phenol moiety; PEG acts as a solvent to draw it out of the skin layers.

Fire Fighting
  • Media: Dry chemical, CO2, or alcohol-resistant foam.[2]

  • Warning: Combustion may produce carbon oxides and acrid phenolic fumes. Firefighters must wear SCBA.[3]

References

    • Basis for Eye Damage Category 1 classification.[1][4]

  • Basis for Skin/Respiratory Irrit
  • Practo. (2023). Saroglitazar: Uses, Dosage, Side Effects. Retrieved January 31, 2026, from [Link]

    • Basis for biological activity and reproductive toxicity cautions.
  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved January 31, 2026, from [Link]

    • Basis for PEG-300 decontamin

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
Reactant of Route 2
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid
© Copyright 2026 BenchChem. All Rights Reserved.